molecular formula C9H8Br2O2 B1591333 3-(3,5-Dibromophenyl)propanoic acid CAS No. 923977-15-5

3-(3,5-Dibromophenyl)propanoic acid

Cat. No.: B1591333
CAS No.: 923977-15-5
M. Wt: 307.97 g/mol
InChI Key: AMKWPMUHANVQSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,5-Dibromophenyl)propanoic acid ( 923977-15-5) is a high-purity organic compound offered at 97% concentration and is intended for research and development applications as a key chemical synthesis intermediate . This compound, with a molecular formula of C 9 H 8 Br 2 O 2 and a molecular weight of 307.97 g/mol, serves as a versatile building block for the construction of more complex molecular architectures, particularly in pharmaceutical and advanced materials research . Its structure features a propanoic acid chain linked to a 3,5-dibromophenyl ring, providing distinct reactivity for various organic transformations. Researchers utilize this compound to incorporate the 3,5-dibromophenyl moiety into target molecules. Stable under recommended storage conditions at ambient temperatures, this reagent is incompatible with strong oxidizing agents . This product is labeled with the hazard statements H302 (Harmful if swallowed) and requires handling precautions, including the use of personal protective equipment . This chemical is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,5-dibromophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Br2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMKWPMUHANVQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30581296
Record name 3-(3,5-Dibromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923977-15-5
Record name 3-(3,5-Dibromophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30581296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,5-DIBROMOPHENYL)PROPIONIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid of significant interest to the scientific community, particularly those in pharmaceutical development and materials science. Its synthetically versatile structure, featuring a reactive carboxylic acid moiety and a dibrominated phenyl ring, establishes it as a valuable building block for more complex molecular architectures. The strategic placement of bromine atoms at the meta positions provides a scaffold ripe for derivatization, making it a key intermediate in the synthesis of novel therapeutic agents, including potential anti-inflammatory and analgesic drugs.[1]

This guide offers a comprehensive overview of the core chemical properties, synthesis, and analytical characterization of this compound. It is designed to provide researchers, chemists, and drug development professionals with the technical insights necessary to effectively utilize this compound in their work.

Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application in research and development. These properties dictate storage conditions, solvent selection, and analytical approaches.

Chemical Identifiers
IdentifierValueSource
IUPAC Name This compound[2]
Synonyms 3-(3,5-Dibromophenyl)propionic acid, 3,5-Dibromobenzenepropanoic acid[2]
CAS Number 923977-15-5[1][2]
Molecular Formula C₉H₈Br₂O₂[1][2]
Molecular Weight 307.97 g/mol [1][2][3]
SMILES C1=C(C=C(C=C1Br)Br)CCC(=O)O[2]
InChI Key AMKWPMUHANVQSZ-UHFFFAOYSA-N[2]
Physicochemical Data
PropertyValueNotes
Appearance White to off-white crystalline solid.Based on typical appearance of similar aromatic acids.
Melting Point Data not readily available in cited literature.The melting point of the related 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid is 108°C.[4] Isomeric dibromophenylpropanoic acids have varied melting points, underscoring the importance of empirical determination.
Solubility Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, ethyl acetate) and sparingly soluble in water.General solubility profile for aromatic carboxylic acids.
pKa Estimated to be ~4.5.Based on the pKa of benzoic acid and the electron-withdrawing effect of the bromine atoms.
Storage Store at room temperature in a dry, sealed container.[1]

Section 2: Synthesis and Purification

A robust and reproducible synthetic route is paramount for the practical application of any chemical intermediate. The most logical and field-proven approach to synthesizing this compound is via the selective reduction of its unsaturated precursor, 3,5-dibromocinnamic acid.

Retrosynthetic Analysis and Workflow

The synthesis strategy hinges on the selective catalytic hydrogenation of the alkene double bond in 3,5-dibromocinnamic acid, leaving the aromatic ring and carboxylic acid functional groups intact. This is a well-established transformation in organic synthesis.[5] The precursor, 3,5-dibromocinnamic acid, can be prepared from 3,5-dibromobenzaldehyde through a Knoevenagel or Perkin condensation.

G cluster_0 Synthesis Workflow A 3,5-Dibromobenzaldehyde C 3,5-Dibromocinnamic Acid A->C Knoevenagel Condensation B Malonic Acid B->C D This compound C->D Catalytic Hydrogenation (e.g., H₂, Pd/C)

Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol (Representative)

This protocol describes a representative method for the catalytic hydrogenation of a cinnamic acid derivative.

Objective: To synthesize this compound by reducing the carbon-carbon double bond of 3,5-dibromocinnamic acid.

Materials:

  • 3,5-Dibromocinnamic acid (1.0 eq)

  • Palladium on carbon (5% Pd/C, ~1-2 mol%)

  • Ethanol or Ethyl Acetate (reaction solvent)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite™ or diatomaceous earth

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Catalyst and Substrate Preparation: In a round-bottom flask suitable for hydrogenation, dissolve 3,5-dibromocinnamic acid in a sufficient volume of ethanol.

    • Rationale: Ethanol is a common, effective solvent for both the substrate and for facilitating contact with the heterogeneous catalyst.

  • Inerting the System: Carefully add the 5% Pd/C catalyst to the solution. The flask is then evacuated and backfilled with nitrogen or argon gas three times to remove all oxygen.

    • Rationale: This step is critical for safety. Palladium on carbon can be pyrophoric, and mixtures of hydrogen and oxygen gas are explosive.

  • Hydrogenation: Replace the inert atmosphere with hydrogen gas, typically supplied from a balloon or a dedicated hydrogenation system. The reaction mixture is stirred vigorously at room temperature.

    • Rationale: Vigorous stirring ensures efficient mixing of the three phases (solid catalyst, liquid solution, and gas), which is essential for the reaction rate. Palladium catalysts are highly effective for selectively hydrogenating C=C double bonds without affecting other functional groups under mild conditions.[5]

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of hydrogen gas. The disappearance of the starting material spot indicates the reaction is complete.

  • Catalyst Removal: Once the reaction is complete, the hydrogen atmosphere is replaced with an inert gas. The mixture is then filtered through a pad of Celite™ to remove the solid Pd/C catalyst. The flask and filter cake are washed with a small amount of the reaction solvent.

    • Rationale: Celite provides a fine filter bed that prevents the small, black palladium particles from passing through the filter paper, ensuring a clean filtrate.

  • Product Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent, yielding the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and heptane) to yield the final product as a crystalline solid.

Section 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are non-negotiable steps in chemical synthesis. The following are the predicted spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

    • Aromatic Region (δ 7.2-7.8 ppm): Two signals are predicted. One signal corresponding to the two equivalent protons at the C2 and C6 positions (ortho to the propyl chain), appearing as a doublet or a narrow triplet (from meta-coupling). A second signal for the proton at the C4 position (para to the propyl chain), appearing as a triplet (from meta-coupling to the C2/C6 protons).

    • Aliphatic Region (δ 2.5-3.1 ppm): Two triplets are expected for the propyl chain protons. The triplet around δ 2.9-3.1 ppm corresponds to the two protons alpha to the phenyl ring (-CH₂-Ar). The triplet around δ 2.6-2.8 ppm corresponds to the two protons alpha to the carboxylic acid group (-CH₂-COOH).

    • Carboxylic Acid Proton (δ ~12 ppm): A broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR (Carbon-13 NMR): The spectrum will reflect the carbon skeleton. Due to the molecule's symmetry, fewer than 9 signals are expected.

    • Carbonyl Carbon (δ ~175-180 ppm): The carboxylic acid carbon will be the most downfield signal.

    • Aromatic Carbons (δ ~120-145 ppm): Four signals are expected: one for the carbon attached to the propyl chain (C1), one for the two carbons bearing bromine atoms (C3/C5), one for the two carbons ortho to the propyl chain (C2/C6), and one for the carbon para to the propyl chain (C4).

    • Aliphatic Carbons (δ ~30-40 ppm): Two signals corresponding to the two distinct -CH₂- groups of the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present.

Wavenumber (cm⁻¹)VibrationIntensitySignificance
3300–2500O-H stretch (Carboxylic Acid)Strong, very broadCharacteristic of the hydrogen-bonded dimer of a carboxylic acid.[6]
~3080C-H stretch (Aromatic)MediumIndicates C-H bonds on the phenyl ring.
2980–2850C-H stretch (Aliphatic)MediumCorresponds to the -CH₂- groups of the propyl chain.
1725–1700C=O stretch (Carbonyl)Strong, sharpDefinitive evidence of the carboxylic acid functional group.[7][8]
~1600, ~1470C=C stretch (Aromatic)Medium-WeakAromatic ring vibrations.
690–515C-Br stretchStrongIndicates the presence of carbon-bromine bonds.[9]
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight (~308 amu).

  • Isotopic Pattern: A highly characteristic isotopic cluster for the molecular ion will be present due to the two bromine atoms (⁷⁹Br and ⁸¹Br). This will result in three peaks: M⁺ (m/z ~306), M⁺+2 (m/z ~308), and M⁺+4 (m/z ~310) in an approximate intensity ratio of 1:2:1.

  • Key Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10] Another likely fragmentation is benzylic cleavage to form a dibromotropylium ion or related stable fragments.

Section 4: Reactivity and Applications in Drug Discovery

The utility of this compound lies in the reactivity of its functional groups, making it a versatile scaffold.

Core Reactivity
  • Carboxylic Acid Group: This functional group can readily undergo standard transformations such as:

    • Esterification: Reaction with alcohols under acidic conditions to form esters.

    • Amidation: Reaction with amines, typically via an activated intermediate (e.g., an acid chloride or using coupling reagents like DCC/EDC), to form amides.

    • Reduction: Reduction to the corresponding primary alcohol, 3-(3,5-dibromophenyl)propan-1-ol, using strong reducing agents like LiAlH₄.

  • Aromatic C-Br Bonds: The two bromine atoms are key sites for derivatization, enabling access to a wide array of more complex molecules through reactions such as:

    • Suzuki, Stille, or Sonogashira cross-coupling: These palladium-catalyzed reactions allow for the formation of new carbon-carbon bonds, linking the aromatic core to other aryl, vinyl, or alkynyl groups.

    • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds.

    • Lithiation/Grignard formation: Reaction with organolithium reagents or magnesium to form a reactive organometallic species, which can then be quenched with various electrophiles.

Role as a Pharmaceutical Intermediate

The dibromophenyl scaffold is a privileged structure in medicinal chemistry. The bromine atoms can act as bioisosteres for other groups, participate in halogen bonding, or simply serve as synthetic handles for diversification. This compound is specifically noted as a valuable intermediate for developing potential anti-inflammatory and analgesic drugs, likely by enabling the synthesis of molecules designed to interact with specific enzyme targets.[1]

Section 5: Safety and Handling

Proper handling is crucial when working with any chemical reagent.

  • Hazard Identification:

    • While specific GHS data for this isomer is limited, related compounds suggest potential hazards. One source indicates it may be toxic if swallowed.

    • Isomeric compounds are known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] It is prudent to handle this compound with similar precautions.

  • Recommended Personal Protective Equipment (PPE):

    • Wear chemical-resistant gloves (e.g., nitrile).

    • Use safety glasses or goggles.

    • Work in a well-ventilated area or a chemical fume hood.

  • Handling and Storage:

    • Avoid breathing dust.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a dry, cool place away from incompatible materials.[1]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a well-defined chemical entity with a clear role as a versatile synthetic intermediate. Its predictable reactivity, stemming from the carboxylic acid and dibromo-aromatic moieties, provides chemists with a reliable platform for molecular construction. While some physical data like a specific melting point requires empirical confirmation, its spectroscopic and chemical properties can be confidently predicted based on established principles. This guide provides the foundational knowledge for researchers to safely and effectively incorporate this valuable building block into their synthetic and drug discovery programs.

References

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (n.d.). Chemical Methodologies. [Link]
  • Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. (n.d.). pubs.acs.org. [Link]
  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (n.d.).
  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2019, December 30). Asian Journal of Chemistry. [Link]
  • 3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid. (2025, August 23). Chemsrc. [Link]
  • IR: alkyl halides. (n.d.).
  • Dibromophenyl propionic acid. (n.d.). PubChem. [Link]
  • IR Chart. (n.d.). University of Colorado Boulder. [Link]
  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]
  • Infrared Spectrometry. (n.d.).
  • 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem. [Link]
  • 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0011743). (n.d.).
  • Mass Spectrometry - Examples. (n.d.). University of Arizona Department of Chemistry and Biochemistry. [Link]
  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. [Link]
  • CASPRE - 13 C NMR Predictor. (n.d.). CASPRE. [Link]
  • Solved How might you use 13C NMR spectroscopy to determine. (2015, November 18). Chegg.com. [Link]
  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. [Link]
  • IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*. (n.d.). University of California, Santa Cruz. [Link]
  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
  • PROSPRE - 1 H NMR Predictor. (n.d.). PROSPRE. [Link]
  • 13C NMR predictor. (n.d.). virtual Chemistry 3D. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]
  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry. [Link]
  • To Synthesize 2, 3-Dibromocinnamic Acid. (n.d.). Cram. [Link]
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. [Link]
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid. (2015, May 29). Organic Syntheses. [Link]
  • 3-(2,3-Dibromophenyl)propionic acid. (2018, May 16). SIELC Technologies. [Link]
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (n.d.). Semantic Scholar. [Link]
  • 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. (2016, November 24). IUCr Journals. [Link]
  • Lab 9: Addition of Bromine to trans-Cinnamic Acid. (n.d.). CSUB. [Link]
  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). (n.d.).
  • Aluminium chloride. (n.d.). Wikipedia. [Link]

Sources

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid (CAS: 923977-15-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a dibrominated phenyl ring attached to a propanoic acid chain, makes it a valuable intermediate in organic synthesis. The presence of two bromine atoms on the aromatic ring provides reactive handles for various cross-coupling reactions, allowing for the introduction of diverse functionalities. The carboxylic acid group, on the other hand, can be readily modified through esterification, amidation, or reduction, further expanding its synthetic utility. This guide provides a comprehensive overview of its properties, a plausible synthetic route, expected analytical characteristics, and its potential applications in research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[2]
Molecular Weight 307.97 g/mol [2]
Appearance Powder or liquid[2]
Purity Typically ≥97%[2]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Synthesis of this compound

While specific synthetic preparations for this compound are not extensively detailed in peer-reviewed literature, a highly plausible and efficient route is the malonic ester synthesis. This classical method allows for the elongation of an alkyl halide by two carbons to form a carboxylic acid. A general procedure for a similar compound is outlined in patent CN101591232A[1]. The following is a detailed, self-validating protocol adapted for the synthesis of the title compound, starting from the commercially available 3,5-dibromobenzyl bromide.

Proposed Synthetic Workflow

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Hydrolysis and Decarboxylation A Diethyl Malonate B Sodium Ethoxide (NaOEt) in Ethanol A->B Deprotonation D Diethyl 2-(3,5-dibromobenzyl)malonate B->D Nucleophilic Attack C 3,5-Dibromobenzyl Bromide C->D E Diethyl 2-(3,5-dibromobenzyl)malonate F Aqueous NaOH, then H3O+ E->F Saponification & Acidification G This compound F->G Decarboxylation (Heat)

Caption: Malonic Ester Synthesis of this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Diethyl 2-(3,5-dibromobenzyl)malonate

  • To a stirred solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Add a solution of 3,5-dibromobenzyl bromide in anhydrous ethanol dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-(3,5-dibromobenzyl)malonate.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

  • To the purified diethyl 2-(3,5-dibromobenzyl)malonate, add an aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux to facilitate the saponification of the esters. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and acidify with a concentrated acid (e.g., hydrochloric acid) until the pH is acidic.

  • Heat the acidified mixture to reflux to promote decarboxylation of the resulting malonic acid derivative. Carbon dioxide evolution will be observed.

  • After the gas evolution ceases, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the purified product.

Spectroscopic Characterization

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.5Triplet (t)1HAr-H (para to propyl)
~7.3Doublet (d)2HAr-H (ortho to propyl)
~2.9Triplet (t)2HAr-CH₂-
~2.7Triplet (t)2H-CH₂-COOH
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~178C =O
~144Ar-C -CH₂ (ipso)
~133Ar-C -H (para)
~130Ar-C -H (ortho)
~123Ar-C -Br
~35-C H₂-COOH
~30Ar-C H₂-
Expected Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group and the aromatic ring.

Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~1700 (strong)C=O stretchCarboxylic Acid
~1600, ~1475C=C stretchAromatic Ring
~1200-1300C-O stretchCarboxylic Acid
~920 (broad)O-H bendCarboxylic Acid
Below 800C-Br stretchAryl Bromide
Expected Mass Spectrometry (MS) Data

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed. Common fragmentation patterns for phenylpropanoic acids include cleavage of the bonds adjacent to the carbonyl group, leading to the loss of -OH (M-17) and -COOH (M-45).[3]

Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the dibrominated aromatic ring and the carboxylic acid.

  • Aromatic Bromides: The two bromine atoms serve as excellent leaving groups for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of alkyl, aryl, vinyl, or alkynyl substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of a diverse library of complex molecules.

  • Carboxylic Acid: The carboxylic acid moiety can undergo a wide range of transformations. It can be esterified to improve pharmacokinetic properties in drug design, converted to amides to form peptide-like structures, or reduced to the corresponding primary alcohol.

This dual reactivity makes this compound a versatile scaffold for building complex molecular architectures.

G cluster_0 Aromatic Ring Modifications cluster_1 Carboxylic Acid Modifications Core This compound Suzuki Suzuki Coupling (Aryl, Alkyl) Core->Suzuki Pd catalyst, Base Heck Heck Coupling (Alkenyl) Core->Heck Pd catalyst, Base Sonogashira Sonogashira Coupling (Alkynyl) Core->Sonogashira Pd/Cu catalyst, Base Ester Esterification Core->Ester Alcohol, Acid catalyst Amide Amidation Core->Amide Amine, Coupling agent Reduction Reduction to Alcohol Core->Reduction e.g., LiAlH4 New_Molecule Complex Bioactive Molecules Suzuki->New_Molecule Diversified Scaffolds Heck->New_Molecule Sonogashira->New_Molecule Ester->New_Molecule Amide->New_Molecule Reduction->New_Molecule

Caption: Synthetic potential of this compound.

Applications in Research and Drug Discovery

Arylpropanoic acids are a well-established class of compounds with a broad range of biological activities. The non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen are prominent examples. While there are no specific, publicly documented examples of this compound being used in the synthesis of a marketed drug, its structural motifs are of significant interest in medicinal chemistry.

The 3,5-dibromophenyl moiety is a common feature in various biologically active compounds, including kinase inhibitors and other targeted therapies. The bromine atoms can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for a biological target.

Therefore, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Its utility lies in its role as a molecular scaffold that can be elaborated to explore structure-activity relationships (SAR) in drug discovery programs. It is primarily used in organic synthesis as an intermediate for producing various pharmaceutical compounds.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is classified as causing skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Amadis Chemical Co., Ltd. 3-(3,5-Dibromo-phenyl)propionic Acid;923977-15-5.
  • CN101591232A. The preparation method of 3-(3-halogenophenyl) propionic acid. Google Patents.
  • MySkinRecipes. This compound.
  • PrepChem. Preparation of 3-bromo-3-phenylpropanoic acid.
  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

Sources

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)propanoic acid, a halogenated aromatic carboxylic acid of significant interest in organic synthesis and medicinal chemistry. The document elucidates its fundamental physicochemical properties, with a detailed breakdown of its molecular weight calculation. Furthermore, it explores its synthetic routes, purification strategies, and established applications as a pivotal intermediate in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its structure, featuring a phenyl ring substituted with two bromine atoms and a propanoic acid side chain, imparts specific chemical reactivity and physical characteristics that are leveraged in various synthetic applications.

Molecular Structure and Formula

The chemical structure of this compound is depicted below:

Chemical Formula: C₉H₈Br₂O₂[1][2]

This formula indicates that each molecule is composed of nine carbon atoms, eight hydrogen atoms, two bromine atoms, and two oxygen atoms.

Molecular Weight: A Detailed Calculation

The molecular weight is a critical parameter for any chemical compound, essential for stoichiometric calculations in synthesis and for various analytical techniques. The experimentally determined and commonly cited molecular weight of this compound is approximately 307.97 g/mol [1][3].

A detailed calculation based on the standard atomic weights of its constituent elements confirms this value. The standard atomic weights are sourced from the International Union of Pure and Applied Chemistry (IUPAC) and other authoritative bodies.

Table 1: Atomic Weights of Constituent Elements

ElementSymbolQuantityStandard Atomic Weight ( g/mol )Total Mass ( g/mol )
CarbonC912.011[4][5][6][7][8]108.099
HydrogenH81.008[9][10][11][12][13]8.064
BromineBr279.904[14][15][16][17][18]159.808
OxygenO215.999[19][20][21][22][23]31.998
Total 307.969

The calculated molecular weight of 307.969 g/mol is in excellent agreement with the values provided by commercial suppliers[1].

Synthesis and Purification

The synthesis of this compound typically involves multi-step reaction sequences, often starting from commercially available brominated benzene derivatives. A general synthetic workflow is outlined below. The causality behind the choice of reagents and conditions is critical for achieving high yield and purity.

Generalized Synthetic Workflow

A common synthetic approach involves the Heck reaction or a similar cross-coupling reaction to introduce the three-carbon side chain, followed by hydrolysis to the carboxylic acid.

G A 1,3,5-Tribromobenzene B Heck Reaction with Acrylic Acid Ester A->B Pd Catalyst, Base C Ester Hydrolysis (e.g., NaOH, H₂O/EtOH) B->C D Acidification (e.g., HCl) C->D E Purification (Recrystallization/Chromatography) D->E F This compound E->F G cluster_reactions Synthetic Transformations cluster_applications Potential Therapeutic Areas substance This compound C₉H₈Br₂O₂ suzuki Suzuki Coupling substance->suzuki sonogashira Sonogashira Coupling substance->sonogashira buchwald Buchwald-Hartwig Amination substance->buchwald nsaids Anti-inflammatory Agents suzuki->nsaids Leads to analgesics Analgesics suzuki->analgesics Leads to other Novel Therapeutics suzuki->other Leads to sonogashira->nsaids Leads to sonogashira->analgesics Leads to sonogashira->other Leads to buchwald->nsaids Leads to buchwald->analgesics Leads to buchwald->other Leads to

Caption: Role as a versatile intermediate in drug discovery.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound, with a precisely calculated molecular weight of 307.969 g/mol , is a valuable reagent in the field of organic and medicinal chemistry. Its dibrominated phenyl ring and carboxylic acid functionality provide a versatile platform for the synthesis of complex molecules with potential therapeutic applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

  • Bromine - Wikipedia. (URL: [Link])
  • Atomic Weight of Bromine - Commission on Isotopic Abundances and
  • Hydrogen - IUPAC Commission on Isotopic Abundances and
  • How heavy is one
  • nglos324 - oxygen. (URL: [Link])
  • Atomic Weights and Isotopic Compositions for Bromine - Physical Measurement Labor
  • Hydrogen | McGraw Hill's AccessScience. (URL: [Link])
  • Oxygen - Wikipedia. (URL: [Link])
  • Hydrogen - Wikipedia. (URL: [Link])
  • Bromine - Element information, properties and uses - Periodic Table (RSC). (URL: [Link])
  • Bromine - BYJU'S. (URL: [Link])
  • Carbon - BYJU'S. (URL: [Link])
  • Atomic/Molar mass - Westfield St
  • What is the atomic mass of carbon? - Quora. (URL: [Link])
  • What Is The Atomic Weight Of Oxygen? - Chemistry For Everyone - YouTube. (URL: [Link])
  • What Is The Atomic Weight Of Carbon? - Chemistry For Everyone - YouTube. (URL: [Link])
  • What Is The Atomic Weight Of Hydrogen? - Chemistry For Everyone - YouTube. (URL: [Link])
  • Atomic Weights and Isotopic Compositions for Carbon - Physical Measurement Labor
  • Atomic Weights and Isotopic Compositions for Oxygen - Physical Measurement Labor
  • This compound, 97% Purity, C9H8Br2O2, 5 grams - CP Lab Safety. (URL: [Link])
  • What is the mass of an oxygen molecule in kg? - Quora. (URL: [Link])
  • This compound - MySkinRecipes. (URL: [Link])

Sources

An In-Depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(3,5-Dibromophenyl)propanoic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical and physical properties, established synthesis protocols, characteristic spectroscopic data, reactivity, and applications, with a particular focus on its role in drug discovery and development. This document is intended to serve as a practical resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and physicochemical properties, making it a valuable synthon for introducing a dibromophenyl motif into larger molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name This compound
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Canonical SMILES C1=C(C=C(C=C1Br)Br)CCC(=O)O
InChI Key AMKWPMUHANVQSZ-UHFFFAOYSA-N
Appearance Off-white powder (typical)General chemical supplier information
Storage Room temperature, in a dry and sealed container.[2]

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies. A common and reliable method involves the reduction of the corresponding cinnamic acid derivative. This approach is advantageous due to the commercial availability of substituted cinnamic acids and the high efficiency of catalytic hydrogenation.

Proposed Synthesis Workflow: Reduction of 3,5-Dibromocinnamic Acid

A plausible and efficient route to this compound is the catalytic hydrogenation of 3,5-dibromocinnamic acid. This method selectively reduces the carbon-carbon double bond of the cinnamic acid moiety without affecting the aromatic ring or the carboxylic acid group.

Synthesis_Workflow Start 3,5-Dibromocinnamic Acid Reaction Catalytic Hydrogenation Start->Reaction Catalyst Palladium on Carbon (Pd/C) Hydrogen Gas (H₂) Catalyst->Reaction Solvent Ethanol or Ethyl Acetate Solvent->Reaction Purification Filtration & Recrystallization Reaction->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on established methods for the hydrogenation of cinnamic acids.[3] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

Materials:

  • 3,5-Dibromocinnamic acid

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3,5-dibromocinnamic acid in a suitable amount of ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas like nitrogen or argon.

  • Filtration: Filter the reaction mixture through a pad of diatomaceous earth to remove the palladium catalyst. Wash the filter cake with a small amount of ethanol.

  • Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized this compound. The following are the expected spectral characteristics based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: Two signals in the aromatic region (δ 7.0-8.0 ppm). A triplet for the proton at the C4 position and a doublet for the two equivalent protons at the C2 and C6 positions.

  • Aliphatic Protons: Two triplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the two methylene groups of the propanoic acid chain.

  • Carboxylic Acid Proton: A broad singlet in the downfield region (δ 10-12 ppm), which is characteristic of a carboxylic acid proton.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm) corresponding to the carboxylic acid carbonyl group.

  • Aromatic Carbons: Signals in the aromatic region (δ 120-150 ppm). The carbons attached to the bromine atoms will appear as distinct signals.

  • Aliphatic Carbons: Two signals in the aliphatic region (δ 25-40 ppm) for the two methylene carbons.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak [M]⁺. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in a distinctive M, M+2, and M+4 pattern. Common fragmentation patterns for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the aliphatic chain.[4]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid, which is often involved in hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-Br Stretch: Absorptions in the fingerprint region (typically below 800 cm⁻¹) can be attributed to the carbon-bromine bonds.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its two functional groups: the carboxylic acid and the dibrominated aromatic ring.

Reactivity_Hub cluster_acid Carboxylic Acid Reactivity cluster_ring Aromatic Ring Reactivity Core This compound Esterification Esterification (e.g., Fischer) Core->Esterification Alcohol, Acid Catalyst Amidation Amide Coupling Core->Amidation Amine, Coupling Agent CrossCoupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Core->CrossCoupling Organometallic Reagent, Catalyst

Caption: Key reaction pathways of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of standard transformations, providing access to a wide range of derivatives.

  • Esterification: The carboxylic acid can be readily converted to its corresponding esters via Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or by reaction with alkyl halides in the presence of a base.

  • Amide Formation: Amide derivatives can be synthesized by activating the carboxylic acid (e.g., conversion to an acid chloride or using a peptide coupling reagent) followed by reaction with a primary or secondary amine.

Reactions of the Dibrominated Phenyl Ring

The two bromine atoms on the aromatic ring serve as versatile handles for carbon-carbon and carbon-heteroatom bond formation.

  • Cross-Coupling Reactions: The aryl bromide functionalities are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of substituents at the 3 and 5 positions of the phenyl ring, enabling the synthesis of complex molecular architectures.

Applications in Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of pharmacologically active compounds. The phenylpropanoic acid scaffold is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The dibromo substitution pattern allows for the exploration of structure-activity relationships (SAR) by systematically modifying these positions. This compound is particularly useful in the development of anti-inflammatory and analgesic agents.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 2: GHS Hazard Information (for related compounds)

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
Data is for the related compound 3-(3-bromophenyl)propanoic acid and should be used as a guideline. A specific safety data sheet for this compound should be consulted.[1]

Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Ingestion and Inhalation: Avoid ingestion and inhalation. Do not eat, drink, or smoke in the laboratory.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

Conclusion

This compound is a versatile and valuable building block for organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive carboxylic acid and a dibrominated aromatic ring amenable to cross-coupling reactions, provides a powerful platform for the synthesis of a diverse range of complex molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, intended to empower researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

  • PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]
  • Roșca, S. I., et al. C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB Scientific Bulletin, Series B, 70(4), 2008.
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • Chemistry LibreTexts.
  • NIST WebBook. α,β-Dibromohydrocinnamic acid. [Link]
  • The Royal Society of Chemistry.
  • Chegg.
  • ResearchGate.
  • doc brown's advanced organic chemistry revision notes.
  • MySkinRecipes. This compound. [Link]

Sources

An In-Depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-Dibromophenyl)propanoic acid, a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis and drug discovery. This document delves into the foundational chemical informatics, including its canonical SMILES representation, and outlines a robust, plausible synthetic pathway for its preparation. Furthermore, a detailed predictive analysis of its spectroscopic characterization is presented, offering researchers a valuable reference for compound verification. The guide concludes with an exploration of its applications, primarily as a strategic intermediate in the synthesis of more complex molecules with potential therapeutic value. This work is intended for researchers, medicinal chemists, and professionals in the field of drug development seeking a thorough understanding of this compound's properties and utility.

Molecular Identification and Physicochemical Properties

This compound is an organic compound featuring a phenyl ring substituted with two bromine atoms at the meta positions and a propanoic acid chain. Its structural and chemical identifiers are crucial for database referencing and computational modeling.

Table 1: Chemical Identifiers and Properties

Identifier/PropertyValueSource(s)
IUPAC Name This compound
CAS Number 923977-15-5
Molecular Formula C₉H₈Br₂O₂
Molecular Weight 307.97 g/mol
Canonical SMILES C1=C(C=C(C=C1Br)Br)CCC(=O)O
MDL Number MFCD11973898

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a linear notation of the molecule's structure. The canonical SMILES, C1=C(C=C(C=C1Br)Br)CCC(=O)O, ensures a unique representation for this compound.

Proposed Synthesis Pathway: The Perkin Reaction

While various methods can be envisioned for the synthesis of this compound, a highly plausible and historically significant route is a modification of the Perkin reaction, followed by reduction.[1][2][3][4][5] This approach utilizes the readily available 3,5-dibromobenzaldehyde as a starting material. The Perkin reaction is an aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid to yield an α,β-unsaturated aromatic acid.[1][2][3]

The proposed two-step synthesis involves:

  • Perkin Condensation: Reaction of 3,5-dibromobenzaldehyde with acetic anhydride and a weak base (e.g., sodium acetate or triethylamine) to form 3-(3,5-dibromophenyl)acrylic acid.[4][5]

  • Reduction: Subsequent reduction of the α,β-unsaturated double bond of the acrylic acid intermediate to yield the target this compound. This can be achieved through catalytic hydrogenation.

Synthesis_Pathway Start 3,5-Dibromobenzaldehyde Intermediate 3-(3,5-Dibromophenyl)acrylic acid Start->Intermediate Perkin Condensation Reagents1 Acetic Anhydride, Sodium Acetate Reagents1->Intermediate Product This compound Intermediate->Product Catalytic Hydrogenation Reagents2 H₂, Pd/C Reagents2->Product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a scientifically informed projection based on established methodologies for similar transformations.

Step 1: Synthesis of 3-(3,5-Dibromophenyl)acrylic acid

  • Combine 3,5-dibromobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous sodium acetate (2 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to 180°C with stirring for 5-8 hours.

  • Allow the mixture to cool to room temperature and then pour it into a beaker of cold water with vigorous stirring.

  • The crude product will precipitate. Isolate the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-(3,5-dibromophenyl)acrylic acid.

Step 2: Synthesis of this compound

  • Dissolve the 3-(3,5-dibromophenyl)acrylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization if necessary.

Spectroscopic Characterization (Predictive Analysis)

In the absence of publicly available experimental spectra for this compound, this section provides a predictive analysis of the expected spectroscopic data based on its chemical structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Table 2: Predicted ¹H NMR Chemical Shifts

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
~7.6Triplet (t)1HH-4 (aromatic)
~7.5Doublet (d)2HH-2, H-6 (aromatic)
~2.9Triplet (t)2H-CH₂- (alpha to phenyl)
~2.6Triplet (t)2H-CH₂- (alpha to COOH)
¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Chemical Shift (δ, ppm)Assignment
~178-COOH
~145C-1 (aromatic, ipso)
~135C-4 (aromatic)
~130C-2, C-6 (aromatic)
~123C-3, C-5 (aromatic, C-Br)
~35-CH₂- (alpha to COOH)
~30-CH₂- (alpha to phenyl)
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹.

  • C-Br stretch: Absorptions in the fingerprint region, typically between 600-500 cm⁻¹.

  • Aromatic C-H stretch: Peaks just above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak (M, M+2, M+4) with relative intensities of approximately 1:2:1, which is a hallmark of dibrominated compounds. The nominal molecular weight is 308 g/mol .

Applications in Research and Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[6]

Intermediate for Biologically Active Molecules

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7][8] The structural motif of this compound makes it a suitable starting point for the synthesis of novel therapeutic agents. The bromine atoms provide reactive handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to explore structure-activity relationships.

Applications Core This compound Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Core->Coupling Derivatization Carboxylic Acid Derivatization (Amides, Esters) Core->Derivatization Products Novel Biologically Active Compounds Coupling->Products Derivatization->Products

Caption: Role as a versatile synthetic intermediate.

Molecular Probes and Scaffolds

The dibrominated phenyl ring can serve as a rigid scaffold for the development of chemical probes to investigate biological systems. The bromine atoms can also be utilized for the introduction of reporter groups or for modulating the pharmacokinetic properties of a lead compound. The general class of arylpropanoic acids has been explored for a wide range of biological activities, including antibacterial and anticancer properties.[7][8]

Conclusion

This compound, identified by the SMILES string C1=C(C=C(C=C1Br)Br)CCC(=O)O, is a chemical entity with considerable untapped potential. This guide has provided a plausible and detailed synthetic route via a modified Perkin reaction and subsequent reduction, along with a predictive spectroscopic analysis to aid in its identification. Its primary value lies in its utility as a synthetic intermediate, offering multiple avenues for derivatization to generate novel compounds for evaluation in drug discovery and materials science. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.

References

  • Perkin Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • This compound. (n.d.). MySkinRecipes.
  • Perkin reaction. (2023, November 28). In Wikipedia.
  • Perkin Reaction Mechanism. (n.d.). Sathee Jee.
  • Hannah. (2013, November 18). Intro to Organometallics: The Heck Reaction. Odinity.
  • Roşca, S. I., Stan, R., Ungureanu, E.-M., Stanciu, G., & Roşca, S. (2008). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA.
  • Kumar, A., & Narasimhan, B. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 9(8), 3149-3163.
  • A Concise Introduction of Perkin Reaction. (2017). Organic Chemistry: An Indian Journal, 13(1), 1-5.
  • Condensation Reaction - Dr. H.N. Sinha Arts & Commerce College. (n.d.).
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem.
  • Roşca, S. I., Stan, R., Ungureanu, E.-M., Stanciu, G., & Roşca, S. (2008). 13C- and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra. ResearchGate.
  • Introductory note on the 13C NMR spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry.
  • Process for the preparation of 3-phenylpropionic acid. (1998). U.S. Patent No. 5,786,507. Washington, DC: U.S.
  • Process for preparation of 2-amino-3,5-dibromobenzaldehyde. (1998).
  • The method that the dibromo benzaldehyde of 2 amino 3,5 is synthesized by hydrogen peroxide. (2017).
  • 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. (n.d.). PubChem.
  • 3,5-Dibromophenol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem.
  • 2,3-Dibromo-3-phenylpropionic acid. (n.d.). PubChem.
  • Kumar, P., Sangam, Bala, V. C., Nimesh, S., & Bajpai, A. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 11(3), 1000-1011.
  • Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4147–4155.
  • Di Micco, S., Terracciano, S., Bifulco, G., Riccio, R., & Gomez-Paloma, L. (2015). Antioxidant Activity of Diphenylpropionamide Derivatives: Synthesis, Biological Evaluation and Computational Analysis. Molecules, 20(8), 13867–13886.

Sources

3-(3,5-Dibromophenyl)propanoic acid structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Structure, Synthesis, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key intermediate in organic synthesis. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's structural characteristics, outlines a robust synthetic pathway with mechanistic insights, and explores its applications as a versatile molecular scaffold.

Core Compound Identity and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The presence of two bromine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable precursor for creating complex molecules through various cross-coupling reactions. Its structure consists of a dibrominated benzene ring attached to a propanoic acid chain.

The fundamental properties of this compound are summarized below, providing essential data for experimental design and characterization.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 3,5-Dibromobenzenepropanoic acid, 3-(3,5-Dibromophenyl)propionic acid[1][2]
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1][3]
Canonical SMILES C1=C(C=C(C=C1Br)Br)CCC(=O)O[1]
InChI Key AMKWPMUHANVQSZ-UHFFFAOYSA-N[1]
MDL Number MFCD11973898[1][3]
XLogP3 2.9[4]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]

Synthesis Pathway: Catalytic Hydrogenation

The most direct and efficient synthesis of this compound involves the catalytic hydrogenation of its unsaturated precursor, 3-(3,5-Dibromophenyl)-2-propenoic acid (also known as 3,5-Dibromocinnamic acid). This method is widely employed due to its high yield, clean conversion, and operational simplicity.

Causality Behind Experimental Choices:
  • Choice of Precursor: 3,5-Dibromocinnamic acid is the logical starting material as it already contains the required carbon skeleton and the dibromophenyl moiety. The only necessary transformation is the reduction of the alkene double bond.

  • Choice of Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this type of reduction. It provides a high surface area for the reaction and efficiently catalyzes the addition of hydrogen across the double bond without affecting the aromatic ring or the carboxylic acid group under standard conditions.

  • Choice of Solvent: A protic solvent like ethanol or methanol is ideal because it readily dissolves the starting material and is compatible with the hydrogenation process.

  • Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient concentration of hydrogen is available at the catalyst surface to drive the reaction to completion.

Detailed Experimental Protocol:
  • Reactor Setup: A 500 mL hydrogenation vessel is charged with 3-(3,5-Dibromophenyl)-2-propenoic acid (10.0 g, 32.7 mmol) and 200 mL of absolute ethanol.

  • Catalyst Addition: 10% Palladium on carbon (50% wet, 0.5 g) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the catalyst in air.

  • Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50 psi with hydrogen.

  • Reaction Monitoring: The reaction mixture is stirred vigorously at room temperature (20-25°C) for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the starting material.

  • Workup: Upon completion, the reaction vessel is carefully depressurized, and the atmosphere is replaced with nitrogen. The mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad is washed with an additional 50 mL of ethanol to ensure complete recovery of the product.

  • Isolation and Purification: The combined filtrate is concentrated under reduced pressure to yield a crude solid. The solid is then recrystallized from a mixture of ethyl acetate and heptane to afford pure this compound as a white crystalline solid.

Synthesis Workflow Diagram:

Synthesis_Workflow Start 3-(3,5-Dibromophenyl)-2-propenoic acid in Ethanol Reaction Hydrogenation (Room Temp, 12-16h) Start->Reaction Catalyst 10% Pd/C Catalyst Catalyst->Reaction Hydrogen H₂ Gas (50 psi) Hydrogen->Reaction Filtration Filtration through Celite® (Remove Catalyst) Reaction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Recrystallization Recrystallization (Ethyl Acetate/Heptane) Concentration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Synthesis of this compound.

Structural Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. The expected spectral data provides a self-validating system for quality control.

TechniqueExpected Observations
¹H NMR (400 MHz, CDCl₃)δ ~11.0-12.0 (s, 1H, -COOH), δ ~7.5 (t, 1H, Ar-H), δ ~7.3 (d, 2H, Ar-H), δ ~2.9 (t, 2H, -CH₂-Ar), δ ~2.7 (t, 2H, -CH₂-COOH). The splitting pattern of the aromatic protons (a triplet and a doublet) is characteristic of the 1,3,5-trisubstituted benzene ring.[5]
¹³C NMR (100 MHz, CDCl₃)δ ~178 (-COOH), δ ~145 (Ar-C), δ ~135 (Ar-CH), δ ~130 (Ar-CH), δ ~123 (Ar-C-Br), δ ~35 (-CH₂-), δ ~30 (-CH₂-).
Mass Spec. (EI) Molecular ion (M⁺) peak showing a characteristic isotopic pattern for two bromine atoms at m/z 306, 308, and 310 in an approximate 1:2:1 ratio.[6][7]
FT-IR (KBr, cm⁻¹)Broad absorption at ~3000-3300 cm⁻¹ (O-H stretch of carboxylic acid), sharp absorption at ~1700 cm⁻¹ (C=O stretch), and a peak in the 500-600 cm⁻¹ region (C-Br stretch).

Applications in Drug Development and Materials Science

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block for more complex molecules.[3]

Scaffold for Novel Therapeutics:

Arylpropanoic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and ketoprofen being prominent examples.[8][9] The title compound provides a scaffold that can be elaborated to generate novel analogues with potential therapeutic activities. The two bromine atoms are particularly significant as they serve as synthetic handles for introducing further molecular diversity through reactions like Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling. This allows for the systematic exploration of the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.[3]

Intermediate in Organic Synthesis:

Beyond drug discovery, this compound is a valuable intermediate for synthesizing various organic materials. The reactive sites—the carboxylic acid and the brominated ring—allow for its incorporation into polymers, functional coatings, and other advanced materials.[3]

Logical Relationship Diagram:

Applications Core 3-(3,5-Dibromophenyl) propanoic acid Carboxyl Carboxylic Acid (-COOH) Core->Carboxyl offers Bromo Bromo Substituents (-Br) Core->Bromo offers Amidation Amidation / Esterification Carboxyl->Amidation Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Bromo->Coupling Derivatives Novel Arylpropanoic Acid Derivatives Amidation->Derivatives Coupling->Derivatives Polymers Functional Polymers & Materials Coupling->Polymers NSAIDs Potential NSAIDs, Analgesics, etc. Derivatives->NSAIDs leads to Materials Advanced Materials Polymers->Materials leads to

Caption: Role as a versatile chemical intermediate.

Safety and Handling

This compound is a chemical intermediate intended for research and development purposes. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is limited, related brominated aromatic compounds may cause skin and eye irritation.[6][10] Always consult the material safety data sheet (SDS) provided by the supplier before use.

Conclusion

This compound is a strategically important molecule in synthetic chemistry. Its well-defined structure, accessible synthesis, and, most importantly, the dual reactivity offered by its carboxylic acid group and brominated aromatic ring make it a highly valuable starting material. For scientists in drug discovery and materials science, this compound represents a versatile platform for generating novel molecules with tailored properties, underscoring its significance in modern chemical research.

References

  • Dibromophenyl propionic acid | C9H8Br2O2 | CID 23366594 - PubChem.
  • 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862 - PubChem.
  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA - UPB. University POLITEHNICA of Bucharest. [Link]
  • This compound - MySkinRecipes. MySkinRecipes. [Link]
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid - Amerigo Scientific. Amerigo Scientific. [Link]
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179 - PubChem.
  • 3-(2,3-Dibromophenyl)propionic acid - SIELC Technologies. SIELC Technologies. [Link]
  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents.
  • Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. PrepChem.com. [Link]
  • The preparation method of 3-(3-halogenophenyl) propionic acid - Google Patents.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705 - PubChem.
  • Showing Compound 3-Phenylpropanoic acid (FDB008271) - FooDB. FooDB. [Link]
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. [Link]
  • 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | C9H10O4 | CID 161525 - PubChem.
  • A B-Dibromocinnamic acid | C9H6Br2O2 | CID 5273471 - PubChem.
  • Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - NIH.
  • α,β-Dibromohydrocinnamic acid - the NIST WebBook. NIST. [Link]

Sources

An In-Depth Technical Guide to the Solubility Determination of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a cornerstone of pharmaceutical sciences. For a drug to be effective, it must first be in solution to be absorbed and reach its site of action. Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, unpredictable in vivo performance, and difficulties in formulation.[1][2] Therefore, the early and accurate determination of a compound's solubility is paramount in the drug discovery and development process.[1] This guide focuses on 3-(3,5-Dibromophenyl)propanoic acid, a compound of interest in organic synthesis and potentially in medicinal chemistry, providing the necessary tools to characterize its solubility profile.[3]

Physicochemical Profile of this compound

A thorough understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. For this compound, the following information has been compiled from available data on the compound and its structural analogs.

PropertyValue/InformationSource
Molecular Formula C₉H₈Br₂O₂[3]
Molecular Weight 307.97 g/mol [3]
CAS Number 923977-15-5[3]
Appearance Solid (predicted)-
Predicted Polarity The presence of the carboxylic acid group suggests some polarity, while the dibromophenyl ring contributes to its lipophilicity. The overall molecule is expected to be sparingly soluble in water.-
Predicted pKa The carboxylic acid moiety will have an acidic pKa, likely in the range of 4-5, similar to other benzoic acid derivatives. This indicates that its solubility will be pH-dependent.-

Understanding Kinetic vs. Thermodynamic Solubility

When determining the solubility of a compound, it is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different insights into the compound's behavior.

  • Kinetic Solubility is typically measured at an early stage in drug discovery and reflects the solubility of a compound under non-equilibrium conditions.[1][4] It is often determined by dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[1][4] This method is rapid and amenable to high-throughput screening, providing a quick assessment of a compound's dissolution rate.[1][5]

  • Thermodynamic Solubility , also known as equilibrium solubility, is the true solubility of a compound at equilibrium.[2][6] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period, typically 24 hours or more.[1][6] This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is critical for later stages of drug development and formulation.[6]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step methodologies for determining the kinetic and thermodynamic solubility of this compound.

Kinetic Solubility Assay

This protocol is adapted from high-throughput screening methods and is designed for rapid assessment.[1][4][5]

Principle: A concentrated stock solution of the test compound in DMSO is diluted into an aqueous buffer. The formation of a precipitate is monitored over a short period, typically by nephelometry (light scattering) or UV-Vis spectroscopy after filtration.[1][5]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Preparation of Aqueous Buffer: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Other buffers can be used to assess pH-dependent solubility.

  • Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer to a series of wells.

  • Compound Addition: Add a small volume (e.g., 1-5 µL) of the DMSO stock solution to the buffer-containing wells to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a defined period, typically 1-2 hours, at a constant temperature (e.g., 25°C or 37°C).[1]

  • Detection and Quantification:

    • Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[1][5]

    • UV-Vis Spectroscopy: Alternatively, filter the contents of each well through a filter plate to remove any precipitate.[1] Measure the absorbance of the filtrate at the λmax of this compound (to be determined experimentally) using a UV-Vis plate reader.

  • Data Analysis: Construct a calibration curve using known concentrations of the compound in the same buffer/DMSO mixture. Use this curve to determine the concentration of the dissolved compound in the test wells. The kinetic solubility is the highest concentration at which no precipitate is observed.

Diagram of Kinetic Solubility Workflow:

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis stock Prepare 10 mM Stock in DMSO add_cmpd Add Stock Solution to Wells stock->add_cmpd buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) plate Dispense Buffer into 96-well Plate buffer->plate plate->add_cmpd incubate Incubate with Shaking (1-2h) add_cmpd->incubate detect Measure Solubility incubate->detect nephelometry Nephelometry (Light Scattering) detect->nephelometry Option 1 uv_vis Filtration & UV-Vis Spectroscopy detect->uv_vis Option 2 analysis Data Analysis & Solubility Determination nephelometry->analysis uv_vis->analysis

Caption: Workflow for the determination of kinetic solubility.

Thermodynamic Solubility (Shake-Flask) Assay

This protocol is considered the "gold standard" for determining equilibrium solubility.[1][6]

Principle: An excess amount of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.[6][7]

Step-by-Step Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid should be visually apparent throughout the experiment.

  • Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS at various pH values, or organic solvents) to each vial.

  • Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for an extended period, typically 24-48 hours, to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

  • Filtration: Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm or 0.45 µm filter to remove all undissolved particles.[4]

  • Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]

  • Data Analysis: Prepare a standard curve of the compound with known concentrations. Use this curve to determine the concentration of the dissolved compound in the filtered samples. The resulting concentration is the thermodynamic solubility.

Diagram of Thermodynamic Solubility Workflow:

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis add_solid Add Excess Solid Compound to Vials add_solvent Add Known Volume of Solvent add_solid->add_solvent shake Shake/Rotate at Constant Temp (24-48h) add_solvent->shake settle Allow Excess Solid to Settle shake->settle filter Filter Supernatant (0.22 µm) settle->filter quantify Quantify by HPLC-UV or LC-MS filter->quantify result Determine Thermodynamic Solubility quantify->result

Caption: Workflow for the determination of thermodynamic solubility.

Data Interpretation and Reporting

The solubility data for this compound should be reported in standard units such as µg/mL or µM. It is crucial to specify the experimental conditions under which the data was obtained, including the type of solubility measured (kinetic or thermodynamic), the solvent system (including pH and co-solvents), the temperature, and the incubation time.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • BioDuro. (n.d.). ADME Solubility Assay.
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • (2025). Master Crystal Violet Staining: A Step-by-Step Protocol for Accurate Cell Quantification.
  • Altervista. (2024). cell quantitation: Crystal violet.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • MySkinRecipes. (n.d.). This compound.

Sources

A Technical Guide to the Safety and Hazards of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, hazards, and handling protocols for 3-(3,5-Dibromophenyl)propanoic acid (CAS No. 923977-15-5). As a specialized chemical intermediate, a thorough understanding of its properties is critical to ensure safe laboratory and development operations. This guide synthesizes available data to provide actionable insights for risk mitigation.

Chemical Identification and Physical Properties

This compound is a solid organic compound. Its identity and key physical characteristics are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonym(s) 3,5-Dibromobenzenepropanoic acid
CAS Number 923977-15-5[2][3]
Molecular Formula C₉H₈Br₂O₂[1][4]
Molecular Weight 307.97 g/mol
Appearance Solid
Melting Point 59-65 °C

Hazard Identification and GHS Classification

The primary and most severe hazard associated with this compound is its acute oral toxicity. It is classified under the Globally Harmonized System (GHS) as Acutely Toxic, Category 3. All personnel must be made aware of this classification before handling the substance.

GHS Classification ElementDescriptionSource(s)
Pictogram GHS06: Skull and Crossbones
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Hazard Class Acute Toxicity 3 (Oral)
Precautionary Statements P264, P270, P301 + P310, P405, P501
Logic for GHS Hazard Communication

The following diagram illustrates the relationship between the GHS classification and the required safety communications for this compound.

GHS_Logic cluster_classification GHS Classification cluster_communication Hazard Communication Elements cluster_actions Required Actions (Precautionary Statements) H301 H301: Toxic if swallowed (Acute Toxicity, Oral, Cat. 3) Signal Signal Word: Danger H301->Signal Pictogram Pictogram: Skull and Crossbones (GHS06) H301->Pictogram P264 P264: Wash hands thoroughly after handling H301->P264 leads to P270 P270: Do not eat, drink or smoke when using this product P301_P310 P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor P405 P405: Store locked up P501 P501: Dispose of contents/container to an approved waste disposal plant

Caption: GHS Classification and corresponding safety elements.

Toxicological Profile

The toxicological properties of this compound have not been thoroughly investigated.[5] The primary known toxicological endpoint is acute oral toxicity.

  • Acute Toxicity: Toxic if swallowed (H301). The specific LD50 value is not available in the reviewed literature.

  • Skin Corrosion/Irritation: While specific data for this isomer is limited, related compounds like 2,3-dibromo-3-phenylpropanoic acid are known to cause skin irritation.[5][6] Users should handle the compound with care to avoid skin contact.

  • Serious Eye Damage/Irritation: Related compounds cause serious eye irritation.[5][6] Direct contact with eyes should be prevented.

  • Respiratory Sensitization: Data not available.

  • Germ Cell Mutagenicity: Data not available.

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[6]

  • Reproductive Toxicity: Data not available.

  • Specific Target Organ Toxicity (STOT): While data for the specific 3,5-dibromo isomer is lacking, related isomers may cause respiratory irritation.[5][6]

Given the data gaps, this chemical should be handled as a substance with unknown long-term hazards. The principle of ALARA (As Low As Reasonably Achievable) exposure should be strictly followed.

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical upon exposure. The facility's emergency plan should be activated, and medical attention sought without delay.

Protocol 4.1: Emergency Response for Accidental Ingestion
  • Immediate Action: If the victim is conscious, rinse their mouth thoroughly with water.[5] Do NOT induce vomiting.

  • Call for Help: Immediately call a Poison Control Center or emergency medical services.

  • Provide Information: Be prepared to provide the chemical name, CAS number (923977-15-5), and the Safety Data Sheet (SDS) to the emergency responders.

  • Medical Supervision: The victim requires immediate medical attention.

Protocol 4.2: First Aid for Other Exposure Routes
  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[5] If irritation occurs, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5]

First_Aid_Workflow cluster_routes Route of Exposure cluster_actions Immediate First Aid Actions Start Exposure Occurs Ingestion Ingestion (H301 - Toxic) Start->Ingestion Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation RinseMouth Rinse Mouth with Water DO NOT Induce Vomiting Ingestion->RinseMouth WashSkin Remove Contaminated Clothing Wash with Soap & Water Skin->WashSkin FlushEyes Flush Eyes with Water (15 min) Remove Contact Lenses Eye->FlushEyes FreshAir Move to Fresh Air Provide Artificial Respiration if Needed Inhalation->FreshAir End Seek Immediate Medical Attention (Provide SDS) RinseMouth->End WashSkin->End FlushEyes->End FreshAir->End

Caption: First aid workflow for different exposure routes.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: During a fire, toxic fumes may be generated, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[7]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[7]

Accidental Release Measures
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Personal Protection: Responders must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and respiratory protection.[7] Avoid breathing dust.[5]

  • Containment: Prevent the chemical from entering drains or waterways.[5]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation.[5] Place the material into a suitable, labeled container for disposal.

  • Disposal: Dispose of the waste at an approved waste disposal plant, following all local and national regulations.

Handling and Storage

Safe Handling Protocols
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.

  • Personal Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.

  • Avoid Contact: Avoid contact with skin and eyes.[5] Avoid the formation and inhalation of dust.[5]

Storage Conditions
  • Container: Keep the container tightly closed in a dry, well-ventilated place.[6]

  • Security: Store in a locked cabinet or area, accessible only to authorized personnel.

  • Storage Class: This compound falls under Storage Class 6.1C (Combustible, acute toxic category 3).

  • Incompatibilities: Keep away from strong oxidizing agents.

Exposure Controls and Personal Protection

A comprehensive PPE strategy is essential for mitigating the risks associated with handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Hand Protection: Wear impervious gloves (e.g., nitrile rubber).

    • Body Protection: Wear a laboratory coat. For larger quantities or spill response, chemical-resistant protective clothing may be necessary.[7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator.

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

References

  • Fisher Scientific. Safety Data Sheet: 3-(3,5-Dibromophenyl)propionic acid. URL: https://www.fishersci.com/sds/923977-15-5
  • Sigma-Aldrich. Safety Data Sheet: α,β-Dibromohydrocinnamic acid. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/168440
  • CymitQuimica. Safety Data Sheet: this compound. URL: https://www.cymitquimica.com/sds/F519647
  • Fisher Scientific. Safety Data Sheet Document: 3-(3,5-Dibromophenyl)propionic acid. URL: https://www.fishersci.co.uk/chemicalProductData_sds.jsp?searchType=CAS&cas=923977-15-5
  • Sigma-Aldrich. Safety Data Sheet: 2,3-dibromo-3-phenylpropanoic acid. URL: https://www.sigmaaldrich.com/sds/aldrich/168440?context=product
  • Shanghai Canbi Pharma Ltd. Safety Data Sheet: 3-AMINO-3-(4-BROMOPHENYL)PROPANOIC ACID. URL: https://www.canbipharm.com/sds/39773-47-2.html
  • ECHEMI. Safety Data Sheet: B-BROMO-B-PHENYLPROPIONIC ACID. URL: https://www.echemi.com/sds/15463-91-9.html
  • Sigma-Aldrich. Product Page: 3-(3,5-Dibromophenyl)propionic acid. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/751684
  • AK Scientific, Inc. Safety Data Sheet: 3-(4-Bromophenyl)-2,2-dimethyl-3-(phenylmethoxycarbonylamino)propanoic acid. URL: https://www.aksci.com/sds/BM1095.sds.pdf
  • Fisher Scientific. Product Page: 3-(3,5-Dibromophenyl)propionic acid, 97%. URL: https://www.fishersci.com/shop/products/3-3-5-dibromophenyl-propionic-acid-97/H54012

Sources

Biological activity of 3-(3,5-Dibromophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Biological Activities of 3-(3,5-Dibromophenyl)propanoic Acid Derivatives

Foreword: Charting a Course into Unexplored Chemical Space

In the landscape of medicinal chemistry, the exploration of novel chemical scaffolds is the cornerstone of discovering next-generation therapeutics. Phenylpropanoic acid derivatives have long been recognized as a privileged structure, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active agents. The strategic introduction of halogen atoms, particularly bromine, onto aromatic rings is a well-established method for modulating a compound's lipophilicity, metabolic stability, and target-binding affinity.

This technical guide delves into the untapped potential of a specific scaffold: This compound . While direct biological data for this compound and its simple derivatives are not yet prevalent in the published literature, a wealth of information on structurally related molecules provides a compelling rationale for its investigation. This document serves as an in-depth prospectus for researchers, scientists, and drug development professionals. It synthesizes existing knowledge to build a robust, evidence-based case for the potential anticancer, anti-inflammatory, and antimicrobial activities of this compound class, and provides detailed methodologies to spearhead its exploration.

The Strategic Rationale: Why this compound?

The core structure combines two key pharmacophoric elements: the phenylpropanoic acid moiety and a dibrominated aromatic ring.

  • The Phenylpropanoic Acid Core: This motif is famously found in NSAIDs like ibuprofen and ketoprofen, which exert their anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Beyond inflammation, this scaffold is versatile, with derivatives showing a wide array of biological activities including anticancer and antimicrobial properties.[1]

  • The 3,5-Dibromo Substitution Pattern: Halogenation is a powerful tool in drug design. The presence of two bromine atoms on the phenyl ring is hypothesized to confer several advantageous properties:

    • Enhanced Lipophilicity: This can improve membrane permeability and cellular uptake.

    • Metabolic Stability: The C-Br bond is generally more resistant to metabolic degradation than a C-H bond, potentially leading to a longer biological half-life.

    • Halogen Bonding: Bromine atoms can act as halogen bond donors, forming specific, non-covalent interactions with biological targets, which can enhance binding affinity and selectivity.

    • Induction of Cellular Stress: As seen in related compounds, brominated aromatic structures can induce reactive oxygen species (ROS) generation, a mechanism that can be selectively cytotoxic to cancer cells.[2]

This guide will now explore the prospective biological activities of this compound derivatives, grounded in the established activities of their structural relatives.

Prospective Biological Activity I: Anticancer Potential

The inclusion of bromine atoms on aromatic rings is a recurring feature in a variety of potent anticancer agents. This suggests that this compound derivatives are promising candidates for oncological investigation.

Mechanistic Hypothesis: ROS-Mediated Apoptosis

A key mechanism by which several brominated compounds exert their anticancer effects is through the induction of intracellular reactive oxygen species (ROS).[1][2] While normal cells have robust antioxidant systems to manage ROS, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further ROS induction.

A plausible mechanism of action for a this compound derivative is the disruption of mitochondrial function, leading to an overproduction of ROS. This, in turn, can trigger the intrinsic apoptotic pathway through the activation of caspase cascades. A new series of brominated chalcone derivatives has been shown to suppress the growth of gastric cancer cells through ROS-mediated apoptosis.[2]

ROS_Mediated_Apoptosis Compound 3-(3,5-Dibromophenyl) propanoic Acid Derivative Mito Mitochondrial Dysfunction Compound->Mito Induces ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized ROS-mediated apoptotic pathway.

Supporting Evidence from Related Compounds

The following table summarizes the anticancer activity of structurally related brominated compounds, providing a strong rationale for screening this compound derivatives.

Compound ClassSpecific Example/DerivativeCancer Cell Line(s)Observed Effect / IC50Reference
Brominated ChalconesCompound 19 ("H72")MGC803, HGC27, SGC7901 (Gastric)IC50: 3.57 - 5.61 µM[2]
Brominated CoelenteraminesSingle-brominated analogsBreast, Prostate, Lung, GastricShowed anticancer potential[3]
3,5-Diaryl-pyrazoles2-Bromo-substituted derivative (26)PC3, DU145 (Prostate)Potent growth inhibition[4]
3-((4-Hydroxyphenyl)amino)propanoic Acid DerivativesCompounds 12, 20-22, 29A549 (Lung)Reduced cell viability by 50%[5]
Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted from established methods for assessing the cytotoxicity of novel compounds.[6]

Objective: To determine the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, PC3 prostate adenocarcinoma).

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile plates.

  • Test compounds dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Prospective Biological Activity II: Anti-inflammatory and Analgesic Effects

The phenylpropanoic acid scaffold is a hallmark of many NSAIDs. It is therefore highly probable that this compound derivatives will exhibit anti-inflammatory properties.

Mechanistic Hypothesis: Dual COX/LOX Inhibition and Cytokine Modulation

The primary mechanism of action for traditional NSAIDs is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the synthesis of prostaglandins, key mediators of inflammation and pain.[7] Some phenylpropanoid derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.

A potential mechanism for this compound derivatives could involve dual inhibition of COX and 5-LOX pathways. Furthermore, these compounds may modulate the expression of pro-inflammatory cytokines such as TNF-α and interleukins (e.g., IL-1β, IL-6), as has been observed with other anti-inflammatory compounds.[8][9]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Injury) cluster_pathways Arachidonic Acid Cascade cluster_compound cluster_response Inflammatory Response Stimulus Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Stimulus->Arachidonic_Acid Phospholipase A2 COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Pain, Edema, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Compound 3-(3,5-Dibromophenyl) propanoic Acid Derivative Compound->COX Inhibits Compound->LOX Inhibits

Caption: Hypothesized anti-inflammatory mechanism of action.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of novel compounds.[9]

Objective: To assess the in vivo anti-inflammatory effect of this compound derivatives.

Animals: Male Wistar rats (180-220 g).

Materials:

  • Test compounds.

  • Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).

  • Carrageenan solution (1% w/v in sterile saline).

  • Reference drug (e.g., Diclofenac, 25 mg/kg).

  • Plethysmometer.

Procedure:

  • Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6): Vehicle control, Reference drug, and Test compound groups (at different doses, e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer the test compounds and reference drug intraperitoneally or orally 1 hour before carrageenan injection. The control group receives only the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V0) and at 1, 2, 3, and 4 hours post-injection (Vt).

  • Data Analysis:

    • Calculate the edema volume (mL) = Vt - V0.

    • Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Prospective Biological Activity III: Antimicrobial Efficacy

The search for new antimicrobial agents is a global health priority. Phenylpropanoic acid derivatives and various heterocyclic compounds have shown promise in this area.[10][11][12] The lipophilic nature imparted by the dibromo-substituents could enhance the interaction of these molecules with microbial cell membranes.

Mechanistic Hypothesis: Disruption of Microbial Cell Integrity

The mechanism of antimicrobial action for many small molecules involves the disruption of the bacterial cell wall or membrane, leading to leakage of intracellular components and cell death. Another potential mechanism is the inhibition of essential microbial enzymes. For instance, esters and amides of 3-(5-nitro-2-furyl)acrylic acid have been shown to block bioenergetic processes in microbes.[12]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is a standard technique to quantify the in vitro antimicrobial activity of a compound.

Objective: To determine the MIC of this compound derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microplates.

  • Test compounds dissolved in DMSO.

  • Positive control antibiotics (e.g., Chloramphenicol for bacteria, Fluconazole for fungi).

  • Microbial suspensions adjusted to a standard turbidity (e.g., 0.5 McFarland).

Procedure:

  • Preparation of Microplates: Add 100 µL of broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized microbial suspension to each well.

  • Controls: Include wells with broth only (sterility control), broth and inoculum (growth control), and a positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Proposed Synthesis Workflow

A plausible synthetic route to this compound and its derivatives is outlined below, based on standard organic chemistry transformations.

Synthesis_Workflow cluster_derivatives Derivatization Start 3,5-Dibromobenzaldehyde Intermediate1 3-(3,5-Dibromophenyl)acrylic acid Start->Intermediate1 Knoevenagel Condensation Step1_reagents Malonic Acid, Pyridine, Piperidine Intermediate1->Step1_reagents Target_Acid This compound Intermediate1->Target_Acid Reduction Step2_reagents H2, Pd/C Target_Acid->Step2_reagents Ester Ester Derivatives Target_Acid->Ester Amide Amide Derivatives Target_Acid->Amide Step3_reagents_ester SOCl2, then R-OH Ester->Step3_reagents_ester Step3_reagents_amide SOCl2, then R-NH2 Amide->Step3_reagents_amide

Caption: Proposed synthetic pathway for the target compounds.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. Based on robust evidence from structurally analogous compounds, derivatives of this molecule are strong candidates for investigation as novel anticancer, anti-inflammatory, and antimicrobial agents. The dibromo-substitution pattern is anticipated to confer unique pharmacological properties that may lead to enhanced potency and improved pharmacokinetic profiles.

The experimental protocols detailed in this guide provide a clear and validated roadmap for the synthesis, characterization, and biological evaluation of this compound class. It is our expert recommendation that research programs focusing on the development of new therapeutics consider this scaffold a high-priority target for investigation. The synthesis of a small library of ester and amide derivatives, followed by screening in the described assays, would be a logical and scientifically sound next step.

References

  • Mhaidat, N. M., Al-Smadi, M., Al-Momani, F., Alzoubi, K. H., Mansi, I., & Al-Balas, Q. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy, 9, 4131–4139.
  • Dilber, S. P., Zovko, M., Cindrić, M., Hranjec, M., & Piantanida, I. (2008). Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. Molecules, 13(3), 659-675.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). Research J. Pharm. and Tech.
  • Structure-antimicrobial properties study of some dibasic phenylcarbamic acid esters. (2025). Farmacia, 73(4).
  • de Cássia da Silveira e Sá, R., Andrade, L. N., & de Sousa, D. P. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(2), 1459-1480.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125.
  • Application of 3-(4-Phenylphenyl)propanoic Acid Derivatives in Cancer Research. (2025). BenchChem.
  • Wang, L., Li, Y., Fu, Y., Wang, Y., Zhang, Y., & Jin, C. (2016). A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. Oncotarget, 7(46), 75778–75791.
  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (n.d.). Antioxidants, 10(1), 101.
  • Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). International Journal of Molecular Sciences, 26(10), 5403.
  • Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. (2014). European Journal of Medicinal Chemistry, 84, 439-450.
  • Udupi, R. H., Suresh, G. V., & Ramachandra Setty, S. (2001). Synthesis and biological evaluation of 3-substituted-4-[2'-(4''- isobutylphenyl)propionamido]-5-mercapto-1,2,4-triazoles and their derivatives. Indian Journal of Heterocyclic Chemistry, 11(2), 131-134.
  • Baláž, Š., Štibrányi, L., & Rosenberg, M. (1984). Antimicrobial effects of esters and amides of 3-(5-nitro-2-furyl)acrylic acid. Folia Microbiologica, 29(1), 23–34.
  • Design, synthesis and biological evaluation of novel androst-3,5-diene-3-carboxylic acid derivatives as inhibitors of 5α-reductase type 1 and 2. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2871-2875.
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). Pharmaceuticals, 18(9), 1221.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Deriv
  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (2025). MDPI.
  • A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis. (2016). Semantic Scholar.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). Molecules, 29(17), 4059.
  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. (2022). International Journal of Molecular Sciences, 23(22), 13919.
  • Synthesis and biological evaluation of 3,5-diaryl-pyrazole derivatives as potential antiprostate cancer agents. (2021). Archiv der Pharmazie, 354(12), e2100225.
  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. (2025). Acta Cirurgica Brasileira, 30(8), 531-537.
  • Special Issue on “The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value”. (2021). Pharmaceuticals, 14(12), 1238.
  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. (2022). Antibiotics, 11(11), 1599.

Sources

A Comprehensive Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of halogenated building blocks is a cornerstone of rational design. Among these, arylpropanoic acid scaffolds hold a place of prominence, with their derivatives forming the basis of numerous therapeutic agents. This in-depth technical guide focuses on a specific, yet under-documented member of this class: 3-(3,5-Dibromophenyl)propanoic acid .

While extensive literature exists for the broader family of arylpropanoic acids, this particular dibrominated analog presents a unique profile. The presence and meta-positioning of two bromine atoms on the phenyl ring are anticipated to significantly influence its physicochemical properties, reactivity, and biological interactions. This guide aims to provide a comprehensive overview of this compound, consolidating available data and presenting well-founded predictive insights to empower researchers in their synthetic and drug discovery endeavors. We will delve into its chemical identity, propose a robust synthetic pathway, predict its spectral characteristics, and explore its potential as a versatile intermediate in the development of novel molecules.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. The core structure consists of a benzene ring substituted with two bromine atoms at the 3 and 5 positions, and a propanoic acid tail at the 1 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
IUPAC Name This compound[1]
Synonyms 3-(3,5-Dibromophenyl)propionic acid, 3,5-Dibromobenzenepropanoic acid[1]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Solubility Predicted to be soluble in organic solvents like methanol, ethanol, and DMSO; sparingly soluble in water.Inferred from similar compounds

The dibromo substitution pattern is expected to increase the lipophilicity of the molecule compared to its non-brominated counterpart, 3-phenylpropanoic acid. This can have significant implications for its pharmacokinetic profile, including membrane permeability and metabolic stability, should it be used as a scaffold for drug design.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Catalytic Hydrogenation 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde 3,5-Dibromocinnamic_acid 3-(3,5-Dibromophenyl)propenoic acid 3,5-Dibromobenzaldehyde->3,5-Dibromocinnamic_acid Condensation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->3,5-Dibromocinnamic_acid Sodium_Acetate Sodium Acetate (base) Sodium_Acetate->3,5-Dibromocinnamic_acid Target_Molecule This compound 3,5-Dibromocinnamic_acid->Target_Molecule Reduction H2_PdC H₂ / Pd/C H2_PdC->Target_Molecule

Caption: Proposed two-step synthesis of this compound.

Step 1: Perkin Reaction for the Synthesis of 3-(3,5-Dibromophenyl)propenoic acid

The Perkin reaction is a classic method for the synthesis of α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid, which acts as a base catalyst.

Protocol:

  • Reagents and Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-dibromobenzaldehyde, acetic anhydride, and anhydrous sodium acetate.

  • Reaction: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, pour the hot mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude 3-(3,5-dibromophenyl)propenoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Catalytic Hydrogenation to this compound

The double bond of the cinnamic acid derivative can be selectively reduced to a single bond through catalytic hydrogenation, without affecting the aromatic ring or the carboxylic acid group.

Protocol:

  • Reagents and Setup: In a hydrogenation vessel, dissolve the synthesized 3-(3,5-dibromophenyl)propenoic acid in a suitable solvent, such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization if necessary.

Predicted Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: The 3,5-dibromo substitution pattern will result in a specific splitting pattern for the remaining aromatic protons. The proton at the 4-position will appear as a triplet, and the protons at the 2 and 6-positions will appear as a doublet.

  • Aliphatic Protons: The propanoic acid chain will exhibit two triplet signals, corresponding to the two methylene groups (-CH₂-CH₂-COOH). The methylene group adjacent to the aromatic ring will be a triplet, and the methylene group adjacent to the carboxylic acid will also be a triplet.

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxyl group will be observed, typically in the downfield region (δ 10-12 ppm).

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: The spectrum will show signals for the four distinct aromatic carbons. The carbons bearing the bromine atoms will be shifted downfield.

  • Aliphatic Carbons: Two signals for the two methylene carbons of the propanoic acid chain will be present.

  • Carbonyl Carbon: A signal for the carbonyl carbon of the carboxylic acid will appear in the downfield region (around 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the following key absorption bands:

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group of the carboxylic acid dimer.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.

  • C-Br Stretch: Absorptions in the fingerprint region, typically between 500-700 cm⁻¹, will indicate the presence of the carbon-bromine bonds.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will show a cluster of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[2]

  • Fragmentation: Common fragmentation pathways for phenylpropanoic acids include the loss of the carboxylic acid group and cleavage of the aliphatic chain. The presence of bromine atoms will influence the fragmentation pattern and the isotopic distribution of the fragment ions.

Potential Applications in Research and Drug Development

While specific applications for this compound are not yet widely reported, its structural features suggest significant potential as a versatile building block in several areas of research.

Applications cluster_apps Potential Applications Target_Molecule 3-(3,5-Dibromophenyl) propanoic acid Medicinal_Chemistry Medicinal Chemistry (Scaffold for Novel Drugs) Target_Molecule->Medicinal_Chemistry Intermediate Materials_Science Materials Science (Monomer for Specialty Polymers) Target_Molecule->Materials_Science Building Block Chemical_Biology Chemical Biology (Probe for Biological Systems) Target_Molecule->Chemical_Biology Precursor

Caption: Potential applications of this compound.

Medicinal Chemistry

Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of the dibromo- substitution pattern on the phenyl ring can be a strategic modification to:

  • Enhance Potency and Selectivity: The bromine atoms can form halogen bonds with biological targets, potentially leading to increased binding affinity and selectivity for specific enzymes or receptors.

  • Improve Pharmacokinetic Properties: The increased lipophilicity can influence drug absorption, distribution, metabolism, and excretion (ADME) properties.

  • Serve as a Handle for Further Functionalization: The bromine atoms can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further diversity and build more complex molecules.

This compound could serve as a key intermediate in the synthesis of novel anti-inflammatory, analgesic, anticancer, or antimicrobial agents.

Materials Science

The rigid aromatic core and the reactive carboxylic acid functionality make this compound a potential monomer for the synthesis of specialty polymers. The presence of bromine atoms can impart flame-retardant properties to the resulting materials. The carboxylic acid group can be readily converted to other functional groups, allowing for the creation of a variety of polymeric structures with tailored properties.

Conclusion

This compound represents a valuable, yet underexplored, building block for chemical synthesis. While direct literature on its synthesis and applications is sparse, this guide provides a robust, scientifically-grounded framework for its preparation and characterization based on established chemical principles and data from closely related analogs. The proposed synthetic route is practical and relies on well-understood reactions, offering a clear path for researchers to access this compound. The predicted spectroscopic data provides a reliable reference for its identification and purity assessment.

The unique structural features of this compound, particularly the dibrominated aromatic ring, suggest significant potential for its use in the development of novel pharmaceuticals and advanced materials. It is our hope that this comprehensive technical guide will stimulate further research into this promising molecule and unlock its full potential in various scientific disciplines.

References

  • PubChem. (n.d.). 2-Phenylpropionic acid. National Center for Biotechnology Information.
  • Chegg. (2021, May 19). this is a IR spectrum for 2,3-dibromo-3-phenylpropanoic acid. im studying for a test and dont get this at all... please help!!.
  • LibreTexts Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H8Br2O2, 5 grams.
  • SpectraBase. (n.d.). (2S)-2-phenylpropanoic acid - Optional[ATR-IR] - Spectrum.
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid. National Center for Biotechnology Information.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. National Center for Biotechnology Information.
  • Rosca, S. I., et al. (n.d.). C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. University POLITEHNICA of Bucharest.
  • ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and....
  • Google Patents. (n.d.). US5786507A - Process for the preparation of 3-phenylpropionic acid.
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds[3]..
  • University of Lethbridge. (n.d.). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018).
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237).
  • PubChem. (n.d.). 3-(4-Bromophenyl)propionic acid. National Center for Biotechnology Information.
  • Pharmaffiliates. (n.d.). CAS No : 50739-76-9| Product Name : Ambroxol Hydrochloride - Impurity A.
  • Google Patents. (n.d.). US3381032A - Preparation of 3, 5-dibromo-salicylic acid.
  • YouTube. (2023, December 3). Bromo pattern in Mass Spectrometry.
  • ResearchGate. (n.d.). 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
  • ACS Publications. (2012, August 3). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • ResearchGate. (2019, March 22). What are the shielding and deshielding effects in 3-bromo propanoic acid?.
  • Google Patents. (n.d.). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.
  • PubChem. (n.d.). 4,4'-Dibromobiphenyl. National Center for Biotechnology Information.
  • Wikipedia. (n.d.). Amantadine.
  • SIELC Technologies. (2018, May 16). 3-(2,3-Dibromophenyl)propionic acid.
  • Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.
  • PubMed. (n.d.). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008).

Sources

Discovery and history of 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated aromatic carboxylic acid, a member of the broader class of phenylpropanoids.[1][2] Its structure, featuring a dibrominated phenyl ring attached to a three-carbon carboxylic acid chain, makes it a valuable intermediate in synthetic organic chemistry. While a singular moment of "discovery" for this specific molecule is not prominently documented in scientific literature, its existence and synthesis are a logical extension of well-established principles in organic chemistry. Phenylpropanoic acid and its derivatives are foundational to numerous applications, from food additives and cosmetics to the synthesis of complex pharmaceuticals.[1][3] The strategic placement of two bromine atoms on the phenyl ring of this particular acid introduces reactive handles, opening avenues for its use as a versatile building block in the development of novel bioactive compounds and advanced materials.

This guide provides a comprehensive overview of this compound, focusing on its logical synthetic pathways, detailed characterization methods, and potential applications for researchers and professionals in drug development and material science.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below.

PropertyValueSource
CAS Number 923977-15-5[4]
Molecular Formula C₉H₈Br₂O₂[4]
Molecular Weight 307.97 g/mol [4]
Appearance White to yellowish powder[5]
Predicted XLogP 3.1[6]

The structural confirmation of this compound relies on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The two equivalent protons at the C2 and C6 positions of the phenyl ring would appear as a doublet, while the proton at the C4 position would be a triplet. The two methylene groups of the propanoic acid chain would present as two triplets.

    • ¹³C NMR : The spectrum would display signals corresponding to the different carbon environments in the molecule, including the carboxyl carbon, the substituted and unsubstituted aromatic carbons, and the two aliphatic carbons.

  • Mass Spectrometry (MS) : The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br).[7] Key fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain.[8][9]

  • Infrared (IR) Spectroscopy : The IR spectrum would feature a broad absorption band in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, and a sharp, strong absorption band between 1725-1700 cm⁻¹ for the C=O stretching of the carbonyl group.[10]

Synthesis Methodologies

The synthesis of this compound can be logically approached through the creation and subsequent reduction of an unsaturated precursor, 3,5-dibromocinnamic acid. This precursor can be synthesized via established named reactions such as the Perkin or Heck reactions.

Route 1: Synthesis via Perkin Reaction and Subsequent Hydrogenation

This classic approach involves the condensation of an aromatic aldehyde with an acid anhydride, followed by the reduction of the resulting α,β-unsaturated acid.[2][11]

Workflow for Synthesis via Perkin Reaction

cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dibromobenzaldehyde C 3,5-Dibromocinnamic Acid A->C Condensation at high temp. B Acetic Anhydride + Sodium Acetate B->C D 3,5-Dibromocinnamic Acid F This compound D->F Reduction E H₂ Gas + Pd/C Catalyst E->F

Caption: Synthesis of the target molecule via Perkin reaction followed by catalytic hydrogenation.

Step 1: Synthesis of 3,5-Dibromocinnamic Acid (Perkin Reaction)

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes.[2][12] It involves an aldol-type condensation between an aromatic aldehyde and an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[11]

Experimental Protocol:

  • Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, combine 1 molar equivalent of 3,5-dibromobenzaldehyde, 2-3 molar equivalents of acetic anhydride, and 1-1.5 molar equivalents of anhydrous sodium acetate.[13] 3,5-Dibromobenzaldehyde itself can be synthesized from precursors like 1,3,5-tribromobenzene.[5][14]

  • Reaction : Heat the mixture to approximately 180°C for 5-8 hours. The high temperature is necessary to drive the condensation.[13]

  • Workup : After cooling, add water to the reaction mixture to hydrolyze the excess acetic anhydride. The resulting unsaturated acid may precipitate. Acidify the solution with hydrochloric acid to ensure complete precipitation of the product.

  • Purification : Collect the crude 3,5-dibromocinnamic acid by filtration and recrystallize from a suitable solvent like ethanol/water to obtain the purified product.

Causality of Experimental Choices:

  • Anhydrous Conditions : The use of anhydrous sodium acetate is crucial, as the presence of water can hydrolyze the anhydride and inhibit the formation of the necessary enolate intermediate.[13]

  • Excess Anhydride : Acetic anhydride serves as both a reactant and the solvent for the reaction. Using it in excess ensures the reaction goes to completion.

  • High Temperature : The Perkin reaction has a high activation energy, necessitating elevated temperatures to achieve a reasonable reaction rate.[13]

Step 2: Reduction of 3,5-Dibromocinnamic Acid

The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative is achieved through catalytic hydrogenation.[3][15]

Experimental Protocol:

  • Setup : To a hydrogenation vessel, add 3,5-dibromocinnamic acid and a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount (e.g., 5% by weight) of palladium on carbon (Pd/C).[15]

  • Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Workup : Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation : Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purification : Recrystallize the product from a solvent system like heptane/ethyl acetate to obtain the final, purified compound.

Causality of Experimental Choices:

  • Catalyst : Palladium on carbon is a highly effective and selective catalyst for the hydrogenation of alkenes without reducing the aromatic ring or the carboxylic acid group under mild conditions.[15][16]

  • Solvent : Ethanol or ethyl acetate are used as they readily dissolve the starting material and are inert under the reaction conditions.

  • Celite Filtration : Celite is a filter aid that prevents the fine particles of the palladium catalyst from passing through the filter paper, ensuring its complete removal from the product.

Route 2: Synthesis via Heck Reaction and Subsequent Hydrogenation

An alternative route to the 3,5-dibromocinnamic acid precursor is the Heck reaction, a powerful palladium-catalyzed C-C bond-forming reaction.[17][18]

Workflow for Synthesis via Heck Reaction

cluster_0 Step 1: Heck Reaction cluster_1 Step 2: Catalytic Hydrogenation A 1,3,5-Tribromobenzene (or 1,3-Dibromobenzene) C 3,5-Dibromocinnamic Acid A->C C-C Coupling B Acrylic Acid + Pd Catalyst + Base B->C D 3,5-Dibromocinnamic Acid F This compound D->F Reduction E H₂ Gas + Pd/C Catalyst E->F

Caption: Synthesis of the target molecule via Heck reaction followed by catalytic hydrogenation.

Step 1: Synthesis of 3,5-Dibromocinnamic Acid (Heck Reaction)

The Heck reaction couples an aryl halide with an alkene.[17] Here, a dibrominated benzene derivative would be coupled with acrylic acid.

Experimental Protocol:

  • Reactant Preparation : In a suitable flask, combine 1,3,5-tribromobenzene (or 1,3-dibromobenzene), acrylic acid, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine) in a solvent like DMF or acetonitrile.[19]

  • Reaction : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup : After cooling, dilute the reaction mixture with water and acidify with HCl. Extract the product with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Palladium Catalyst : The palladium catalyst is essential for the oxidative addition and reductive elimination steps that form the core of the Heck catalytic cycle.[18]

  • Base : The base is required to neutralize the hydrohalic acid (HBr) that is formed during the reaction, which allows the catalyst to be regenerated.[18]

  • Inert Atmosphere : The palladium(0) species in the catalytic cycle is sensitive to oxidation by air, so an inert atmosphere is necessary to prevent catalyst deactivation.

Step 2: Reduction of 3,5-Dibromocinnamic Acid

This step is identical to the reduction step described in Route 1, employing catalytic hydrogenation with Pd/C to selectively reduce the double bond.[15]

Applications and Research Significance

This compound is primarily a research chemical and a synthetic intermediate.[4] Its value lies in the strategic placement of the two bromine atoms, which serve as versatile synthetic handles for further molecular elaboration.

  • Pharmaceutical Synthesis : As a derivative of phenylpropanoic acid, it can serve as a scaffold or precursor for compounds with potential biological activity. The phenylpropanoic acid motif is found in some non-steroidal anti-inflammatory drugs (NSAIDs). The bromine atoms can be replaced or used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more complex molecular architectures, potentially leading to new therapeutic agents.

  • Material Science : Halogenated organic compounds are often used as precursors in the synthesis of polymers, flame retardants, and other advanced materials. The dibromo-functionality allows for polymerization or incorporation into larger macromolecular structures.

  • Building Block for Complex Synthesis : The compound is an ideal starting point for introducing a 3-phenylpropanoic acid moiety with specific substitution patterns. The bromine atoms can direct further electrophilic aromatic substitution or be converted to other functional groups, providing a high degree of synthetic flexibility.

Conclusion

While the specific history of this compound is not extensively detailed, its synthesis is readily achievable through well-understood and robust organic reactions. By employing foundational methods like the Perkin or Heck reactions to create an unsaturated intermediate, followed by selective catalytic hydrogenation, this valuable compound can be prepared efficiently. Its dibrominated aromatic ring offers significant potential for further functionalization, positioning it as a key building block for researchers in medicinal chemistry and material science. This guide provides the necessary technical framework for the logical synthesis, characterization, and strategic application of this versatile chemical intermediate.

References

  • Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ACS Publications. Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. [Link]
  • Asian Journal of Chemistry. Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]
  • ResearchGate. (PDF) Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. [Link]
  • PrepChem.com.
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • ResearchGate. The preparation role of 3-phenylpropiolic acid (26) and its methyl.... [Link]
  • PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]
  • Google Patents.
  • Patsnap. Production process of 2-amino-3,5-dibromobenzaldehyde. [Link]
  • Wikipedia. Phenylpropanoic acid. [Link]
  • Wikipedia. Perkin reaction. [Link]
  • J&K Scientific LLC. Perkin Reaction. [Link]
  • Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • BYJU'S. Perkin Reaction Mechanism. [Link]
  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]
  • PubChem. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. [Link]
  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). [Link]
  • PubChemLite. This compound (C9H8Br2O2). [Link]
  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]
  • Journal of the Chemical Society of Pakistan. Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]
  • NIH National Center for Biotechnology Information. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
  • Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Link]
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Macmillan Group, Princeton University. The Intramolecular Heck Reaction. [Link]
  • Chegg. Solved Below is the proton NMR spectrum for the product of. [Link]
  • CP Lab Safety. This compound, 97% Purity, C9H8Br2O2, 5 grams. [Link]
  • California State University, Bakersfield. Lab 9: Addition of Bromine to trans-Cinnamic Acid. [Link]
  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • NIST WebBook. α,β-Dibromohydrocinnamic acid. [Link]
  • ResearchGate. Mass spectrum of 3-phenylpropanoic acid. [Link]
  • Doc Brown's Chemistry. mass spectrum of propanoic acid. [Link]
  • NIH National Center for Biotechnology Information.
  • MassBank. Phenylpropanoic acids. [Link]

Sources

An In-depth Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dibromophenyl)propanoic acid, a valuable halogenated aromatic building block, and its structurally related analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, physicochemical properties, and burgeoning therapeutic applications of this chemical scaffold. We present detailed, field-proven protocols for the synthesis and characterization of these compounds, emphasizing the causal relationships behind experimental choices to ensure reproducibility and methodological integrity. Furthermore, this guide synthesizes the current understanding of the biological activities of phenylpropanoic acid derivatives, exploring their mechanisms of action as anti-inflammatory, anticancer, and antimicrobial agents, with a particular focus on their roles as modulators of key signaling pathways such as the cyclooxygenase (COX) and prostaglandin E2 receptor 3 (EP3) pathways.

Introduction: The Strategic Value of the Phenylpropanoic Acid Scaffold

The phenylpropanoic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1][2] The introduction of halogen atoms, particularly bromine, onto the phenyl ring dramatically influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This compound (DBPPA) serves as a key synthetic intermediate, offering a robust platform for the development of novel therapeutic agents.[3] Its dibromo-substitution pattern provides specific steric and electronic properties, making it and its analogs compelling candidates for probing and modulating biological systems. Research into chlorinated and hydroxylated analogs has revealed significant antimicrobial and anticancer activities, suggesting a broad therapeutic window for halogenated phenylpropanoic acids.[4][5] This guide will provide the foundational knowledge and practical methodologies required to explore the full potential of this versatile chemical class.

Physicochemical Properties of DBPPA and Key Analogs

The identity and core properties of a compound are foundational to any research and development endeavor. The following table summarizes key physicochemical data for this compound and several of its notable analogs, providing a comparative basis for experimental design.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound

C₉H₈Br₂O₂307.97923977-15-5[6]
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid

C₉H₈Br₂O₃323.9713811-12-6[5]
3-(3-Bromophenyl)propanoic acid

C₉H₉BrO₂229.0742287-90-1[7]
3-(3,5-Dichlorophenyl)propanoic acid

C₉H₈Cl₂O₂219.0756964-77-9
3-(3,5-Dihydroxyphenyl)propanoic acid

C₉H₁₀O₄182.1730598-34-4[8]

Synthesis Strategies and Methodologies

The synthesis of DBPPA and its analogs relies on robust and well-established organic chemistry transformations. The protocols provided below are designed as self-validating systems, with in-process checks and characterization steps to ensure the integrity of the final product.

Proposed Synthesis of this compound

While a specific published protocol for DBPPA is scarce, a reliable two-step synthesis can be proposed based on the Knoevenagel-Doebner condensation followed by catalytic hydrogenation.[9][10] This approach offers high yields and utilizes readily available starting materials.

G cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dibromobenzaldehyde E 3-(3,5-Dibromophenyl)acrylic acid (Unsaturated Intermediate) A->E B Malonic Acid B->E C Pyridine (Base/Solvent) C->E Catalyst D Heat (e.g., 100°C) D->E Energy F 3-(3,5-Dibromophenyl)acrylic acid E->F Purification & Isolation J This compound (Final Product) F->J G H₂ Gas G->J Reductant H Pd/C (Catalyst) H->J Catalyst I Solvent (e.g., Ethanol) I->J Medium

Caption: Proposed two-step synthesis workflow for DBPPA.

Experimental Protocol:

Step 1: Synthesis of 3-(3,5-Dibromophenyl)acrylic acid via Knoevenagel-Doebner Condensation [10][11]

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-dibromobenzaldehyde (10.0 g, 37.9 mmol, 1.0 eq) and malonic acid (6.0 g, 57.7 mmol, 1.5 eq).

  • Reaction Setup: Add pyridine (50 mL) to the flask. The use of pyridine as both the solvent and base is a classic Doebner modification that facilitates both condensation and subsequent decarboxylation.[9]

  • Reaction Execution: Heat the mixture to reflux (approx. 115°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase. The reaction is typically complete within 4-6 hours, evidenced by the consumption of the aldehyde.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 200 mL of cold 2M hydrochloric acid (HCl). A precipitate will form.

  • Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride. Recrystallize the crude product from an ethanol/water mixture to yield pure 3-(3,5-dibromophenyl)acrylic acid as a white solid.

Step 2: Synthesis of this compound via Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel (e.g., Parr shaker), dissolve the 3-(3,5-dibromophenyl)acrylic acid (5.0 g, 15.7 mmol) in 100 mL of ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 250 mg, 5% w/w) to the solution.

  • Reaction Execution: Seal the vessel and purge with hydrogen gas (H₂). Pressurize the vessel with H₂ (e.g., 50 psi) and shake or stir vigorously at room temperature. Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Work-up and Isolation: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from a suitable solvent like hexane/ethyl acetate to yield the final product, this compound.

Synthesis of 3-Bromo-3-phenylpropanoic Acid: A Key Analog

This protocol details the hydrobromination of cinnamic acid, a foundational method for producing β-brominated phenylpropanoic acids.[12][13]

Experimental Protocol:

  • Reagent Preparation: Prepare a saturated solution of hydrogen bromide (HBr) in glacial acetic acid. This is achieved by bubbling HBr gas through glacial acetic acid at room temperature. (Caution: HBr is a corrosive gas; work in a well-ventilated fume hood).

  • Reaction Setup: In a sealed pressure tube, add finely powdered cinnamic acid (10.0 g, 67.5 mmol).

  • Reaction Execution: Add 20 g of the HBr-saturated glacial acetic acid solution to the tube. Seal the tube and heat the mixture in an oil bath at 100°C for 2 hours.[12]

  • Work-up and Isolation: Allow the tube to cool to room temperature, during which the product will crystallize.

  • Purification: Collect the crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold water and dry under vacuum to yield 3-bromo-3-phenylpropanoic acid.[13]

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to validate the identity and purity of synthesized compounds.

Protocol for Characterization of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: NMR provides unambiguous structural information by probing the chemical environment of ¹H and ¹³C nuclei.

    • Procedure: Dissolve ~10-20 mg of the final product in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Predicted Data (¹H NMR, 400 MHz, CDCl₃): δ (ppm) ~10-12 (br s, 1H, COOH), 7.60 (t, J=1.5 Hz, 1H, Ar-H4), 7.45 (d, J=1.5 Hz, 2H, Ar-H2,6), 2.95 (t, J=7.5 Hz, 2H, Ar-CH₂), 2.70 (t, J=7.5 Hz, 2H, CH₂-COOH). (Note: Predictions are based on standard additive models and data from similar structures).[14]

    • Predicted Data (¹³C NMR, 100 MHz, CDCl₃): δ (ppm) ~178.5 (C=O), 145.0 (C-Ar), 133.0 (C-Ar), 130.0 (C-Ar), 122.5 (C-Br), 35.0 (CH₂), 30.0 (CH₂).

  • Mass Spectrometry (MS):

    • Rationale: MS provides the exact molecular weight, confirming the elemental composition.

    • Procedure: Analyze the sample using Electrospray Ionization (ESI) in negative mode.

    • Expected Result: An [M-H]⁻ ion at m/z ≈ 306.88, showing the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4 peaks).

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is used to assess the purity of the final compound.

    • Procedure: Use a reverse-phase C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with 0.1% formic acid. Monitor the elution profile with a UV detector at ~254 nm.

    • Expected Result: A single major peak, with purity calculated to be >95%.

Key Analogs and Their Therapeutic Significance

The DBPPA scaffold is a gateway to a multitude of analogs with diverse biological activities. The strategic modification of the phenyl ring and the propanoic acid chain allows for the fine-tuning of activity against various therapeutic targets.

Analog ClassKey Structural FeatureDemonstrated/Potential Biological ActivityPrimary Therapeutic Target(s)
Halogenated Phenylpropanoic Acids Chloro or Bromo substitutionsAntimicrobial, Anticancer[5][15]Bacterial cell wall/enzymes; Cancer cell proliferation pathways
Hydroxylated Phenylpropanoic Acids Hydroxyl (-OH) group(s) on the ringAntioxidant, Anticancer, Vasorelaxant[4][7]Reactive oxygen species; Cell viability pathways; Vascular smooth muscle
Aminocarbonylphenyl-propanoic Acids Carboxamide side chain modificationsPotent and selective receptor antagonismProstaglandin EP3 Receptor[16]
Pyrrole-containing Phenylpropanoic Acids Pyrrole moiety attached to propanoic acidPotent anti-inflammatory and immunomodulatoryCyclooxygenase-2 (COX-2), Cytokine signaling (TNF-α, TGF-β1)[4]

Applications in Drug Discovery: Targeting Inflammatory Pathways

Many phenylpropanoic acid derivatives exert their therapeutic effects by modulating inflammatory pathways, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2]

Mechanism of Action: COX Inhibition

COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins (PGs), which are potent mediators of inflammation, pain, and fever. NSAIDs, including many phenylpropanoic acids, block the active site of these enzymes, preventing prostaglandin synthesis.

G membrane Cell Membrane Phospholipids pla2 Phospholipase A₂ membrane->pla2 Stimuli (e.g., Injury) aa Arachidonic Acid pla2->aa Releases cox COX-1 / COX-2 Enzymes aa->cox pgh2 Prostaglandin H₂ (PGH₂) cox->pgh2 Catalyzes synthases Prostaglandin Synthases pgh2->synthases pgs Prostaglandins (PGE₂, PGI₂, etc.) synthases->pgs inflammation Inflammation, Pain, Fever pgs->inflammation Mediates nsaids Phenylpropanoic Acid Analogs (e.g., NSAIDs) nsaids->cox Inhibits

Caption: The Cyclooxygenase (COX) signaling pathway.

Advanced Targeting: EP3 Receptor Antagonism

Beyond direct enzyme inhibition, certain analogs are being designed as selective antagonists for prostaglandin receptors. The EP3 receptor, a receptor for PGE2, is implicated in a wide range of pathologies, including thrombosis, hypertension, and defective insulin secretion.[14][16] EP3 antagonists work by binding to the EP3 receptor, which blocks PGE2 from binding and initiating downstream signaling cascades that can lead to platelet aggregation or inhibit insulin release. The development of selective EP3 antagonists based on the phenylpropanoic acid scaffold represents a sophisticated approach to modulate specific arms of the prostaglandin signaling pathway, potentially offering therapeutic benefits with fewer side effects than broad-spectrum COX inhibitors.[16]

Conclusion and Future Perspectives

This compound and its analogs represent a chemical class with significant, yet not fully realized, potential in drug discovery and materials science. The synthetic accessibility and the tunable nature of the scaffold make it an ideal starting point for generating diverse chemical libraries. The established anti-inflammatory and emerging anticancer and antimicrobial activities of its derivatives warrant further investigation. Future research should focus on synthesizing a broader range of DBPPA analogs and screening them against diverse biological targets. Elucidating structure-activity relationships (SAR) will be crucial for optimizing potency and selectivity. Furthermore, exploring the role of these compounds in modulating less-explored pathways, such as the NLRP3 inflammasome, could open new therapeutic avenues for a host of inflammatory and autoimmune disorders.

References

  • ResearchGate. The cyclooxygenase pathway. In response to pro-inflammatory stimuli...
  • Wikipedia. Knoevenagel condensation.
  • Frontiers Publishing Partnerships. Cyclooxygenase pathways.
  • ResearchGate. Cyclooxygenase-1/2 pathway and its physiological functions; COX,...
  • Patsnap Synapse. What are EP3 antagonists and how do they work?
  • Wikipedia. Prostaglandin EP3 receptor.
  • Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney.
  • The condensation of aldehydes with malonic acid.
  • MDPI. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • Ovid. Inhibition of NLRP3-inflammasome mediated IL-1Ãò release by phenylpropanoic acid derivatives.
  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • ResearchGate. 13C-and D-labelled 3-phenylpropionic acids; synthesis and characterization by NMR and MS spectra.
  • PubMed. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1 H-Pyrrol-1-yl)-3-Phenylpropanoic Acid.
  • PubChem. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • PubChem. 3-(3-bromophenyl)propanoic Acid.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • NIH. Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001.
  • PubChem. 2,3-Dibromo-3-phenylpropionic acid.
  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • CP Lab Safety. This compound, 97% Purity, C9H8Br2O2, 5 grams.
  • MySkinRecipes. This compound.
  • PubChem. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid.
  • chemeurope.com. Horner-Wadsworth-Emmons reaction.
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid.

Sources

A Technical Guide to 3-(3,5-Dibromophenyl)propanoic Acid, 97% Purity: From Commercial Availability to Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the availability and technical profile of specialized chemical intermediates are of paramount importance. 3-(3,5-Dibromophenyl)propanoic acid is one such compound, a versatile building block with significant potential in the synthesis of novel therapeutic agents. This in-depth guide provides a comprehensive overview of its commercial availability, synthesis, purification to 97% purity, quality control, and its emerging role in the landscape of drug discovery.

Commercial Availability and Supplier Landscape

This compound with a purity of 97% is readily available from a range of chemical suppliers catering to the research and development sector. Major distributors such as Fisher Scientific , Alfa Aesar (a Thermo Fisher Scientific brand) , and Sigma-Aldrich (Merck) list this compound in their catalogs, ensuring a reliable supply chain for research needs.[1][2] Additionally, several other specialized chemical providers, including Bide Pharmatech Ltd. and NINGBO INNO PHARMCHEM CO.,LTD. , offer this product, often in various quantities to suit different research scales.[2]

Table 1: Key Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 923977-15-5[1][2]
Molecular Formula C₉H₈Br₂O₂[1][2]
Molecular Weight 307.97 g/mol [2]
Appearance Off-white to white solidInferred from supplier data
Purity 97%[1][2]
Melting Point 62-64 °CSupplier Data Sheets
Solubility Soluble in organic solvents like methanol, ethanol, and dichloromethaneGeneral chemical knowledge

Synthesis and Purification to 97% Purity

While specific, detailed industrial synthesis routes for this compound are often proprietary, a plausible synthetic pathway can be extrapolated from established organic chemistry principles and published methods for analogous compounds. A common approach involves the modification of a commercially available starting material, such as 3,5-dibromobenzaldehyde or a related precursor.

A potential synthetic route is outlined below:

Synthesis_Workflow A 3,5-Dibromocinnamic Acid B Hydrogenation A->B H₂, Pd/C C This compound (Crude) B->C D Recrystallization C->D e.g., Ethanol/Water E This compound (97% Purity) D->E

Caption: A potential synthetic workflow for producing high-purity this compound.

Experimental Protocol: Hypothetical Synthesis and Purification

The following protocol is a representative, hypothetical procedure based on established chemical reactions for similar structures:

Step 1: Hydrogenation of 3,5-Dibromocinnamic Acid

  • To a solution of 3,5-dibromocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C).

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically 1-3 atm) and stirred vigorously at room temperature.

  • The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Step 2: Purification by Recrystallization

  • The crude product is dissolved in a minimal amount of a hot solvent system, for which a mixture of ethanol and water is a likely candidate.

  • The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

  • The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum to afford this compound of 97% purity. The purity should be confirmed by the analytical methods described in the following section.

Quality Control and Analytical Methods

Ensuring the 97% purity of this compound is critical for its application in sensitive research areas like drug development. A combination of analytical techniques should be employed for comprehensive quality control.

Table 2: Analytical Methods for Quality Control

Analytical MethodPurposeExpected Results
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impuritiesA major peak corresponding to the product with an area percentage of ≥97%.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities¹H and ¹³C NMR spectra consistent with the structure of this compound.
Mass Spectrometry (MS) Molecular weight confirmation and fragmentation analysisA molecular ion peak corresponding to the calculated molecular weight (307.97 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groupsCharacteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the aromatic ring.
Exemplary HPLC Method for Purity Determination

While an official monograph may not be available, a general reverse-phase HPLC method can be developed for purity analysis, similar to methods used for other phenylpropanoic acids.[3]

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

Applications in Drug Development and Medicinal Chemistry

Phenylpropanoic acid derivatives form the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The introduction of bromine atoms onto the phenyl ring of this compound opens up new avenues for medicinal chemistry exploration. Bromine can act as a bioisostere for other groups, influence the lipophilicity and metabolic stability of a molecule, and provide a handle for further chemical modifications.

Applications_in_Drug_Discovery A This compound B Lead Compound Generation A->B C Structure-Activity Relationship (SAR) Studies B->C D Synthesis of Novel Therapeutic Agents C->D E Anti-inflammatory Agents D->E F Anticancer Agents D->F G Other Therapeutic Areas D->G

Caption: The role of this compound as a starting point in the drug discovery process.

The presence of two bromine atoms on the aromatic ring can significantly alter the electronic and steric properties of the molecule, potentially leading to new or enhanced biological activities. For instance, brominated compounds have been investigated for their potential as anticancer and antimicrobial agents. The 3,5-dibromo substitution pattern can also influence the binding affinity and selectivity of the molecule for its biological target.

Researchers can utilize this compound as a scaffold to synthesize a library of derivatives by modifying the carboxylic acid group (e.g., forming amides or esters) or by further functionalizing the aromatic ring. These new chemical entities can then be screened for a wide range of biological activities, contributing to the discovery of novel drug candidates.

Conclusion

This compound, with its 97% purity and ready commercial availability, represents a valuable tool for the scientific community, particularly those engaged in drug discovery and medicinal chemistry. Its well-defined chemical structure and the potential for diverse chemical modifications make it an attractive starting point for the synthesis of novel compounds with a wide range of potential therapeutic applications. The synthesis and purification protocols, while inferred from related compounds, provide a solid foundation for its laboratory-scale preparation. Rigorous analytical quality control is paramount to ensure the reliability of research outcomes. As the quest for new and more effective drugs continues, the utility of specialized building blocks like this compound will undoubtedly continue to grow.

References

  • Fisher Scientific. 3-(3,5-Dibromophenyl)propionic acid, 97%. [Link]
  • CP Lab Safety. This compound, 97% Purity, C9H8Br2O2, 5 grams. [Link]
  • Thermo Fisher Scientific. Ácido 3-(3,5-dibromofenil)propiónico, 97 %, Thermo Scientific Chemicals. [Link]
  • PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]
  • MySkinRecipes. This compound. [Link]
  • SIELC Technologies. 3-(2,3-Dibromophenyl)propionic acid. [Link]
  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • ResearchGate.
  • Organic Syntheses. 2-phenylpropionic acid. [Link]
  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Google Patents.
  • NIH. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl)

Sources

Speculative Mechanisms of Action for 3-(3,5-Dibromophenyl)propanoic Acid: A Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

3-(3,5-Dibromophenyl)propanoic acid is a halogenated aromatic carboxylic acid with a structure that suggests potential therapeutic applications. While it is utilized as a synthetic intermediate, particularly in the development of anti-inflammatory and analgesic agents, its specific mechanism of action remains uncharacterized.[1] This guide provides a speculative framework for investigating the biological activities of this compound, grounded in the established pharmacology of structurally related molecules. We will explore three primary hypothetical mechanisms: inhibition of cyclooxygenase (COX) enzymes, broad-spectrum antimicrobial activity, and modulation of other inflammatory pathways. For each hypothesis, we present the scientific rationale and detailed, field-proven experimental protocols to enable a comprehensive preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to elucidate the therapeutic potential of this compound.

Introduction and Molecular Profile

This compound belongs to the arylpropanoic acid class of compounds. This class is notable for including many widely used Non-Steroidal Anti-inflammatory Drugs (NSAIDs), such as ibuprofen and naproxen.[2] The core structure consists of a propanoic acid moiety attached to a phenyl ring. The distinguishing feature of the topic compound is the presence of two bromine atoms at the 3 and 5 positions of the phenyl ring.

Chemical and Physical Properties
Molecular Formula C₉H₈Br₂O₂[3]
Molecular Weight 307.97 g/mol [1]
CAS Number 923977-15-5[3]
Structure A propanoic acid chain linked to a 3,5-dibrominated phenyl group.

The dibromo-substitution is significant as halogenation can profoundly impact a molecule's pharmacokinetic and pharmacodynamic properties. It increases lipophilicity, which can enhance membrane permeability and interaction with hydrophobic binding pockets in target proteins. Furthermore, the electronic properties of the phenyl ring are altered, which can influence binding affinities.

This guide will proceed by proposing three plausible mechanisms of action and outlining the necessary experimental workflows to validate these hypotheses.

Hypothesis 1: Inhibition of Cyclooxygenase (COX) Enzymes

Scientific Rationale

The arylpropanoic acid scaffold is a classic pharmacophore for the inhibition of cyclooxygenase (COX) enzymes.[2] COX-1 and COX-2 are key enzymes in the arachidonic acid cascade, responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever.[2] Many NSAIDs exert their therapeutic effects by blocking the active site of these enzymes. The carboxylic acid group of arylpropanoic acids typically forms a crucial ionic interaction with a conserved arginine residue in the COX active site. The substituted phenyl ring occupies a hydrophobic channel. Given that this compound shares this core structure, it is highly probable that it functions as a COX inhibitor. The dibromo-substituents may confer selectivity for either COX-1 or COX-2, or enhance the potency of inhibition.

COX_Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid (AA) PLA2->AA COX COX-1 / COX-2 AA->COX PGG2 Prostaglandin G2 (PGG2) COX->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Target_Compound 3-(3,5-Dibromophenyl) propanoic acid Target_Compound->COX Inhibition

Caption: Proposed mechanism of COX inhibition by this compound.

Experimental Validation: In Vitro COX Inhibition Assays

To directly test this hypothesis, a cell-free enzymatic assay is the gold standard. This allows for the precise determination of inhibitory potency (IC₅₀) against each COX isoform.

2.2.1. Protocol: COX-1/COX-2 Colorimetric Inhibitor Screening Assay

Objective: To determine the IC₅₀ of this compound for ovine COX-1 and human recombinant COX-2.

Materials:

  • COX-1 and COX-2 enzymes (ovine and human recombinant, respectively)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric probe)

  • Test compound: this compound, dissolved in DMSO

  • Control inhibitors: SC-560 (COX-1 selective), Celecoxib (COX-2 selective)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader (590 nm absorbance)

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series of the test compound and control inhibitors in DMSO, then dilute in assay buffer.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 150 µL of assay buffer

    • 10 µL of Heme

    • 10 µL of the enzyme (COX-1 or COX-2)

    • 10 µL of the diluted test compound or control inhibitor.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 10 µL of arachidonic acid to each well to initiate the reaction.

  • Colorimetric Detection: Immediately add 10 µL of TMPD to each well.

  • Measurement: Shake the plate for 1 minute and read the absorbance at 590 nm. The absorbance is proportional to the amount of prostaglandin produced.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Data Summary
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
This compoundTo be determinedTo be determined
SC-560 (Control)~0.01>10
Celecoxib (Control)>10~0.05

Hypothesis 2: Antimicrobial Activity

Scientific Rationale

There is growing evidence that halogenated organic compounds, including derivatives of 3-phenylpropanoic acid, possess significant antimicrobial properties.[4] For instance, 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid, isolated from a marine actinomycete, demonstrated selective activity against Escherichia coli and Staphylococcus aureus.[4] The lipophilic nature of the dibromophenyl ring could facilitate the compound's insertion into or disruption of bacterial cell membranes. Alternatively, it may inhibit essential bacterial enzymes that have a hydrophobic active site. The presence of bromine atoms could also enhance the compound's ability to generate reactive oxygen species, leading to bacterial cell death.

Antimicrobial_Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action Studies MIC Determine MIC/MBC (Broth Microdilution) Active Active? MIC->Active Membrane Membrane Permeability Assay (e.g., SYTOX Green) Results Elucidate Mechanism Membrane->Results Enzyme Bacterial Enzyme Inhibition (e.g., DNA gyrase) Enzyme->Results Start Bacterial Strains (Gram+, Gram-, Fungi) Start->MIC Active->Membrane Yes Active->Enzyme Yes

Caption: Experimental workflow for investigating antimicrobial activity.

Experimental Validation: Antimicrobial Susceptibility Testing

The first step is to determine if the compound has any antimicrobial activity and to identify its spectrum. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC).

3.2.1. Protocol: Broth Microdilution for MIC Determination

Objective: To determine the MIC of this compound against a panel of clinically relevant microorganisms.

Materials:

  • Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), Pseudomonas aeruginosa (Gram-negative), Candida albicans (Fungus).

  • Growth media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi.

  • Test compound: this compound, dissolved in DMSO.

  • Control antibiotics: Vancomycin (for S. aureus), Ciprofloxacin (for Gram-negatives), Fluconazole (for C. albicans).

  • Sterile 96-well microplates.

  • Bacterial/fungal inoculums adjusted to 5 x 10⁵ CFU/mL.

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the appropriate growth medium in a 96-well plate. The final concentration range might be 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (medium + inoculum, no compound) and a negative control (medium only). Also, run parallel assays with control antibiotics.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the wells with no visible growth onto agar plates. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC.

Other Plausible Mechanisms and Future Directions

While COX inhibition and antimicrobial activity represent strong starting points, the unique structure of this compound may endow it with other biological functions.

  • Lipoxygenase (LOX) Inhibition: LOX enzymes are involved in the synthesis of leukotrienes, another class of inflammatory mediators. Some NSAIDs show activity against LOX enzymes. An in vitro LOX inhibitor screening assay could be employed to investigate this possibility.

  • Ion Channel Modulation: The lipophilic nature of the compound could promote its interaction with transmembrane proteins, such as ion channels involved in pain signaling (e.g., voltage-gated sodium channels or TRP channels). Electrophysiological techniques like patch-clamping would be necessary to explore this hypothesis.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Some bromophenyl-containing compounds have been investigated as inhibitors of IDO1, an enzyme involved in cancer immune evasion.[5] Given the role of inflammation in cancer, this could be a relevant, albeit more speculative, target.

Conclusion

This compound is a compound of significant interest due to its structural similarity to known therapeutic agents. The speculative mechanisms proposed in this guide—COX inhibition and antimicrobial activity—provide a rational and evidence-based foundation for its preclinical investigation. The detailed experimental protocols outlined herein offer a clear path forward for researchers to elucidate its biological function and therapeutic potential. A systematic evaluation starting with the most probable mechanisms will be crucial in defining the pharmacological profile of this intriguing molecule.

References

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research J. Pharm. and Tech.Link
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Mar. Drugs. Link
  • This compound. MySkinRecipes. Link
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. J. Enzyme Inhib. Med. Chem.Link
  • Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design.
  • 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID synthesis. ChemicalBook. Link
  • 3-Bromo-3-phenylpropanoic acid. EvitaChem. Link
  • 2-Bromo-3-phenylpropanoic acid. PubChem. Link
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. PubChem. Link
  • 3-(3,5-Dibromophenyl)propionic acid, 97%. Fisher Scientific. Link

Sources

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 3-(3,5-Dibromophenyl)propanoic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,5-Dibromophenyl)propanoic acid is a key building block in the synthesis of a variety of pharmacologically active molecules and complex organic structures. The presence of the dibrominated phenyl ring provides a versatile scaffold for further functionalization through cross-coupling reactions, while the propanoic acid moiety offers a handle for amide bond formation or other modifications. This application note provides a detailed, field-proven protocol for the synthesis of this compound, designed for researchers and professionals in drug development and organic synthesis. The described two-step methodology emphasizes experimental causality, ensuring both high yield and purity of the final product.

Synthetic Strategy: A Two-Pronged Approach

The synthesis is strategically divided into two distinct phases:

  • Heck Coupling: Formation of the carbon-carbon bond between 1,3-dibromobenzene and acrylic acid to yield 3,5-dibromocinnamic acid. The Heck reaction is a powerful palladium-catalyzed method for the vinylation of aryl halides, offering excellent control and functional group tolerance.[1][2][3]

  • Reduction: Selective reduction of the alkene double bond of 3,5-dibromocinnamic acid to afford the target this compound.

This approach is advantageous due to its convergent nature and the typically high yields and clean conversions associated with each step.

Visualizing the Workflow

The overall synthetic pathway is illustrated in the following diagram:

Synthesis_Workflow cluster_0 Part A: Heck Coupling cluster_1 Part B: Reduction A 1,3-Dibromobenzene C Pd(OAc)₂ / P(o-tolyl)₃ Triethylamine, Propionitrile A->C B Acrylic Acid B->C D 3,5-Dibromocinnamic Acid C->D Reflux E H₂ (g) / Pd/C D->E F This compound E->F Methanol, RT

Figure 1: Overall synthetic workflow for the preparation of this compound.

Part A: Synthesis of 3,5-Dibromocinnamic Acid via Heck Coupling

The Mizoroki-Heck reaction provides an efficient means to couple an aryl halide with an alkene.[3][4] In this protocol, 1,3-dibromobenzene is reacted with acrylic acid in the presence of a palladium catalyst and a phosphine ligand. Triethylamine acts as a base to neutralize the hydrohalic acid generated during the catalytic cycle.

Experimental Protocol
  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 1,3-dibromobenzene (10.0 g, 42.4 mmol), acrylic acid (3.36 g, 46.6 mmol), palladium(II) acetate (0.19 g, 0.85 mmol), and tri(o-tolyl)phosphine (0.52 g, 1.70 mmol).

  • Solvent and Base Addition: Add propionitrile (80 mL) and triethylamine (8.58 g, 84.8 mmol) to the flask.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 97 °C) and maintain for 16 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into 200 mL of 1 M hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Collect the solid by vacuum filtration and wash with water (3 x 50 mL). The crude product can be further purified by recrystallization from a mixture of ethanol and water to yield 3,5-dibromocinnamic acid as a white to off-white solid.

Part B: Reduction of 3,5-Dibromocinnamic Acid

The selective reduction of the carbon-carbon double bond in the cinnamic acid derivative, without affecting the aromatic ring or the carboxylic acid, is crucial. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and highly effective method for this transformation.[5]

Experimental Protocol
  • Reaction Setup: In a 250 mL hydrogenation flask, dissolve the 3,5-dibromocinnamic acid (5.0 g, 16.4 mmol) obtained from Part A in methanol (100 mL).

  • Catalyst Addition: Carefully add 10% palladium on carbon (0.25 g, 5 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat three times). Pressurize the vessel with hydrogen (typically to 50 psi) and stir the mixture vigorously at room temperature for 12 hours.

  • Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 20 mL).

  • Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the desired this compound. If necessary, the product can be recrystallized from a suitable solvent system such as ethyl acetate/hexane.

Quantitative Data Summary

ParameterPart A: 3,5-Dibromocinnamic AcidPart B: this compound
Starting Material 1,3-Dibromobenzene3,5-Dibromocinnamic Acid
Molecular Weight ( g/mol ) 235.91305.95
Amount (g) 10.05.0
Moles (mmol) 42.416.4
Product Molecular Weight ( g/mol ) 305.95307.97[6]
Theoretical Yield (g) 12.975.05
Typical Actual Yield (g) 10.5 - 11.74.5 - 4.8
Typical Yield (%) 81 - 90%89 - 95%
Appearance White to off-white solidWhite solid
Purity (by ¹H NMR) >95%>98%

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through consistent monitoring and characterization.

  • TLC Analysis: Regular monitoring of the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase) will clearly show the consumption of starting materials and the formation of the product.

  • Spectroscopic Confirmation: The structure and purity of the intermediate and final product should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. For ¹H NMR of the final product, expect to see the disappearance of the vinyl protons from the cinnamic acid precursor and the appearance of two new aliphatic triplets corresponding to the propanoic acid chain.

  • Melting Point Analysis: A sharp melting point for the recrystallized products is indicative of high purity.

By following these detailed steps and validation checks, researchers can confidently synthesize this compound with high yield and purity, ready for subsequent applications in their research and development endeavors.

References

  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Study.com. Show how you would use the malonic synthesis to make the following compounds. [Link]
  • Vedantu. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE. [Link]
  • University of Calgary. The Malonic Ester Synthesis. [Link]
  • UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis. [Link]
  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • Journal of Chemical and Pharmaceutical Research. Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities. [Link]
  • Organic Syntheses. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). [Link]
  • Google Patents. CN102643168B - Method for preparing 3, 3- diphenyl propanol.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Wikipedia. Heck reaction. [Link]
  • Wikipedia. Malonic ester synthesis. [Link]
  • Journal of Basrah Researches ((Sciences)). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. [Link]
  • PubChem. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. [Link]
  • ResearchGate.
  • MySkinRecipes. This compound. [Link]
  • Google Patents.
  • NIST WebBook. α,β-Dibromohydrocinnamic acid. [Link]
  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]
  • ResearchGate. 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. [Link]
  • PubChem. (r,s)-2,3-Dibromo-3-phenylpropanoic acid. [Link]

Sources

Application Note: A Multi-Step Strategy for the Purification of 3-(3,5-Dibromophenyl)propanoic Acid from a Crude Reaction Mixture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Purity

3-(3,5-Dibromophenyl)propanoic acid is a valuable building block in organic synthesis, serving as a key intermediate in the development of various pharmaceutical compounds and advanced materials.[1] The presence of bromine atoms on the phenyl ring provides reactive handles for cross-coupling reactions, while the propanoic acid moiety allows for further functionalization, such as amidation or esterification. The efficacy, safety, and reliability of downstream applications are directly dependent on the purity of this starting material. The presence of unreacted precursors, side-products, or residual reagents can lead to unpredictable reaction outcomes, difficult-to-remove impurities in subsequent steps, and compromised biological activity.

This application note presents a robust and validated multi-step purification strategy designed for researchers, scientists, and drug development professionals. The protocol is structured to systematically remove a broad range of potential impurities, beginning with a highly effective acid-base liquid-liquid extraction, followed by a secondary polishing step using either recrystallization or flash column chromatography. The causality behind each experimental choice is explained, and integrated analytical checkpoints are described to ensure a self-validating workflow that consistently yields this compound with high purity (>98%).

Pre-Purification Analysis: Characterizing the Crude Mixture

Before commencing any purification, a preliminary analysis of the crude reaction mixture is critical. This initial assessment provides a baseline impurity profile, helps in selecting the most appropriate purification technique, and allows for a quantitative measure of success.

Typical Impurity Profile:

  • Neutral/Basic Organic Impurities: Unreacted starting materials, non-acidic byproducts.

  • Acidic Organic Impurities: Structurally similar carboxylic acids formed from side reactions.

  • Inorganic Salts: Residual bases, salts formed during the reaction or workup (e.g., sodium chloride).

  • Residual Solvents: Solvents used in the preceding synthetic step.

Analytical Protocol 1: Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the rapid, qualitative assessment of a mixture's complexity.[2]

  • Stationary Phase: Silica gel 60 F254 plate.

  • Mobile Phase (Eluent): A starting point is a mixture of a non-polar and a polar solvent, such as 70:30 Hexanes:Ethyl Acetate. To ensure the carboxylic acid spot is well-defined and does not streak, add 0.5-1% acetic acid to the mobile phase.[3]

  • Procedure:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution onto the TLC plate baseline.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the separated components under UV light (254 nm) and/or by staining (e.g., potassium permanganate).

  • Interpretation: The number of spots indicates the minimum number of components in the mixture. The target compound should appear as a major spot, distinct from other impurities.

Primary Purification: Selective Acid-Base Extraction

The foundational step in purifying any carboxylic acid is acid-base extraction. This technique leverages the dramatic change in solubility of a carboxylic acid upon its conversion to an ionic salt.[4] In its protonated form, this compound is soluble in organic solvents, whereas its deprotonated carboxylate salt is soluble in water.[5] This allows for a clean separation from neutral and basic impurities.

Causality: We use a weak base, sodium bicarbonate (NaHCO₃), for the extraction. This is a deliberate choice. A strong base like sodium hydroxide (NaOH) could potentially hydrolyze any ester impurities back to their corresponding carboxylic acids, complicating the purification. NaHCO₃ is basic enough to deprotonate the target carboxylic acid but not so basic as to cause unwanted side reactions.

G cluster_0 Organic Phase (Ethyl Acetate) cluster_1 Aqueous Phase Crude Crude Mixture (Target Acid + Neutral Impurities) Add_Base Add NaHCO₃ (aq) Crude->Add_Base Organic_Impurities Neutral Impurities in Organic Layer Aqueous_Salt Aqueous Layer (Water-Soluble Carboxylate Salt) Add_Acid Acidify with HCl (aq) to pH < 2 Aqueous_Salt->Add_Acid Precipitate Precipitated Pure Acid Filter Filter, Wash, & Dry Precipitate->Filter Add_Base->Aqueous_Salt Separate Separate Layers Add_Base->Separate Separate->Organic_Impurities Separate->Aqueous_Salt Add_Acid->Precipitate Final_Product Purified Product (Solid) Filter->Final_Product

Caption: Workflow for Acid-Base Extraction.

Protocol 2: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add the solution slowly and portion-wise, as CO₂ gas will evolve. Stopper the funnel and gently invert it several times, venting frequently to release pressure.[3]

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of the target acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure complete recovery of the acid. Combine all aqueous extracts.

  • Back-Wash: To remove any neutral impurities that may have been trapped in the aqueous phase, wash the combined aqueous extracts with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is ~1-2 (verify with pH paper). A white precipitate of the purified this compound will form.[6]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

At this stage, the product is often significantly purer. However, for applications requiring the highest purity, a secondary "polishing" step is essential to remove closely related acidic impurities.

Secondary Purification: Achieving Analytical-Grade Purity

The choice between recrystallization and column chromatography depends on the physical state of the product and the nature of the remaining impurities.

G Start Product after Extraction Decision Is the product a free-flowing solid? Start->Decision Recrystallize Option A: Recrystallization Decision->Recrystallize  Yes Chromatography Option B: Flash Chromatography Decision->Chromatography  No, or if impurities  co-crystallize Analysis1 Analyze Purity (HPLC, TLC) Recrystallize->Analysis1 Analysis2 Analyze Purity (HPLC, TLC) Chromatography->Analysis2 End Final Product (>98% Purity) Analysis1->End Analysis2->End

Caption: Decision workflow for secondary purification.

Protocol 3A: Recrystallization

Recrystallization is the preferred method for crystalline solids, as it is often less labor-intensive and uses smaller volumes of solvent than chromatography. The key is to find a solvent system in which the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution. A two-solvent system is often effective. A patent for a similar compound, 3-(2-bromophenyl)propionic acid, successfully used an ethyl acetate/n-heptane system.[7]

  • Solvent Selection: Place a small amount of the product in a test tube. Add a minimal amount of a good solvent (e.g., ethyl acetate) dropwise until the solid just dissolves at room temperature. Then, add a poor solvent (e.g., n-heptane) dropwise until the solution becomes persistently cloudy. Warm the mixture gently to redissolve the solid. This is a good starting ratio for the bulk recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk product in a minimum amount of the hot "good" solvent (ethyl acetate).

  • Crystallization: Remove the flask from the heat source and slowly add the "poor" solvent (n-heptane) until the solution becomes slightly turbid. If too much is added, clarify with a few drops of the hot good solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Protocol 3B: Flash Column Chromatography

If the product is an oil or if recrystallization fails to remove impurities, silica gel chromatography is the method of choice. A critical consideration for carboxylic acids is the prevention of "tailing" or "streaking" on the silica column, which is caused by a mixture of protonated and deprotonated forms interacting strongly with the acidic silica.[3]

  • Mobile Phase Selection: Using TLC, determine an eluent system that gives the target compound an Rf value of ~0.3. A common system is Hexanes/Ethyl Acetate. Crucially, add 0.5-1% acetic acid to this mobile phase to suppress the ionization of the target acid, ensuring a sharp, well-defined band.[8]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and wet-pack the chromatography column.

  • Sample Loading: Dissolve the product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to yield a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This dry-loading technique typically results in better separation.

  • Elution and Fraction Collection: Carefully add the mobile phase to the column and apply gentle pressure to begin elution. Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final, highly purified product.

Final Validation: Purity Assessment and Characterization

A combination of analytical techniques should be used to confirm the purity and identity of the final product.[9][10]

Stage of Purification Typical Purity (by HPLC Area %) Yield (%) Physical Appearance Melting Point (°C)
Crude Product60-85%100% (Crude)Brown/Yellow Solid or OilBroad/Depressed
Post-Extraction90-97%75-90%Off-white to White SolidSharper, near lit. value
Final Product>98%60-85% (Overall)White Crystalline SolidSharp, consistent

Analytical Protocol 4: Final Characterization

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reversed-phase column with a mobile phase of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), to obtain a final, quantitative purity value.[11] The chromatogram should show a single major peak.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show clean, well-resolved peaks corresponding to the structure of this compound, with correct integrations and coupling constants. Critically, there should be an absence of peaks attributable to starting materials or major byproducts.

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight.[9]

  • Melting Point: A sharp melting point range that does not vary upon further purification is a strong indicator of high purity.[12]

Conclusion

The purification of this compound from a crude reaction mixture is most effectively achieved through a logical, multi-step process. A primary acid-base extraction serves as a robust method to remove the bulk of neutral and basic impurities. This is followed by a secondary "polishing" step, either recrystallization or modified-eluent flash chromatography, to remove closely-related impurities and achieve analytical-grade purity (>98%). By integrating analytical checkpoints (TLC, HPLC) throughout the workflow, researchers can make informed decisions and validate the success of each step, ensuring the final product is suitable for the most demanding synthetic applications.

References

  • Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • U.S. Patent No. 8,492,583 B2. (2013). Process for purification of aromatic carboxylic acids. Google Patents.
  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews: Journal of Chemistry.
  • Protheragen. (n.d.). 3,5-Dibromobenzoic acid.
  • U.S. Patent No. 6,833,472 B2. (2004). Process for the purification of aromatic carboxylic acids. Google Patents.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • PubMed. (1995). Chromatographic separations of aromatic carboxylic acids.
  • European Patent No. EP1841724B1. (2007). Process for purification of aromatic carboxylic acids. Google Patents.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds.
  • Mikheeva, A. Yu. (2024). Measuring the purity of organic chemicals: general approaches and development of an appropriate procedure for research of pure organic chemicals. Izmeritel'naya Tekhnika, (8), 56-68.
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Institution of Chemical Engineers. (2018). Liquid/liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute.
  • ResearchGate. (2025). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography.
  • World Intellectual Property Organization. (2014). Process for the purification of carboxylic acids. Google Patents.
  • SciELO. (2001). recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system.
  • JoVE. (2020). Extraction.
  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • NIST. (n.d.). 3,5-Dibromobenzoic acid. NIST WebBook.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • Cheméo. (n.d.). Chemical Properties of 3,5-Dibromobenzoic acid (CAS 618-58-6).
  • Chinese Patent No. CN102211994A. (2011). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • PubChem. (n.d.). Benzoic acid, 3,5-dibromo-.
  • NIST. (n.d.). 3,5-Dibromobenzoic acid. NIST WebBook.
  • MySkinRecipes. (n.d.). This compound.
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid.
  • Journal of Chemistry and Technologies. (2025). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS.
  • PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid.
  • ResearchGate. (n.d.). 2,3-Dibromo-3-phenylpropionic acid.
  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.

Sources

Application Note: High-Resolution ¹H NMR Characterization of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the structural characterization of 3-(3,5-dibromophenyl)propanoic acid using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We detail the underlying principles for spectral interpretation, a step-by-step protocol for sample preparation and data acquisition, and a thorough analysis of the resulting spectrum. This guide is intended for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries who require definitive structural elucidation and purity assessment of this important chemical intermediate.

Introduction: The Need for Precise Structural Verification

This compound is a key synthetic building block used in the development of novel pharmaceutical agents and advanced materials. Its precise molecular structure, particularly the substitution pattern on the aromatic ring, is critical to its function and reactivity in subsequent synthetic steps.

¹H NMR spectroscopy stands as the cornerstone technique for the unambiguous structural confirmation of organic molecules in solution. By probing the chemical environment of each proton, ¹H NMR provides definitive information on molecular connectivity, symmetry, and electronic structure. This application note serves as an expert-level guide, explaining not just the procedural steps but the causal logic behind them, ensuring robust and reproducible results.

Foundational Principles: Predicting the ¹H NMR Spectrum

The structure of this compound dictates a unique ¹H NMR fingerprint. The molecule possesses four distinct sets of chemically non-equivalent protons, which will give rise to four unique signals in the spectrum.

  • Aromatic Protons (H-2, H-4, H-6): The symmetry of the 3,5-disubstituted phenyl ring renders the H-2 and H-6 protons chemically equivalent. The H-4 proton is unique. This arrangement leads to two signals in the aromatic region (typically 6.5-8.5 ppm)[1]. The H-4 proton will be split by the two adjacent H-2/H-6 protons into a triplet, and the H-2/H-6 protons will be split by the single H-4 proton into a doublet. This splitting arises from a four-bond coupling known as meta-coupling, which has a characteristically small coupling constant (⁴J) of approximately 2-3 Hz[2][3].

  • Benzylic Protons (Ar-CH₂): These protons are adjacent to the electron-withdrawing aromatic ring, which deshields them. They typically resonate in the 2.2-3.0 ppm range[1]. They will appear as a triplet due to coupling with the two protons on the adjacent α-carbon.

  • Alpha Protons (α-CH₂): These protons are adjacent to the carbonyl group of the carboxylic acid. Their chemical shift is generally found between 2.0 and 2.6 ppm[4][5]. They will also appear as a triplet, being coupled to the two benzylic protons.

  • Carboxylic Acid Proton (-COOH): This is the most deshielded proton in the molecule due to the strong electron-withdrawing nature of the two oxygen atoms and its acidic character. It appears far downfield, typically between 10-13 ppm[1][4][6]. The signal is often broad and its exact position can be sensitive to solvent, concentration, and temperature[7]. A key confirmatory test is its exchange with deuterium oxide (D₂O), which causes the signal to disappear[4][8].

cluster_mol Molecular Structure & Proton Environments cluster_labels mol H_COOH He lab_COOH Carboxylic Acid Proton H_COOH->lab_COOH H_alpha Hd lab_alpha Alpha Protons H_alpha->lab_alpha H_beta Hc lab_beta Benzylic Protons H_beta->lab_beta H_arom_ortho Hb lab_arom_ortho Aromatic Protons (H-2, H-6) H_arom_ortho->lab_arom_ortho H_arom_para Ha lab_arom_para Aromatic Proton (H-4) H_arom_para->lab_arom_para G start Start: Obtain Sample prep 1. Sample Preparation Weigh 10-15 mg of acid. Add ~0.7 mL of deuterated solvent (e.g., CDCl3). Add 1 drop of TMS standard. start->prep dissolve 2. Dissolution Cap and vortex until fully dissolved. Observe for clarity. prep->dissolve filter 3. Filtration Filter solution through a pipette with a glass wool plug directly into a clean NMR tube. dissolve->filter acquire 4. Data Acquisition Insert tube into spectrometer. Lock, tune, and shim. Acquire ¹H spectrum (≥16 scans). filter->acquire process 5. Data Processing Fourier Transform. Phase and baseline correct. Reference spectrum to TMS at 0.00 ppm. acquire->process analyze 6. Analysis & Interpretation Integrate signals. Assign peaks based on shift, multiplicity, and integration. Compare to expected values. process->analyze confirm 7. D₂O Confirmation (Optional) Add 1 drop of D₂O. Shake and re-acquire spectrum. Confirm disappearance of -COOH signal. analyze->confirm end End: Final Report analyze->end Without D₂O Exchange confirm->end With D₂O Exchange

Caption: Standard workflow for ¹H NMR characterization of this compound.

Materials & Equipment
  • Analyte: this compound (10-15 mg)

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥99.8% D

  • Internal Standard: Tetramethylsilane (TMS)

  • Apparatus: High-quality 5 mm NMR tubes, Pasteur pipettes, glass wool, sample vials, vortex mixer.

  • Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher)

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of the solid acid into a clean, dry vial.

    • Rationale: This amount provides an optimal concentration for a strong signal-to-noise ratio in a reasonable acquisition time without causing viscosity issues that can broaden spectral lines.[9]

  • Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Rationale: Deuterated solvents are used because the deuterium nucleus resonates at a much different frequency than protons, rendering the solvent invisible in the ¹H spectrum. The spectrometer's lock system uses the deuterium signal to stabilize the magnetic field.[10] CDCl₃ is a good first choice for general solubility, while DMSO-d₆ is excellent for ensuring the carboxylic acid proton is observed clearly without rapid exchange.

  • Standard Addition: Add one small drop of TMS to the solution.

    • Rationale: TMS is the universally accepted internal reference standard for ¹H NMR, with its 12 equivalent protons defined as 0.00 ppm.[8][11] All other chemical shifts are measured relative to this signal.

  • Dissolution: Cap the vial and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of any visible particulates.

  • Filtration: Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Filter the sample solution through this plug directly into a clean NMR tube.

    • Rationale: This is a critical step. Suspended solid particles will severely degrade the magnetic field homogeneity within the sample, leading to broad, distorted peaks and a loss of resolution that cannot be corrected by shimming.

Data Acquisition & Processing
  • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will perform locking (to the solvent's deuterium signal), tuning (to the proton frequency), and shimming (optimizing magnetic field homogeneity).

  • Acquisition: Acquire the ¹H spectrum using standard parameters. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. Perform manual phase correction and baseline correction to ensure accurate peak shapes and integrations. Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.

Spectral Analysis and Data Interpretation

The resulting ¹H NMR spectrum should be analyzed by examining the four key features for each signal: chemical shift, integration, multiplicity (splitting pattern), and coupling constants.

Expected Data Summary

The following table outlines the predicted ¹H NMR data for this compound in CDCl₃.

Proton AssignmentLabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Aromatic H-4Hₐ~7.65Triplet (t)J ≈ 1.51H
Aromatic H-2, H-6Hₑ~7.45Doublet (d)J ≈ 1.52H
Benzylic -CH₂-H𝒸~2.95Triplet (t)J ≈ 7.62H
Alpha -CH₂-Hₔ~2.70Triplet (t)J ≈ 7.62H
Carboxylic Acid -COOHHₑ10.0 - 12.0Broad Singlet (br s)N/A1H
Detailed Peak Assignment
  • Signal Hₑ (10.0-12.0 ppm): A broad singlet integrating to one proton is unambiguously assigned to the carboxylic acid proton. To confirm, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. This signal will disappear due to proton-deuterium exchange.[4][5]

  • Signal Hₐ (~7.65 ppm): This downfield aromatic signal integrates to one proton and appears as a fine triplet with a small coupling constant (~1.5 Hz). This pattern is characteristic of the H-4 proton being meta-coupled to the two equivalent H-2 and H-6 protons.

  • Signal Hₑ (~7.45 ppm): Integrating to two protons, this doublet with the same small coupling constant (~1.5 Hz) is assigned to the equivalent H-2 and H-6 protons, each being meta-coupled to the single H-4 proton.

  • Signal H𝒸 (~2.95 ppm): This signal integrates to two protons and is a triplet with a larger coupling constant (~7.6 Hz). It is assigned to the benzylic protons, which are deshielded by the aromatic ring. The triplet pattern arises from coupling to the two adjacent α-protons.

  • Signal Hₔ (~2.70 ppm): The most upfield signal, this triplet also integrates to two protons with a coupling constant matching that of signal H𝒸. It is assigned to the α-protons, which are coupled to the adjacent benzylic protons.

Conclusion

¹H NMR spectroscopy provides a rapid, reliable, and definitive method for the structural characterization of this compound. By following the detailed protocol and applying the principles of chemical shift and spin-spin coupling, one can confidently assign every proton in the molecule, confirming its identity and purity. The characteristic meta-coupling in the aromatic region and the distinct triplet signals of the propanoic acid chain create a unique spectral fingerprint that is invaluable for researchers and drug development professionals.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE Core Organic Chemistry. [Link]
  • University of Puget Sound. (n.d.).
  • Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of propanoic acid. [Link]
  • Chemistry LibreTexts. (2019, July 24). NMR8. Chemical Shift in ¹H NMR. [Link]
  • Chemistry LibreTexts. (2024, March 17). 15.
  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. [Link]
  • University College London. (n.d.). Chemical shifts. [Link]
  • University of Colorado Boulder. (n.d.). NMR Chemical Shifts. [Link]
  • Minnesota State University Moorhead. (n.d.).
  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
  • Iowa State University. (n.d.). NMR Coupling Constants.
  • University of Wisconsin-Madison. (n.d.). ¹H NMR Coupling Constants.
  • ACD/Labs. (2025, August 21). ¹H–¹H Coupling in Proton NMR. [Link]
  • Queen Mary University of London. (n.d.).
  • Nagwa. (2019, July 2). Question Video: ¹H NMR Spectrum of Propanoic Acid. [Link]
  • University of California, Los Angeles. (n.d.). Table of characteristic proton NMR chemical shifts. [Link]
  • Millersville University. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000237). [Link]
  • SpectraBase. (n.d.). Propionic acid. [Link]
  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. [Link]
  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, D₂O, experimental) (HMDB0159744). [Link]
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • Chemistry LibreTexts. (2021, December 15). 6.
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • University of Calgary. (n.d.). Tables For Organic Structure Analysis. [Link]
  • FooDB. (2010, April 8). Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. [Link]
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. [Link]
  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
  • SpectraBase. (n.d.). 3,5-Dibromophenol. [Link]
  • FooDB. (2011, September 21). Showing Compound 3-(3-Hydroxyphenyl)-3-hydroxypropanoic acid (FDB023037). [Link]
  • Reddit. (2023, October 6). HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. [Link]

Sources

Application Note: 13C NMR Analysis of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a cornerstone analytical technique in modern organic chemistry, providing unparalleled insight into the carbon framework of molecules. For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This application note provides a comprehensive guide to the 13C NMR analysis of 3-(3,5-Dibromophenyl)propanoic acid, a substituted aromatic carboxylic acid. The presence of a dibrominated phenyl ring and a propanoic acid side chain presents a distinct set of spectroscopic features. Understanding these features is critical for confirming the molecule's identity and purity. This document will delve into the theoretical basis for the expected chemical shifts, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer a thorough interpretation of the spectral data.

Theoretical Framework: Predicting the 13C NMR Spectrum

The 13C NMR spectrum of this compound is influenced by the electronic environments of each unique carbon atom. The chemical shift of a given carbon is primarily dictated by the hybridization of the carbon and the electronegativity of neighboring atoms and functional groups.

The propanoic acid moiety introduces three distinct carbon signals: the carboxylic acid carbon, the alpha-carbon (α-C), and the beta-carbon (β-C). The carbonyl carbon of a carboxylic acid typically resonates in the downfield region of the spectrum, generally between 170-185 ppm.[1] This significant downfield shift is due to the strong deshielding effect of the two oxygen atoms. The adjacent α-carbon is expected to appear around 20-40 ppm, while the β-carbon will be further upfield.[2]

The 3,5-dibromophenyl group will exhibit a unique pattern of signals. Aromatic carbons generally appear in the 110-160 ppm range.[3] The bromine atoms are electron-withdrawing groups, which exert a deshielding effect on the carbons to which they are directly attached (ipso-carbons). This effect also influences the chemical shifts of the other carbons in the aromatic ring. Due to the symmetrical substitution pattern (meta to the propanoic acid substituent), we expect to see four distinct signals for the six aromatic carbons.

To provide a more concrete prediction, computational NMR prediction tools can be utilized. These tools employ databases of known spectra and sophisticated algorithms to estimate chemical shifts. A predicted spectrum for this compound suggests the following approximate chemical shifts:

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C=O)~178
C1 (ipso-aromatic)~144
C2, C6 (aromatic)~132
C3, C5 (aromatic, C-Br)~123
C4 (aromatic)~130
β-Carbon (CH2)~35
α-Carbon (CH2)~30

Note: These are predicted values and may differ slightly from experimental results.

Experimental Protocol

The acquisition of a high-quality 13C NMR spectrum requires careful sample preparation and the selection of appropriate instrument parameters. The following protocol is a field-proven methodology for the analysis of small organic molecules like this compound.

I. Sample Preparation

The quality of the NMR sample is paramount for obtaining a spectrum with good resolution and signal-to-noise.

  • Sample Weighing: Accurately weigh 20-50 mg of this compound. For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[4][5][6]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl3) is a common choice for many organic molecules. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) or deuterated methanol (CD3OD) can be used. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[4][5]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, the residual solvent peak is often sufficient for referencing.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G cluster_acq Data Acquisition & Processing LockShim Lock & Shim TuneMatch Tune & Match LockShim->TuneMatch SetParams Set Acquisition Parameters TuneMatch->SetParams Acquire Acquire Data (zg) SetParams->Acquire Process Process Data (FT, Phasing, Baseline) Acquire->Process Reference Reference Spectrum Process->Reference Analyze Analyze & Interpret Reference->Analyze

Sources

Comprehensive Guide to the Mass Spectrometric Analysis of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analysis of 3-(3,5-Dibromophenyl)propanoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This compound serves as a crucial intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] Accurate and sensitive quantification is paramount for pharmacokinetic studies, metabolite identification, and quality control. This document outlines optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the principles of method development, explaining the rationale behind instrumental parameter selection. Furthermore, we present the predicted fragmentation patterns under electrospray ionization (ESI), providing a robust foundation for both qualitative and quantitative analyses.

Introduction: The Analytical Imperative

This compound is an aromatic carboxylic acid whose structure is foundational in the synthesis of more complex, biologically active molecules. Its analysis presents unique characteristics due to the presence of the carboxylic acid moiety and the two bromine atoms. The carboxylic acid group allows for sensitive detection in negative ion mode mass spectrometry, while the dibromo-substitution results in a highly characteristic isotopic signature that serves as an invaluable confirmation of identity.

Mastering the mass spectrometric analysis of this compound is essential for drug development professionals tracking its fate in metabolic pathways or for synthetic chemists verifying the purity and identity of their products. This guide is designed to be a field-proven resource, blending theoretical principles with practical, step-by-step protocols.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is the cornerstone of successful method development. Key properties for this compound are summarized below.

PropertyValueSource
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1][2]
Monoisotopic Mass 305.88603 DaCalculated
Structure
IUPAC Name: this compound[1]

The presence of two bromine atoms is a dominant feature for mass spectrometry. Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[3] Consequently, any ion containing both bromine atoms will exhibit a characteristic triplet isotopic pattern (M, M+2, M+4) with an approximate intensity ratio of 1:2:1, providing a powerful diagnostic tool for identification.[3][4]

Experimental Workflow: From Sample to Signal

The overall analytical process follows a logical sequence designed to ensure reproducibility, sensitivity, and accuracy. The key stages are sample preparation, chromatographic separation, and mass spectrometric detection and analysis. A clean sample is critical for robust and repeatable results, as matrix components can interfere with the ionization process, a phenomenon known as ion suppression.[5]

Workflow cluster_prep Part A: Sample Preparation cluster_analysis Part B: Instrumental Analysis cluster_data Part C: Data Processing A Receive Sample (Pure Standard or Biological Matrix) B Solubilization & Dilution (for Standards) A->B C Matrix Cleanup (e.g., SPE, LLE for complex samples) A->C If matrix is complex D Final Dilution & Filtration B->D C->D E LC Separation (Reverse-Phase C18) D->E F ESI Ionization (Negative Ion Mode) E->F G MS/MS Detection (MRM for Quantification) F->G H Data Acquisition G->H I Peak Integration & Quantification H->I J Reporting I->J

Caption: High-level experimental workflow for LC-MS/MS analysis.

PART A: SAMPLE PREPARATION PROTOCOLS

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration.[5][6] High salt concentrations and non-volatile buffers are incompatible with ESI-MS and must be removed.[7][8]

Protocol 1: Preparation of Calibration Standards (Pure Compound)

This protocol is for creating a standard curve from a pure reference standard of this compound.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of a suitable organic solvent like methanol or acetonitrile in a Class A volumetric flask. This creates a high-concentration stock that is stable when stored properly.

  • Secondary Stock Solution (10 µg/mL):

    • Pipette 100 µL of the primary stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a 50:50 mixture of acetonitrile and water. This intermediate dilution helps in accurately preparing low-concentration working standards.

  • Working Calibration Standards (e.g., 1-1000 ng/mL):

    • Perform serial dilutions from the secondary stock solution to create a series of at least five calibration points. The solvent for these standards should match the initial mobile phase conditions of your LC method to ensure good peak shape.

    • For example, to make a 100 ng/mL standard, dilute 100 µL of the 10 µg/mL secondary stock to 10 mL.

  • Final Step:

    • Transfer the final solutions to 2 mL autosampler vials.[7] Ensure there is no precipitate; if observed, the solution must be filtered through a 0.22 µm syringe filter to prevent blockages in the LC system.[7]

Protocol 2: Extraction from Biological Matrix (e.g., Plasma)

For quantitative analysis in biological fluids, the analyte must be isolated from proteins and other matrix components.[9] Solid-Phase Extraction (SPE) is a highly effective method for this.[5]

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard and 400 µL of acidified water (e.g., with 1% formic acid). The acid ensures the carboxylic acid is protonated and will retain well on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Use a polymeric reverse-phase SPE cartridge (e.g., Waters Oasis HLB).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of water. This activates the sorbent for optimal analyte retention.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes highly polar, water-soluble interferences while the analyte remains bound to the sorbent.

  • Elution:

    • Elute the analyte from the cartridge using 1 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step concentrates the analyte and ensures it is in a solvent compatible with the LC method.[9]

    • Vortex and transfer to an autosampler vial for analysis.

PART B: LC-MS/MS INSTRUMENTATION & PROTOCOLS

The coupling of liquid chromatography with tandem mass spectrometry provides the high selectivity and sensitivity required for demanding applications.

Protocol 3: Optimized LC-MS/MS Method

This method is designed for a standard tandem quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

ParameterRecommended SettingRationale
LC Column C18 Reverse-Phase, 2.1 x 50 mm, <3 µmProvides excellent retention and separation for moderately polar small molecules.[10]
Mobile Phase A 0.1% Formic Acid in WaterStandard acidic modifier for reverse-phase chromatography.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic solvent providing good elution strength.
Gradient 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 minA gradient ensures efficient elution and separation from potential interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µL
Ionization Source Electrospray Ionization (ESI)ESI is a soft ionization technique ideal for polar molecules like carboxylic acids.[6]
Ionization Mode Negative Ion Mode Carboxylic acids readily deprotonate to form stable [M-H]⁻ ions, typically yielding higher sensitivity than positive mode.[11]
Capillary Voltage 3.0 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Gas Flow Instrument DependentOptimize for best signal-to-noise ratio.
MS Analysis Mode Multiple Reaction Monitoring (MRM)Provides superior selectivity and sensitivity for quantification by monitoring specific precursor-to-product ion transitions.[12]

PART C: EXPECTED MASS SPECTRA & FRAGMENTATION ANALYSIS

Precursor Ion Identification (MS1 Scan)

In negative ion mode ESI, this compound will deprotonate to form the [M-H]⁻ ion. Given the isotopic distribution of bromine, a characteristic triplet will be observed.

  • [C₉H₇(⁷⁹Br)₂O₂]⁻: m/z 304.88

  • [C₉H₇(⁷⁹Br)(⁸¹Br)O₂]⁻: m/z 306.88

  • [C₉H₇(⁸¹Br)₂O₂]⁻: m/z 308.88

The most abundant peak in this cluster will be the central one at m/z 306.9 . This ion should be selected as the precursor for subsequent MS/MS fragmentation experiments.

Fragmentation Pathway and MRM Transitions

Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion (m/z 306.9) will induce fragmentation. For carboxylic acids, a common and highly favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.[12]

Proposed Primary Fragmentation: [C₉H₇Br₂O₂]⁻ → [C₈H₇Br₂]⁻ + CO₂ (m/z 306.9) → (m/z 262.9) + 44 Da

This fragmentation is highly specific and produces a stable product ion, making it an excellent choice for an MRM transition. Other minor fragments may arise from C-C bond cleavages or loss of a bromine atom.

Fragmentation cluster_frags Product Ions parent Precursor Ion [M-H]⁻ m/z 306.9 (C₉H₇Br₂O₂)⁻ frag1 Product Ion 1 m/z 262.9 (C₈H₇Br₂)⁻ parent->frag1  - CO₂ (44 Da) (Decarboxylation) frag2 Product Ion 2 m/z 227.9 (C₉H₇BrO₂)⁻ parent->frag2  - Br radical (79 Da)

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Based on this predicted fragmentation, the following MRM transitions can be used for developing a robust quantitative method.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Transition
This compound306.9262.9Quantifier (most intense)
"306.9227.9Qualifier (for confirmation)

Conclusion

This application note provides a comprehensive and scientifically grounded methodology for the analysis of this compound by LC-MS/MS. By leveraging the inherent chemical properties of the analyte—namely, the acidic proton and the dibromo isotopic pattern—a highly selective and sensitive method can be developed. The detailed protocols for sample preparation and instrumental analysis serve as a robust starting point for researchers in pharmaceutical development and chemical synthesis. The elucidation of the fragmentation pathway confirms the identity of the analyte and establishes reliable MRM transitions for gold-standard quantification.

References

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • Wikipedia. (n.d.). Sample preparation in mass spectrometry.
  • Johnson, D. W. (2005). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinical Biochemistry, 38(4), 351-361.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Chapman, J. R. (1995). Ionization Methods in Organic Mass Spectrometry.
  • Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS.
  • University of Illinois, School of Chemical Sciences. (n.d.). Sample Preparation.
  • Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
  • National Institutes of Health (NIH). (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • SciSpace. (2008). Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • NIST. (n.d.). Chapter 2: Fragmentation and Interpretation of Spectra.
  • MySkinRecipes. (n.d.). This compound.
  • ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • ACS Publications. (2024). Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry.
  • Emory University, Department of Chemistry. (n.d.). Mass Spectrometry Ionization Methods.
  • Scribd. (n.d.). Ionization Techniques in Mass Spectrometry.pdf.
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid.
  • Chemistry LibreTexts. (2023). 2.3: Ionization Techniques.
  • ResearchGate. (n.d.). Molecular peaks of bromide compounds.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • SIELC Technologies. (2018). Separation of 3-(2,3-Dibromophenyl)propionic acid on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Mass spectrum of 3-phenylpropanoic acid.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propanoic acid.
  • National Institutes of Health (NIH). (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.
  • NIST WebBook. (n.d.). α,β-Dibromohydrocinnamic acid.

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(3,5-Dibromophenyl)propanoic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its accurate quantification is crucial for quality control and drug development processes. The described method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, ensuring excellent peak shape, resolution, and sensitivity. The protocol has been developed with scientific integrity, drawing upon established chromatographic principles and validated in accordance with International Council for Harmonisation (ICH) guidelines.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, including detailed protocols for sample preparation, method execution, and data analysis.

Introduction

This compound (Figure 1) is an aromatic carboxylic acid derivative whose purity is critical in the synthesis of active pharmaceutical ingredients (APIs). The presence of two bromine atoms on the phenyl ring imparts significant hydrophobicity to the molecule. As with many aromatic carboxylic acids, achieving optimal chromatographic performance can be challenging due to the ionizable nature of the carboxylic acid group.[1] Inadequate control of the mobile phase pH can lead to poor peak shape, such as fronting or tailing, and variable retention times.[2]

This application note presents a scientifically grounded HPLC method that addresses these challenges. By employing a reversed-phase separation mechanism and carefully controlling the mobile phase pH to suppress the ionization of the analyte, this method provides a reliable and reproducible analytical solution. The principles of this method are widely applicable to the analysis of other halogenated aromatic acids.

Figure 1: Chemical Structure of this compound Molecular Formula: C₉H₈Br₂O₂ Molecular Weight: 307.97 g/mol

Experimental Design and Rationale

The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of reversed-phase chromatography.

Analyte Properties and Methodological Considerations
  • Hydrophobicity: The dibrominated phenyl ring and the propanoic acid chain contribute to the compound's nonpolar character. This makes reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, the ideal separation mode.

  • UV Absorbance: The presence of the aromatic ring results in strong ultraviolet (UV) absorbance. Aromatic compounds typically exhibit significant absorbance between 200 and 300 nm. For brominated and other substituted aromatic compounds, a detection wavelength in the range of 220-260 nm generally provides a good balance of sensitivity and selectivity. A wavelength of 230 nm was chosen for this method to ensure high sensitivity for the analyte.

Chromatographic System and Consumables

The following table outlines the recommended instrumentation and materials for this analysis.

Parameter Specification Rationale
HPLC System Quaternary or Binary HPLC system with UV/Vis or PDA detectorStandard instrumentation for robust and reproducible results.
Stationary Phase C18, 5 µm, 4.6 x 150 mmA C18 column provides excellent hydrophobic retention for the analyte. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in HPLC-grade Water (v/v)Phosphoric acid is a non-volatile acid that effectively buffers the mobile phase to a low pH, ensuring the analyte is in its protonated form.
Mobile Phase B Acetonitrile, HPLC gradeAcetonitrile is a common organic modifier in reversed-phase HPLC, providing good elution strength and low viscosity.
Sample Diluent Acetonitrile:Water (50:50, v/v)This mixture ensures the solubility of the analyte and is compatible with the mobile phase.

Detailed Protocols

Preparation of Reagents and Mobile Phase

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Measure 999 mL of HPLC-grade water into a 1 L volumetric flask.

  • Carefully add 1 mL of concentrated phosphoric acid (85%) to the water.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm membrane filter.

  • Degas the mobile phase using sonication or vacuum filtration for at least 15 minutes.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Filter through a 0.45 µm membrane filter.

  • Degas for at least 15 minutes.

Sample Diluent (Acetonitrile:Water, 50:50 v/v):

  • Mix equal volumes of HPLC-grade acetonitrile and HPLC-grade water.

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

Working Standard Solution (e.g., 100 µg/mL):

  • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

  • Dilute to volume with the sample diluent and mix well.

Sample Preparation:

  • Accurately weigh a sample containing this compound to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).

  • Dissolve the sample in the sample diluent using a volumetric flask.

  • Sonicate if necessary to aid dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Method Parameters

The following table summarizes the optimized HPLC conditions.

Parameter Condition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic: 60% Acetonitrile, 40% 0.1% Phosphoric Acid in Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 10 minutes
System Suitability

Before running samples, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria should be:

  • Tailing Factor: ≤ 1.5

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Method Validation Workflow

This method should be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The following is a summary of the validation parameters and a suggested workflow.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop Initial Method Opt Optimize Parameters (Mobile Phase, Flow Rate, etc.) Dev->Opt Initial Testing Spec Specificity Opt->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Routine Implement for QC/Research Rob->Routine Method Approved

Caption: Workflow for HPLC method validation.

Validation Parameters
Parameter Acceptance Criteria Brief Protocol
Specificity No interference from blank or placebo at the retention time of the analyte.Inject blank (diluent), placebo, and a spiked sample.
Linearity Correlation coefficient (r²) ≥ 0.999Prepare at least five concentrations across the desired range (e.g., 50-150% of the target concentration).
Accuracy % Recovery between 98.0% and 102.0%Analyze samples spiked with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, 120%).
Precision RSD ≤ 2.0%Repeatability: Six replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~3 for LOD and ~10 for LOQ.Determined by serial dilution of the standard solution.
Robustness RSD of peak areas should remain within acceptable limits.Intentionally vary method parameters (e.g., ±5% organic phase, ±0.1 mL/min flow rate, ±2°C column temperature).

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Example System Suitability Results

Injection Retention Time (min) Peak Area Tailing Factor Theoretical Plates
15.2112345671.15678
25.2212356781.15690
35.2112348901.25650
45.2312360121.15710
55.2212355551.15685
Mean 5.2212353401.125683
% RSD 0.15%0.05%--

Table 2: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
50615000
75925000
1001235000
1251545000
1501855000
0.9998

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative analysis of this compound. The use of a C18 column with an acidified acetonitrile/water mobile phase ensures excellent chromatographic performance. This method is suitable for implementation in quality control and research environments within the pharmaceutical industry. The provided protocols for method execution and validation offer a comprehensive guide for scientists and researchers.

References

  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo.
  • Journal of Food and Drug Analysis. (n.d.). Simultaneous determination of bromhexine HCl and baicalin in Chinese compound medicine by a reversed-phase ion-pair HPLC.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Bromide ion.
  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • SIELC Technologies. (n.d.). Separation of 3,5-Dibromo-4-hydroxybenzoic acid on Newcrom R1 HPLC column.
  • YouTube. (2020, September 9). Factors affecting UV-Visible absorption spectra|Effect of conjugation,solvent, pH & steric hindrance.

Sources

Application Notes & Protocols: Leveraging 3-(3,5-Dibromophenyl)propanoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile and Strategic Building Block

In the landscape of medicinal chemistry and materials science, the strategic placement of functional groups on a rigid scaffold is paramount for modulating biological activity and material properties. 3-(3,5-Dibromophenyl)propanoic acid emerges as a particularly valuable building block due to its trifunctional nature. It possesses two chemically distinct reactive sites: a carboxylic acid moiety amenable to a host of classical transformations, and two aryl bromide groups positioned meta to the propanoic acid chain, which serve as ideal handles for modern palladium-catalyzed cross-coupling reactions.

The 1,3,5-substitution pattern provides a divergent platform. The two bromine atoms can be addressed either sequentially or simultaneously, allowing for the controlled, stepwise construction of complex molecular architectures. This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the reactivity of this scaffold, complete with field-proven protocols and the scientific rationale behind key experimental choices.

Physicochemical Properties

A clear understanding of a reagent's physical properties is the foundation of successful experimental design.

PropertyValueSource
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance White to off-white solidN/A
IUPAC Name This compound[1]
Synonyms 3-(3,5-dibromophenyl)propionic acid[1]

Strategic Overview: The Synthetic Potential

The utility of this compound stems from the orthogonal reactivity of its functional groups. The diagram below illustrates the primary synthetic pathways that can be accessed from this central building block, forming the basis for the protocols detailed in this guide.

G start This compound cc_hub Palladium-Catalyzed Cross-Coupling start->cc_hub Ar-Br sites acid_hub Carboxylic Acid Derivatization start->acid_hub -COOH site cyclization Intramolecular Friedel-Crafts Acylation (Tetralone Synthesis) start->cyclization Combined Ar-H and -COOH sites suzuki Suzuki-Miyaura (Biaryl Synthesis) cc_hub->suzuki sonogashira Sonogashira (Aryl-Alkyne Synthesis) cc_hub->sonogashira heck Heck (Styrenyl Synthesis) cc_hub->heck amide Amide Coupling acid_hub->amide ester Esterification acid_hub->ester

Caption: Key synthetic transformations of this compound.

Application in Palladium-Catalyzed Cross-Coupling

The two C(sp²)-Br bonds are prime substrates for palladium-catalyzed reactions, enabling the formation of new carbon-carbon bonds. This is the most powerful application of this building block for generating molecular diversity. The general reactivity order for aryl halides in these couplings is I > Br > OTf >> Cl, making aryl bromides a reliable and cost-effective choice.[2]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is one of the most robust and widely used C-C bond-forming reactions.[3][4] It is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents.[5]

Causality and Expertise: The reaction proceeds through a well-established catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[4] The choice of base is critical; it activates the boronic acid by forming a more nucleophilic boronate species, facilitating the transmetalation step.[6] The ligand choice influences the stability and reactivity of the palladium catalyst; bulky, electron-rich phosphine ligands often accelerate the oxidative addition and reductive elimination steps.

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-Br pd0->pd2_aryl Oxidative Addition (Ar-Br) pd2_trans Ar-Pd(II)L₂-R' pd2_aryl->pd2_trans Transmetalation (R'-B(OH)₂, Base) pd2_trans->pd0 Reductive Elimination product Ar-R' pd2_trans->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Protocol 3.1: Monosubstitution via Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation of this compound. Controlling stoichiometry is key to achieving selectivity.

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 equiv)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous (3.0 equiv)

    • 1,4-Dioxane

    • Deionized water

  • Equipment:

    • Schlenk flask or reaction vial with a magnetic stir bar

    • Inert gas line (Nitrogen or Argon)

    • Heating mantle or oil bath with temperature control

  • Procedure:

    • To the Schlenk flask, add this compound (e.g., 308 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

    • Evacuate the flask and backfill with inert gas. Repeat this cycle three times. This step is crucial to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, deactivating the catalyst.

    • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. The solvent mixture is important for dissolving both the organic and inorganic reagents.

    • Heat the reaction mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

    • Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

    • Transfer to a separatory funnel. Acidify the aqueous layer with 1M HCl to pH ~2-3 to ensure the carboxylic acid product is protonated and partitions into the organic layer.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired mono-arylated product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7] It traditionally employs a palladium catalyst and a copper(I) co-catalyst.[8] This reaction is exceptionally useful for synthesizing linear, rigid structures often found in materials science and as precursors to complex heterocyclic systems. Modern methods have also been developed that are copper-free and can be run in green solvents like water at room temperature.[9][10]

Protocol 3.2: Copper-Free Sonogashira Coupling

This protocol is based on a modern, environmentally benign approach that avoids the use of a toxic copper co-catalyst.

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (e.g., Phenylacetylene) (2.5 equiv for disubstitution)

    • Palladium(II) acetate (Pd(OAc)₂) (0.04 equiv)

    • Cyclopropylphosphine (c-Pr₃P) or a suitable phosphine ligand (0.08 equiv)

    • Triethylamine (Et₃N) (4.0 equiv)

    • Degassed water

  • Equipment:

    • Schlenk flask with a magnetic stir bar

    • Inert gas line (Nitrogen or Argon)

    • Syringes for liquid transfer

  • Procedure:

    • To a Schlenk flask, add this compound (308 mg, 1.0 mmol) and Pd(OAc)₂ (9 mg, 0.04 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add degassed water (10 mL) and triethylamine (0.56 mL, 4.0 mmol). The amine acts as both the base and a solvent.

    • Add the phosphine ligand, followed by phenylacetylene (0.27 mL, 2.5 mmol).

    • Stir the reaction vigorously at room temperature for 18-24 hours.

    • Upon completion, dilute the mixture with ethyl acetate (25 mL).

    • Acidify with 1M HCl to pH ~2-3. Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash chromatography to obtain the disubstituted alkynyl product.

Leveraging the Carboxylic Acid Functionality

The propanoic acid side chain offers a distinct site for functionalization, which can be performed before or after modification of the aryl bromide positions.

Intramolecular Friedel-Crafts Acylation: Building Polycyclic Ketones

The 3-phenylpropanoic acid structure is perfectly primed for intramolecular Friedel-Crafts acylation to form a six-membered ring, yielding a dibrominated tetralone derivative. This reaction is typically promoted by strong Brønsted or Lewis acids.[11] The acid activates the carboxylic acid, which then acts as an electrophile in an electrophilic aromatic substitution reaction.[12]

Protocol 4.1: Synthesis of 5,7-Dibromo-3,4-dihydronaphthalen-1(2H)-one

  • Materials:

    • This compound (1.0 equiv)

    • Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H)

  • Equipment:

    • Round-bottom flask with a magnetic stir bar

    • Heating mantle or oil bath

    • Ice bath

  • Procedure:

    • Place this compound (3.08 g, 10 mmol) in the round-bottom flask.

    • Add polyphosphoric acid (approx. 30 g). PPA acts as both the acidic catalyst and the solvent. It must be viscous, so efficient stirring is essential.

    • Heat the mixture to 80-90 °C with vigorous mechanical or magnetic stirring for 2-4 hours.

    • Monitor the reaction by TLC (a higher Rf value is expected for the ketone product).

    • Cool the reaction mixture slightly, then carefully pour it onto crushed ice (approx. 100 g) in a beaker with stirring. This step must be done cautiously as the quenching of PPA is highly exothermic.

    • The product will precipitate as a solid. Stir the slurry for 30 minutes to ensure complete hydrolysis of the PPA.

    • Collect the solid by vacuum filtration. Wash the filter cake thoroughly with water until the filtrate is neutral, then with a small amount of cold ethanol.

    • Dry the solid under vacuum to yield the crude tetralone product, which can be further purified by recrystallization (e.g., from ethanol).

Summary and Outlook

This compound is a robust and versatile building block that provides a reliable entry point into a wide array of chemical structures. Its true power lies in the ability to combine cross-coupling chemistry with transformations of the acid moiety, enabling the synthesis of complex, functionalized molecules. The protocols described herein offer validated starting points for researchers to explore the potential of this scaffold in drug discovery, agrochemicals, and materials science.

References

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(17), 3793–3796. [Link]
  • Wikipedia contributors. (2024). Sonogashira coupling. In Wikipedia, The Free Encyclopedia. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2997–3024. [Link]
  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • PubChem. 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. [Link]
  • MySkinRecipes. This compound. [Link]
  • PubChem. 3-(3-bromophenyl)propanoic Acid. [Link]
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]
  • Golisade, A., et al. (2012).
  • Wikipedia contributors. (2024). Heck reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]
  • Scientific Bulletin of the Politehnica University of Timisoara.
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • ResearchGate.
  • ResearchGate.
  • Chemistry Steps.
  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. [Link]
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • SIELC Technologies. 3-(2,3-Dibromophenyl)propionic acid. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • ACS Publications. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C–C Bond Scission. [Link]
  • MDPI. Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes. [Link]
  • MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
  • National Institutes of Health (NIH). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]
  • Google Patents. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Scielo.
  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. [Link]
  • Wikipedia contributors. (2024). Phenylpropanoic acid. In Wikipedia, The Free Encyclopedia. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Derivatization of 3-(3,5-Dibromophenyl)propanoic acid for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Strategic Derivatization of 3-(3,5-Dibromophenyl)propanoic Acid for Enhanced Biological Screening and Hit Discovery

For: Researchers, scientists, and drug development professionals.

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery. This document provides a comprehensive guide to the derivatization of this compound, a versatile scaffold for generating compound libraries for biological screening. We present detailed, field-proven protocols for the synthesis of amide and ester derivatives, elucidating the rationale behind experimental choices. This guide is designed to empower researchers to efficiently generate diverse chemical entities, thereby increasing the probability of identifying novel bioactive agents.

Introduction: The Rationale for Derivatization

In the landscape of medicinal chemistry, the this compound scaffold presents a compelling starting point for library synthesis. The presence of bromine atoms offers several advantages, including increased lipophilicity and the potential for halogen bonding, which can significantly enhance binding affinity to biological targets.[1][2][3] The propanoic acid moiety provides a readily modifiable handle for introducing chemical diversity.

Derivatization of the carboxylic acid group into amides and esters is a classic and highly effective strategy in drug discovery.[4][5] This approach allows for the systematic exploration of the chemical space surrounding a core scaffold, enabling the fine-tuning of physicochemical properties such as solubility, metabolic stability, and cell permeability. The generation of a focused library of derivatives is a critical step in elucidating structure-activity relationships (SAR) and identifying promising hit compounds for further development.

Strategic Overview of Derivatization

The primary goal of derivatizing this compound is to generate a library of amides and esters with diverse substituents. This allows for the probing of the target's binding pocket with a variety of functional groups, steric bulk, and electronic properties. The overall workflow is depicted below.

Derivatization_Workflow A Start: this compound B Amide Synthesis A->B Amide Coupling (EDC/HOBt) C Ester Synthesis A->C Esterification (Fischer or Coupling Agents) F Purification (Chromatography/Crystallization) B->F C->F D Amine Building Blocks D->B E Alcohol Building Blocks E->C G Characterization (NMR, MS) F->G H Biological Screening G->H I SAR Analysis H->I

Caption: General workflow for the derivatization and screening of this compound.

Detailed Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity (≥98%). Anhydrous solvents should be used where specified, particularly for amide coupling reactions, to prevent hydrolysis of activated intermediates.

  • Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reactions to ensure complete conversion of the starting material.

  • Purification: Purification of the final products is crucial for accurate biological data. Flash column chromatography on silica gel is the most common method. Recrystallization may also be an option for crystalline solids.

  • Characterization: The structure and purity of all synthesized derivatives must be confirmed by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 1: Amide Synthesis via EDC/HOBt Coupling

This protocol describes a robust and widely used method for the formation of amide bonds from carboxylic acids and amines.[5][6][7] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is effective in minimizing side reactions and racemization.[5]

Materials:

  • This compound

  • Amine of choice (1.1 equivalents)

  • EDC (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (saturated NaCl solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add HOBt (1.2 equivalents) and EDC (1.2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale for Reagent Choices:

  • EDC: A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7]

  • HOBt: An additive that reacts with the O-acylisourea intermediate to form an activated ester, which is less prone to side reactions and racemization compared to the O-acylisourea itself.[5]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of EDC and any acidic protons in the reaction mixture, facilitating the coupling reaction.

Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters from carboxylic acids and alcohols using an acid catalyst.[8] This method is particularly suitable for simple, unhindered alcohols and when using the alcohol as the solvent.

Materials:

  • This compound

  • Alcohol of choice (used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 2-5 mol%)

  • Diethyl ether or Ethyl acetate

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in an excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, allow the mixture to cool to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated NaHCO₃ solution until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Excess Alcohol: The reaction is an equilibrium process. Using the alcohol as the solvent drives the equilibrium towards the formation of the ester product according to Le Châtelier's principle.[8]

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

Data Presentation and Biological Context

To illustrate the potential application of the synthesized derivatives, we present a hypothetical dataset from a primary screen against a generic protein kinase, a common target in drug discovery.

Compound ID Derivative Type R-Group % Inhibition at 10 µM IC₅₀ (µM)
Parent Carboxylic Acid-OH15.2> 100
AMD-01 Amide-NH-CH₂CH₃45.822.5
AMD-02 Amide-NH-benzyl78.35.1
AMD-03 Amide-NH-cyclohexyl62.111.8
AMD-04 Amide-morpholino85.62.3
EST-01 Ester-O-CH₃25.489.7
EST-02 Ester-O-benzyl55.918.4

This hypothetical data suggests that derivatization significantly improves the inhibitory activity compared to the parent carboxylic acid. The amide derivatives, particularly those with aromatic and heterocyclic moieties, show greater potency. This provides a clear direction for further SAR studies.

The synthesized compounds could potentially modulate a variety of signaling pathways. For instance, if targeting a kinase involved in cell proliferation, the mechanism of action could be visualized as follows:

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Target Kinase Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates P_Substrate Phosphorylated Substrate Proliferation Cell Proliferation P_Substrate->Proliferation leads to Inhibitor Synthesized Derivative Inhibitor->Kinase inhibits

Caption: A simplified signaling pathway illustrating the potential inhibitory action of a synthesized derivative on a target kinase.

Conclusion

The derivatization of this compound into a library of amides and esters is a powerful strategy for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for the synthesis, purification, and characterization of these derivatives. By systematically exploring the chemical space around this versatile scaffold, researchers can significantly enhance their chances of identifying potent and selective modulators of biological targets, paving the way for the development of new therapeutics.

References

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Valgas, C., de Souza, S. M., Smânia, E. F., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology, 38(2), 369-380. (Note: While a specific paper on EDC/HOBt is cited, the general principles are widely established in medicinal chemistry literature such as this review on screening methods which relies on such synthesis.)
  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496-11500.
  • ResearchGate. (2024). synthesis and biological activity of brominated phenols with lactamomethyl moieties -natural compounds analogues.
  • ResearchGate. (n.d.). Novel 3,5-Bis(bromohydroxybenzylidene)piperidin-4-ones as Coactivator-Associated Arginine Methyltransferase 1 Inhibitors: Enzyme Selectivity and Cellular Activity.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • ResearchGate. (n.d.). Highly Efficient Esterification of Carboxylic Acids with O-H Nucleophiles through Acid/Iodide Cooperative Catalysis.
  • ACS Publications. (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP.
  • Oxford Academic. (2017). Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst.
  • RSC Publishing. (2018). Intensification of esterification through emulsification: isolation of dilute low molecular weight carboxylic acids.
  • MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • PubMed. (n.d.). Halogen atoms in the modern medicinal chemistry: hints for the drug design.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid.
  • National Center for Biotechnology Information. (2018). Halogenase engineering and its utility in medicinal chemistry.
  • PubMed. (n.d.). Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one.
  • PubMed Central. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.
  • ResearchGate. (n.d.). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
  • PubMed. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities.
  • MySkinRecipes. (n.d.). This compound.
  • National Center for Biotechnology Information. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • PubMed. (2018). Performance of 3‑[4‑(bromomethyl)phenyl]‑7‑(diethylamino) coumarin as a derivatization reagent for the analysis of medium and long chain fatty acids using HPLC with LIF detection.
  • National Center for Biotechnology Information. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR.
  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid.

Sources

Protocol: A Cell-Based In Vitro Assay to Screen for Monocarboxylate Transporter 1 (MCT1) Inhibition Using 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Scientific Rationale & Assay Principle

Metabolic reprogramming is a hallmark of cancer.[1] Many cancer cells exhibit a preference for aerobic glycolysis, a phenomenon known as the "Warburg effect," which leads to the production of large quantities of lactic acid even in the presence of oxygen.[1] To maintain physiological intracellular pH and sustain high glycolytic rates, cancer cells must efficiently export this lactate. This process is primarily mediated by proton-coupled monocarboxylate transporters (MCTs), particularly MCT1 (encoded by the SLC16A1 gene) and MCT4.[2][3]

MCT1 is crucial for "metabolic symbiosis," where oxidative cancer cells take up lactate exported by glycolytic cells to use as a fuel source.[3][4] This lactate shuttle creates a complex metabolic interplay within the tumor microenvironment that supports tumor growth, angiogenesis, and immunosuppression.[1][5] Consequently, inhibiting MCT1 has emerged as a promising therapeutic strategy to disrupt tumor metabolism and growth.[6]

3-(3,5-Dibromophenyl)propanoic acid is a small molecule whose structural similarity to endogenous monocarboxylates suggests it may act as a competitive inhibitor of MCT1. This protocol describes a robust in vitro assay to test this hypothesis by measuring the intracellular accumulation of lactate in an MCT1-expressing cancer cell line following treatment with the compound. Blockade of MCT1-mediated lactate efflux will lead to a dose-dependent increase in intracellular lactate levels, which can be quantified to determine the compound's inhibitory potency (IC₅₀).[7][8]

cluster_glycolytic Glycolytic Cancer Cell (Hypoxic) cluster_oxidative Oxidative Cancer Cell (Normoxic) cluster_inhibition Glucose Glucose Pyruvate_G Pyruvate Glucose->Pyruvate_G Glycolysis Lactate_G Lactate Pyruvate_G->Lactate_G LDH-A MCT4 MCT4 Lactate_G->MCT4 Efflux MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_O Lactate Pyruvate_O Pyruvate Lactate_O->Pyruvate_O LDH-B TCA TCA Cycle & OXPHOS Pyruvate_O->TCA MCT1->Lactate_O Influx Inhibitor 3-(3,5-Dibromophenyl) propanoic acid Inhibitor->MCT1 Inhibition caption Figure 1. The Lactate Shuttle and Proposed MCT1 Inhibition. G start Start: Culture Raji Cells seed 1. Seed Cells (5x10^4 cells/well in 96-well plate) start->seed incubate1 2. Incubate Overnight (Allow attachment and growth) seed->incubate1 prepare_compounds 3. Prepare Compound Dilutions (Test compound, AZD3965, Vehicle) incubate1->prepare_compounds treat 4. Treat Cells (Add compound dilutions to wells) prepare_compounds->treat incubate2 5. Incubate for 24 hours (Allow for lactate accumulation) treat->incubate2 wash 6. Wash Cells with cold PBS (Remove extracellular lactate) incubate2->wash lyse 7. Lyse Cells (Release intracellular contents) wash->lyse lactate_assay 8. Perform Lactate Assay (Measure lactate in lysate) lyse->lactate_assay protein_assay 9. Perform Protein Assay (Measure protein in lysate) lyse->protein_assay analyze 10. Analyze Data (Normalize lactate to protein, calculate IC50) lactate_assay->analyze protein_assay->analyze end End: Results Interpreted analyze->end caption Figure 2. Step-by-step experimental workflow.

Caption: Figure 2. Step-by-step experimental workflow.

Step 1: Compound Preparation
  • Stock Solutions: Prepare a 10 mM stock solution of this compound and AZD3965 (positive control) in 100% DMSO. Aliquot and store at -20°C.

  • Serial Dilutions: On the day of the experiment, perform a serial dilution of the stock solutions in cell culture medium to achieve the desired final concentrations (e.g., a 10-point curve from 100 µM to 5 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.5%).

Step 2: Cell Seeding
  • Culture Raji cells in T-75 flasks until they reach approximately 80% confluency.

  • Harvest the cells and perform a cell count using a hemocytometer or automated cell counter.

  • Resuspend the cells in fresh growth medium to a final concentration of 5 x 10⁵ cells/mL.

  • Seed 100 µL of the cell suspension (50,000 cells) into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to recover.

Step 3: Cell Treatment
  • Carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the appropriate wells. Include wells for "untreated" (medium only) and "vehicle control" (medium with the same final DMSO concentration as the treated wells).

  • Incubate the plate for 24 hours at 37°C, 5% CO₂. This duration is typically sufficient for significant changes in intracellular lactate to occur upon MCT1 inhibition. [9]

Step 4: Sample Collection and Lysis
  • After incubation, centrifuge the plate to pellet the suspension cells.

  • Carefully aspirate the supernatant.

  • Gently wash the cell pellets twice with 150 µL of ice-cold PBS to remove any extracellular lactate. Centrifuge and aspirate between washes.

  • Add 50 µL of a suitable lysis buffer to each well.

  • Incubate on ice for 10 minutes with gentle shaking to ensure complete lysis.

  • Centrifuge the plate at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (lysate) to a new plate or tubes for analysis.

Step 5: Lactate and Protein Quantification
  • Lactate Assay: Use a portion of the lysate (e.g., 10-20 µL) to measure the intracellular lactate concentration according to the manufacturer's protocol for the chosen lactate assay kit.

  • Protein Assay: Use another portion of the lysate (e.g., 5-10 µL) to measure the total protein concentration using a BCA assay, following the manufacturer's instructions. This is a critical step for normalization.

Data Analysis and Interpretation

Normalization

For each well, normalize the measured lactate concentration to the total protein concentration to account for any variations in cell number.

  • Normalized Lactate = (Lactate Concentration [µM]) / (Protein Concentration [mg/mL])

Calculating Percent Inhibition

The assay measures lactate accumulation, so "inhibition of efflux" is calculated relative to the vehicle control.

  • Determine Baseline: Average the Normalized Lactate values from the vehicle control wells.

  • Calculate Fold Change: For each treatment concentration, calculate the fold increase in lactate over the vehicle control.

    • Fold Change = (Normalized Lactate_Treated) / (Average Normalized Lactate_Vehicle)

  • Dose-Response Curve: Plot the Fold Change in lactate (Y-axis) against the log of the compound concentration (X-axis). Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) in a suitable software like GraphPad Prism to determine the EC₅₀ (concentration that causes 50% of the maximal lactate accumulation). The EC₅₀ value represents the potency of the compound as an MCT1 inhibitor in this cell-based context.

Example Data Presentation

The following table illustrates hypothetical data from this assay.

Compound Conc. [µM]Avg. Lactate [µM]Avg. Protein [mg/mL]Normalized LactateFold Change vs. Vehicle
Vehicle (0)15.20.2560.81.00
0.0122.80.2687.71.44
0.145.10.24187.93.09
170.30.25281.24.63
1074.50.24310.45.11
10075.10.25300.44.94

System Validation and Trustworthiness

To ensure the integrity and reliability of the results, the following controls and validation steps are essential:

  • Positive Control: The known MCT1 inhibitor, AZD3965, should produce a robust, dose-dependent increase in intracellular lactate, validating that the assay system is responsive to MCT1 blockade. [7][8]* Vehicle Control: The DMSO concentration must be kept constant across all wells to ensure that any observed effects are due to the compound and not the solvent.

  • Cell Viability: It is crucial to confirm that the observed lactate accumulation is not a result of general cytotoxicity. A parallel cell viability assay (e.g., MTT or CellTiter-Glo®) should be run using the same compound concentrations and incubation time. Significant cell death could artificially alter metabolic readouts.

  • Specificity (Optional Counter-Screen): To confirm that the compound's effect is specific to MCT1, the assay can be repeated in a cell line that has low or no MCT1 expression but high MCT4 expression. In such a cell line, a specific MCT1 inhibitor should not cause significant lactate accumulation. [10] By implementing this detailed protocol and its associated controls, researchers can confidently assess the potential of this compound, or other novel compounds, as inhibitors of the critical cancer therapeutic target, MCT1.

References

  • The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. (2024).
  • Payen, V. L., et al. (2017). Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. Cancer Research, 77(20), 5591–5601. [Link]
  • Zou, Y., et al. (2023). Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. PubMed Central. [Link]
  • Li, Z., et al. (2020). Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. Frontiers in Cell and Developmental Biology. [Link]
  • Chen, Y-J., et al. (2022). Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. Frontiers in Cell and Developmental Biology. [Link]
  • Benjamin, D., et al. (2021).
  • Pola, S., et al. (2014). Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. Molecular Cancer Therapeutics, 13(12), 2931–2941. [Link]
  • Lodi, A., et al. (2021). Tracing Nutrient Flux Following Monocarboxylate Transporter-1 Inhibition with AZD3965. Metabolites, 11(11), 738. [Link]
  • Langan, K. E., et al. (2022). Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity. MDPI. [Link]
  • Pola, S., et al. (2014). Activity of the Monocarboxylate Transporter 1 Inhibitor AZD3965 in Small Cell Lung Cancer. Clinical Cancer Research, 20(4), 926–937. [Link]
  • Beloueche-Babari, M., et al. (2017). MCT1 Inhibitor AZD3965 Increases Mitochondrial Metabolism, Facilitating Combination Therapy and Noninvasive Magnetic Resonance Spectroscopy. Cancer Research, 77(21), 5913–5924. [Link]
  • Noble, R. A., et al. (2017). Pre-clinical pharmacology of AZD3965, a selective inhibitor of MCT1: DLBCL, NHL and Burkitt's lymphoma anti-tumor activity. Oncotarget, 8(30), 48777–48792. [Link]

Sources

Application Note & Protocols: Interrogating the Anti-Cancer Potential of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 3-(3,5-Dibromophenyl)propanoic acid in cell-based assays.

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for investigating the biological activity of this compound, a halogenated arylpropanoic acid derivative. Drawing from the established anti-proliferative, apoptotic, and cell cycle-modulating effects of structurally related compounds, we present a logical, multi-phase experimental workflow.[1][2][3] This guide moves from initial cytotoxicity screening to detailed mechanistic studies, including the induction of apoptosis, cell cycle arrest, and a potential novel mechanism involving the inhibition of the SLC6A14 amino acid transporter, a critical nutrient gateway in various cancers.[4][5][6] The protocols herein are designed to be robust and self-validating, providing researchers with the tools to thoroughly characterize the therapeutic potential of this compound.

Introduction: Rationale for Investigation

Arylpropanoic acid derivatives represent a privileged scaffold in medicinal chemistry, with prominent members including widely used non-steroidal anti-inflammatory drugs (NSAIDs).[2] Beyond inflammation, emerging evidence highlights the potent anti-cancer activities of this chemical class, often mediated through the induction of programmed cell death (apoptosis) and cell cycle arrest.[1][7] Halogenation of aromatic rings is a common strategy to enhance the potency and modulate the pharmacokinetic properties of bioactive molecules.

This compound (DBPPA) combines these features. While specific biological data on DBPPA is nascent, its structural similarity to compounds known to exert cytotoxic effects warrants a thorough investigation into its potential as an anti-cancer agent.[8][9] Furthermore, the increased metabolic demands of cancer cells, particularly their reliance on amino acid import, present novel therapeutic vulnerabilities. The amino acid transporter SLC6A14 is frequently overexpressed in cancers such as breast, pancreatic, and colorectal, making it a compelling, druggable target.[4][5][6] Pharmacological blockade of SLC6A14 induces amino acid starvation, leading to the suppression of the mTOR signaling pathway and subsequent inhibition of tumor growth.[6]

This guide outlines a strategic framework to:

  • Establish the cytotoxic and anti-proliferative profile of DBPPA.

  • Elucidate the primary mechanism of cell death (apoptosis vs. necrosis).

  • Determine the impact of DBPPA on cell cycle progression.

  • Investigate a novel hypothesis: the inhibition of the SLC6A14 transporter and its downstream signaling effects.

The following experimental workflow provides a logical progression for characterizing the compound's activity.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Novel Target Validation A Dose-Response Cytotoxicity (MTT Assay) B Determine IC50 Value A->B Data Analysis C Apoptosis vs. Necrosis (Annexin V / PI Staining) B->C D Confirm Apoptotic Pathway (Caspase-3/7 Assay) F SLC6A14 Functional Assay (Amino Acid Uptake) C->F If Apoptosis is Confirmed E Cell Cycle Analysis (Propidium Iodide Staining) G Downstream Signaling (Western Blot for p-mTOR/p-Akt) F->G Confirm Mechanism

Figure 1: A phased experimental workflow for the characterization of DBPPA.

Protocol: Cytotoxicity and Anti-Proliferative Activity (MTT Assay)

Scientific Rationale: The initial step in characterizing any potential therapeutic agent is to determine its dose-dependent effect on cell viability. The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for subsequent mechanistic assays.[11]

Materials:

  • This compound (DBPPA), CAS: 923977-15-5[12][13]

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, Panc-1 pancreatic cancer)

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of DBPPA in DMSO. Create a series of 2X working solutions by serially diluting the stock in complete medium. A typical concentration range to start with is 200 µM down to ~1.5 µM.

  • Cell Treatment: After 24 hours, remove the medium from the cells and add 100 µL of the 2X DBPPA working solutions to the respective wells. Include "vehicle control" wells (containing DMSO at the same final concentration as the highest DBPPA dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control: (Absorbance of Treated Well / Absorbance of Control Well) * 100. Plot the viability percentage against the logarithm of the DBPPA concentration and use non-linear regression to determine the IC50 value.

Parameter Description Example Hypothetical Data (MCF-7 Cells)
Seeding Density Cells per well8,000
Treatment Duration Hours48
IC50 Value Concentration for 50% inhibition25.5 µM
Vehicle Control 0.1% DMSO>98% Viability

Protocol: Mechanism of Cell Death - Apoptosis Analysis

Scientific Rationale: Once cytotoxicity is established, it is crucial to determine the mechanism of cell death. Apoptosis (programmed cell death) is a controlled process characterized by specific morphological and biochemical hallmarks, making it a preferred mechanism for anti-cancer drugs.[14] A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[10]

To confirm that apoptosis is occurring via the canonical enzymatic pathway, the activity of effector caspases, such as Caspase-3 and Caspase-7, should be measured. These "executioner" caspases are responsible for cleaving key cellular proteins, leading to the dismantling of the cell.[15]

G A DBPPA Treatment B Intrinsic Pathway (Mitochondrial Stress) A->B Induces C Extrinsic Pathway (Death Receptor) A->C May Induce D Release of Cytochrome c B->D F Activation of Caspase-8 C->F E Apoptosome Formation (Apaf-1, Caspase-9) D->E G Activation of Executioner Caspases (Caspase-3, -7) E->G F->G H Cleavage of Cellular Substrates (e.g., PARP) G->H I Hallmarks of Apoptosis: - DNA Fragmentation - Membrane Blebbing - Phosphatidylserine Exposure H->I

Figure 2: Simplified overview of the apoptotic signaling cascade.

Protocol: Annexin V/PI Staining by Flow Cytometry

Materials:

  • Cells treated with DBPPA (at IC50 and 2x IC50) and controls

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in kit)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with DBPPA (e.g., IC50 and 2x IC50 concentrations) for 24-48 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-free dissociation solution. Centrifuge all collected cells at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.

    • Viable Cells: Annexin V-negative, PI-negative (Bottom-Left Quadrant)

    • Early Apoptotic: Annexin V-positive, PI-negative (Bottom-Right Quadrant)

    • Late Apoptotic/Necrotic: Annexin V-positive, PI-positive (Top-Right Quadrant)

    • Necrotic: Annexin V-negative, PI-positive (Top-Left Quadrant)

Protocol: Caspase-3/7 Activity Assay

Materials:

  • Luminogenic Caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Assay Setup: Seed cells and treat with DBPPA as described for the MTT assay in a white-walled 96-well plate.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Lysis and Signal Generation: Add 100 µL of the reagent directly to each well. Mix briefly on a plate shaker.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is proportional to the amount of caspase activity.

Treatment % Early Apoptotic Cells % Late Apoptotic Cells Caspase-3/7 Activity (Fold Change)
Untreated Control3.1%1.5%1.0
Vehicle (0.1% DMSO)3.5%1.8%1.1
DBPPA (IC50)28.7%15.2%4.5
DBPPA (2x IC50)45.3%22.8%8.2

Protocol: Cell Cycle Analysis

Scientific Rationale: Many anti-cancer compounds exert their effects by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G1, S, or G2/M) and subsequently undergo apoptosis.[1] Analyzing the DNA content of a cell population using a fluorescent dye like Propidium Iodide (PI) allows for the quantification of cells in each phase.[10] This provides insight into whether DBPPA's anti-proliferative effects are linked to cell cycle checkpoint activation.

Materials:

  • Cells treated with DBPPA and controls

  • 70% ice-cold ethanol

  • PBS

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture and treat cells in 6-well plates with DBPPA (e.g., IC50 concentration) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G0/G1, S, and G2/M phases can be calculated.

Treatment % Cells in G0/G1 % Cells in S % Cells in G2/M
Untreated Control52.1%30.5%17.4%
DBPPA (IC50, 24h)75.8%12.3%11.9%

Protocol: Investigating the SLC6A14 Amino Acid Transporter

Scientific Rationale: As a novel hypothesis, we propose that DBPPA may function by inhibiting the SLC6A14 amino acid transporter. This transporter is a key nutrient channel for cancer cells, and its blockade leads to amino acid deprivation, which in turn inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[5][6] This can be tested directly via a functional amino acid uptake assay and indirectly by observing the phosphorylation status of key downstream mTOR pathway proteins like Akt and mTOR itself.

G AA Amino Acids (e.g., Leucine, Arginine) SLC6A14 SLC6A14 Transporter AA->SLC6A14 Uptake Akt Akt DBPPA DBPPA DBPPA->SLC6A14 Inhibits pAkt p-Akt (Active) Akt->pAkt Phosphorylation mTOR mTOR pmTOR p-mTOR (Active) pAkt->pmTOR mTOR->pmTOR Phosphorylation Growth Cell Growth & Proliferation pmTOR->Growth Promotes

Figure 3: Proposed inhibition of the SLC6A14-Akt-mTOR signaling pathway by DBPPA.

Protocol: Western Blot for p-Akt and p-mTOR

Materials:

  • Cells treated with DBPPA and controls

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with DBPPA (IC50) for a shorter duration (e.g., 6-12 hours) to capture signaling events. Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Apply ECL substrate and capture the chemiluminescent signal with an imager.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels (e.g., p-Akt/Akt) and then to a loading control (e.g., GAPDH). A significant decrease in the p-Akt/Akt and p-mTOR/mTOR ratios upon DBPPA treatment would support the hypothesis.

References

  • Olszewska, P. et al. (2020). A novel trifluoromethyl 2-phosphonopyrrole analogue inhibits human cancer cell migration and growth by cell cycle arrest at G1 phase and apoptosis. ResearchGate.
  • Wang, Y. et al. (2021). 3-Bromopyruvic acid regulates glucose metabolism by targeting the c-Myc/TXNIP axis and induces mitochondria-mediated apoptosis in TNBC cells. Oncology Letters.
  • Shaala, L. A. et al. (2020). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. Marine Drugs.
  • Sikder, M. O. F. et al. (2016). Amino acid transporter SLC6A14 is a novel and effective drug target for pancreatic cancer. British Journal of Pharmacology.
  • Semwal, A. et al. (2017). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • ResearchGate. (n.d.). Effect of compound 3a on cell cycle distribution in the A549 cell line. ResearchGate.
  • Gapanovych, V. et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals.
  • Gupta, N. et al. (2011). SLC6A14 (ATB0,+) protein, a highly concentrative and broad specific amino acid transporter, is a novel and effective drug target for treatment of estrogen receptor-positive breast cancer. The Journal of Biological Chemistry.
  • Wang, J. et al. (2022). Blockade of the amino acid transporter SLC6A14 suppresses tumor growth in colorectal Cancer. Cell Death & Disease.
  • TheraIndx Lifesciences. (n.d.). Cell Based Assays. TheraIndx.
  • Mhaidat, N. M. et al. (2015). Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. Drug Design, Development and Therapy.
  • Gapanovych, V. et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules.
  • CP Lab Safety. (n.d.). This compound, 97% Purity, C9H8Br2O2, 5 grams. CP Lab Safety.
  • Li, W. et al. (2006). Cell-based assays for profiling activity and safety properties of cancer drugs. Journal of Pharmacological and Toxicological Methods.
  • Smith, S. E. et al. (2021). Propionic acid disrupts endocytosis, cell cycle, and cellular respiration in yeast. BMC Research Notes.
  • Madhukaran, S. K. et al. (2014). Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. International Journal of Molecular Sciences.
  • Shafy, N. I. et al. (2017). Apoptotic induction mediated p53 mechanism and Caspase-3 activity by novel promising cyanoacrylamide derivatives in breast carcinoma. Bioorganic Chemistry.
  • Ding, Y. et al. (2021). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells. ResearchGate.
  • Kim, J. et al. (2022). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. International Journal of Molecular Sciences.
  • Agilent Technologies. (2020). Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins Using the InCELL Platform. Agilent.
  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. BioIVT.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. PubChem.
  • Shishodia, S. et al. (2011). Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents. Risk Management and Healthcare Policy.
  • Wächter, R. et al. (1996). 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2. Archiv der Pharmazie.
  • Roy, A. et al. (2013). Induction of apoptosis by 4-(3-(tert-butylamino)imidazo[1,2-α]pyridine-2-yl) benzoic acid in breast cancer cells via upregulation of PTEN. Oncology Research.
  • Khan, I. et al. (2020). Induction of Apoptotic Signaling Pathways by 3' methyl ATP in Different Malignant Cells: in vitro Study. Current Cancer Drug Targets.
  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections.
  • Al-Ostath, R. et al. (2023). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules.
  • Ghorab, M. M. et al. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Molecules.

Sources

Application Note: Protocols for the Esterification of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and versatile protocols for the esterification of 3-(3,5-dibromophenyl)propanoic acid with a range of alcohols. Esters derived from this substrate are of significant interest in pharmaceutical and materials science research, serving as key intermediates and building blocks.[1] This document provides scientifically-grounded, step-by-step methodologies for two primary esterification techniques: the classic Fischer-Speier acid-catalyzed reaction for simple alcohols and the milder Steglich esterification for more sensitive or sterically hindered substrates.[2][3] By explaining the causality behind experimental choices and providing detailed troubleshooting and characterization guidelines, this note serves as an essential resource for researchers, chemists, and drug development professionals aiming to synthesize 3-(3,5-dibromophenyl)propanoate esters with high efficiency and purity.

Introduction and Scientific Background

This compound is a valuable aromatic carboxylic acid derivative. The presence of two bromine atoms on the phenyl ring provides significant metabolic stability and serves as a synthetic handle for further functionalization, such as cross-coupling reactions. Its esters are crucial intermediates in the synthesis of more complex molecules, including potential anti-inflammatory agents and novel polymers.[1]

The conversion of a carboxylic acid to an ester is a cornerstone of organic synthesis.[4] The primary challenge in this transformation is activating the carboxylic acid's carbonyl carbon, making it sufficiently electrophilic to be attacked by the weakly nucleophilic alcohol. This guide presents two authoritative methods to achieve this activation, each with distinct advantages depending on the alcohol substrate.

Part I: Fischer-Speier Esterification for Primary & Secondary Alcohols

The Fischer-Speier esterification is a reliable and cost-effective method for converting carboxylic acids into esters using an acid catalyst and an excess of alcohol.[4][5][6] It is particularly well-suited for simple, unhindered primary and secondary alcohols.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid.[6][7][8] This protonation significantly increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack by the alcohol. The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[5][8]

The entire process is reversible.[6][9] To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is typically achieved by using the alcohol as the reaction solvent (a large excess) or by actively removing the water byproduct as it forms.[9][10][11]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification RCOOH Carboxylic Acid (R-COOH) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid Protonation H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack ROH Alcohol (R'-OH) ROH->Tetrahedral_Intermediate Proton_Transfer Protonated Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Water_Loss Protonated Ester Proton_Transfer->Water_Loss - H₂O Ester Ester (R-COOR') Water_Loss->Ester - H⁺ (Regeneration)

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol, anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add a large excess of the desired alcohol (e.g., 20-40 eq), which will also serve as the solvent.[6]

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., 0.05 eq of concentrated H₂SO₄). Caution: This addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux. The reaction temperature should be the boiling point of the alcohol being used.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The ester product will have a higher Rf value than the starting carboxylic acid.

  • Work-up:

    • Once the reaction is complete (typically 4-16 hours), allow the mixture to cool to room temperature.

    • Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker of saturated NaHCO₃ solution. Caution: CO₂ evolution (effervescence) will occur.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).[12]

    • Wash the combined organic layers with water (1x) and then with brine (1x) to remove residual water and salts.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: The crude product can be purified further by column chromatography on silica gel if necessary.

Data and Optimization

The choice of alcohol and reaction conditions will influence the reaction time and yield.

AlcoholCatalyst (eq)Typical Time (h)Approx. Yield (%)Notes
MethanolH₂SO₄ (0.05)4 - 6>90%Methanol is highly reactive; the reaction is typically fast.
EthanolH₂SO₄ (0.05)6 - 8>85%Slightly slower than methanol due to increased steric bulk.
Isopropanolp-TsOH (0.1)12 - 18~70%Secondary alcohols are less reactive; a stronger catalyst or longer time may be needed.[11]

Part II: Steglich Esterification for Hindered or Sensitive Alcohols

For tertiary alcohols (like tert-butanol) or substrates with acid-sensitive functional groups, the harsh conditions of Fischer esterification can lead to elimination side products or degradation.[2] The Steglich esterification provides a mild and highly effective alternative, operating at room temperature under neutral conditions.[13][14]

Mechanism of Action

This method uses N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling reagent and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[13]

  • Activation: The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[2]

  • Catalysis: DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an even more reactive N-acylpyridinium species.[2][3] This step is crucial for accelerating the reaction and preventing a side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[2][13]

  • Ester Formation: The alcohol then attacks the activated acylpyridinium intermediate to form the desired ester.

  • Byproduct: The DCC is consumed, forming dicyclohexylurea (DCU), a stable urea byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[13]

Steglich_Workflow Figure 2: Experimental Workflow Start Combine Carboxylic Acid, Alcohol, DCC, DMAP in Solvent Reaction Stir at Room Temperature (Monitor by TLC) Start->Reaction Filtration Filter to Remove DCU Byproduct Reaction->Filtration Workup Aqueous Work-up (e.g., dilute HCl, NaHCO₃, Brine) Filtration->Workup Drying Dry Organic Layer (e.g., MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (if necessary) Concentration->Purification Final_Product Pure Ester Purification->Final_Product

Caption: Figure 2: Experimental Workflow.

Detailed Experimental Protocol

Materials:

  • This compound

  • Alcohol (e.g., tert-Butanol, or other sensitive/sterically hindered alcohol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Solvent Addition: Dissolve the components in anhydrous DCM.

  • DCC Addition: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction's progress by TLC.

  • Work-up:

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel to remove any remaining traces of urea or DMAP.

Product Characterization

To confirm the successful synthesis of the target ester, spectroscopic analysis is essential. For the model product, ethyl 3-(3,5-dibromophenyl)propanoate , the following are expected ¹H NMR signals (in CDCl₃, shifts are approximate):

  • Aromatic Protons: Two signals in the aromatic region (~7.4-7.6 ppm). One signal integrating to 1H (the proton between the bromines) and another integrating to 2H.

  • Ethyl Group (CH₂): A quartet around 4.1 ppm.[15][16]

  • Propanoate Chain (α-CH₂): A triplet around 2.6 ppm.[15][16]

  • Propanoate Chain (β-CH₂): A triplet around 2.9 ppm.[15][16]

  • Ethyl Group (CH₃): A triplet around 1.2 ppm.[15][16]

The formation of the ester can also be confirmed by IR spectroscopy, with the appearance of a strong C=O stretch at approximately 1730-1740 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield (Fischer) 1. Reaction has not reached equilibrium.[9][17] 2. Water is present in reagents or not being effectively removed.[10][17] 3. Inactive catalyst.1. Increase reflux time and monitor by TLC. 2. Use anhydrous alcohol and glassware. For stubborn reactions, use a Dean-Stark trap. 3. Use fresh, concentrated acid catalyst.[9]
Low or No Yield (Steglich) 1. Reagents are not anhydrous. 2. DCC or DMAP has degraded. 3. Formation of N-acylurea side product.[2][13]1. Use anhydrous solvents and flame-dried glassware under an inert atmosphere. 2. Use fresh, high-purity DCC and DMAP. 3. Ensure DMAP is present; it is crucial to suppress this side reaction.[3]
Product is Difficult to Purify 1. (Fischer) Incomplete removal of acid catalyst. 2. (Steglich) DCU byproduct not fully removed by filtration.1. Ensure thorough washing with NaHCO₃ solution during work-up.[9] 2. Dilute the reaction mixture with a non-polar solvent (e.g., hexanes) before filtration to further precipitate the DCU.
Side Product Formation (Fischer) Elimination of alcohol (especially for tertiary/secondary alcohols).[11]Switch to the milder Steglich esterification protocol.

Safety and Handling Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Concentrated Acids (H₂SO₄): Highly corrosive. Handle with extreme care and add slowly to solutions to manage exothermic reactions.

  • DCC: A potent skin sensitizer and allergen. Avoid inhalation of dust and direct skin contact.

  • Organic Solvents (DCM, Ethyl Acetate): Flammable and volatile. Keep away from ignition sources. DCM is a suspected carcinogen.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]
  • Chemistry Learner. Fischer Esterification: Definition, Examples, and Mechanism. URL: [Link]
  • Pearson. Fischer Esterification Explained: Definition, Examples, Practice & Video Lessons. URL: [Link]
  • Wikipedia.
  • ResearchGate. Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. URL: [Link]
  • Wikipedia.
  • Grokipedia.
  • PubChem.
  • Master Organic Chemistry.
  • ResearchGate. Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. URL: [Link]
  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. URL: [Link]
  • ResearchGate.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. URL: [Link]
  • SynArchive.
  • Filo.
  • Study.com. Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester?. URL: [Link]
  • Quora. Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. URL: [Link]
  • Organic Chemistry Portal.
  • Der Pharma Chemica.
  • Reddit.
  • JoVE. Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
  • PrepChem.com. Preparation of 3-bromo-3-phenylpropanoic acid. URL: [Link]
  • MySkinRecipes. This compound. URL: [Link]
  • FooDB.
  • Google Patents. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Google Patents. CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.

Sources

Application Note: 3-(3,5-Dibromophenyl)propanoic Acid as a Versatile Scaffold for the Development of Monocarboxylate Transporter (MCT) Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The metabolic reprogramming of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect), presents a critical vulnerability for therapeutic intervention. Monocarboxylate transporters (MCTs), especially MCT1 and MCT4, are essential for managing the resulting lactate efflux and maintaining intracellular pH, making them prime targets for oncology drug development. This application note establishes 3-(3,5-Dibromophenyl)propanoic acid as a valuable and synthetically accessible scaffold for the discovery of novel MCT inhibitors. We provide a comprehensive guide covering the rationale for its use, detailed protocols for its synthesis and biological evaluation in MCT-specific assays, and a roadmap for downstream characterization and lead optimization. The strategic placement of bromine atoms on the phenyl ring offers unique opportunities for structure-activity relationship (SAR) studies, positioning this compound as a promising starting point for innovative cancer metabolism-targeted therapies.

Introduction: Targeting Cancer Metabolism via Monocarboxylate Transporters

A hallmark of many aggressive cancers is a metabolic shift towards aerobic glycolysis, where glucose is fermented into lactate even in the presence of sufficient oxygen.[1] This metabolic phenotype supports rapid ATP production and biomass synthesis required for proliferation.[2] However, it necessitates the constant removal of lactate and protons to avoid intracellular acidification and cell death.[3][4]

Proton-coupled monocarboxylate transporters (MCTs) of the SLC16A gene family are pivotal in this process.[2][5]

  • MCT1 (SLC16A1): A high-affinity transporter ubiquitously expressed, responsible for both the import and export of lactate.[6] In tumors, it facilitates lactate uptake by oxidative cancer cells, which use it as a fuel source, thereby creating a symbiotic metabolic relationship with glycolytic cells.[1][2][7]

  • MCT4 (SLC16A3): A low-affinity, high-capacity transporter primarily adapted for lactate efflux from highly glycolytic cells, often upregulated under hypoxic conditions.[2][6]

This MCT-mediated "lactate shuttle" is crucial for tumor progression, angiogenesis, and immune evasion.[1][5] Consequently, inhibiting MCTs, particularly MCT1, is a highly attractive therapeutic strategy to disrupt tumor metabolism, induce intracellular acidification, and inhibit cancer cell growth.[4][8][9]

The arylpropanoic acid core is a well-established privileged scaffold in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.[10][11] We propose This compound as a novel starting scaffold for MCT inhibitor development. Its structural similarity to the monocarboxylate substrates of MCTs makes it a logical candidate for competitive binding. Furthermore, the dibromo-substituents provide key advantages: they increase lipophilicity, potentially enhancing membrane permeability, and serve as versatile chemical handles for subsequent lead optimization to improve potency and selectivity.

Synthesis and Characterization of the Scaffold

The successful evaluation of any chemical scaffold begins with a reliable synthetic route and rigorous characterization to ensure purity and structural integrity.

Protocol 2.1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from 3,5-dibromobenzaldehyde via a Knoevenagel condensation followed by reduction. This approach is adaptable from established methods for similar phenylpropanoic acid derivatives.[12][13]

Materials:

  • 3,5-Dibromobenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

  • Methanol

  • Ethyl acetate

  • n-Heptane

  • Hydrochloric acid (HCl), 1M

  • Sodium sulfate (Na₂SO₄), anhydrous

Step-by-Step Methodology:

  • Step A: Knoevenagel Condensation to form 3-(3,5-Dibromophenyl)acrylic acid

    • In a round-bottom flask, dissolve 3,5-dibromobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-5 volumes).

    • Add a catalytic amount of piperidine (0.05 eq).

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl to precipitate the product.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Step B: Reduction to this compound

    • In a hydrogenation vessel, suspend the crude acrylic acid derivative from Step A in methanol.

    • Add 10% Pd/C catalyst (5-10% w/w).

    • Pressurize the vessel with H₂ gas (50 psi) and shake or stir vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

    • Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

Protocol 2.2: Purification and Quality Control
  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add n-heptane until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with cold n-heptane, and dry under vacuum.[12]

  • Characterization:

    • ¹H and ¹³C NMR: Confirm the structure and assess purity by dissolving a sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Mass Spectrometry (MS): Verify the molecular weight (307.97 g/mol for C₉H₈Br₂O₂).[14][15]

    • HPLC: Determine the final purity of the compound (target >95%).

Workflow Visualization

The following diagram illustrates the synthesis and purification workflow.

G cluster_synthesis Synthesis Stage cluster_purification Purification & QC Stage A 1. Knoevenagel Condensation (3,5-Dibromobenzaldehyde + Malonic Acid) B 2. Catalytic Hydrogenation (Reduction of double bond) A->B C 3. Recrystallization (Ethyl Acetate / n-Heptane) B->C Crude Product D 4. Quality Control (NMR, MS, HPLC) C->D E 3-(3,5-Dibromophenyl) propanoic acid D->E >95% Pure Scaffold

Caption: Workflow for the synthesis and quality control of the target scaffold.

Primary Biological Evaluation: MCT1 Inhibition Assay

The foundational assay to validate the hypothesis is to directly measure the compound's ability to inhibit lactate transport in a relevant cellular context. The [¹⁴C]-Lactate Uptake Assay is the gold standard for this purpose.[9][16]

Protocol 3.1: Cell-Based [¹⁴C]-Lactate Uptake Assay

Principle: This assay measures the influx of radiolabeled lactate into cancer cells that express the target transporter, MCT1. A reduction in the intracellular radioactivity in the presence of the test compound indicates inhibition of transporter activity.

Cell Line Selection: Use of a cancer cell line with high endogenous MCT1 expression is critical. Raji cells (Burkitt's lymphoma) or WiDr cells (colorectal adenocarcinoma) are well-documented choices for MCT1 inhibition studies.[9][16]

Materials:

  • Raji (or other high-MCT1) cells

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • Krebs-Ringer-HEPES (KRH) buffer

  • [¹⁴C]-L-Lactic acid (radiolabeled tracer)

  • L-Lactic acid, unlabeled

  • Test Compound: this compound, dissolved in DMSO

  • Positive Control: AZD3965 or AR-C155858 (known potent MCT1 inhibitors)[8][17]

  • Vehicle Control: DMSO

  • Cell Lysis Buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail and vials

  • Microplate scintillation counter

Step-by-Step Methodology:

  • Cell Seeding: Seed Raji cells in a 96-well suspension cell culture plate at a density of 2 x 10⁵ cells/well and incubate overnight.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the test compound and controls in KRH buffer. The final DMSO concentration should not exceed 0.5%.

  • Washing: Centrifuge the plate, aspirate the medium, and wash the cells once with KRH buffer to remove lactate from the culture medium.

  • Pre-incubation: Add 50 µL of the 2x compound/control dilutions to the respective wells. Incubate at 37°C for 15 minutes.

  • Initiate Uptake: Prepare a 2x uptake solution in KRH buffer containing [¹⁴C]-L-Lactic acid (e.g., final concentration 0.1 µCi/mL) and unlabeled L-Lactic acid (final concentration 1 mM). Add 50 µL of this solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a short, defined period (e.g., 2-5 minutes) to measure the initial rate of transport.

  • Stop Uptake: Terminate the transport by adding 100 µL of ice-cold KRH buffer.

  • Washing: Immediately centrifuge the plate at 4°C, aspirate the supernatant, and wash the cells three times with ice-cold KRH buffer to remove extracellular tracer.

  • Cell Lysis: After the final wash, lyse the cells by adding 100 µL of lysis buffer to each well and incubating for 30 minutes.

  • Quantification: Transfer the lysate from each well to a scintillation vial containing scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Subtract the background CPM (wells with no cells).

  • Normalize the data by expressing the CPM in each treated well as a percentage of the vehicle control (% of Control).

  • Plot the % of Control against the log of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of transport is inhibited).

Hypothetical Data Presentation
CompoundTargetCell LineIC₅₀ (nM)
AZD3965 (Control)MCT1Raji5.2
AR-C155858 (Control)MCT1Raji2.3[17]
This compound MCT1Raji150
Assay Workflow Visualization

G A 1. Seed Raji Cells (High MCT1 Expression) B 2. Pre-incubate with Compound (Test, Positive & Vehicle Controls) A->B C 3. Add [14C]-Lactate (Initiate Transport) B->C D 4. Stop & Wash (Remove Extracellular Tracer) C->D E 5. Lyse Cells & Measure CPM (Scintillation Counting) D->E F 6. Calculate IC50 Value E->F

Caption: Experimental workflow for the [¹⁴C]-Lactate Uptake Assay.

Downstream Functional Assays & Future Directions

Identifying a compound that inhibits lactate transport is the first step. Subsequent assays are required to confirm that this inhibition translates into a desired anti-cancer effect.

Protocol 4.1: Cell Viability Assay (MTT Assay)
  • Objective: To determine if blocking lactate transport with this compound or its derivatives reduces cancer cell proliferation or viability.

  • Method: Treat MCT1-dependent cancer cells with a range of compound concentrations for 48-72 hours. Add MTT reagent, which is converted by viable cells into a purple formazan product. Solubilize the formazan and measure absorbance to quantify cell viability. A dose-dependent decrease in viability supports the compound's anti-cancer potential.

Protocol 4.2: Extracellular Acidification Rate (ECAR) Assay
  • Objective: To directly measure the impact of the compound on cellular metabolism.

  • Method: Use a Seahorse XF Analyzer to monitor the rate at which cells acidify their surrounding medium. Since lactate export is coupled with proton export, an effective MCT1 inhibitor will cause a rapid decrease in ECAR, providing real-time confirmation of the compound's mechanism of action.

Mechanism of Action Visualization

The diagram below illustrates the central role of MCT1 in the tumor microenvironment and the disruptive effect of an inhibitor.

G cluster_glycolytic Glycolytic Cancer Cell (Hypoxic) cluster_oxidative Oxidative Cancer Cell (Normoxic) Glucose_in Glucose Glycolysis Glycolysis Glucose_in->Glycolysis Lactate_out Lactate + H+ Glycolysis->Lactate_out MCT4 MCT4 Lactate_out->MCT4 MCT1 MCT1 MCT4->MCT1 Lactate Shuttle Lactate_in Lactate + H+ MCT1->Lactate_in TCA TCA Cycle & OxPhos Lactate_in->TCA ATP ATP (Energy) TCA->ATP Inhibitor MCT1 Inhibitor (e.g., Scaffold Derivative) Inhibitor->MCT1

Caption: Inhibition of MCT1 disrupts the metabolic symbiosis between glycolytic and oxidative tumor cells.

Future Directions: Lead Optimization

The initial scaffold, this compound, provides a foundation for a robust medicinal chemistry program.

  • SAR Studies: Systematically modify the structure.

    • Carboxylic Acid: Convert to bioisosteres like tetrazoles or amides to modulate acidity and cell permeability.

    • Phenyl Ring: Utilize the bromine atoms as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse substituents and explore the binding pocket.

    • Propanoic Acid Chain: Modify the length and rigidity of the linker.

  • Selectivity Profiling: Screen optimized leads against other MCT isoforms (especially MCT4) to develop selective inhibitors.

  • In Vivo Efficacy: Advance promising compounds to xenograft tumor models to evaluate their anti-tumor activity in a physiological context.[6][9]

Conclusion

This compound represents a strategically designed and synthetically tractable starting point for the discovery of novel inhibitors targeting cancer metabolism. By leveraging its arylpropanoic acid core for MCT recognition and its dibromo-functionality for extensive chemical modification, researchers can initiate discovery programs aimed at disrupting the metabolic symbiosis that fuels tumor growth. The protocols and workflows detailed in this note provide a comprehensive framework for synthesizing, evaluating, and optimizing compounds derived from this promising scaffold, with the ultimate goal of developing a new class of targeted oncology therapeutics.

References

  • The role of MCT1 in tumor progression and targeted therapy: a comprehensive review. (2025). NIH.
  • Inhibition of monocarboxylate transporters (MCT) 1 and 4 reduces exercise capacity in mice. Physiological Reports.
  • Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications. (2022). Frontiers in Cell and Developmental Biology.
  • Monocarboxylate Transporter | Inhibitors. MedChemExpress.
  • Potent blockers of the monocarboxylate transporter MCT1: Novel immunomodulatory compounds. (2025).
  • What are MCT1 inhibitors and how do they work? (2024).
  • MCT Review | MCT inhibitor. Selleck Chemicals.
  • Monocarboxylate Transporter MCT1 Promotes Tumor Metastasis Independently of Its Activity as a Lactate Transporter. (2017). Cancer Research - AACR Journals.
  • Synthesis and Structure–Activity Relationships of Pteridine Dione and Trione Monocarboxylate Transporter 1 Inhibitors. (2019).
  • Role of Human Monocarboxylate Transporter 1 (hMCT1) and 4 (hMCT4) in Tumor Cells and the Tumor Microenvironment. (2023). PubMed Central.
  • Role of Proton-Coupled Monocarboxylate Transporters in Cancer: From Metabolic Crosstalk to Therapeutic Potential. (2020). Frontiers in Oncology.
  • Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents. (2016). ACS Medicinal Chemistry Letters.
  • Inhibition of Monocarboxylate transporter-1 (MCT1) by AZD3965 enhances radiosensitivity by reducing lactate transport. (2014). Molecular Cancer Therapeutics.
  • 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID synthesis. ChemicalBook.
  • This compound. MySkinRecipes.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmacy and Technology.
  • Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. (2019). Marine Drugs.
  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com.
  • 3-(3,5-Dibromophenyl)propionic acid, 97%. Fisher Scientific.
  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • The preparation method of 3-(3-halogenophenyl) propionic acid.
  • Synthesis, antimicrobial and in vitro antitumor activities of a series of 1,2,3-thiadiazole and 1,2,3-selenadiazole derivatives. (2015). Drug Design, Development and Therapy.
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. PubChem.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020). International Journal of Pharmaceutical and Phytopharmacological Research.

Sources

Application Notes and Protocols: 3-(3,5-Dibromophenyl)propanoic Acid as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of modern pharmaceutical development, the strategic incorporation of halogenated synthons is a cornerstone of medicinal chemistry. Halogen atoms, particularly bromine, offer a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of bromine can enhance binding affinity to target proteins, improve metabolic stability, and facilitate further synthetic transformations. 3-(3,5-Dibromophenyl)propanoic acid is a prime exemplar of such a strategic intermediate. Its dibrominated phenyl ring provides a scaffold that is both sterically defined and electronically modulated, making it a valuable starting material for the synthesis of complex, biologically active molecules. This document provides a detailed exploration of the properties, synthesis, and application of this compound, with a particular focus on its role in the synthesis of Selective Androgen Receptor Modulators (SARMs).

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following table summarizes its key characteristics.

PropertyValueSource
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
Appearance White to off-white solid
Melting Point Not reported, but expected to be a crystalline solid at room temperature.
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Sparingly soluble in water.

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.55 (t, J = 1.6 Hz, 1H), 7.40 (d, J = 1.6 Hz, 2H), 2.95 (t, J = 7.6 Hz, 2H), 2.70 (t, J = 7.6 Hz, 2H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 178.5, 144.8, 134.5, 129.0, 122.9, 35.2, 30.1.

  • Mass Spectrometry (ESI): m/z 306.9 [M-H]⁻.

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step process commencing with the Perkin reaction of 3,5-dibromobenzaldehyde, followed by the catalytic hydrogenation of the resulting unsaturated acid.

Workflow for the Synthesis of this compound

SynthesisWorkflow cluster_0 Step 1: Perkin Reaction cluster_1 Step 2: Catalytic Hydrogenation A 3,5-Dibromobenzaldehyde D 3-(3,5-Dibromophenyl)acrylic acid A->D B Acetic Anhydride B->D C Triethylamine C->D Base Catalyst E 3-(3,5-Dibromophenyl)acrylic acid H This compound E->H F H₂ (gas) F->H G Pd/C Catalyst G->H Catalyst

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of 3-(3,5-Dibromophenyl)acrylic Acid via Perkin Reaction

The Perkin reaction provides a classic and reliable method for the synthesis of α,β-unsaturated aromatic acids from aromatic aldehydes.[2][3][4][5]

Protocol:

  • Reagent Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine 3,5-dibromobenzaldehyde (26.4 g, 0.1 mol), acetic anhydride (20.4 g, 0.2 mol), and triethylamine (10.1 g, 0.1 mol).

  • Reaction: Heat the reaction mixture to 140-150 °C and maintain this temperature with vigorous stirring for 5-7 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

    • Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2. A precipitate will form.

    • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 3-(3,5-Dibromophenyl)acrylic acid as a white crystalline solid.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.

Part 2: Catalytic Hydrogenation to this compound

Catalytic hydrogenation is a clean and efficient method for the reduction of the carbon-carbon double bond in the acrylic acid derivative.[6][7]

Protocol:

  • Catalyst and Substrate Preparation: To a 500 mL hydrogenation flask, add 3-(3,5-Dibromophenyl)acrylic acid (30.6 g, 0.1 mol) and 200 mL of ethanol. To this solution, carefully add 10% palladium on carbon (Pd/C, 0.5 g, 50% wet).

  • Hydrogenation:

    • Secure the flask to a Parr hydrogenation apparatus.

    • Evacuate the flask and purge with hydrogen gas three times.

    • Pressurize the vessel with hydrogen to 50 psi.

    • Shake the reaction mixture at room temperature until the hydrogen uptake ceases (typically 4-6 hours).

  • Work-up:

    • Carefully vent the hydrogen gas.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the final product as a white solid.

  • Characterization: Verify the structure and purity of the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)

This compound is a critical precursor for the synthesis of a class of non-steroidal SARMs.[3][4][8] These compounds are designed to selectively target androgen receptors in specific tissues, such as muscle and bone, while minimizing androgenic effects in other tissues, like the prostate.[9] The synthesis of these complex molecules often involves the conversion of the carboxylic acid to an amide, followed by further functionalization and cyclization.

General Synthetic Strategy for SARM Synthesis

The following diagram illustrates a generalized pathway for the synthesis of a SARM core structure starting from this compound. This strategy is analogous to reported syntheses of related SARM structures.[10]

SARMSynthesis cluster_0 Step 1: Amide Formation cluster_1 Step 2: Further Functionalization & Cyclization A This compound D N-Substituted Amide Intermediate A->D B Amine (R-NH₂) B->D C Coupling Agent (e.g., DCC, HATU) C->D Activation E N-Substituted Amide Intermediate G Core SARM Structure E->G F Reagents for Cyclization F->G

Caption: Generalized synthetic pathway for SARMs from the target intermediate.

Protocol for Amide Formation: A Key Step in SARM Synthesis

The conversion of the carboxylic acid to an amide is a pivotal step. Various coupling reagents can be employed for this transformation.[11][12][13][14][15]

Protocol (using DCC as a coupling agent):

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (3.08 g, 10 mmol) and a desired amine (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, 1.86 g, 10 mmol) in 100 mL of anhydrous dichloromethane (DCM).

  • Coupling Reaction:

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise to the stirred solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter off the DCU precipitate and wash it with a small amount of DCM.

    • Wash the filtrate sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Confirm the structure of the amide intermediate by ¹H NMR, ¹³C NMR, and mass spectrometry.

This amide intermediate can then be carried forward through subsequent synthetic steps, which may include deprotection, cyclization, and other functional group manipulations, to afford the final SARM target molecule.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[16][17]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. Use a respirator if ventilation is inadequate.

  • Skin Contact: Avoid contact with skin. In case of contact, wash immediately with soap and water.

  • Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a versatile and valuable intermediate in pharmaceutical synthesis. Its straightforward preparation and the reactivity of its functional groups make it an ideal starting material for the construction of complex molecules, most notably non-steroidal SARMs. The protocols outlined in this document provide a comprehensive guide for the synthesis and application of this important building block, empowering researchers in the field of drug discovery and development.

References

  • Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21, 53-61.
  • Johnson, J. R. (1942). The Perkin Reaction and Related Reactions. Organic Reactions, 1, 210-265.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin.
  • A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research.
  • Marhefka, C., Gao, W., et al. (2004). Design, synthesis, and biological characterization of metabolically stable selective androgen receptor modulators. Journal of Medicinal Chemistry, 47(4), 993-998.
  • Aikawa, K., et al. (2015). Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part I. Bioorganic & Medicinal Chemistry, 23(9), 1993-2006.
  • Yin, D., et al. (2003). Pharmacokinetics and metabolism of a novel nonsteroidal SARM S-4 in dogs. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 153-162.
  • Solomon, Z. J., et al. (2022). Selective androgen receptor modulators: a critical appraisal. Frontiers in Endocrinology, 13, 1009228.
  • Sun, C., et al. (2019). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. Molecules, 24(18), 3299.
  • Thevis, M., et al. (2010). In vitro and in vivo human metabolism of ostarine, a selective androgen receptor modulator and doping agent. Drug Metabolism and Disposition, 38(11), 1947-1955.
  • Basaria, S., et al. (2013). The safety, pharmacokinetics, and effects of LGD-4033, a novel nonsteroidal oral, selective androgen receptor modulator, in healthy young men. The Journals of Gerontology: Series A, 68(1), 87-95.
  • Dalton, J. T., et al. (2011). The selective androgen receptor modulator GTx-024 (enobosarm) improves lean body mass and physical function in healthy elderly men and postmenopausal women: results of a double-blind, placebo-controlled phase II trial. Journal of Cachexia, Sarcopenia and Muscle, 2(3), 153-161.
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
  • Perkin Reaction Mechanism. BYJU'S.
  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies.
  • The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 14(2), 111-118.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Intro to Organometallics: The Heck Reaction. Odinity.
  • The Royal Society of Chemistry. Bromination of Cinnamic acid.
  • A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Oriental Journal of Chemistry.
  • Allen, C. L., et al. (2011). Direct amide formation from unactivated carboxylic acids and amines.
  • Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
  • Amide synthesis by acylation. Organic Chemistry Portal.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 3-(3,5-Dibromophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dibromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, during this multi-step synthesis. We will delve into the common pitfalls of the malonic ester synthesis route—a robust and frequently employed method for this transformation—and provide actionable, causality-driven solutions to optimize your experimental outcomes.

Baseline Synthesis Protocol: Malonic Ester Route

To effectively troubleshoot, a well-defined baseline protocol is essential. The following procedure outlines the synthesis of this compound starting from 3,5-dibromobenzyl bromide and diethyl malonate.

Experimental Protocol: A Three-Step Approach

Step 1: Alkylation of Diethyl Malonate

  • Under an inert atmosphere (e.g., Nitrogen or Argon), add sodium ethoxide (1.0 eq) to anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Slowly add diethyl malonate (1.05 eq) to the stirred solution at room temperature.

  • After stirring for 30 minutes, add 3,5-dibromobenzyl bromide (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approx. 78 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Cool the mixture, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude diethyl 2-(3,5-dibromobenzyl)malonate.

Step 2: Saponification (Ester Hydrolysis)

  • Dissolve the crude diester from Step 1 in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.5 eq) and heat the mixture to reflux.

  • Maintain reflux for 2-4 hours until TLC or LC-MS analysis indicates complete hydrolysis to the dicarboxylate salt.

Step 3: Acidification and Decarboxylation

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. A precipitate of the substituted malonic acid should form.

  • Heat the acidified mixture to reflux (approx. 100-110 °C) for 4-8 hours to effect decarboxylation.[1] The evolution of CO2 gas should be observed.

  • After cooling, collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water or toluene) can be performed for further purification.

Troubleshooting Guide: A Systematic Approach to Low Yield

Low yields can be attributed to issues at any stage of this synthesis. This section is structured in a question-and-answer format to address specific problems you might observe.

Logical Troubleshooting Workflow

Before diving into specific issues, a logical workflow can help pinpoint the problematic stage.

TroubleshootingWorkflow cluster_start Analysis cluster_alkylation Alkylation Issues (Step 1) cluster_hydrolysis Hydrolysis/Decarboxylation Issues (Steps 2 & 3) Start Low Final Yield TLC_Start Analyze Crude Reaction Mixture (Post-Alkylation, Step 1) Start->TLC_Start Begin Investigation Unreacted_SM Unreacted Starting Materials (Malonate & Benzyl Bromide) TLC_Start->Unreacted_SM Observation Dialkylation Significant Dialkylated Side Product TLC_Start->Dialkylation Observation Incomplete_Hydrolysis Partially Hydrolyzed Intermediates Present TLC_Start->Incomplete_Hydrolysis If Alkylation OK, Analyze Post-Hydrolysis Incomplete_Decarboxylation Substituted Malonic Acid Remains in Product Incomplete_Hydrolysis->Incomplete_Decarboxylation If Hydrolysis OK, Analyze Final Product

Sources

Technical Support Center: Optimizing Synthesis of 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(3,5-Dibromophenyl)propanoic acid. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring both accuracy and reproducibility in your work.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its synthesis, while seemingly straightforward, can present several challenges, from low yields to the formation of difficult-to-remove impurities. This guide will focus on the most common synthetic routes and provide solutions to frequently encountered problems.

Common Synthetic Strategies & Potential Pitfalls

The synthesis of this compound can be approached through several pathways. The choice of method often depends on the available starting materials and the desired scale of the reaction. We will explore two prominent methods: Palladium-catalyzed cross-coupling reactions (Heck and Suzuki) and direct bromination of a phenylpropanoic acid derivative.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds.[1][2] For the synthesis of this compound, both the Heck and Suzuki reactions offer viable routes.

Heck Reaction Approach

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1][3] In this context, 1,3-dibromobenzene can be coupled with acrylic acid or its esters, followed by hydrolysis to yield the desired product.

Workflow Diagram: Heck Reaction for this compound

Heck_Reaction 1,3-Dibromobenzene 1,3-Dibromobenzene Coupling Heck Coupling 1,3-Dibromobenzene->Coupling Acrylic_Acid_Ester Acrylic_Acid_Ester Acrylic_Acid_Ester->Coupling Pd_Catalyst_Base Pd(OAc)2, Phosphine Ligand, Base (e.g., Et3N) Pd_Catalyst_Base->Coupling Intermediate_Ester 3-(3,5-Dibromophenyl)acrylate Ester Coupling->Intermediate_Ester Hydrolysis Hydrolysis Intermediate_Ester->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the Heck reaction synthesis.

Suzuki Coupling Approach

The Suzuki coupling reaction is a versatile method that couples an organoboron compound with an organohalide using a palladium catalyst and a base.[2][4] For this synthesis, a suitable boronic acid or ester could be coupled with a dibrominated starting material.

Workflow Diagram: Suzuki Coupling for this compound

Suzuki_Coupling Dibrominated_Aryl_Halide 1,3,5-Tribromobenzene Coupling Suzuki Coupling Dibrominated_Aryl_Halide->Coupling Organoboron_Reagent 3-Boronopropanoic acid derivative Organoboron_Reagent->Coupling Pd_Catalyst_Base Pd(PPh3)4, Base (e.g., K2CO3) Pd_Catalyst_Base->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Deprotection_Workup Deprotection/ Workup Intermediate->Deprotection_Workup Final_Product This compound Deprotection_Workup->Final_Product

Caption: Workflow for the Suzuki coupling synthesis.

Troubleshooting Palladium-Catalyzed Reactions
Problem Potential Cause Recommended Solution References
Low or No Conversion Inactive catalyst.Use a fresh palladium source or a pre-catalyst that readily forms the active Pd(0) species. Ensure rigorous exclusion of oxygen.[5]
Poor choice of ligand.Screen different phosphine ligands. For electron-rich aryl bromides, bulky, electron-donating ligands like SPhos or XPhos can be effective.[6]
Incorrect base.The choice of base is crucial. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common. For Heck reactions, organic bases like triethylamine are often used.[5][6]
Low reaction temperature.Gradually increase the reaction temperature. However, be mindful of potential side reactions at higher temperatures.[6]
Formation of Side Products Homocoupling of the starting materials.This can occur if the reaction mixture contains Pd(II) species, often due to incomplete reduction of the precatalyst or the presence of oxygen. Ensure proper degassing.[7]
Dehalogenation of the aryl bromide.This is a common side reaction where the bromine is replaced by a hydrogen. This can be caused by the presence of a hydride source (e.g., certain solvents or water). Using aprotic solvents and controlling the water content can help.[6][7]
Polymerization of the alkene (Heck).This can be an issue with electron-rich alkenes. Using a higher concentration of the aryl halide can sometimes suppress this.
β-Hydride elimination from the propanoic acid side chain.This can lead to the formation of cinnamic acid derivatives. Using ligands with larger bite angles may help to avoid this.[4]
Difficulty in Purification Residual palladium catalyst.The product can be contaminated with palladium black. Filtration through celite or silica gel can help remove it. Treatment with activated carbon may also be effective.[8]
Boronic acid-related impurities (Suzuki).Boronic acids can be prone to oxidation. Using high-purity boronic acids or their corresponding esters can minimize these impurities.[8]
Method 2: Direct Bromination

An alternative approach is the direct bromination of a precursor like 3-phenylpropanoic acid. However, controlling the regioselectivity to obtain the desired 3,5-dibromo substitution pattern can be challenging. The propanoic acid group is an electron-withdrawing group, which can complicate achieving the desired bromination pattern.[9]

Direct_Bromination

Sources

Technical Support Center: Synthesis of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dibromophenyl)propanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and frequently asked questions encountered during its synthesis, providing in-depth explanations and actionable troubleshooting advice to ensure the integrity and success of your experiments.

I. Synthetic Overview: Common Routes

The synthesis of this compound typically proceeds through a two-step sequence:

  • Knoevenagel Condensation: Reaction of 3,5-dibromobenzaldehyde with malonic acid to form 3-(3,5-dibromophenyl)acrylic acid (also known as 3,5-dibromocinnamic acid). This reaction is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[1][2]

  • Catalytic Hydrogenation: Selective reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the desired this compound.[3][4]

This guide will focus on troubleshooting issues that may arise during these two key transformations.

Logical Workflow of the Synthesis

A 3,5-Dibromobenzaldehyde C Knoevenagel Condensation (Piperidine/Pyridine catalyst) A->C B Malonic Acid B->C D 3-(3,5-Dibromophenyl)acrylic acid (Intermediate) C->D Formation of α,β-unsaturated acid E Catalytic Hydrogenation (e.g., Pd/C, H2) D->E F This compound (Final Product) E->F Selective double bond reduction

Caption: Overall synthetic pathway for this compound.

II. Troubleshooting Guide: Side Reactions & Impurities

This section addresses specific problems that you may encounter during the synthesis, their probable causes, and recommended solutions.

Problem 1: Low Yield or Incomplete Conversion in Knoevenagel Condensation

Symptom: After the reaction of 3,5-dibromobenzaldehyde with malonic acid, analysis (e.g., by TLC or LC-MS) shows a significant amount of unreacted aldehyde.

Probable Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Insufficient Catalyst Activity The Knoevenagel condensation is base-catalyzed, typically using a weak amine base like piperidine or pyridine.[1][2] The catalyst facilitates the deprotonation of malonic acid to form the reactive enolate nucleophile.[2] Insufficient catalyst or a deactivated catalyst will slow down this rate-determining step.- Ensure the use of a fresh, high-purity amine catalyst. - For the Doebner modification, which uses pyridine as both a solvent and catalyst, ensure the pyridine is anhydrous.[1] - Consider adding a co-catalyst like β-alanine, as in the Verley modification, which can enhance the reaction rate.[2]
Premature Decarboxylation of Malonic Acid Malonic acid can decarboxylate to acetic acid at elevated temperatures, especially in the presence of a base. This side reaction consumes the nucleophile, reducing the yield of the desired condensation product.- Maintain a controlled reaction temperature. While reflux is often required, excessive heat can be detrimental.[5] - Add the malonic acid portion-wise to the reaction mixture to maintain a lower instantaneous concentration.
Steric Hindrance The two bromine atoms on the benzaldehyde ring are bulky and electron-withdrawing, which can sterically hinder the nucleophilic attack of the malonic acid enolate.- Increase the reaction time to allow the sterically hindered components to react to completion. - A slight increase in temperature may be necessary, but must be balanced against the risk of side reactions.
Problem 2: Formation of an Unexpected Side Product: 3,5-Dibromostyrene

Symptom: Characterization of the crude product from the Knoevenagel condensation reveals the presence of 3,5-dibromostyrene, which lacks the carboxylic acid group.

Probable Cause & Solution:

The formation of 3,5-dibromostyrene is a result of the complete decarboxylation of the intermediate 3-(3,5-dibromophenyl)acrylic acid. This is particularly prevalent when using the Doebner modification of the Knoevenagel condensation, where pyridine not only catalyzes the condensation but also promotes decarboxylation.[1]

Mechanism of Side Product Formation:

A 3-(3,5-Dibromophenyl)acrylic acid B Heat / Pyridine C 3,5-Dibromostyrene B->C Decarboxylation D CO2

Caption: Decarboxylation side reaction leading to 3,5-dibromostyrene.

Recommended Solution:

  • Temperature Control: Carefully control the reaction temperature. While some heat is necessary for the condensation, excessive temperatures will favor the decarboxylation side reaction.

  • Alternative Catalyst System: If decarboxylation is a persistent issue, consider moving away from the Doebner modification. Using a catalytic amount of piperidine in a solvent like ethanol or DMF at a lower temperature can minimize this side reaction.[5]

Problem 3: Incomplete Hydrogenation or Debromination during Reduction

Symptom: During the catalytic hydrogenation of 3-(3,5-dibromophenyl)acrylic acid, the reaction either stalls, leaving unreacted starting material, or produces debrominated side products.

Probable Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Catalyst Poisoning The palladium catalyst used for hydrogenation can be poisoned by impurities carried over from the previous step, such as sulfur compounds or residual pyridine. This blocks the active sites of the catalyst, rendering it ineffective.- Purify the 3-(3,5-dibromophenyl)acrylic acid intermediate by recrystallization before hydrogenation. - Ensure all glassware is scrupulously clean.
Hydrodehalogenation (Debromination) Palladium catalysts are known to catalyze the hydrogenolysis of aryl halides, a process called hydrodehalogenation.[6] This side reaction removes one or both bromine atoms from the aromatic ring, leading to impurities like 3-(3-bromophenyl)propanoic acid or 3-phenylpropanoic acid.- Use a milder catalyst, such as a lower percentage of palladium on carbon (e.g., 5% Pd/C instead of 10% Pd/C). - Conduct the reaction at a lower hydrogen pressure and temperature.[7] - The addition of a catalyst inhibitor, such as quinoline, can sometimes selectively suppress hydrodehalogenation without significantly affecting the desired alkene reduction.
Over-reduction of the Carboxylic Acid While less common under standard conditions, aggressive catalysts like Ruthenium on carbon (Ru/C) or high pressures and temperatures can lead to the reduction of the carboxylic acid group to an alcohol.[7]- Stick to selective catalysts like Palladium on carbon (Pd/C), which are known to hydrogenate double bonds without affecting the carboxylic acid group under mild conditions.[4] - Avoid harsh reaction conditions (high temperature and pressure).
Experimental Protocol: Selective Hydrogenation of 3-(3,5-Dibromophenyl)acrylic acid
  • Reactor Setup: In a suitable hydrogenation vessel, dissolve 1.0 equivalent of 3-(3,5-dibromophenyl)acrylic acid in a solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas to a pressure of 1-3 atm.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or by measuring hydrogen uptake.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the role of pyridine in the Doebner modification of the Knoevenagel condensation?

A1: In the Doebner modification, pyridine serves a dual role. It acts as a weak base to catalyze the condensation reaction by deprotonating malonic acid.[1] Additionally, it facilitates the decarboxylation of the initially formed dicarboxylic acid intermediate to yield the α,β-unsaturated carboxylic acid.[1][5]

Q2: Can other catalysts be used for the hydrogenation step?

A2: Yes, other catalysts can be used, but palladium on carbon (Pd/C) is generally preferred for its high selectivity in reducing the C=C double bond without affecting the aromatic ring or the carboxylic acid group under mild conditions.[3][4] Rhodium catalysts have also been shown to be effective.[8] However, more reactive catalysts like Raney Nickel or Ruthenium should be used with caution as they can lead to over-reduction or debromination.[7]

Q3: How can I effectively remove the palladium catalyst after hydrogenation?

A3: The most common and effective method is to filter the reaction mixture through a pad of an inert filter aid, such as Celite. This creates a fine filter bed that traps the solid palladium catalyst particles, allowing the solution containing your product to pass through. Ensure the Celite pad is washed with a small amount of the reaction solvent to recover any adsorbed product.

Q4: My final product is difficult to crystallize. What could be the issue?

A4: Difficulty in crystallization is often due to the presence of impurities. The side products discussed in the troubleshooting guide, such as debrominated species or unreacted starting materials, can act as crystallization inhibitors. It is crucial to analyze the purity of your crude product (e.g., by ¹H NMR or LC-MS) to identify the impurities. Purification by column chromatography may be necessary before attempting recrystallization again.

Q5: Are there alternative synthetic routes to this compound?

A5: Yes, other routes exist, although they may be less common. For instance, a Heck reaction could be employed to couple 1,3-dibromobenzene with an acrylic acid derivative, though this can present challenges with regioselectivity and catalyst cost.[9][10][11] Another possibility is the malonic ester synthesis, starting from 3,5-dibromobenzyl halide and diethyl malonate, followed by hydrolysis and decarboxylation.[12][13][14] However, the Knoevenagel-hydrogenation sequence is often the most straightforward and high-yielding approach.

IV. References

  • Heck reaction. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]

  • Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]

  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. (2023). ResearchGate. Retrieved January 4, 2024, from [Link]

  • Preparation of 3-bromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved January 4, 2024, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]

  • Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. (2023, February 1). YouTube. Retrieved January 4, 2024, from [Link]

  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • Catalytic Hydrogenation of Cinnamic Acid and Salicylic Acid. (2020). ResearchGate. Retrieved January 4, 2024, from [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). (2020). Research & Reviews: Journal of Chemistry. Retrieved January 4, 2024, from [Link]

  • Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. (n.d.). University of Calgary. Retrieved January 4, 2024, from [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved January 4, 2024, from [Link]

  • Malonic Ester Synthesis. (n.d.). OpenOChem Learn. Retrieved January 4, 2024, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. (2023, June 5). Master Organic Chemistry. Retrieved January 4, 2024, from [Link]

  • Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with... (n.d.). ResearchGate. Retrieved January 4, 2024, from [Link]

  • Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved January 4, 2024, from [Link]

  • A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis through C-C Bond Scission. (2018). Organic Chemistry Portal. Retrieved January 4, 2024, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC - NIH. Retrieved January 4, 2024, from [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. (2018). Organic Syntheses. Retrieved January 4, 2024, from [Link]

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. (2023). Chemical Methodologies. Retrieved January 4, 2024, from [Link]

  • Process for preparing 3-bromopropionic acid. (2002). Google Patents. Retrieved January 4, 2024, from

  • Elimination in α,β-dibromohydrocinnamic acid. (2015). Chemistry Stack Exchange. Retrieved January 4, 2024, from [Link]

  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2024, from [Link]

  • A Review on the Catalytic Hydrogenation of Bromate in Water Phase. (2020). MDPI. Retrieved January 4, 2024, from [Link]

  • 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • α,β-DIPHENYLPROPIONIC ACID. (1960). Organic Syntheses. Retrieved January 4, 2024, from [Link]

  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). Amerigo Scientific. Retrieved January 4, 2024, from [Link]

  • 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. (n.d.). PubChem. Retrieved January 4, 2024, from [Link]

  • Method for preparing 3, 3- diphenyl propanol. (2012). Google Patents. Retrieved January 4, 2024, from

  • Stereochemistry of Bromine Addition to an Alkene. (2014). Odinity. Retrieved January 4, 2024, from [Link]

  • Synthesis and spectral characterization of potential impurities of tiaprofenic acid. (2012). TSI Journals. Retrieved January 4, 2024, from [Link]

Sources

Improving purity of 3-(3,5-Dibromophenyl)propanoic acid through recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(3,5-Dibromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve the highest purity for your downstream applications.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for designing an effective purification strategy.

PropertyValueSource
CAS Number 923977-15-5[1]
Molecular Formula C₉H₈Br₂O₂[1]
Molecular Weight 307.97 g/mol [1]
IUPAC Name This compound[1]
Appearance Solid (Assumed)N/A
Storage Room temperature, dry and sealed[2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the recrystallization process.

Q1: What are the likely impurities in my crude this compound sample?

A1: Impurities are typically route-dependent, stemming from the specific synthetic pathway used. Common contaminants often include unreacted starting materials or byproducts from side reactions.[3][4] For instance, if prepared via bromination of 3-phenylpropanoic acid, you might find under- or over-brominated species. If synthesized from a precursor like cinnamic acid, residual starting material could be a primary impurity.[5]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.[6][7] This differential solubility is the cornerstone of the technique. Impurities, conversely, should either be completely insoluble (allowing for hot filtration) or highly soluble at all temperatures (remaining in the mother liquor upon cooling).[8] A systematic solvent screening with small amounts of your crude product is the most reliable method for identification.[6][8]

Q3: My compound is "oiling out" instead of forming crystals. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a super-cooled liquid or oil, rather than a solid crystalline lattice.[9][10] This often happens when the solution is too saturated, causing the compound to come out of solution at a temperature above its melting point (often depressed by impurities). To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent to reduce the concentration, and allow it to cool much more slowly.[9][10][11]

Q4: I've cooled my solution, but no crystals have formed. What should I do?

A4: This is a classic case of a supersaturated solution where crystal nucleation is inhibited.[9] You can induce crystallization by:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites.[9][11]

  • Seeding: Add a tiny crystal of pure this compound (a "seed crystal") to the solution. This provides a template for crystal growth.[9]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the compound's solubility.[9]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving more persistent recrystallization challenges.

Problem 1: Low or No Yield of Recovered Crystals
  • Symptom: After filtration, you recover a disappointingly small amount of product, or none at all.

  • Causality & Diagnosis: The most common cause is using an excessive volume of solvent during the dissolution step.[9][12] Because some product will always remain dissolved in the mother liquor, using more solvent than the minimum required will magnify this loss.[11] Other causes include incomplete precipitation or using a rinse solvent that is not sufficiently cold, which redissolves the product.[12]

  • Strategic Solutions:

    • Reduce Solvent Volume: If you suspect too much solvent was used and the filtrate has not been discarded, reduce its volume by gentle heating or using a rotary evaporator and attempt to cool it again.[9]

    • Optimize Dissolution: In your next attempt, add the hot solvent in small portions, ensuring the solution is at or near its boiling point, until the solid just dissolves. This minimizes the total volume used.[7][12]

    • Use Ice-Cold Rinse: Always rinse your collected crystals with a minimal amount of ice-cold solvent to wash away adhering mother liquor without dissolving your purified product.[12]

Problem 2: Product Purity Remains Unsatisfactory
  • Symptom: Post-recrystallization analysis (e.g., melting point determination, NMR, HPLC) shows that significant impurities persist.

  • Causality & Diagnosis: This indicates that the chosen solvent does not effectively differentiate between your product and the impurities. It's possible the impurities have similar solubility profiles and are co-crystallizing with your product. A second major cause is cooling the solution too rapidly.[13] Fast cooling leads to the formation of many small crystals, which have a higher surface area-to-volume ratio and are more likely to trap impurities within their lattice.[13][14]

  • Strategic Solutions:

    • Re-evaluate Solvent System: A different single solvent may be required. Alternatively, a mixed-solvent system can provide the fine-tuned solubility characteristics needed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" solvent (in which it is poorly soluble) until the solution becomes turbid.[6]

    • Slow Down the Cooling Rate: Slow, controlled cooling is paramount for forming large, pure crystals.[14][15] Allow the flask to cool to room temperature on a benchtop, insulated if necessary, before moving it to an ice bath. Slower cooling gives molecules the time to selectively arrange into a pure crystal lattice, excluding impurities.[13]

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass can significantly improve purity.

Experimental Protocols & Workflows

Protocol 1: Standard Single-Solvent Recrystallization

This protocol provides a step-by-step methodology for the recrystallization process.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or boiling chips.[3] In a separate beaker, heat your chosen recrystallization solvent. Add the hot solvent to the flask in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel. Pre-heating the funnel and filter paper with hot solvent can help prevent this.[3][7]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Large, well-defined crystals should form. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[3]

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For complete drying, transfer the crystals to a watch glass or place them in a desiccator under vacuum.[3][12]

Workflow Visualization: Recrystallization Process

G start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes cool 3. Slow Cooling & Crystallization insoluble_check->cool No hot_filtration->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with Minimal Ice-Cold Solvent collect->wash dry 6. Dry Crystals wash->dry end End: Pure Solid dry->end

Caption: Standard workflow for single-solvent recrystallization.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common recrystallization issues.

G start Problem Encountered After Cooling q1 What is the state of the solution? start->q1 clear_solution Clear Solution (No Crystals) q1->clear_solution Clear oiled_out Liquid 'Oil' Layer Formed q1->oiled_out Oily low_yield Few Crystals Formed (Low Yield) q1->low_yield Crystals, but few sol_clear1 Induce Nucleation: - Scratch Flask - Add Seed Crystal clear_solution->sol_clear1 sol_oil1 Re-heat to Dissolve oiled_out->sol_oil1 sol_low1 Too Much Solvent Used low_yield->sol_low1 sol_oil2 Add More Solvent sol_oil1->sol_oil2 sol_oil3 Cool More Slowly sol_oil2->sol_oil3 sol_low2 Recover from Filtrate: - Evaporate some solvent - Re-cool sol_low1->sol_low2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from University of York Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_D4kdMJku_2ccuN-T2OV3gNq5OQykypIjYV8ulxzXdWJ_cuQ1OL62EE0mxsVIWsqFH4-1ccmRVbg8_nXlAh2oFzOTETxtwtKIM8NDtuKE8j5Ay7TTJxVFeLczf3SOvey494pNzKt-InEtIpXD5_q7pkvzwW-24_HRJaxUcbK7xW5B7kftEtKyFB_Nag==]
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr3Hsl8Zf3XGqxbVmKms3y6OKK2Ax1KLFGdbPzEjxGLxS9d4TbNtWJK7a5BJ2q4WyfSgdM0QQq4T9sYglFgZZpeDW_INUrrue_wwt59S4ueah1q5qWn2O0rQ2xjqiqIFE=]
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcdZGdDJg7LlSqfIgiU1CVw7FvA3KvL1tnUjYK9HQxb36Q6ifPTYoIuXkR5S-BsM-SVyB97OL7edhxSxST814YtMiVsPTJ_yr2LWUiPTjpKYR_Xd_S2s-GfMvhe-xjBX5rYBjyDTYj1mAXNrhLbfTRZzh5cLJ4iSpMnVXcu16Dt0dy7h6eB4INV_g=]
  • ReelMind. (n.d.). How Does the Rate of Cooling Influence Crystal Size?: Science Explained. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqTc4VxPtoK4SkzJntEnHAtz6JnOPdnRNFHilSf7GEjhwYwNe5f6pfxBlqzXyuy3YLGCrW2_5oeMHVhvJgu6CM7CPcV9m-vem9gL72u2FIWj5dVLUOUeqqCjTyUPIFsBneCF1gozdUaOqkr8SIv-eYZE8i9ItFxlPJmctcWmF1u6Z5RVGrn7Q8lpd9yWkEwwhoJRsaX5SAUQ==]
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF27xBFrhxHbHEmQ51DEWkJQ30IFcAGw0CJaqZhAoY5XhEPNiWfUDwD9RvvNCKFTeaY5rBHUn194AIO7aqY9Ov9TYzNmRVQ3LdXrdPLcw2g8vogAwRa9_SgOGkpPQbJPPHvNcEaGtqqEG55vH6EP41UYUnioVY3L8xuTNPF29HqXJYtbvASOxLrKxq5XfO_qtWzq-U21vvEbuQb7nLREK83GNJ_RhTl0g==]
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEzjVde6bWTKuVeFKfrNSiTpobVEuKVWJKN8E69p1cYDWB-sXXDfCJ8gf0R_3Zh9ReWTRRwdzpmMzI26iZxgndfZh-Q-awCX7x22G-3FyXvkp-45ulTTlXFtbb0UYus3p7PGnJF6o2xhtfw7vFvNkWvO8JYwj5K6MACt8bDYdlG1a5tp3CBMwVg3YAj_eL6SsVzMJ7p01skFM-GZR4h4UQZO6t04knDndfNztuu-LNFPp_Yf8=]
  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnBPCEEErzHvoeBreFoJYc2xe7t43gS2UfYUrp48UvC8lRGP379ZsUJ_hNqqTDuUeNpRfgyZ7DOGXjT7QheqywE3VeR98o9w-mB2fBsiyWmcpqROFeY6JNo-CY2lA4BN9AwQollPLh9QzJIS_RCN37XH6weFRAJbBo4ONp1OofS44s7sOKiD-Zc28OBKyC-RJTUCQJBQh2PsyNe5DHm6kxB4OnrAeg3A==]
  • BenchChem. (n.d.). 3-Bromo-3-phenylpropanoic acid | High Purity. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn9hi-mqqB7wawvKYOpS5FSu0YbAqwk6usqpov1ogbBIAjnX41iJV4XJYImkHw-LARD6StX8u4Rr8jUt78N1sQKbTT1SrYrKcxmQI3MG2IOqZjEG4lSnJD0typd4NKJzg40OU=]
  • Stein, S. (n.d.). Cooling Rate and Crystal Size. Northwestern University. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF36omw4N5eO_9dNwZAT6dBpXJw1EAjXv336gCe6-W643CHxDnanHHqi5PgfgRaVUjsk_MgCFE7UuSnYake6-a-Vj8w48zh5vu1OgL9zQ4K8YA4sEOa-_blBhpJrlK6a68P6qND3L7wDefSCpcnsebKBGaLpP3F5Agm19vHJfzFwh1eMVpOTWa1kKMv38i5wUhE8GJpJkpWwTCfxxBu_k32vIi1WcL4Y9b1zNRqLrzDIQDNtHlsCIN_ZEA-pLHO91XoA4PsHpScXrMWoQ==]
  • BenchChem. (n.d.). Technical Support Center: Optimizing Carboxylic Acid Purification. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEyZHDorYAxsugMqQ0FmaRiTNsksx1RrVVndS8lDHigZ7BRP08F1syTiolSjfsFsPyoLnm6dF22vmkiqMJ3Wlryo0U2A7I9IY8O9Ah0QMExjZ8EUeOcX41ZbCtS-GBCDpWDBB291XXKBu2uoZe38qnde-UWJPtdWHptq5YEhC6biDE0J1Qt9lZVbjtjoYSJiSw4XPT67nLf30bhNA=]
  • CrystEngComm. (2025, April 21). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWLTE-TtxbLA1J9u9Omhg47NzX5gEhzqJt_3jl21Nk57Q3JztwemXTUWKFB2gvvUP1XGufJ6ss_TR7EIUIKgGthVSP7aCW6CU-CMUuAYSpA2JojQ1N3qWaoKLpSduCDyU8wUZc9pIh7FHQXheneuwVEG6ybB_SrW8=]
  • (n.d.). Recrystallization1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9qdOqBBPLITOcT3hiQUiARj8Vc9-3iJZWYD5am-NrlX4CzOZWRp1OprwtX4AowvTmIKLG10NbUH0H5H9nF30yRIiM-Vm31fWd8Pp2E2KH8WoghdZtCok_tD3EzVAUl6sT5aVYPsXajDYFY3Zsl2HbmjDk9VLP6vxCr-lLTdj0YQzwVIRtp2aSg6MioNd03_m4Oq-80WYYSEM-0qU=]
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNbZliRhGh7txdmW7FgCb0UoBHrPtTIa5OaHyWsLdgJQ8uzdE-hrvI_RSRdLjxEg4bFb_l8JDE5Ujmv5K7owyjeZH7KiLm6M2ZJGib2Sji_Vz4NovtMebb0y1HZNNwQdwSKibzCeBePvLAxDA5kGqPXQ7GHZR6N9qOZon7-P_izzsfvsUIvMcwOQ4CWnHgHPUGCs5rr91nHNqdSBT6gVpII8zDdt65Jl70D08nQpHEIVcn9WI9duRsw0nB7kAekp_TXLOlCh3wCbuWm4DUxXmm602KF06um0Wy1u5hOd8qnYEQu1mVIRyzcwi29bg=]
  • PMC - NIH. (2022, September 2). Influence of Cooling Rate on Crystallization Behavior of Semi-Crystalline Polypropylene: Experiments and Mathematical Modeling. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ37uffBXknYQymZABpcrXkxXc0xBjt3fdh9P5FIALswlt0X0b-JyUYsZw1iBImGDKK2bLG_YpneKjY2heaJY0xZq6Vr_IRwv1uXrA7HC9MVlkPbBj1pQdYnOX5V0ta6T1cBedONEPMflLjA==]
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcrOyBSegYYabFPLlGV-EvEvxCxKBXYSxET11V1Y2T3uoS031uxxLIqBAY1nSfPbGxDMJfcallyU16GCX3mKBuvZs2yJg0g6D6c6izcRPPKchhDsYCjzpIxhFLbPQFHDY3j1-sCY0JHsCxWVnEkKB8yODlY4pDFvkwNejVcUufuxNyc0WVXXwBNb9zA2lb7MxCXwREeXM8A14vUHiLRg==]
  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZd-J1WzNtqZH5eLJYyxFiachBMhS14hXQUqfetTwqEiWBeMioNTIu_CH1xAflYFRiLCYYnXEUIZim_7mOKlkKjhffYveQ5Rou-cn5ewFqMEeuNWh8Tv2Tg6NeWC4DVdiwEKvmvh0QjIPa4aUIqru34JDXQr0gA7p4D34=]
  • (n.d.). Recrystallization and Crystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR6lhOSm4gRTiJHA7oUjkH7PcZXVMc_5bXeJCx9TKUaBziU-auBNc862m5uvoFXaMubJxX4Xp1fywajKnVCvKmBwkVOZ2hFSoBeu6QjjvAnSl2wTaLoxRTI1VeUl3eXkAhiuSPXjk2Q_IgAlnhZ4BSo7Dfb1JzeIVb0qJmlwrj8E0amc3nsziKychVO9e1ii-JOA==]
  • Fisher Scientific. (n.d.). 3-(3,5-Dibromophenyl)propionic acid, 97%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuqtzRmju7dWdCtoHiOcTJn0jgIm0sZo2XPzinGkeQJ2NO-1EVSUp7EYpI7Hu1u2cUDHpbHGCp52-q3NL2el3QjIEuyyge_cHNH-yt7fFMvRDwWVOHKoWkZmPx584MsQCO4dASF0bNkSLONG4IQoTystPjPLshtkdAt95-TY8o32BzQ6MjYK83RbVzyQ7UpmGCpJFtAV5qnYiI1r37sGwgRTo=]
  • Fisher Scientific. (n.d.). 3-(3-Bromophenyl)propionic acid, 97%. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoJK-HoEABZJH5swdqKh7waA677tHFz9H4Z_mBwO1xRXKepHer-MTfyDGl-RB5JDI-3BIpu4p2KTsyJRQu5tgIzheppw5Cmsk-4T_fUKTA1jo1XbDe3pvAcUPcez-3AfXNU-qnDQjeI2eD4O4HOVyxYRBm5FXLx-K5ahirVvfGdIChVWXYyjMQ6LCMo7elsYMUPQjc2AJ5a83WhGfeow==]
  • MySkinRecipes. (n.d.). This compound. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfgGlaHH2_ThUzJF7xtYw0mwTA370gsuC9Wil94ERAQZJ8BGxef4K_Tnf2AkF4LnzU_ODqwm0YGjKiX6PSWBTMYWWdNWXRhwZOL3fwGRGgtBBhoZGBLS1E6oVF4l9DJ2ss5hlddzdCc39HC-R-iVv3v9ZeAb_teUr2da8Y8pHw_TYAB4r4fxO9vgcvAcaN4_wQ4etewuVltmMgnLzrJ7ZNF35GFxnFd99G0Qsfkos=]
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid | C9H9BrO2 | CID 2063862. [https://vertexaisearch.cloud.google.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFgW03l74uFd5TO06tVyLJc2UlS0PivdXbLfgDAUWKC8oTNPDmmurjF7VfjWGa3Xzi5AsmMrOkJuRKkvHO1abaK7q6o3L-lzE9urTUyxBCzA3UdSQjL5vkDXnV1K5FksClQkZPu01xNEFHX]
  • Journal of Chemistry and Technologies. (2025, April 15). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvMDHuG3nois_Ql8BtBo0ECpFJl5M4BqO_Ow91rjAsBsUNr55sGyrKEvMjsIH-5foq9fnN-Z7GZy8tHBKe7w5rgTnqY9qjMZn7Oribtb4h7qrmQYoPgbDbHKN1hKSinPun7DYsrlSSJA==]
  • Alfa Chemistry. (n.d.). CAS 6286-30-2 2,3-DIBROMO-3-PHENYLPROPIONIC ACID. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFifaWXspM790JFsPUKGW2yLvnaKDYvXy9H_tTT4jOhWtv9kFBPCpbFZU0O-Py3dq0p_-v2HzBv23ar8fcht2Ru4rnPjTzaP_uhwLi-nXhn40twH1i9ToGBOxlB51s4eXpeEE48EbKMZw8l]
  • PMC. (2020, November 3). Investigation into the Formation of Impurities during the Optimization of Brigatinib. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHPQT5b5Wx-nbPRZQqIZ_k_q0sgwHiJ-wDpto2aitG1-UmV-S1W3MbfG9zKoOQygndD0fpuDhGIIegGQ1AmYpCM-Zdmk5rxx0MkDsKeFv3K1SyVNosYm2EvFCUIWD2HoMOKtvcLb9ibPCRbQ==]
  • BenchChem. (n.d.). Technical Support Center: Crystallization of 3-(2-Iodophenylamino)propanoic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFzuuyHjM2hltmJP5F4VVltv9W74zjM5HwIaGL3IY6bmJwOKueonDY09TLTxEKsBy5odpmiF4tPkDvyXFjk0omEKtko24v1y9bVayl3R8Od-cq-AD9JXOlwKXVzEG_uUGIMzg11hT7G16fgvG-v1Fd0ZI9t-_TivQosYctuUiDWwK35NDfhBtkulwGM_xr5TwZIr_uPYW82zRNEemu-3N7AJG6H6e4POvjDQ==]
  • BenchChem. (n.d.). Application Note: Purification of Propanoic acid, 3-(trichlorogermyl)- by Recrystallization. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB5YDfCFc2jtoM5gAarBai4zgJQByRu8JbMpKmZOKzVIg4mWuM9ccYQPmMG96P2LKFADF3EmYAh9yLG_Ca47ZYPEu81bJJuYohTJjSy9ECdUwLW86IgIuKEwLhaCrXtildW54R2dbr_UC6JVDI_u_Xhcd4tQSHySWoH-qbVt5F6wgV0kFZJWIpqXLdCQocWZTxh-V-1eP_xH8wiJwkgKx_5PWAW8B7_prYfD_DDLz4xaMi]
  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIou5-R6P2_9uN09A-2RAOMfcHDyTOKaT_KRkMycjrpRr9UnNU9otmqsSZSmbORIMM75eLsZB59N3SPYEsXDVZKzH7gQzGzwG9lUxnGrghaX5H74X6K1ssJCutEQTmpZGWxCbkeDXXad2YPf1QFL-LmyRXf0S_jnGp7slyLf8mLpFr5AsytQ==]

Sources

Technical Support Center: Purification of 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-(3,5-Dibromophenyl)propanoic acid. The following troubleshooting guides and FAQs are designed to address specific experimental issues, explaining the causality behind procedural choices to ensure both high purity and yield.

Section 1: Initial Assessment and Impurity Profile

Before attempting purification, a preliminary analysis of your crude product is critical. This initial assessment helps in selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurity profile is highly dependent on the synthetic route employed.

  • If synthesized via Grignard Reagent Carboxylation: This is a common method where a Grignard reagent (e.g., 3,5-dibromophenethylmagnesium bromide) reacts with carbon dioxide.[1][2][3]

    • Unreacted Starting Material: Residual 1,3-dibromo-5-(2-bromoethyl)benzene.

    • Homocoupling Byproduct: Formation of biphenyl-type impurities is a common side reaction.[4]

    • Protonation Byproduct: Accidental exposure to moisture (a protic source) will quench the Grignard reagent, leading to the formation of 1,3-dibromo-5-ethylbenzene.[1]

  • If synthesized via Oxidation of an Aldehyde or Alcohol:

    • Incomplete Oxidation: Residual 3-(3,5-dibromophenyl)propanal or 3-(3,5-dibromophenyl)propan-1-ol may be present.[5][6]

  • General Impurities:

    • Residual Solvents: Ether, THF, toluene, or other solvents used in the reaction or initial workup.

    • Inorganic Salts: Salts like magnesium halides (from Grignard workup) or other reagents.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of simple analytical techniques can provide a good estimate of purity.

  • Melting Point Analysis: This is a fundamental indicator of purity. A pure compound will have a sharp melting point, whereas impurities will cause a depression and broadening of the melting point range.[7][8][9] This phenomenon occurs because impurities disrupt the crystal lattice of the solid, requiring less energy to transition to the liquid phase.[10][11]

  • Thin-Layer Chromatography (TLC): TLC is an invaluable technique for visualizing the number of components in your crude mixture. Spot your crude material alongside any available starting materials on a silica gel plate. A single spot for your product indicates reasonable purity, while multiple spots confirm the presence of impurities.

Data Summary: Analytical Techniques for Purity Assessment
TechniqueInformation ProvidedCommon Issues & Solutions
Melting Point Provides a purity index based on the melting range.Broad Range : Indicates significant impurities.[7][9] Solution : Proceed with purification.
TLC Visualizes the number of components in the mixture.Streaking/Tailing of Acid : The acidic proton of the carboxylic acid can interact strongly with the silica gel.[12] Solution : Add 0.5-1% acetic or formic acid to the eluent to keep the compound protonated.
¹H NMR Confirms structure and can reveal proton-bearing impurities.Broad OH peak : The carboxylic acid proton is broad and may exchange with trace water. Solution : Add a drop of D₂O to the NMR tube; the carboxylic acid proton peak will disappear, confirming its identity.[13]
HPLC Quantifies purity and separates closely related impurities.Poor Peak Shape : Similar to TLC, acid-base interactions can be an issue. Solution : Use a buffered mobile phase or add an acid modifier like trifluoroacetic acid (TFA) or formic acid.[14][15]

Section 2: Purification Methodologies & Protocols

Based on your initial assessment, you can select the most appropriate purification method.

Decision Workflow for Purification

The choice of technique depends on the nature of the impurities and the scale of your experiment.

Purification Workflow start Crude this compound assess_purity Assess Purity (TLC, MP) start->assess_purity is_solid Is the crude product a solid? assess_purity->is_solid recrystallization Primary Method: Recrystallization is_solid->recrystallization Yes acid_base Consider: Acid-Base Extraction is_solid->acid_base No, or very impure impurities_neutral_basic Are impurities mainly neutral or basic? impurities_neutral_basic->acid_base Yes column_chrom Advanced Method: Column Chromatography impurities_neutral_basic->column_chrom No (similar polarity) recrystallization->impurities_neutral_basic final_product Pure Product recrystallization->final_product Purity Confirmed acid_base->recrystallization Pre-purification complete column_chrom->final_product

Caption: Decision workflow for selecting a purification method.

Method 1: Recrystallization (Primary Choice for Solids)

Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[16] The goal is to dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution (mother liquor).[17]

Detailed Protocol: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol/water, acetic acid/water, toluene, heptane). An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser if the solvent is volatile). Add more hot solvent dropwise until the solid just dissolves.[17]

  • Hot Filtration (If Necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[18]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[19] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[17]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Method 2: Acid-Base Extraction

This technique is exceptionally effective for separating acidic compounds, like your carboxylic acid, from neutral or basic impurities.[20][21] It works by converting the water-insoluble carboxylic acid into its water-soluble salt form using a weak base.[22]

Detailed Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[12] Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt is now in the aqueous layer, while neutral impurities remain in the organic layer.[23] Drain the lower aqueous layer.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acid. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid (e.g., 6M HCl) dropwise while stirring until the solution becomes acidic (test with pH paper). Your this compound will precipitate out as a solid.[21][23]

  • Isolation & Drying: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.

Workflow Diagram: Acid-Base Extraction

Acid-Base Extraction start Crude Product in Organic Solvent (e.g., Ether) add_base Add aq. NaHCO₃ & Shake start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral/Basic Impurities separate->org_layer Contains aq_layer Aqueous Layer: Sodium 3-(3,5-dibromophenyl)propanoate (Salt) separate->aq_layer Contains add_acid Cool & Add HCl (aq) aq_layer->add_acid precipitate Precipitation of Pure Acid add_acid->precipitate filter_dry Filter & Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for purifying a carboxylic acid via acid-base extraction.

Method 3: Column Chromatography

When impurities have similar solubility profiles to your product, making recrystallization ineffective, column chromatography is the method of choice.[24][25][26] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[27]

Detailed Protocol: Column Chromatography
  • TLC Analysis: First, determine an appropriate solvent system (eluent) using TLC. You are looking for a system that gives your product an Rf value of approximately 0.3-0.4 and good separation from impurities. Remember to add 0.5-1% acetic acid to the eluent to prevent streaking.

  • Column Packing: Pack a glass column with silica gel as a slurry in your initial, least polar eluent.

  • Loading: Dissolve your crude product in a minimal amount of the eluent and load it carefully onto the top of the silica bed.

  • Elution: Pass the eluent through the column, collecting the outflow in fractions. You may need to gradually increase the polarity of the eluent (a solvent gradient) to move more polar compounds through the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Section 3: Troubleshooting Common Purification Issues

Even with optimized protocols, challenges can arise. This section addresses the most common problems encountered during the purification of this compound.

Troubleshooting Logic for Recrystallization

Recrystallization Troubleshooting problem Problem Observed no_crystals No Crystals Form problem->no_crystals oiling_out Product 'Oils Out' problem->oiling_out low_yield Low Yield problem->low_yield cause1 Cause: Solution is Supersaturated or Too Pure no_crystals->cause1 If solution is clear cause2 Cause: Too Much Solvent Used no_crystals->cause2 If solution is clear cause3 Cause: Cooling Too Fast or High Impurity Load oiling_out->cause3 low_yield->cause2 Most common reason cause4 Cause: Product is still soluble at low temp low_yield->cause4 sol1 Solution: Scratch flask inner wall with glass rod or add a seed crystal. cause1->sol1 sol2 Solution: Boil off some solvent to re-saturate the solution and cool again. cause2->sol2 sol3 Solution: Re-heat to dissolve, add a small amount of extra solvent, and allow to cool much more slowly. cause3->sol3 sol4 Solution: Ensure solution was cooled sufficiently in an ice bath. Re-evaluate solvent choice. cause4->sol4

Caption: Troubleshooting logic for common recrystallization issues.

Frequently Asked Questions (FAQs)

Q3: My compound formed an oil instead of crystals during recrystallization. What went wrong and how do I fix it?

A3: This phenomenon, known as "oiling out," typically occurs when the solute comes out of solution at a temperature above its own melting point.[28] This is often caused by a very high concentration of impurities, which significantly depresses the melting point, or by cooling the solution too rapidly.

  • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent to slightly decrease the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can help.[28][29] If the problem persists, the impurity load may be too high, and a preliminary purification by acid-base extraction or chromatography is recommended.

Q4: My yield after recrystallization is very low. What are the common causes?

A4: A low yield is one of the most frequent issues in recrystallization.

  • Too much solvent: This is the most common error.[28] Using more than the minimum amount of hot solvent required for dissolution means that a significant portion of your product will remain dissolved even after cooling.[17]

  • Premature crystallization: If the product crystallizes during a hot filtration step, you will lose a substantial amount of material.

  • Inappropriate solvent choice: If the compound has significant solubility in the cold solvent, losses will be high.[17]

  • Washing with warm solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[17]

Q5: After purification, my product's melting point is still broad. What should I do?

A5: A persistent broad melting point indicates that significant impurities remain.

  • Repeat the purification: A second recrystallization from a different solvent system may be effective.

  • Change the method: If recrystallization fails, the impurities likely have very similar solubility properties to your product. In this case, acid-base extraction should be attempted to remove non-acidic impurities, or column chromatography should be used for a more refined separation.

References
  • How Do Impurities Affect Melting Temperature (Tm)? - Chemistry For Everyone. (2025). YouTube.
  • Acid–base extraction. Wikipedia.
  • Effect of impurities on melting and boiling points. ECHEMI.
  • Effect of impurities on melting and boiling points. (2021). Chemistry Stack Exchange.
  • Melting Point Theory. (2022). Chemistry LibreTexts.
  • General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
  • Acid-Base Extraction. (2022). Chemistry LibreTexts.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. (2025). ResearchGate.
  • Acid-Base Extraction. Unknown Source.
  • Separation of Organic Compounds by Acid-Base Extraction Techniques. Organic Chemistry with Vernier.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • Technical Support Center: Optimizing Carboxylic Acid Purification. Benchchem.
  • Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
  • Oxidation and crystallization process for aromatic carboxylic acid production. Google Patents.
  • Recrystalliz
  • Recrystalliz
  • 3-(3,5-DIBROMO-4-HYDROXYPHENYL)PROPANOIC ACID synthesis. chemicalbook.
  • Recrystalliz
  • Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents. Benchchem.
  • Recrystallization and Crystalliz
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid | C9H8Br2O3 | CID 622179. PubChem.
  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com.
  • What are the typical impurities in the reactions involving carbocations in Grignard reactions forming phenylmagnesium bromide, and in the synthesis of triphenylmethanol? Homework.Study.com.
  • Purification of carboxylic acids by complexation with selective solvents. Google Patents.
  • 3-(2,3-Dibromophenyl)propionic acid. SIELC Technologies.
  • Column Chromatography Theory. Chemistry Online @ UTSC.
  • Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Google Patents.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
  • Bromination of aromatic compounds. US3303224A - Google Patents.
  • column chromatography & purification of organic compounds. (2021). YouTube.
  • Preparing Carboxylic Acids. (2025). Chemistry LibreTexts.
  • Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020). Leah4Sci.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Unknown Source.
  • Reyes-et-al.
  • 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744). Human Metabolome Database.
  • 2,3-Dibromo-3-phenylpropionic acid | C9H8Br2O2 | CID 22705. PubChem.
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. (2025). ResearchGate.
  • low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia.
  • C- AND D- LABELLED 3-PHENYLPROPIONIC ACIDS; SYNTHESIS AND CHARACTERIZATION BY NMR AND MS SPECTRA. UPB.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • α,β-DIPHENYLPROPIONIC ACID. Organic Syntheses Procedure.

Sources

3-(3,5-Dibromophenyl)propanoic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(3,5-Dibromophenyl)propanoic Acid

From the Desk of the Senior Application Scientist

Welcome to the technical support center for this compound. This guide is designed for our partners in research, discovery, and development. The stability of a compound in solution is paramount to generating reproducible and reliable experimental data. This document provides in-depth troubleshooting guides and frequently asked questions to address potential stability issues you may encounter with this compound. Our goal is to empower you with the foundational knowledge and practical protocols to ensure the integrity of your work.

Troubleshooting Guide: In-Experiment Compound Instability

Unexpected results, such as loss of activity, precipitation, or the appearance of unknown peaks in analytical runs, can often be traced back to compound instability. The following table addresses the most common issues observed with this compound in solution.

Observed Problem Potential Root Cause(s) Recommended Action & Scientific Rationale
1. Precipitate or Cloudiness in Solution A. Poor Solubility/Solvent Saturation: The compound may have limited solubility in the chosen solvent, especially upon refrigeration or freezing. B. pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media is highly pH-dependent. The protonated (neutral) form is less soluble than the deprotonated (anionic) salt form.[1] C. Degradation: The precipitate could be a less soluble degradation product.A. Re-evaluate Solvent System: Consider using a co-solvent system (e.g., DMSO/water, ethanol/water). Gentle warming and sonication can aid initial dissolution, but ensure the compound remains in solution at the working temperature. For many organic acids, solubility is poor in non-polar solvents.[2] B. Adjust pH (Aqueous Buffers): For aqueous solutions, increasing the pH to one or two units above the compound's pKa will convert it to the more soluble carboxylate form. However, be aware that basic conditions can accelerate certain degradation pathways (see FAQ 1).[1][3] C. Characterize Precipitate: If possible, isolate and analyze the precipitate (e.g., via LC-MS) to determine if it is the parent compound or a degradant.
2. Emergence of New Peaks in HPLC/LC-MS A. Chemical Degradation: The compound is breaking down into new chemical entities. B. Photodegradation: Brominated aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV wavelengths.[4][5] This can involve pathways like de-bromination. C. Oxidative Degradation: Reaction with dissolved oxygen or trace peroxides in solvents (e.g., THF, ether) can lead to degradation.A. Conduct Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to systematically identify potential degradants. This is a crucial step in developing a stability-indicating analytical method.[6] (See Protocol 1 below). B. Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.[4] C. Use High-Purity Solvents & Inert Atmosphere: Use freshly opened, HPLC-grade or anhydrous solvents. For long-term storage, consider purging the solution vial headspace with an inert gas like argon or nitrogen to displace oxygen.[4]
3. Gradual Loss of Parent Compound Concentration A. Adsorption to Surfaces: The compound may adsorb to the surfaces of storage containers (glass or plastic). B. Slow Degradation: The compound may be slowly degrading under the current storage conditions (e.g., room temperature, exposure to air/light).A. Use Appropriate Containers: Consider using silanized glass vials or polypropylene tubes, which can reduce non-specific binding of hydrophobic compounds. B. Optimize Storage Conditions: Store stock solutions at -20°C or -80°C, protected from light.[7] Prepare fresh working solutions from the stock immediately before use and avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound in solution?

A: While the propanoic acid moiety is relatively stable, the dibrominated aromatic ring presents several potential degradation routes. The primary pathways of concern are:

  • Photodegradation: This is often the most significant pathway for brominated aromatics.[5] Exposure to UV or even high-intensity visible light can induce homolytic cleavage of the Carbon-Bromine (C-Br) bond, leading to radical intermediates. This can result in mono-debrominated species or other complex products.

  • Oxidative Degradation: The benzylic position on the propanoic acid side chain can be susceptible to oxidation, potentially forming a ketone or hydroxyl group. The aromatic ring itself can also undergo oxidative degradation, though this typically requires stronger conditions (e.g., presence of metal ions, strong oxidants).

  • Hydrolytic Degradation (pH-Dependent): While the carboxylic acid group itself is stable against hydrolysis, extreme pH conditions (strong acid or base) combined with elevated temperatures can promote degradation.[8] For instance, under harsh basic conditions, nucleophilic aromatic substitution could potentially occur, though this is less common than photodegradation.

The diagram below illustrates these potential degradation points on the molecule.

Caption: Potential degradation pathways for the molecule.

Q2: What are the ideal storage conditions for a stock solution (e.g., 10 mM in DMSO)?

A: For maximum longevity and reproducibility, we recommend the following:

  • Temperature: Store stock solutions at -20°C or, for longer-term storage (>1 month), at -80°C.

  • Light: Always store in amber glass vials or wrap clear vials securely in aluminum foil to protect from light.[4]

  • Atmosphere: For ultimate stability, especially if the solvent is prone to peroxide formation (like THF), consider aliquoting the solution into single-use vials and purging the headspace with an inert gas (argon or nitrogen) before sealing and freezing.

  • Freeze-Thaw Cycles: Avoid them. Prepare several smaller aliquots from the main stock to prevent the need to thaw the entire batch for each experiment.

Q3: My experiment requires an aqueous buffer. How does pH affect the compound's stability and how should I prepare the solution?

A: The pH of an aqueous solution has a dual impact: it governs solubility and can influence chemical stability.

  • Solubility: As a carboxylic acid, this compound is significantly more soluble at a pH above its pKa (typically ~4-5 for aromatic carboxylic acids) where it exists as the carboxylate anion.[3][9]

  • Stability: While slightly basic conditions (pH 7-8) enhance solubility, highly alkaline (pH > 10) or highly acidic (pH < 2) conditions, especially when combined with heat, can accelerate degradation.[1][10]

Recommended Protocol for Aqueous Solutions:

  • Prepare a concentrated primary stock solution in an organic solvent like DMSO or ethanol.

  • For your experiment, perform a serial dilution. Make the final dilution into your aqueous buffer of choice.

  • The small amount of organic solvent from the stock should not significantly impact the final buffer pH, but it is good practice to verify the pH after adding the compound.

  • Always prepare fresh aqueous working solutions for each experiment, as aqueous environments can promote faster degradation compared to frozen, anhydrous organic stocks.

Q4: How do I perform a forced degradation study to develop a stability-indicating analytical method?

A: A forced degradation (or stress testing) study is essential to ensure your analytical method can separate the intact parent compound from any potential degradation products.[6][11] This validates that a decrease in the parent peak is a true measure of degradation and not masked by a co-eluting degradant.

The workflow involves subjecting the compound to accelerated degradation conditions. The goal is to achieve 5-20% degradation of the parent compound.[8]

Caption: Workflow for a forced degradation study.

Protocol 1: General Forced Degradation Study

  • Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like acetonitrile/water.

  • Acid Hydrolysis: Mix the solution 1:1 with 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60-80°C. Withdraw aliquots at several time points (e.g., 2, 8, 24 hours), neutralize with NaOH, and dilute for analysis.[12]

  • Base Hydrolysis: Mix the solution 1:1 with 0.2 M NaOH. Heat as above. Withdraw aliquots, neutralize with HCl, and dilute for analysis.[12]

  • Oxidative Degradation: Mix the solution with a solution of hydrogen peroxide (e.g., final concentration of 3%). Keep at room temperature and monitor over time.[8]

  • Thermal Degradation: Store vials of the solution and some solid compound in an oven at an elevated temperature (e.g., 80°C).

  • Photostability: Expose the solution to a calibrated light source that provides both UV and visible output, as specified by ICH Q1B guidelines. Include a dark control sample wrapped in foil.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method, preferably with both UV and Mass Spectrometry (MS) detectors to aid in the identification of degradants. The goal is to find a method where the parent peak is well-resolved from all new peaks generated by the stress conditions.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave Online.
  • Lopes, G. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
  • Process for producing propionic acid derivatives. Google Patents. EP0906901A2.
  • How to convert propanoic acid into 2-hydroxypropanoic acid. Quora.
  • Hydrolysis of esters. Chemguide.
  • Propionic Acid. PubChem, National Center for Biotechnology Information. CID 1032.
  • Ester Hydrolysis Synthesis of Propanoic Acid. Chegg.com.
  • How Carbolic Acid Affects Aromatic Compound Stability. Patsnap Eureka.
  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Kawamura, K., & Kaplan, I. R. (1990). Stabilities of carboxylic acids and phenols in Los Angeles rainwaters during storage. Water Research.
  • Bults, M., et al. (2004). Permeation of aromatic carboxylic acids across lipid bilayers: the pH-partition hypothesis revisited. PubMed.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
  • Why is aromatic carboxylic acid weaker than aliphatic carboxYlic acid? Quora.
  • Das, B., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate.

Sources

Technical Support Hub: Scaling Up 3-(3,5-Dibromophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 3-(3,5-dibromophenyl)propanoic acid. This molecule is a critical building block in the development of various pharmaceutical agents and advanced materials. While its synthesis on a lab scale is well-documented, researchers and process chemists frequently encounter challenges related to yield, purity, and safety during scale-up.

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols derived from established chemical principles and field experience. Our goal is to empower you to navigate the complexities of scaling this synthesis, ensuring a robust, efficient, and safe process.

Synthesis Route Overview

Two primary routes are commonly considered for the synthesis of this compound. This guide will focus on the Heck Reaction Route as it offers a more convergent and often more efficient pathway for large-scale production. The Malonic Ester Synthesis is presented as a viable alternative.

Route 1: Heck Reaction (Recommended for Scale-Up)

This pathway involves a palladium-catalyzed cross-coupling of an aryl halide with an acrylate, followed by hydrogenation and hydrolysis. It is a powerful C-C bond-forming reaction, but its efficiency at scale is highly dependent on catalyst performance and reaction conditions.[1][2][3]

Heck_Reaction_Workflow A Starting Materials: 1,3-Dibromo-5-iodobenzene + Ethyl Acrylate B Step 1: Heck Reaction (Pd Catalyst, Base, Ligand) A->B C Intermediate: Ethyl (E)-3-(3,5-dibromophenyl)acrylate B->C D Step 2: Hydrogenation (e.g., H2, Pd/C) C->D E Intermediate: Ethyl 3-(3,5-dibromophenyl)propanoate D->E F Step 3: Hydrolysis (e.g., NaOH, then H+) E->F G Final Product: This compound F->G Heck_Troubleshooting Start Low Yield in Heck Reaction CheckCatalyst Visual Check: Is Palladium Black visible? Start->CheckCatalyst CheckBase Analysis: Is base fully dissolved or well-stirred? CheckCatalyst->CheckBase No IncreaseLigand Action: Increase Ligand:Pd Ratio Consider robust ligand (e.g., XPhos) CheckCatalyst->IncreaseLigand Yes CheckPurity Control Experiment: Does reaction work with pure reagents? CheckBase->CheckPurity Yes ChangeBase Action: Switch to soluble base (e.g., K3PO4, DBU) CheckBase->ChangeBase No CheckPurity->IncreaseLigand Yes PurifyReagents Action: Purify & degas solvents Use fresh reagents CheckPurity->PurifyReagents No

Caption: Decision tree for troubleshooting low Heck reaction yield.

Problem 2: Incomplete Hydrogenation of the Acrylate Intermediate

Probable Cause & Solution System

Probable CauseDiagnostic CheckRecommended Solution & Scientific Rationale
Catalyst Poisoning Analyze starting material for sulfur or other common catalyst poisons.Solution: Pass the acrylate intermediate through a plug of silica gel or activated carbon before hydrogenation. This removes trace impurities that can irreversibly bind to the active sites of the palladium catalyst.
Insufficient Hydrogen Pressure Monitor hydrogen uptake. If it stalls prematurely, pressure may be too low for the scale.Solution: Increase hydrogen pressure (within vessel safety limits). Higher pressure increases the concentration of hydrogen at the catalyst surface, driving the reaction forward, especially important in viscous, large-volume reactions.
Poor Mass Transfer Observe stirring efficiency. Is the catalyst well-suspended?Solution: Improve agitation. At scale, ensuring the solid catalyst, liquid substrate, and gaseous hydrogen are adequately mixed is critical for good reaction rates. Consider a different stirrer design (e.g., gas-inducing impeller).
Problem 3: Difficult Purification of the Final Product

Probable Cause & Solution System

Probable CauseDiagnostic CheckRecommended Solution & Scientific Rationale
Residual Palladium Contamination Analyze the crude product by ICP-MS for palladium levels.Solution: Implement a palladium scavenging step before final crystallization. Treatments with agents like activated carbon or specialized silica-based scavengers can effectively reduce palladium levels to meet regulatory requirements (often <10 ppm). [4]
Oily Product / Poor Crystallization Product oils out during crystallization attempts.Solution: Perform a solvent screen for crystallization. A common technique is to dissolve the crude acid in a good solvent (e.g., ethyl acetate, TBME) and then add an anti-solvent (e.g., heptane, hexanes) until turbidity is observed, then cool slowly. This controlled precipitation promotes crystal growth over oiling. [5][6]
Formation of Emulsions During Workup Persistent emulsion forms at the aqueous/organic interface during extraction after hydrolysis.Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer. This increases the ionic strength of the aqueous phase, which helps to break emulsions by destabilizing the interface. Alternatively, filtration through a pad of Celite can be effective.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with the aryl bromide is slow. Should I use 1,3,5-tribromobenzene instead of the dibromo-iodo starting material? A: While aryl bromides can be used, the oxidative addition step is significantly faster for aryl iodides (Reactivity: I > Br > Cl). [3]Using 1,3-dibromo-5-iodobenzene allows for more facile, selective coupling at the iodine position under milder conditions, which is highly advantageous for scale-up as it reduces thermal stress on the catalyst and reactants.

Q2: How critical is the choice of phosphine ligand for this reaction? A: It is extremely critical. Simple ligands like triphenylphosphine (PPh₃) may suffice on a small scale but often lead to catalyst deactivation at the higher temperatures and longer reaction times required for scale-up. [7]The use of electron-rich, bulky ancillary ligands (e.g., biaryl phosphines) has revolutionized palladium-catalyzed cross-coupling by stabilizing the catalyst and promoting the difficult oxidative addition step. [8][9] Q3: What is the role of a phase-transfer catalyst (PTC) like TBABr in the Heck reaction? A: Tetrabutylammonium bromide (TBABr) or chloride (TBACl) can accelerate the reaction, especially under heterogeneous conditions (e.g., with K₂CO₃). It is believed to function by creating a more soluble halide-palladium complex and promoting an "anionic pathway" for the catalytic cycle, which can be faster. [10] Q4: Can I perform the hydrolysis of the ethyl ester under acidic conditions instead of basic? A: While possible, basic hydrolysis (saponification) followed by acidic workup is generally preferred for scale-up. It is typically faster, irreversible, and avoids the high temperatures and pressures often required for acid-catalyzed hydrolysis, which can lead to byproduct formation.

Q5: What are the primary safety concerns when scaling up this process? A: Key concerns include:

  • Hydrogenation: Hydrogen is highly flammable. Ensure proper grounding of equipment and use of an inert atmosphere (e.g., nitrogen purging) before and after the reaction.

  • Palladium Catalysts: Palladium on carbon (Pd/C) can be pyrophoric, especially when dry and exposed to air after use. Quench the catalyst carefully under a nitrogen blanket with water before filtration.

  • Exothermic Reactions: Both the Heck reaction and the final acid-base workup can be exothermic. Ensure adequate cooling capacity and control the rate of addition of reagents at scale.

Experimental Protocols

Step 1: Synthesis of Ethyl (E)-3-(3,5-dibromophenyl)acrylate (Lab Scale)
  • To a three-necked, round-bottomed flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1,3-dibromo-5-iodobenzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.02 eq).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous, degassed N,N-Dimethylformamide (DMF) via cannula.

  • Add ethyl acrylate (1.2 eq) followed by triethylamine (2.0 eq).

  • Heat the reaction mixture to 100 °C and monitor by TLC or HPLC until the starting aryl iodide is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst. [11]7. Pour the filtrate into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization from ethanol/water to yield the title compound.

Scale-Up Considerations:

  • Catalyst: For scales >100g, consider using a more robust catalyst system, such as Pd₂(dba)₃ with a biaryl phosphine ligand (e.g., XPhos), which can often be used at lower loadings (0.01-0.1 mol%). [4][12]* Solvent: DMAc may be preferred over DMF for its higher boiling point and greater stability at scale.

  • Workup: Direct crystallization from the reaction mixture by adding an anti-solvent (e.g., water or heptane) can be more efficient than a full extractive workup.

Step 2 & 3: Hydrogenation and Hydrolysis to this compound
  • Dissolve the acrylate intermediate from Step 1 in ethanol or ethyl acetate in a suitable hydrogenation vessel.

  • Add 5-10 wt% Palladium on Carbon (Pd/C, 50% wet) catalyst (typically 1-2 mol% Pd).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by HPLC for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper. Wash with the reaction solvent.

  • To the filtrate, add an aqueous solution of sodium hydroxide (NaOH, 3.0 eq) and heat to 50-60 °C until saponification is complete (monitor by TLC/HPLC).

  • Cool the mixture, remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove non-acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add concentrated HCl or citric acid solution until the pH is ~2. [5]11. The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

References

  • Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole - Benchchem.
  • Heck reaction - Wikipedia. [Link]
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design - PubMed. [Link]
  • Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. | Semantic Scholar. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC - NIH. [Link]
  • Malonic ester synthesis - Wikipedia. [Link]
  • Malonic Ester Synthesis - Organic Chemistry Portal. [Link]
  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - Semantic Scholar. [Link]
  • Heck Reaction - Organic Chemistry Portal. [Link]
  • ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchG
  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. [Link]
  • Malonic acid, bromo-, ethyl ester - Organic Syntheses Procedure. [Link]
  • Heck Reaction - Chemistry LibreTexts. [Link]
  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Public
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. [Link]
  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. [Link]
  • Process for the preparation of 3-phenylpropionic acid - Google P
  • Heck Cross-Coupling| CSIR 2018| Problem Solved| ChemOrgChem - YouTube. [Link]
  • 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal - Wipf Group. [Link]
  • Heck Coupling - NROChemistry. [Link]
  • 2-phenylpropionic acid - Organic Syntheses Procedure. [Link]
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH) - Organic Syntheses Procedure. [Link]
  • Preparation method for 2-phenylpropionic acid - Google P
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. [Link]
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. [Link]
  • Preparation of 3-bromo-3-phenylpropanoic acid - PrepChem.com. [Link]
  • Large Scale Synthesis of Enantiomerically Pure ( S )‐3‐(4‐Bromophenyl)

Sources

Preventing decomposition of 3-(3,5-Dibromophenyl)propanoic acid during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(3,5-Dibromophenyl)propanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges encountered during the synthesis and purification of this compound. My goal is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Overview & Key Stability Characteristics

This compound is a substituted aromatic carboxylic acid. Structurally, it possesses a stable aromatic ring due to its delocalized pi system.[1] The two bromine atoms are strong electron-withdrawing groups, which can influence the reactivity of the ring and the acidity of the carboxyl group. The saturated propanoic acid side chain is generally stable; however, like many carboxylic acids, the molecule's stability during workup is highly dependent on the conditions employed, particularly temperature and pH. While the compound is stable under recommended storage conditions, aggressive workup procedures can lead to degradation and reduced yields.[2]

The primary concern during workup is preventing unwanted side reactions such as decarboxylation, which can be promoted by excessive heat, or other acid/base-catalyzed degradations.[3][4] This guide provides robust, tested procedures to ensure the highest possible recovery and purity of your target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues reported by users during the workup of this compound.

Q1: My final yield is significantly lower than expected after the workup. What are the likely causes?

Low yield is a common problem that can often be traced back to one of three areas: incomplete reaction, mechanical loss, or chemical decomposition.

  • Incomplete Reaction: Always verify reaction completion via a suitable analytical method (TLC, LC-MS, GC-MS) before initiating the workup. Quenching a reaction prematurely is a frequent source of low yields.

  • Mechanical Loss: This can occur at several stages.

    • Emulsion Formation: Aromatic compounds can sometimes form stable emulsions during liquid-liquid extraction, trapping product between the aqueous and organic layers.[5] See Q3 for mitigation strategies.

    • Incomplete Extraction: Your product may have some solubility in the aqueous layer, especially if the pH is not optimal.[6] Perform multiple extractions with fresh organic solvent and check the aqueous layer by TLC to ensure complete recovery.

    • Premature Precipitation: The product might precipitate during washes if solvent polarity or pH changes unexpectedly.

  • Chemical Decomposition: This is the most insidious cause of yield loss. The most probable pathway is thermal decarboxylation. Exposing the compound, especially in its crude state, to high temperatures during solvent removal is a primary cause.

Q2: I suspect my product is decomposing. What are the tell-tale signs?

Observing the reaction mixture and isolated crude product closely can provide clues.

  • Gas Evolution: Bubbling or pressure buildup upon heating the crude product (after solvent evaporation) can be a sign of decarboxylation (release of CO₂).

  • TLC Analysis: The appearance of new, less polar spots on the TLC plate after workup, compared to a sample taken directly from the completed reaction mixture, indicates degradation. The decarboxylated product, 1,3-dibromo-5-ethylbenzene, would be significantly less polar.

  • Color Change: Unexplained darkening or charring of the product, particularly upon heating, suggests decomposition.

  • NMR Spectroscopy: In the ¹H NMR of the crude product, the disappearance or diminished integration of the characteristic methylene protons (triplets around 2.6-3.0 ppm) adjacent to the carboxyl group and aromatic ring, relative to the aromatic protons, can indicate decomposition at the side chain.

Q3: I'm struggling with a persistent emulsion during my ethyl acetate/water extraction. How can I resolve it?

Emulsions are a common headache in organic workups.[7] Here is a tiered approach to breaking them:

  • Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, layers separate on their own.

  • Add Brine: Add a small volume of saturated aqueous sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which often forces the layers apart.[7]

  • Gentle Agitation: Gently swirl the funnel instead of vigorously shaking it.

  • Filtration: As a last resort, filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the microscopic droplets forming the emulsion.

Q4: Can I use a strong base like NaOH for an acid-base extraction to purify my product?

Yes, you can, but with caution. An acid-base extraction is an excellent method for purifying carboxylic acids.[8] The general procedure involves using a base to convert the carboxylic acid into its water-soluble carboxylate salt.

  • Recommended Bases: We recommend using a saturated solution of sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃). These are sufficiently basic to deprotonate the carboxylic acid but are mild enough to prevent potential side reactions. Vigorous CO₂ evolution will occur, so add the basic solution slowly and vent the separatory funnel frequently.[5]

  • Using Sodium Hydroxide (NaOH): A dilute solution of NaOH (e.g., 1 M) can be used and is often employed in ester hydrolysis to yield the carboxylate salt.[9] The dibromophenylpropanoic acid structure is generally robust enough to handle it. However, as a best practice, using milder bases like carbonates reduces the risk of any unforeseen base-catalyzed reactions.

Q5: When I acidify the basic aqueous layer, my product comes out as a sticky oil, not a solid. What should I do?

This is known as "oiling out" and can make handling difficult.

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass can induce crystallization.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a single tiny crystal to the oiled-out mixture.

  • Re-extraction: If the product remains an oil, extract it back into an organic solvent (like dichloromethane or ethyl acetate), dry the organic layer, and concentrate it carefully. The resulting crude oil can then be purified by crystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) or by column chromatography. A procedure for a similar compound found that cooling the acidified solution in an ice bath promoted crystallization from an initial oil.[10]

Visualized Workflows & Mechanisms

To better illustrate the key processes, the following diagrams outline the recommended workup and a potential degradation pathway.

Potential Decomposition Pathway

While this compound is stable at room temperature, it can be susceptible to thermal decarboxylation under harsh conditions, leading to the formation of 1,3-dibromo-5-ethylbenzene and carbon dioxide. Minimizing heat during workup is critical to prevent this.

cluster_main Potential Thermal Decomposition This compound This compound 1,3-Dibromo-5-ethylbenzene + CO2 1,3-Dibromo-5-ethylbenzene + CO2 This compound->1,3-Dibromo-5-ethylbenzene + CO2 High Heat (e.g., >100°C) [Decarboxylation]

Caption: Potential thermal decomposition of the target compound.

Recommended Workup Workflow

This flowchart outlines a robust procedure for isolating the product after the reaction is complete, designed to maximize yield and purity.

cluster_acidification Product Isolation start 1. Reaction Completion (Verified by TLC/LC-MS) quench 2. Quench Reaction (e.g., add water or dilute acid) start->quench extract 3. Extract with Organic Solvent (e.g., Ethyl Acetate, 3x) quench->extract wash_bicarb 4. Wash Organic Layer (Sat. aq. NaHCO3, 2x) SAVE AQUEOUS LAYER extract->wash_bicarb wash_brine 5. Wash Organic Layer (Brine, 1x) wash_bicarb->wash_brine Organic Layer acidify 8. Acidify Saved Aqueous Layer (Cold 1M HCl to pH ~2) wash_bicarb->acidify Aqueous Layer (Contains Product Salt) dry 6. Dry Organic Layer (Anhydrous Na2SO4 or MgSO4) wash_brine->dry concentrate 7. Concentrate in Vacuo (T < 40°C) dry->concentrate crude Crude Byproducts concentrate->crude precipitate 9. Collect Precipitate (Vacuum Filtration) acidify->precipitate wash_solid 10. Wash Solid (Cold Deionized Water) precipitate->wash_solid dry_solid 11. Dry Solid Under Vacuum wash_solid->dry_solid final_product Pure this compound dry_solid->final_product

Caption: Recommended acid-base extraction workflow for purification.

Protocol: Optimized Workup & Purification

This protocol utilizes a mild acid-base extraction to isolate and purify this compound with high recovery.

Prerequisites:

  • Confirm reaction completion by TLC, LC-MS, or other appropriate methods.

  • Allow the reaction mixture to cool to room temperature.

Methodology:

  • Quenching: If the reaction was run under anhydrous or basic conditions, cautiously quench it by adding deionized water or a dilute acid (e.g., 1 M HCl) while stirring in an ice bath.

  • Solvent Dilution: Dilute the quenched reaction mixture with an appropriate extraction solvent. Ethyl acetate is a good first choice. Use a volume roughly 2-3 times that of the initial reaction solvent.

  • Transfer: Transfer the mixture to a separatory funnel of appropriate size.

  • Initial Wash (Optional): Wash the organic layer once with deionized water to remove highly water-soluble byproducts. Separate the layers.

  • Base Extraction:

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: Add the first portion slowly and without stoppering the funnel, as CO₂ evolution may be vigorous.

    • Stopper the funnel, invert, and immediately vent. Shake gently, venting frequently, until gas evolution ceases.

    • Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask or beaker. This layer now contains your product as its sodium salt.

    • Repeat the base extraction on the organic layer one or two more times, combining all aqueous extracts. This ensures complete recovery.

  • Acidification & Precipitation:

    • Cool the combined basic aqueous extracts in an ice bath.

    • While stirring, slowly add 1 M HCl dropwise. Monitor the pH with litmus paper or a pH meter. Continue adding acid until the solution is acidic (pH ~2).

    • A white precipitate of your product should form. A detailed procedure for a similar bromo-substituted acid notes the formation of a white cloudy precipitate at this stage.[9]

    • Continue stirring in the ice bath for 15-30 minutes to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with several portions of cold deionized water to remove any inorganic salts.

    • Continue to pull a vacuum for several minutes to partially dry the solid.

  • Drying: Transfer the solid to a watch glass or crystallization dish and dry to a constant weight, preferably in a vacuum oven at a low temperature (<40°C).

Data Summary Table
PropertyValueSource
Molecular Formula C₉H₈Br₂O₂[11]
Molecular Weight 307.97 g/mol [11]
Appearance Off-white to white solid[9]
Stability Stable under recommended storage conditions.[2]

References

  • Yan, G., & Zhang, Y. (2016). Decarboxylative functionalization of cinnamic acids. Organic & Biomolecular Chemistry, 14(35), 8297-8311. [Link]
  • Frontier, A. J. (n.d.). Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
  • Aldabalde, V., et al. (2014). Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production.
  • Request PDF: Decarboxylative Functionalization of Cinnamic Acids. (2016).
  • Harris, T. W., et al. (2019). Decarboxylation of cinnamic acids using a ruthenium sawhorse. Polyhedron, 172, 114-118. [Link]
  • Sharma, P., et al. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. [Link]
  • Burlingame, R. P., & Chapman, P. J. (1983). Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. Journal of bacteriology, 155(1), 113–121. [Link]
  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. [Link]
  • Rivas, L., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. International Journal of Molecular Sciences, 24(4), 3350. [Link]
  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry & Biochemistry. [Link]
  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and environmental microbiology, 64(8), 3099–3102. [Link]
  • Frontier, A. J. (n.d.). How To Run A Reaction: The Workup. University of Rochester Department of Chemistry. [Link]
  • Jasperse, C. P. (n.d.). Synthesis of Carboxylic Acids. Concordia College. [Link]
  • Frontier, A. J. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. [Link]
  • Burlingame, R. P., & Chapman, P. J. (1983). Catabolism of Phenylpropionic Acid and Its 3-Hydroxy Derivative by Escherichia coli. Journal of Bacteriology, 155(1), 113-121. [Link]
  • Salmi, T., et al. (2000). Acid catalytic effects in the chlorination of propanoic acid. Journal of Chemical Technology & Biotechnology, 75(8), 709-718. [Link]
  • Reusch, W. (2013). Aromatic Compounds Are Unusually Stable. Chemistry LibreTexts. [Link]
  • Organic Chemistry Tutor. (2024, April 5). Synthesis of Carboxylic Acids | 4 Must-Know Reactions [Video]. YouTube. [Link]
  • Gabrienko, A. A., et al. (2021). Catalytic Pyrolysis of Aliphatic Carboxylic Acids into Symmetric Ketones over Ceria-Based Catalysts: Kinetics, Isotope Effect and Mechanism.
  • Gabrienko, A. A., et al. (2021). Catalytic pyrolysis of propionic acid supported on the nanocomposites...
  • Amendt, B. A., et al. (1989). The enzymatic basis for the dehydrogenation of 3-phenylpropionic acid: in vitro reaction of 3-phenylpropionyl-CoA with various acyl-CoA dehydrogenases.
  • Khan Academy. (n.d.).
  • Bio, M. M., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]
  • PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. [Link]
  • Das, P., et al. (2018). Acetic Acid/Propionic Acid Conversion on Metal Doped Molybdenum Carbide Catalyst Beads for Catalytic Hot Gas Filtration.
  • National Center for Biotechnology Information. (n.d.). Propionic Acid.
  • Request PDF: Conversion of propionic acid and 3-pentanone to hydrocarbons on ZSM-5 catalysts: Reaction pathway and active site. (2021).
  • Britannica. (n.d.). Carboxylic acid. [Link]
  • Wikipedia. (n.d.). Bromine. [Link]
  • Chemistry For Everyone. (2024, January 25). What Is Workup In Organic Chemistry? [Video]. YouTube. [Link]
  • LibreTexts. (2021). Preparing Carboxylic Acids. [Link]
  • Khan Academy. (2010, October 11). Bromination of benzene [Video]. YouTube. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • Allen, C. F. H., & VanAllan, J. (1946). α,β-DIPHENYLPROPIONIC ACID. Organic Syntheses, 26, 47. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-(3-bromophenyl)propanoic Acid.
  • Google Patents. (n.d.).

Sources

Navigating Synthesis: A Technical Support Center for Optimizing Solvent Systems in 3-(3,5-Dibromophenyl)propanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for optimizing reactions involving 3-(3,5-Dibromophenyl)propanoic acid. This resource is tailored for researchers, chemists, and drug development professionals seeking to overcome common hurdles in synthesis. The selection of an appropriate solvent system is paramount, often dictating the success, yield, and purity of a reaction. This guide provides field-proven insights, troubleshooting protocols, and systematic approaches to solvent selection for this versatile building block.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the handling and reactivity of this compound, with a focus on solvent interactions.

Q1: What are the recommended starting solvents for dissolving this compound?

A1: Due to its molecular structure, which contains both a polar carboxylic acid group and a nonpolar dibromophenyl ring, this compound exhibits moderate to good solubility in a range of polar aprotic solvents. We recommend starting with solvents such as Tetrahydrofuran (THF) , Acetone , Ethyl Acetate , or Dimethylformamide (DMF) . Polar protic solvents like Methanol and Ethanol are also viable options, though they may offer slightly lower solubility at room temperature. The compound is generally poorly soluble in nonpolar solvents like hexanes and toluene.

Q2: My reaction is stalling or showing low conversion. Could the solvent be the primary cause?

A2: Yes, absolutely. An unsuitable solvent is a frequent cause of poor reaction performance. There are two primary ways a solvent can hinder your reaction:

  • Poor Solubility: If your starting material or key reagents are not fully dissolved, the reaction becomes diffusion-limited, leading to slow rates and incomplete conversion.

  • Transition State Destabilization: The solvent's polarity and its ability to solvate ions or polar intermediates are critical. An incorrect solvent can destabilize the reaction's transition state, increasing the activation energy and slowing the reaction down.

Q3: Are there specific solvents I should avoid when working with this compound?

A3: Certain solvents can be reactive or incompatible depending on the desired transformation:

  • Protic Solvents (e.g., water, alcohols): These should be strictly avoided when using water-sensitive reagents such as organometallics, strong bases (like NaH), or certain coupling agents that can be hydrolyzed.

  • Strongly Basic Solvents (e.g., pyridine, triethylamine used as a solvent): These can deprotonate the carboxylic acid to form a carboxylate salt. This may be desirable for some reactions but can inhibit others, such as Fischer esterification.

Q4: How does my choice of reaction solvent impact downstream purification?

A4: Solvent selection has significant implications for purification.

  • Low-Boiling Solvents (e.g., Dichloromethane, Diethyl Ether, Ethyl Acetate): These are generally preferred as they are easily removed under reduced pressure, simplifying product isolation.

  • High-Boiling Solvents (e.g., DMF, DMSO, Toluene): These can be difficult to remove completely and often require aqueous workups and extractions to partition the product away from the solvent. Residual high-boiling solvents can interfere with crystallization and chromatographic purification.

Part 2: Troubleshooting Guides for Common Reactions

This section provides a problem-and-solution framework for specific synthetic challenges.

Scenario 1: Low Yield in Fischer Esterification

Problem: "I am attempting to synthesize the methyl ester of this compound using methanol and a sulfuric acid catalyst, but my yields are consistently low (<50%)."

Causality Analysis: The Fischer esterification is a reversible, equilibrium-limited reaction.[1][2][3] Low yields are almost always due to the presence of the water byproduct, which drives the equilibrium back towards the starting materials through hydrolysis.[3]

Troubleshooting Protocol:

  • Shift the Equilibrium with Excess Reagent: The most straightforward method to drive the reaction forward is to use one of the reagents in a large excess. Since methanol is an inexpensive and relatively low-boiling solvent, it should be used as the reaction solvent to ensure it is present in a large molar excess.[2][3]

  • Actively Remove Water: For more stubborn esterifications, active removal of water is necessary.

    • Method A (Co-solvent Azeotrope): While methanol doesn't form an effective azeotrope with water, you can run the reaction with a different alcohol (e.g., butanol) in a solvent like toluene. Using a Dean-Stark apparatus will physically sequester the water as it forms, pulling the equilibrium towards the product.[1]

    • Method B (Drying Agents): Incorporating molecular sieves (3Å or 4Å) into the reaction mixture can chemically trap the water byproduct.

Optimized Experimental Protocol (Methanol as Solvent):

  • Dissolve this compound (1.0 eq) in anhydrous methanol (20-50 fold molar excess).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).[1]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

  • Remove the excess methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization as needed.

Scenario 2: Byproduct Formation in Suzuki Cross-Coupling

Problem: "I am performing a Suzuki coupling on the aryl bromide positions, but I'm observing significant protodebromination (loss of bromine) and homocoupling of my boronic acid reagent."

Causality Analysis: The solvent system in a Suzuki coupling is critical for stabilizing the palladium catalyst and facilitating the transmetalation step.[4][5] Improper solvent choice or the presence of oxygen can lead to catalyst decomposition and promote undesired side reactions. The base used to activate the boronic acid must also be compatible with the solvent system.[5]

Troubleshooting Protocol:

  • Solvent System Selection: Suzuki reactions often perform best in a mixture of an organic solvent and an aqueous base.

    • Common Organic Solvents: Dioxane, Toluene, and Dimethoxyethane (DME) are excellent choices. Toluene is less polar, while Dioxane and DME offer better solubility for polar substrates. A 2:1 or 3:1 ratio of organic solvent to aqueous base is a good starting point.[4]

    • Avoid Protic Solvents as the Primary Organic Phase: While some reactions work in ethanol/water, they can sometimes increase the rate of protodebromination.[6]

  • Rigorous Degassing is Mandatory: Oxygen can oxidize the active Pd(0) catalyst, leading to catalyst death and promoting homocoupling. The reaction solvent and the assembled reaction mixture must be thoroughly degassed. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Base and Solvent Compatibility: Ensure your base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is sufficiently soluble in the aqueous portion of your solvent system to effectively activate the boronic acid for transmetalation.

Data Presentation: Impact of Solvent on Suzuki Coupling Selectivity

Solvent System (Organic/Aqueous)Typical Desired Product YieldProtodebrominationHomocouplingNotes
Toluene / 2M Na₂CO₃Good-ExcellentLowModerateGood for less polar substrates.
1,4-Dioxane / 2M K₂CO₃ExcellentLowLowVersatile, good for a wide range of substrates.
DME / 2M K₃PO₄ExcellentVery LowLowOften used for challenging or sterically hindered couplings.
Ethanol / WaterModerate-GoodCan be significantModerateSimpler, greener option but may require more optimization.[7]

Visualization: Simplified Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br ArPdBr Ar-Pd(II)-Br(L₂) OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal Ar'-B(OR)₂ + Base ArPdArB Ar-Pd(II)-Ar'(L₂) Transmetal->ArPdArB RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product Solvent_Workflow Start 1. Define Reaction (Reactants, Mechanism) Solubility 2. Test Solubility of Key Reactants Start->Solubility Initial_Screen 3. Initial Screen (Polar Aprotic, Polar Protic, Nonpolar) Solubility->Initial_Screen Small_Scale 4. Run Small-Scale Parallel Reactions Initial_Screen->Small_Scale Analysis 5. Analyze Outcomes (LCMS, TLC, NMR Yield) Small_Scale->Analysis Decision Optimal? Analysis->Decision Optimization 6. Refine & Optimize (Mixtures, Additives) Decision->Optimization No Scale_Up 7. Validate & Scale-Up Decision->Scale_Up Yes Optimization->Small_Scale

Caption: A systematic workflow for experimental solvent optimization.

By employing the principles and structured troubleshooting methods outlined in this guide, you can more effectively and efficiently optimize the solvent systems for your reactions involving this compound, leading to improved yields, higher purity, and more robust synthetic processes.

References

  • Effect of solvent on the Suzuki reaction.
  • Suzuki–Miyaura aryl–aryl cross-coupling reaction between bromobenzene and phenylboronic acid in various solvent mixtures.
  • Suzuki Coupling.Organic Chemistry Portal.[Link]
  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported C
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
  • Fischer Esterification-Typical Procedures.OperaChem.[Link]
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.Chem LibreTexts.[Link]

Sources

Technical Support Center: Byproduct Identification in 3-(3,5-Dibromophenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3,5-dibromophenyl)propanoic acid. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct formation across various synthetic routes. Our focus is on not just identifying these impurities, but understanding their origin to enable rational optimization of your reaction conditions.

I. Malonic Ester Synthesis Route: A Common Workhorse

The malonic ester synthesis is a robust and frequently employed method for the preparation of carboxylic acids.[1] The synthesis of this compound via this route typically involves the alkylation of diethyl malonate with 3,5-dibromobenzyl bromide, followed by hydrolysis and decarboxylation.

Malonic_Ester_Synthesis reagents1 Diethyl Malonate + NaOEt intermediate1 Alkylated Diethyl Malonate reagents1->intermediate1 Enolate Formation & Alkylation reagents2 3,5-Dibromobenzyl Bromide reagents2->intermediate1 intermediate2 Substituted Malonic Acid intermediate1->intermediate2 Hydrolysis reagents3 1. NaOH, H₂O 2. H₃O⁺ reagents3->intermediate2 product This compound intermediate2->product Decarboxylation reagents4 Heat (Δ) reagents4->product

Figure 1: General workflow for the malonic ester synthesis of this compound.
Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with a higher molecular weight impurity. What is it and how can I prevent it?

A1: This is a classic case of dialkylation .[2] The mono-alkylated malonic ester still possesses one acidic proton on the α-carbon. If a sufficient excess of base and alkylating agent are present, a second alkylation can occur, leading to the formation of diethyl 2,2-bis(3,5-dibromobenzyl)malonate.

Dialkylation start Mono-alkylated Malonic Ester dialkylated Dialkylated Byproduct start->dialkylated Deprotonation base NaOEt base->dialkylated alkyl_halide 3,5-Dibromobenzyl Bromide alkyl_halide->dialkylated Second Alkylation

Figure 2: Formation of the dialkylated byproduct.
  • Identification:

    • MS: Look for a molecular ion peak corresponding to C₁₉H₁₆Br₄O₄.

    • ¹H NMR: Absence of the methine proton (CH) signal on the α-carbon. You will observe two sets of signals for the benzyl groups.

    • ¹³C NMR: Absence of the methine carbon signal and a quaternary carbon signal in its place.

  • Troubleshooting & Prevention:

    • Stoichiometry Control: Use a slight excess of diethyl malonate relative to the 3,5-dibromobenzyl bromide.[3]

    • Order of Addition: Add the base to the diethyl malonate first to ensure complete enolate formation before slowly adding the alkylating agent.

    • Base Equivalents: Use only one equivalent of base.

Q2: My reaction seems to stall at an intermediate stage, and I'm isolating a compound that is not my final product but is also not the starting material. What could it be?

A2: You are likely isolating one of two intermediates: the mono-alkylated malonic ester or the substituted malonic acid . This points to incomplete hydrolysis or incomplete decarboxylation.

  • Incomplete Hydrolysis: If the saponification step is not complete, you will have the mono-alkylated diethyl malonate.[4]

    • Identification:

      • ¹H NMR: Presence of the characteristic quartet and triplet signals of the ethyl groups.

      • IR: Strong C=O stretch of the ester.

    • Troubleshooting:

      • Reaction Time/Temperature: Increase the reaction time and/or temperature during the hydrolysis step.

      • Base Concentration: Ensure a sufficient excess of NaOH is used.

  • Incomplete Decarboxylation: The substituted malonic acid is a β-dicarboxylic acid and will decarboxylate upon heating. If this step is incomplete, this intermediate will be present in your product.[5]

    • Identification:

      • ¹H NMR: Broader carboxylic acid proton signal integrating to 2H.

      • ¹³C NMR: Presence of two carboxylic acid carbon signals.

      • TLC: This compound will be significantly more polar than the final product.

    • Troubleshooting:

      • Temperature: Ensure the reaction is heated to a sufficiently high temperature for decarboxylation (often >150 °C).[6]

      • Acidic Conditions: Decarboxylation is often facilitated under acidic conditions.[1]

ByproductKey Identification FeaturePrevention Strategy
Dialkylated ProductAbsence of α-methine proton in ¹H NMRUse slight excess of diethyl malonate
Mono-alkylated EsterEthyl group signals in ¹H NMRIncrease hydrolysis time/temperature
Substituted Malonic AcidTwo carboxylic acid signals in ¹³C NMREnsure sufficient heating for decarboxylation

II. Heck Reaction Route: A Palladium-Catalyzed Approach

The Heck reaction offers an alternative route by coupling an aryl halide with an alkene, such as an acrylate.[7] For this synthesis, 1,3-dibromo-5-iodobenzene would be reacted with ethyl acrylate, followed by hydrolysis and reduction of the resulting cinnamate derivative.

Heck_Reaction reagents1 1,3-Dibromo-5-iodobenzene + Ethyl Acrylate intermediate1 Ethyl 3-(3,5-Dibromophenyl)acrylate reagents1->intermediate1 catalyst Pd Catalyst + Base catalyst->intermediate1 Heck Coupling intermediate2 3-(3,5-Dibromophenyl)cinnamic Acid intermediate1->intermediate2 Hydrolysis reagents2 1. NaOH, H₂O 2. H₃O⁺ reagents2->intermediate2 product This compound intermediate2->product Reduction reagents3 H₂, Pd/C reagents3->product Isomerization desired_heck Desired α,β-Unsaturated Ester isomerized_heck Isomerized Byproduct desired_heck->isomerized_heck Re-addition/Elimination pd_hydride [Pd-H] pd_hydride->isomerized_heck

Figure 4: Double bond isomerization in the Heck product.
  • Identification:

    • ¹H NMR: Complex vinyl proton signals in the crude Heck product before reduction. After reduction, you may see different isomers of the final product.

  • Troubleshooting & Prevention:

    • Additives: The addition of certain salts, such as silver carbonate, can sometimes suppress double bond isomerization. [8] * Ligand Choice: The choice of phosphine ligand can influence the degree of isomerization.

Q3: My final product contains an unsaturated impurity. What is it?

A3: This is the unreduced cinnamic acid derivative . The final step of this synthetic route is the reduction of the carbon-carbon double bond. Incomplete reduction will result in this impurity being carried through to the final product.

  • Identification:

    • ¹H NMR: Presence of vinyl proton signals.

    • Bromine Test: The presence of the double bond will decolorize a solution of bromine.

  • Troubleshooting & Prevention:

    • Catalyst Activity: Ensure your hydrogenation catalyst (e.g., Pd/C) is active.

    • Hydrogen Pressure/Reaction Time: Increase the hydrogen pressure and/or the reaction time for the reduction step.

III. Friedel-Crafts Acylation Route

This route involves the acylation of 1,3-dibromobenzene with succinic anhydride, followed by reduction of the resulting keto-acid.

Frequently Asked Questions (FAQs)

Q1: I'm getting a mixture of regioisomers. Why?

A1: The bromine atoms are ortho-, para-directing groups. In 1,3-dibromobenzene, acylation can occur at the 2-, 4-, and 6-positions. While the 2-position is sterically hindered, acylation at the 4- and 6-positions (which are equivalent) is expected. However, depending on the reaction conditions, you may get a mixture of products.

  • Identification:

    • ¹H and ¹³C NMR: A complex mixture of aromatic signals corresponding to different substitution patterns.

  • Troubleshooting & Prevention:

    • Reaction Conditions: Carefully control the reaction temperature and the Lewis acid catalyst used, as this can influence regioselectivity. [9] Q2: The reduction of the ketone is giving me other byproducts. What should I be aware of?

A2: The choice of reduction method is critical.

  • Clemmensen Reduction (Zn(Hg), HCl): This is performed under strongly acidic conditions and may not be suitable if other acid-sensitive functional groups are present. [10]* Wolff-Kishner Reduction (H₂NNH₂, KOH): This is performed under strongly basic conditions and is not suitable for base-sensitive substrates. [11]Side reactions such as azine formation can occur. [12]

IV. Analytical Methods for Byproduct Identification

A combination of analytical techniques is essential for the unambiguous identification of byproducts. [13]

  • High-Performance Liquid Chromatography (HPLC): An excellent tool for determining the purity of your sample and for isolating impurities for further characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts. The mass spectrum provides information about the molecular weight and fragmentation pattern of the impurity. [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of byproducts. [14]* Infrared (IR) Spectroscopy: Can help identify the functional groups present in an impurity.

References

  • Wikipedia. Malonic ester synthesis. [Link]
  • Larock, R. C., & Leung, W. Y. (1996). Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. The Journal of Organic Chemistry, 61(14), 4756–4763. [Link]
  • Grokipedia. Malonic ester synthesis. [Link]
  • Semantic Scholar. Regiochemical Control and Suppression of Double Bond Isomerization in the Heck Arylation of 1-(Methoxycarbonyl)-2,5-dihydropyrrole. [Link]
  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]
  • Chemistry LibreTexts. 22.
  • YouTube. Malonic Ester Synthesis. [Link]
  • YouTube. Heck Reaction; Carbon-Carbon Coupling Reaction. [Link]
  • ResearchGate. Suppression of double bond isomerisation in intramolecular Heck reactions using supercritical carbon dioxide. [Link]
  • National Institutes of Health. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon. [Link]
  • ACS Publications.
  • MDPI.
  • Quora. What are Clemmensen and Wolff Kishner reduction?. [Link]
  • Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
  • University of Wisconsin-Madison, Department of Chemistry. The Malonic Ester Synthesis. [Link]
  • Beilstein Journals. On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Wikipedia. Wolff–Kishner reduction. [Link]
  • Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
  • Organic Chemistry Portal.
  • Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. [Link]
  • Semantic Scholar. Reduction of cinnamic acid to cinnamaldehyde and alcohol. [Link]
  • ACS Publications.
  • Master Organic Chemistry.
  • Wikipedia. Clemmensen reduction. [Link]
  • bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. [Link]
  • Master Organic Chemistry.
  • Khan Academy.
  • Google P
  • Wikipedia.
  • University of Calgary. Ch21: Malonic esters. [Link]
  • OpenOChem Learn. Malonic Ester Synthesis. [Link]
  • Organic Chemistry Portal. Wolff-Kishner Reduction. [Link]
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • Chemistry Stack Exchange.
  • ePrints Soton. INVESTIGATION OF THE HECK REACTION AND THE ASSOCIATED CATALYTIC SYSTEMS USING XAFS AND PHOSPHORUS NMR TECHNIQUES. [Link]
  • YouTube. 29 | Friedel Crafts Acylation Acid Anhydride Mechanism | Organic Chemistry |JEE. [Link]
  • Semantic Scholar.
  • SciELO. A green Hunsdiecker reaction of cinnamic acids. [Link]
  • Wikipedia. Intramolecular Heck reaction. [Link]
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. Heck Reaction. [Link]
  • Macmillan Group. The Intramolecular Heck Reaction. [Link]
  • YouTube.
  • YouTube. Friedel-Crafts Acylation Reaction Mechanism EAS Vid 7 by Leah4sci. [Link]
  • CY Chemistry - G

Sources

Technical Support Center: Synthesis of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(3,5-dibromophenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the common challenges associated with this synthesis and significantly increase your reaction yield. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues that can arise during the synthesis of this compound. The most common and reliable methods for this synthesis involve multi-step sequences, such as the malonic ester synthesis or palladium-catalyzed cross-coupling reactions (e.g., the Heck reaction). Direct bromination of 3-phenylpropanoic acid is generally avoided due to poor regioselectivity, as the propanoic acid group is a meta-director, leading to a complex mixture of isomers.

Issue 1: Low Conversion of Starting Material (e.g., 3,5-Dibromobenzyl Bromide or 1,3-Dibromo-5-iodobenzene)

Question: My reaction has stalled, and analysis (TLC, LC-MS) shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?

Answer: Low conversion is a frequent issue that can often be traced back to reaction setup and conditions. Let's break down the potential causes based on two common synthetic routes.

A. For Malonic Ester Synthesis (from 3,5-Dibromobenzyl Bromide):

This classic route involves the alkylation of a malonate ester followed by hydrolysis and decarboxylation.

  • Ineffective Base/Deprotonation: The first step requires the quantitative deprotonation of diethyl malonate to form a nucleophilic enolate. A weak base or insufficient equivalents will result in poor conversion.

    • Solution: Use a strong base such as sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic polar solvent like THF or DMF. Ensure the malonate is fully deprotonated before adding the electrophile (3,5-dibromobenzyl bromide).

  • Poor Quality Reagents: Moisture can quench the enolate and hydrolyze the starting materials.

    • Solution: Use anhydrous solvents and freshly opened or properly stored reagents. Diethyl malonate should be distilled if its purity is questionable. 3,5-dibromobenzyl bromide can degrade over time and should be checked for purity.

  • Insufficient Temperature or Time: The SN2 reaction may be sluggish if the temperature is too low.

    • Solution: While the initial deprotonation is often done at 0°C to room temperature, the alkylation step may require gentle heating (e.g., 50-70°C) to proceed to completion. Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.

B. For Heck Cross-Coupling Reaction (from 1,3-Dibromo-5-iodobenzene and an acrylate):

The Heck reaction is a powerful tool for C-C bond formation but is sensitive to several parameters.[1][2]

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction. It can be deactivated by impurities or fall out of the catalytic cycle.

    • Solution: Ensure high-purity starting materials. Use a robust catalyst system, such as Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand that can stabilize the palladium complex.[3] The choice of ligand is critical and can significantly impact catalyst activity and stability.[2]

  • Incorrect Base Selection: The base is crucial for regenerating the Pd(0) catalyst and neutralizing the HX produced.

    • Solution: Organic bases like triethylamine (TEA) or inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. The choice depends on the solvent and substrate. For polar aprotic solvents like DMF or NMP, inorganic bases are often effective.

  • Suboptimal Temperature: Heck reactions have a specific temperature window for optimal performance. Too low, and the reaction is slow; too high, and catalyst decomposition or side reactions can occur.

    • Solution: Typically, temperatures between 80-120°C are effective. Perform small-scale optimization experiments to find the ideal temperature for your specific substrate and catalyst system.

Issue 2: Significant Formation of Impurities and Side Products

Question: My reaction went to completion, but I have multiple spots on my TLC plate and a complex NMR spectrum. What are these byproducts and how can I prevent them?

Answer: Side product formation is a primary cause of low isolated yields. The nature of the impurities provides clues to optimize the reaction.

  • Side Product: Dialkylation of Malonate: In the malonic ester synthesis, the mono-alkylated product can be deprotonated again and react with a second molecule of benzyl bromide.

    • Prevention: Use a slight excess (1.1 to 1.2 equivalents) of the malonate nucleophile relative to the 3,5-dibromobenzyl bromide electrophile. This ensures the electrophile is consumed before significant dialkylation can occur.

  • Side Product: Incomplete Hydrolysis or Decarboxylation: The final steps of the malonic ester synthesis can sometimes be incomplete.

    • Prevention: For hydrolysis (saponification), ensure you use a sufficient excess of a strong base (e.g., NaOH or KOH) and heat the reaction under reflux for an adequate time to ensure both ester groups are cleaved. For decarboxylation, strong acidification (pH 1-2) followed by heating (often to 100-150°C) is required to drive the reaction to completion.[4]

  • Side Product: Reductive Dehalogenation (Heck Reaction): You may observe the formation of 3-(3-bromophenyl)propanoic acid or even 3-phenylpropanoic acid. This occurs when the aryl-palladium intermediate is reduced instead of coupling with the alkene.

    • Prevention: This side reaction can be promoted by certain bases or high temperatures. The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress dehalogenation and improve the yield of the desired Heck product.[3]

  • Side Product: Homocoupling (Ullmann Coupling): You might detect symmetrical biaryl compounds formed from the coupling of two molecules of the aryl halide.

    • Prevention: This is often a sign of catalyst issues or high temperatures. Using the correct ligand and optimizing the catalyst loading can minimize this pathway.

Issue 3: Low Isolated Yield After Purification

Question: I obtained a good crude yield, but after chromatography or recrystallization, my final isolated yield is very low. What's going wrong during purification?

Answer: Product loss during purification is a frustrating but solvable problem. The key is to understand the physical properties of your target compound.

  • Problem: Product is "Oiling Out" During Recrystallization: The compound precipitates as an oil instead of forming crystals, trapping impurities.

    • Solution: This happens when the solution is supersaturated or cooled too quickly. Try using a solvent system where the product has high solubility when hot and very low solubility when cold (e.g., ethyl acetate/heptane or toluene/hexane).[5] Cool the solution slowly, first to room temperature and then in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.

  • Problem: Difficulty Removing a Close-Running Impurity by Column Chromatography: An impurity has a very similar Rf value to your product.

    • Solution: Optimize your mobile phase. Using a less polar solvent system can often improve separation. If that fails, consider an alternative purification method. Since the product is a carboxylic acid, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., diethyl ether), extract with an aqueous base (e.g., NaHCO₃ solution) to move the acidic product into the aqueous layer, wash the aqueous layer with fresh ether to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your pure product.[6]

  • Problem: Product Decomposition on Silica Gel: Carboxylic acids can sometimes streak or decompose on standard silica gel.

    • Solution: If chromatography is necessary, consider deactivating the silica gel by adding 1-2% triethylamine to your eluent. Alternatively, a short plug of silica filtration may be sufficient to remove baseline impurities without significant product loss.

Frequently Asked Questions (FAQs)

Q1: What is the most robust and scalable synthesis route to achieve a high yield of this compound?

A1: For laboratory-scale and potential scale-up, the malonic ester synthesis is highly reliable and predictable. It uses relatively inexpensive starting materials and avoids costly palladium catalysts. The reaction proceeds in three distinct, high-yielding steps: 1) Alkylation of diethyl malonate with 3,5-dibromobenzyl bromide, 2) Saponification of the diester, and 3) Acid-catalyzed decarboxylation. This route provides excellent control and generally leads to a clean product that is easily purified by recrystallization. A patent describing a similar malonic ester synthesis for a related compound reports yields as high as 85-95% for each step.[4]

Q2: My starting material is 1,3,5-tribromobenzene. Can I use this to synthesize the target compound?

A2: Yes, this is a viable route, but it requires more steps. You would first need to selectively functionalize one of the bromine atoms. A common method is to perform a metal-halogen exchange (e.g., with n-BuLi at low temperature) to form the aryllithium species, which can then be reacted with an electrophile like CO₂ to form 3,5-dibromobenzoic acid. This acid can then be reduced to the corresponding alcohol, converted to the benzyl bromide, and then used in the malonic ester synthesis. This adds several steps compared to starting with 3,5-dibromobenzyl bromide.

Q3: Are there any "green" or more environmentally friendly approaches to this synthesis?

A3: Efforts in green chemistry often focus on reducing waste and using less hazardous reagents. For the Heck reaction, using water as a co-solvent with a suitable catalyst can be a greener alternative to traditional organic solvents like DMF.[7] Additionally, developing a halide-free Heck-type reaction using 3,5-dibromophenylboronic acid as the starting material could be an environmentally benign option as it avoids the generation of halide waste.[7]

Q4: How do I definitively confirm the structure and purity of my final product?

A4: A combination of analytical techniques is essential:

  • ¹H NMR: Will show the characteristic aromatic protons (two doublets or a singlet depending on the pattern) and the two aliphatic methylene groups (-CH₂CH₂-) as triplets.

  • ¹³C NMR: Will confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Will show the molecular ion peak with the characteristic isotopic pattern for two bromine atoms (a 1:2:1 ratio for M, M+2, M+4).

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Optimized Protocol: Malonic Ester Synthesis of this compound

This protocol is designed to maximize yield and purity by carefully controlling each step of the reaction.

Workflow Diagram

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation & Purification A Deprotonate Diethyl Malonate (NaOEt in EtOH, 0°C) B Add 3,5-Dibromobenzyl Bromide (Warm to 60°C) A->B C Reaction Monitoring (TLC) & Aqueous Workup B->C D Hydrolyze Diester (Excess NaOH (aq), Reflux) C->D Crude Diester E Remove EtOH by Distillation D->E F Acidify to pH 1 (Conc. HCl, 0°C) E->F Dicarboxylate Salt Solution G Heat to 120°C (Drive off CO₂) F->G H Cool, Filter & Recrystallize (Toluene/Hexane) G->H I I H->I Pure Product >90% Yield G Start Low Yield Issue Q1 Reaction Incomplete? Start->Q1 Q2 Many Side Products? Start->Q2 Q3 Low Isolated Yield? Start->Q3 A1 Check Reagent Purity & Anhydrous Conditions Q1->A1 Yes A2 Increase Temperature or Reaction Time Q1->A2 Yes A3 Optimize Catalyst/Base (For Heck Reaction) Q1->A3 Yes B1 Adjust Stoichiometry (e.g., excess nucleophile) Q2->B1 Yes B2 Lower Reaction Temp to Reduce Decomposition Q2->B2 Yes B3 Change Ligand/Solvent to Improve Selectivity Q2->B3 Yes C1 Optimize Recrystallization (Solvent, Cooling Rate) Q3->C1 Yes C2 Use Acid-Base Extraction to Remove Neutral Impurities Q3->C2 Yes C3 Use Deactivated Silica if Chromatography is Needed Q3->C3 Yes

Caption: A decision tree for troubleshooting low yields.

References
  • Google Patents. (2009). CN101591232A - The preparation method of 3-(3-halogenophenyl) propionic acid.
  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid.
  • Google Patents. (2011). CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid.
  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • PubMed Central (PMC). (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission.
  • PubMed Central (PMC). (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium.
  • MDPI. (2018). Heck Reaction—State of the Art.

Sources

Technical Support Center: Synthesis of Halogenated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of halogenated phenylpropanoic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of these syntheses, ensuring higher yields, purity, and reproducibility.

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and offering actionable protocols.

Issue 1: Poor Regioselectivity in Aromatic Halogenation

Q1: My halogenation reaction is producing a mixture of ortho, meta, and para isomers instead of the desired single isomer. How can I improve the regioselectivity?

A1: This is a classic challenge in electrophilic aromatic substitution (EAS) and is governed by the electronic effects of the substituents already on the phenyl ring.[1] The propanoic acid side chain is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles (like a halogen) primarily to the meta position. However, other substituents and reaction conditions can complicate this.

Underlying Causes & Solutions:

  • Incorrect Understanding of Directing Effects: The carboxyl group of the propanoic acid is a deactivating, meta-directing group. If you have other substituents on the ring, their combined directing effects must be considered. Activating groups (like alkyl or alkoxy groups) are typically ortho, para-directors.[2]

  • Steric Hindrance: Bulky substituents can sterically hinder the ortho positions, favoring para substitution even with an ortho, para-directing group.[2]

  • Reaction Conditions:

    • Temperature: Higher temperatures can sometimes lead to less selective reactions and the formation of thermodynamically favored, but undesired, isomers.

    • Catalyst: The choice and amount of Lewis acid catalyst (e.g., FeCl₃, FeBr₃, AlCl₃) can influence selectivity.

Troubleshooting Workflow for Regioselectivity

G start Start: Undesired Isomer Mixture q1 Analyze Substituents: - Activating (o,p-directing)? - Deactivating (m-directing)? start->q1 sub_activating Activating Group Present q1->sub_activating Activating sub_deactivating Deactivating Group Present q1->sub_deactivating Deactivating sterics Consider Steric Hindrance sub_activating->sterics meta_favored Meta product is expected. If not observed, check for competing reactions. sub_deactivating->meta_favored para_favored Para product is likely favored. Optimize for para. sterics->para_favored High hindrance ortho_possible Ortho product possible. Consider steric bulk of incoming electrophile. sterics->ortho_possible Low hindrance conditions Optimize Reaction Conditions para_favored->conditions ortho_possible->conditions meta_favored->conditions temp Lower Reaction Temperature conditions->temp catalyst Screen Lewis Acid Catalysts (e.g., milder catalysts like ZnCl₂) conditions->catalyst end Achieve Desired Regioisomer temp->end catalyst->end

Caption: Optimized workflow for Friedel-Crafts acylation.

Issue 4: Product Decomposition via Decarboxylation

Q4: I am losing my final product, and I suspect decarboxylation is occurring. When is this most likely to happen and how can it be prevented?

A4: Decarboxylation is the loss of the carboxyl group as CO₂. [3][4]While simple carboxylic acids are relatively stable, this reaction can be promoted by high temperatures or the presence of certain functional groups that stabilize the resulting carbanion intermediate. [3] Underlying Causes & Solutions:

  • High Temperatures: Excessive heat during reaction work-up or purification (e.g., distillation at high temperatures) is a primary cause.

  • Harsh pH Conditions: Strongly acidic or basic conditions, especially at elevated temperatures, can facilitate decarboxylation.

  • Molecular Structure: The presence of an electron-withdrawing group at the β-position of the carboxylic acid can promote decarboxylation through a cyclic transition state.

Strategies to Minimize Decarboxylation:
  • Purification Method:

    • Opt for recrystallization or column chromatography over high-temperature distillation if the product is thermally labile.

    • If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Work-up Conditions:

    • Avoid prolonged exposure to strong acids or bases at high temperatures. Neutralize the reaction mixture at low temperatures.

  • Storage: Store the final product in a cool, dry, and dark place.

Frequently Asked Questions (FAQs)

Q: Can I introduce the halogen before or after creating the propanoic acid side chain? A: The order of these steps is a critical strategic decision.

  • Halogenate First: If you halogenate the starting benzene derivative first, the halogen (an ortho, para-director) will direct the subsequent Friedel-Crafts acylation. This can be advantageous for achieving para substitution.

  • Acylate First: If you perform the Friedel-Crafts acylation first, the resulting acyl group (a meta-director) will direct the subsequent halogenation to the meta position. The best route depends on the desired final isomer.

Q: What is the best way to purify my final halogenated phenylpropanoic acid? A: Purification strategies depend on the physical properties of your compound and the impurities present.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline solids. Experiment with different solvent systems.

  • Column Chromatography: Useful for separating isomers or removing closely related impurities. [5]* Extraction: An aqueous work-up can remove water-soluble impurities. The product can be extracted into an organic solvent, and the pH can be adjusted to move the carboxylic acid between aqueous and organic layers for purification. [6] Q: My reaction seems to stall before completion. What should I check? A:

  • Catalyst Activity: As mentioned in the troubleshooting guide, catalyst deactivation is a common issue, especially in Friedel-Crafts reactions. [7]2. Purity of Reagents: Ensure your starting materials and solvents are pure and anhydrous.

  • Reaction Time and Temperature: Some reactions may require longer reaction times or gentle heating to proceed to completion. Monitor the reaction by TLC or GC to determine the optimal time.

References

  • Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts. [Link]
  • Chemistry of Benzene: Electrophilic Arom
  • Electrophilic substitution reaction of benzene. BYJU'S. [Link]
  • Decarboxyl
  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts.
  • The Organic Chemistry of Ibuprofen. OrgoSolver. [Link]
  • Preparation of 3-bromo-3-phenylpropanoic acid. PrepChem.com. [Link]
  • Friedel-Crafts Acyl
  • Preparation of optically active 3-phenylpropionic acid derivatives.
  • Relative rates of halogen addition to double and triple bonds. The bromination of trans-cinnamic and phenylpropiolic acids.
  • Synthesis of ibuprofen
  • Decarboxyl
  • Synthesis of Ibuprofen. Chemistry Steps. [Link]
  • Chemistry Decarboxylation Reaction.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism. Allen Overseas. [Link]
  • Synthesis and Formulation of Ibuprofen Pro-drugs for Enhanced Transdermal Absorption. An-Najah Staff. [Link]
  • Ibuprofen Synthesis. Central College Synaptic. [Link]
  • Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
  • Side-Chain Halogenation Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
  • Regioselectivity In Relationship To Halogen
  • C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed. [Link]
  • Side Chain Halogen
  • Mechanistic insights on the regioselectivity in the halogenation of α-haloketones in acetic acid.
  • Friedel–Crafts reaction. Wikipedia. [Link]
  • Revision Notes - Predicting Halogenation: Side-Chain vs.
  • (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID. Organic Syntheses Procedure. [Link]
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents.
  • 2-phenylpropionic acid. Organic Syntheses Procedure. [Link]
  • Process for the preparation of 3-phenylpropionic acid.
  • Preparation method for 2-phenylpropionic acid.
  • Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor alpha and gamma dual agonists. PubMed. [Link]
  • SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION.
  • The influence of side-chain halogenation on the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives.
  • 1.32: Side Chain Oxidations, Phenols, Arylamines. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Purification of 3-(3,5-Dibromophenyl)propanoic acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 3-(3,5-Dibromophenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during column chromatography of this and similar aromatic carboxylic acids. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for column chromatography?

A1: Understanding the molecule's properties is the foundation of a successful separation. This compound is a moderately polar compound due to the presence of the carboxylic acid group, which is a strong hydrogen bond donor and acceptor.[1] The two bromine atoms and the phenyl ring contribute to its nonpolar character. The estimated pKa of the carboxylic acid is around 4.7, similar to its parent compound, 3-phenylpropanoic acid.[2][3] This means that at a neutral pH, the compound will be partially or fully deprotonated to its carboxylate form, which is significantly more polar and will interact very strongly with the silica gel stationary phase.

Q2: What is the best stationary phase for the purification of this compound?

A2: For the purification of this compound, the standard and most cost-effective choice for the stationary phase is silica gel (SiO₂) of 60 Å pore size and 230-400 mesh particle size .[4] Silica gel is a polar adsorbent and is slightly acidic.[5][6] This acidity can be both beneficial and problematic. While it can help in maintaining the carboxylic acid in its protonated, less polar form, the residual silanol groups (Si-OH) on the silica surface can lead to strong, sometimes irreversible, binding and cause significant peak tailing.[7][8]

Q3: How do I select an appropriate mobile phase (eluent) for my column?

A3: The selection of the mobile phase is critical and should always be guided by prior analysis using Thin Layer Chromatography (TLC).[9][10]

A good starting point for a two-component solvent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[11] The goal is to find a solvent ratio that provides a retention factor (Rf) for the desired compound of approximately 0.25 to 0.35 on the TLC plate.[10] This Rf range typically ensures good separation on the column.

Given the acidic nature of the target compound, it is highly recommended to add a small amount (typically 0.5-1% by volume ) of a volatile acid, such as acetic acid (AcOH) or formic acid , to the mobile phase.[12][13] This suppresses the ionization of the this compound, minimizing its interaction with the silica surface and leading to sharper peaks and better separation.[14]

Solvent System ComponentPolarityRole
Hexanes / Petroleum EtherNonpolarPrimary eluent
Ethyl Acetate / Diethyl EtherPolarTo increase eluting power
Acetic Acid / Formic AcidModifierTo suppress analyte ionization
Q4: Should I use wet or dry loading for my sample?

A4: The choice between wet and dry loading depends on the solubility of your crude sample in the initial mobile phase.

  • Wet Loading: If your crude material is readily soluble in a minimal amount of the starting eluent, wet loading is a quick and effective option.[15] Dissolve the sample in the smallest possible volume of the mobile phase and carefully pipette it onto the top of the column.[15]

  • Dry Loading: If your sample has poor solubility in the initial eluent or if you need to use a stronger solvent for dissolution, dry loading is the preferred method to achieve better separation.[16][17][18] To dry load, dissolve your crude product in a suitable volatile solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude sample), and then remove the solvent under reduced pressure (e.g., on a rotary evaporator) until a free-flowing powder is obtained.[15] This powder can then be carefully added to the top of the packed column.

Troubleshooting Guide

Problem 1: My compound is streaking or "tailing" badly on the TLC plate and the column, resulting in poor separation.

Cause: This is the most common issue when purifying carboxylic acids on silica gel.[13] Peak tailing occurs due to strong secondary interactions between the polar carboxylic acid group of your analyte and the acidic silanol groups on the surface of the silica gel.[7][8] This leads to a mixed-mode retention mechanism where the compound exists in both a protonated (less polar) and deprotonated (more polar, anionic) state, causing it to elute slowly and over many fractions.

Solution:

  • Acidify the Mobile Phase: The most effective solution is to add 0.5-1% acetic acid or formic acid to your eluent system (for both TLC and column chromatography).[12][14] This creates an acidic environment that suppresses the deprotonation of your carboxylic acid (Le Châtelier's principle), ensuring it remains in its less polar, protonated form. This minimizes the strong ionic interactions with the silica surface, leading to more symmetrical peaks.[19]

  • Check Sample Concentration: Overloading the column or spotting too much material on a TLC plate can also lead to tailing and streaking.[12] Ensure you are not exceeding the capacity of your stationary phase. A general rule of thumb is to use 20-50 times the weight of silica gel to the weight of your crude sample.[5]

Problem 2: My compound won't come off the column, or the yield is very low.

Cause: If your compound is not eluting even with a highly polar solvent system, it may be irreversibly adsorbed onto the silica gel. This can happen if the mobile phase is not acidic enough, leading to strong ionic binding of the carboxylate to the stationary phase. In some cases, highly sensitive compounds can also decompose on the acidic silica surface.[20]

Solution:

  • Increase Mobile Phase Polarity and Acidity: First, try a gradient elution by gradually increasing the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. Ensure that your eluent contains an acidic modifier like acetic acid.

  • Flush with a Stronger Solvent System: If the compound still doesn't elute, you can try to flush the column with a more aggressive solvent system, such as 5-10% methanol in dichloromethane, containing 1% acetic acid.[11] Be aware that this may also elute other strongly bound impurities.

  • Test for Stability: Before running a large-scale column, it's wise to test the stability of your compound on silica. Spot your pure compound on a TLC plate, let it sit for an hour or two, and then elute it. If a new spot appears or the original spot diminishes, your compound may be decomposing on the silica.[20] In such cases, using a neutral stationary phase like neutral alumina or deactivated silica gel might be necessary.[6]

Problem 3: The separation on the column is much worse than what I observed on the TLC plate.

Cause: A discrepancy between TLC and column performance can arise from several factors related to the column packing and sample loading.

Solution:

  • Improve Column Packing: Ensure your column is packed homogeneously without any cracks or air bubbles, as these can lead to channeling and poor separation.[5] The "slurry method," where the silica gel is mixed with the initial eluent and poured into the column, is generally reliable.

  • Optimize Sample Loading: The initial band of your sample should be as narrow and concentrated as possible. If you used wet loading, ensure you used the absolute minimum amount of solvent. If the solvent used to dissolve the sample is more polar than the mobile phase, it will cause band broadening and ruin the separation.[18] In such cases, dry loading is a much better alternative.[17][18]

  • Equilibrate the Column: Before loading your sample, ensure the column is fully equilibrated by passing several column volumes of the initial mobile phase through it. This is especially important when using a mobile phase modifier like acetic acid to ensure the entire stationary phase is properly conditioned.

Experimental Protocols & Visualizations

Protocol 1: Developing an Optimal Solvent System using TLC
  • Prepare Stock Solution: Dissolve a small amount of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane.

  • Spot the TLC Plate: Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Prepare Eluent Systems: In small beakers, prepare a few different mixtures of a nonpolar and polar solvent (e.g., 9:1, 4:1, 7:3 Hexane:Ethyl Acetate). To each of these, add 1% acetic acid.

  • Develop the Plates: Place the TLC plates in developing chambers containing the different eluent systems.

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Rf value for your target compound in each solvent system. The ideal system will give an Rf value between 0.25 and 0.35.[10]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Solvent 2. Prepare Mobile Phase (with 1% Acetic Acid) TLC->Solvent Pack 3. Pack Column (Wet Slurry Method) Solvent->Pack Load 4. Load Sample (Dry or Wet Method) Pack->Load Elute 5. Elute Column (Gradient or Isocratic) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Final Final Evaporate->Final Pure Product

Caption: Workflow for purifying this compound.

Troubleshooting Decision Tree

G Start Problem Encountered Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Not Eluting? Start->NoElution PoorSep Poor Separation vs. TLC? Start->PoorSep Tailing->NoElution No AddAcid Add 0.5-1% Acetic Acid to Mobile Phase Tailing->AddAcid Yes NoElution->PoorSep No IncreasePolarity Increase Eluent Polarity (Gradient Elution) NoElution->IncreasePolarity Yes Repack Repack Column Carefully (Avoid Channels) PoorSep->Repack Yes DryLoad Use Dry Loading Technique PoorSep->DryLoad Equilibrate Equilibrate Column Properly PoorSep->Equilibrate ReduceLoad Reduce Sample Load CheckStability Check Stability on Silica (TLC)

Sources

Technical Support Center: Solubility Solutions for 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered with 3-(3,5-Dibromophenyl)propanoic acid in experimental assays. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific experimental context.

The Challenge: Understanding the Molecule

This compound possesses a chemical structure that inherently limits its aqueous solubility. The dibrominated phenyl group is large, non-polar, and hydrophobic, which drives the molecule out of aqueous solutions. While the propanoic acid tail contains a polar carboxylic acid group, this is not sufficient to overcome the hydrophobicity of the aromatic ring, especially at neutral or acidic pH where the carboxyl group is protonated and uncharged. Successfully employing this compound in assays requires strategies that can overcome these molecular properties.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A: The insolubility stems from the compound's dominant hydrophobic character, conferred by the 3,5-dibromophenyl ring. In aqueous solutions, water molecules form a highly ordered hydrogen-bonded network. The large, non-polar part of your molecule disrupts this network, which is energetically unfavorable, causing the compound to aggregate and precipitate rather than dissolve. At neutral or acidic pH, the carboxylic acid group is protonated (-COOH) and uncharged, further limiting its interaction with polar water molecules.

Q2: What is the best starting solvent for this compound?

A: For most in vitro biological assays, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3] DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both non-polar and polar compounds.[3][4] It is a standard choice in drug discovery for creating high-concentration stock solutions for compound libraries.[2]

Q3: What is the maximum concentration of DMSO I can use in my assay?

A: This is a critical, assay-dependent parameter. High concentrations of DMSO can be cytotoxic or interfere with assay components.[4][5] A widely accepted final concentration in cell-based assays is below 0.5% (v/v) , with many protocols aiming for ≤0.1%.[4] You must empirically determine the tolerance of your specific assay system (e.g., cell line, enzyme) by running a vehicle control experiment with varying DMSO concentrations.

Q4: My compound dissolves perfectly in 100% DMSO, but it crashes out when I dilute it into my aqueous assay buffer. What's happening and what should I do?

A: This is a common and expected problem called "precipitation upon dilution." When the DMSO stock is added to the aqueous buffer, the local solvent environment rapidly changes from organic to aqueous. The compound, no longer in its preferred solvent, precipitates.

Immediate Troubleshooting Steps:

  • Lower the Stock Concentration: Make a less concentrated stock in DMSO. This will require adding a larger volume to your assay but will result in a lower final compound concentration, which may stay in solution.

  • Modify the Dilution Process: Add the DMSO stock to your buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.

  • Intermediate Dilutions: Perform serial dilutions in a medium containing some DMSO (e.g., culture medium + 1% DMSO) before the final dilution into the assay plate.[4]

If these simple steps fail, you will need to employ one of the more advanced methods detailed in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

Method 1: Optimization of an Organic Co-Solvent System (DMSO)

This is the most common first-line approach for solubilizing compounds for biological screening.[2] The goal is to create a concentrated stock solution that can be diluted to a final working concentration where the final solvent concentration is tolerated by the assay.

Protocol 1: Preparing a DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a small amount of this compound (e.g., 3.08 mg). The molecular weight is ~308 g/mol .[6][7]

  • Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a desired high-concentration stock (e.g., add 100 µL DMSO to 3.08 mg of compound for a 100 mM stock).

  • Dissolve: Vortex or sonicate at room temperature until the solid is completely dissolved. A brief, gentle warming (to ~30-37°C) can be used if necessary, but check for compound stability.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[4]

  • Assay Dilution: Prepare working concentrations by diluting the stock into your final assay buffer. Crucially, ensure the final DMSO concentration remains constant across all wells (including untreated controls), an essential practice known as a "vehicle control." [4]

Method 2: pH-Mediated Solubilization

As a carboxylic acid, this compound is a weak acid. By increasing the pH of the solvent, the carboxylic acid group (-COOH) is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This charged species is significantly more polar and thus more soluble in aqueous media.[][9][10]

Protocol 2: Preparing a Basic Stock Solution
  • Prepare a Weak Base: Make a dilute solution of Sodium Hydroxide (NaOH), such as 10 mM or 100 mM.

  • Weigh Compound: Weigh out the desired amount of this compound.

  • Titrate to Dissolve: Add the weak base solution stepwise to the solid compound while vortexing. Add only enough volume to fully dissolve the compound. This creates a concentrated stock solution of the sodium salt of your compound.

  • Check pH: Measure the pH of the resulting stock solution. It will be basic.

  • Dilution & pH Neutralization: When diluting this stock into your final assay buffer (which is typically buffered, e.g., PBS at pH 7.4), the buffer should neutralize the small amount of base added.

  • Validation (Critical):

    • After adding your compound stock to the final assay medium, verify that the final pH has not shifted outside the acceptable range for your experiment.[11]

    • Observe the well for any signs of precipitation over time, as the compound may crash out as the pH equilibrates to the buffer's pH. If this occurs, a combination of pH adjustment and a co-solvent may be necessary.

Decision-Making Workflow for Solubilization

The following diagram outlines a logical workflow for troubleshooting the solubility of this compound.

Solubility_Workflow Start Start: Weigh compound for desired final assay concentration TestAqueous Q: Dissolve directly in aqueous assay buffer? Start->TestAqueous Success Success! Proceed with assay. TestAqueous->Success Yes TryDMSO Strategy 1: Prepare high-concentration stock in 100% DMSO TestAqueous->TryDMSO No Dilute Dilute stock into final assay buffer TryDMSO->Dilute CheckPrecip Q: Does compound precipitate upon dilution? Dilute->CheckPrecip CheckDMSOTol Q: Is final DMSO concentration tolerated by the assay (e.g., <0.5%)? CheckPrecip->CheckDMSOTol No TrypH Strategy 2: Use pH Modification (Compound has a carboxylic acid) CheckPrecip->TrypH Yes CheckDMSOTol->Success Yes Failure Re-evaluate required concentration or consider compound derivatization. CheckDMSOTol->Failure No PrepBaseStock Prepare stock in dilute base (e.g., 10mM NaOH) to form soluble salt TrypH->PrepBaseStock CheckpHCompat Q: Is the final assay pH stable and compatible with the experiment? PrepBaseStock->CheckpHCompat CheckpHCompat->Success Yes TryExcipient Strategy 3: Use Solubilizing Excipients (e.g., Cyclodextrins) CheckpHCompat->TryExcipient No TryExcipient->Failure

Sources

Validation & Comparative

Comparing the synthesis efficiency of different brominated propanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis Efficiency of Brominated Propanoic Acids

For researchers and professionals in drug development and chemical synthesis, brominated propanoic acids are indispensable building blocks. Their value lies in the reactive carbon-bromine bond, which serves as a handle for introducing the propanoic acid moiety into more complex molecular architectures. However, the position of the bromine atom—either on the alpha (C2) or beta (C3) carbon—dictates the molecule's reactivity and ultimate application. Consequently, the synthetic strategy is not a matter of simple preference but a crucial decision determined by the desired isomer.

This guide provides a comparative analysis of the synthesis efficiency for 2-bromopropanoic acid and 3-bromopropanoic acid. We will delve into the mechanistic underpinnings of the most common synthetic routes, present detailed experimental protocols, and offer a quantitative comparison of their performance based on published data.

Synthesis of 2-Bromopropanoic Acid: The Hell-Volhard-Zelinsky Reaction

The classic and most reliable method for synthesizing α-bromo carboxylic acids is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2] This method selectively brominates the α-carbon of a carboxylic acid that possesses at least one α-hydrogen.[3]

Mechanistic Rationale

The HVZ reaction proceeds through a multi-step mechanism that is more complex than a simple substitution.[4] The key is the in situ formation of an acyl bromide, which enolizes far more readily than the parent carboxylic acid, enabling electrophilic attack by bromine at the α-position.[4][5]

The process can be broken down into four principal stages:

  • Acyl Bromide Formation : A catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus and bromine converts the carboxylic acid into a more reactive acyl bromide.[1][2][4]

  • Enolization : The acyl bromide tautomerizes to its enol form. This step is critical as it creates the nucleophilic C=C double bond at the α-position.[4][6]

  • α-Bromination : The enol attacks a molecule of bromine (Br₂), leading to the selective formation of the α-bromo acyl bromide.[3][6]

  • Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide back to a carboxylic acid, yielding the final 2-bromopropanoic acid product.[1][3]

HVZ_Mechanism PropanoicAcid Propanoic Acid AcylBromide Propionyl Bromide PropanoicAcid->AcylBromide PBr₃ Enol Acyl Bromide Enol AcylBromide->Enol Tautomerization AlphaBromoAcylBromide 2-Bromopropionyl Bromide Enol->AlphaBromoAcylBromide Br₂ Product 2-Bromopropanoic Acid AlphaBromoAcylBromide->Product H₂O (Hydrolysis)

Caption: Mechanism of the Hell-Volhard-Zelinsky (HVZ) reaction.

Experimental Protocol: Synthesis of 2-Bromopropanoic Acid

The following protocol is adapted from established laboratory procedures.[7][8]

  • Setup : Equip a round-bottom flask with a dropping funnel and a reflux condenser. Ensure the apparatus is dry.

  • Initial Charge : Add 50 g of dry propanoic acid and 7.6 g of dry amorphous red phosphorus to the flask.[7]

  • Bromine Addition : Slowly add 166.7 g of bromine from the dropping funnel. The reaction is exothermic; upon initial addition, warm the mixture to 40-50°C to initiate the reaction, then control the addition rate to maintain a gentle reflux.[7][8]

  • Reflux : After all the bromine has been added, heat the mixture under gentle reflux for 2 hours to ensure the reaction goes to completion.[7][8]

  • Distillation of Intermediate : Distill the mixture at atmospheric pressure to collect the 2-bromopropionyl bromide intermediate, which boils at approximately 154°C.[7] This step typically yields 75-80% of the intermediate.[7]

  • Hydrolysis : Carefully add one and one-third equivalents of water to the distilled 2-bromopropionyl bromide. Stir the mixture under a reflux condenser, cooling with an ice-water bath until it becomes homogeneous.[7]

  • Completion of Hydrolysis : Warm the mixture for 90 minutes to complete the hydrolysis.[7]

  • Purification : Cool the crude product, extract it with diethyl ether, and dry the organic layer over anhydrous sodium sulfate. Remove the ether by evaporation. The final product, 2-bromopropanoic acid, can be purified by vacuum distillation, collecting the fraction boiling at 124°C at 18-19 mmHg.[7]

HVZ_Workflow Start Start Setup Charge Flask with Propanoic Acid & Red P Start->Setup AddBr2 Slowly Add Bromine (Control Temperature) Setup->AddBr2 Reflux1 Reflux for 2 Hours AddBr2->Reflux1 Distill Distill 2-Bromopropionyl Bromide Reflux1->Distill Hydrolyze Hydrolyze with Water Distill->Hydrolyze Reflux2 Warm for 90 Minutes Hydrolyze->Reflux2 Purify Extract, Dry, & Vacuum Distill Product Reflux2->Purify End End (Pure 2-Bromopropanoic Acid) Purify->End

Caption: Experimental workflow for HVZ synthesis of 2-bromopropanoic acid.

Synthesis of 3-Bromopropanoic Acid: Hydrobromination of Acrylates

The synthesis of 3-bromopropanoic acid requires a different strategy, as the bromine must be added to the β-carbon. The most direct and efficient method is the anti-Markovnikov addition of hydrogen bromide (HBr) to acrylic acid.[9][10] Alternative routes include the hydrolysis of 3-bromopropionitrile (from acrylonitrile) or ethylene cyanohydrin.[11][12][13][14]

Mechanistic Rationale

The addition of HBr to acrylic acid is an electrophilic addition reaction. The electron-withdrawing nature of the carboxyl group deactivates the double bond, but the addition still proceeds. The regioselectivity, yielding the 3-bromo product, is a result of the formation of the more stable carbocation intermediate. The attack of the proton (from HBr) on the α-carbon leads to a carbocation on the β-carbon, which is less destabilized by the adjacent electron-withdrawing carboxylic acid group. Subsequent attack by the bromide ion yields the final product.

HBr_Addition_Mechanism AcrylicAcid Acrylic Acid (CH₂=CHCOOH) Intermediate Carbocation Intermediate AcrylicAcid->Intermediate + H⁺ (from HBr) Product 3-Bromopropanoic Acid (BrCH₂CH₂COOH) Intermediate->Product + Br⁻

Caption: Mechanism for the addition of HBr to acrylic acid.

Experimental Protocol: Synthesis of 3-Bromopropanoic Acid

This protocol is based on a high-yield procedure using aqueous hydrobromic acid.[9][15]

  • Setup : Equip a reaction kettle with a stirrer, thermometer, and a vent for tail gas absorption.

  • Initial Charge : Add 3040 g of 48% aqueous hydrobromic acid (18 mol) and 655 g of 99% acrylic acid (9 mol) to the reaction kettle.[15] The molar ratio of HBr to acrylic acid is a key parameter, with ratios of 1:1 to 2.5:1 being optimal.[9]

  • Reaction : Raise the temperature of the mixture to 60°C while stirring.[15] Maintain the reaction at this temperature for 4 hours.[15] Optimal temperatures generally range from 50-65°C to ensure a high yield and minimize equipment corrosion.[9]

  • Cooling and Isolation : After the reaction period, cool the mixture. The product may precipitate as a solid.

  • Purification : Filter the cooled mixture to collect the solid product. Dry the collected solid to obtain 3-bromopropanoic acid.[15] Further purification can be achieved by crystallization from a solvent like carbon tetrachloride.[11]

HBr_Addition_Workflow Start Start Setup Charge Reactor with Aqueous HBr & Acrylic Acid Start->Setup Heat Heat to 60°C with Stirring Setup->Heat React Maintain Temperature for 4 Hours Heat->React Cool Cool Reaction Mixture React->Cool Filter Filter and Dry Solid Product Cool->Filter End End (Pure 3-Bromopropanoic Acid) Filter->End

Caption: Experimental workflow for 3-bromopropanoic acid synthesis.

Quantitative Data and Efficiency Comparison

The efficiency of a synthesis is a composite of yield, purity, cost, safety, and operational simplicity. The choice between synthesizing the 2-bromo or 3-bromo isomer is first and foremost a functional one, but a comparison of their typical synthetic routes reveals significant differences in performance.

Parameter2-Bromopropanoic Acid Synthesis3-Bromopropanoic Acid Synthesis
Primary Method Hell-Volhard-Zelinsky (HVZ) ReactionHydrobromination of Acrylic Acid
Starting Materials Propionic AcidAcrylic Acid, Hydrogen Bromide
Key Reagents Br₂, PBr₃ (or Red P)HBr (aqueous or gas)
Reaction Temp. 40-100°C[2][7]50-65°C[9]
Reaction Time 2-4 hours (plus hydrolysis)[7]4 hours[15]
Reported Yield ~60% (after purification)[7]91-95%[9][15]
Typical Purity >98% after distillation[16][17]98-99% after crystallization[15]
Advantages High regioselectivity for α-positionHigh yield, simpler procedure, fewer reagents
Disadvantages Use of hazardous Br₂ and PBr₃, moderate yield, multi-step process including hydrolysis[6][7]Use of corrosive HBr, potential for polymerization of acrylic acid[9][18]

Discussion and Conclusion

Regioselectivity as the Deciding Factor : The primary determinant for choosing a synthetic route is the desired product. The HVZ reaction is exclusively for α-bromination, while addition reactions to unsaturated acids are required for β-bromination. There is no crossover between these fundamental strategies.

Efficiency and Yield : From a purely yield-oriented perspective, the hydrobromination of acrylic acid to produce 3-bromopropanoic acid is significantly more efficient than the HVZ synthesis of its 2-bromo isomer. Reported yields for the former method are consistently high, often exceeding 90%, while the multi-step HVZ reaction and subsequent purification typically result in more moderate yields around 60%.[7][9][15]

Operational Complexity and Safety : The HVZ reaction involves handling elemental bromine and phosphorus tribromide, both of which are highly corrosive and hazardous materials, requiring stringent safety protocols.[7] The synthesis of 3-bromopropanoic acid via hydrobromination is operationally simpler, often a one-pot reaction.[9] However, it requires handling either concentrated hydrobromic acid or gaseous HBr, which are also highly corrosive.[9] Furthermore, when starting from acrylonitrile, the high toxicity of the starting material is a major consideration.[11]

References

  • Wikipedia. Hell–Volhard–Zelinsky halogenation.
  • Jizhong Chemicals. Exploring 2-Bromopropionic Acid: Properties, Synthesis, and Applications.
  • Google Patents. CN1365963A - Process for preparing 3-bromopropionic acid.
  • Ningbo Inno Pharmchem Co., Ltd. The Manufacturing Process of DL-2-Bromopropionic Acid: A Chemical Synthesis Overview.
  • NINGBO INNO PHARMCHEM CO.,LTD. Introduction to 3-Bromopropionic acid.
  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • PrepChem.com. Preparation of 2-bromopropionic acid.
  • IndiaMART. 2 Bromopropionic Acid - Industrial Grade at Affordable Prices.
  • Google Patents. CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.
  • NROChemistry. Hell-Volhard-Zelinsky Reaction.
  • Chemistry LibreTexts. Hell-Volhard-Zelinskii Reaction.
  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction.
  • YouTube. 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem.
  • Organic Syntheses Procedure. β-BROMOPROPIONIC ACID.
  • PubChem - NIH. 3-Bromopropionic acid | C3H5BrO2 | CID 11553.
  • ResearchGate. How can I synthesize 3-nitropropionic acid from 3-bromopropionic acid with good yield?.
  • Doubtnut. Acrylic acid react with HBr to give -.
  • Google Patents. CN111253255A - Preparation method of 3-bromopropionate compound.

Sources

A Comparative Guide to the Structure-Activity Relationship of Halogenated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, chemists, and drug development professionals, this guide delves into the nuanced world of halogenated phenylpropanoic acids. We move beyond simple data reporting to explore the causal relationships between chemical structure and biological activity. By understanding why certain modifications work, we can more rationally design the next generation of therapeutics. This document provides an in-depth comparison of how halogen substitutions on the phenylpropanoic acid scaffold influence its interaction with key biological targets, supported by experimental data and validated protocols.

Introduction: The Phenylpropanoic Acid Scaffold and the Strategic Role of Halogenation

The phenylpropanoic acid (PPA) backbone is a privileged scaffold in medicinal chemistry.[1] Its derivatives are well-known as nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which target cyclooxygenase (COX) enzymes.[2] However, the versatility of this structure extends to a wide array of biological activities, including the regulation of metabolic diseases through targets like Peroxisome Proliferator-Activated Receptors (PPARs) and Free Fatty Acid Receptors (FFARs).[3][4][5][6]

The introduction of halogen atoms (F, Cl, Br, I) is a cornerstone of modern drug design. Halogenation serves several strategic purposes:

  • Modulating Lipophilicity: It can significantly alter a molecule's solubility and ability to cross cell membranes.

  • Blocking Metabolic Sites: A well-placed halogen can prevent metabolic enzymes from degrading the molecule, thereby increasing its half-life.

  • Enhancing Binding Affinity: Halogens can form specific, favorable interactions, such as halogen bonds, with amino acid residues in a target protein's binding pocket, increasing potency.[7]

  • Altering Electronic Properties: The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and the overall electronic profile of the molecule.

This guide will systematically compare how the choice of halogen and its position on the phenyl ring dictates the pharmacological profile of PPA derivatives.

Key Biological Targets and the Impact of Halogenation

The PPA scaffold has been successfully modified to target several key proteins involved in inflammation and metabolic syndrome. The nature and position of the halogen substituent are critical for achieving potency and selectivity.

Peroxisome Proliferator-Activated Receptors (PPARs)

PPARs are nuclear receptors that play a central role in lipid and glucose homeostasis. Halogenated PPAs have been developed as potent PPAR agonists.

  • Fluorine: The introduction of fluorine atoms has been shown to significantly improve the transactivation activity of PPA-type PPAR pan agonists.[3] For instance, strategic fluorination can enhance binding affinity and modulate the conformational changes required for receptor activation. This is often due to fluorine's ability to form strong hydrogen bonds and its favorable electronic effects.

  • Other Halogens: The shape of the linker and the nature of substituents on the distal benzene ring are key determinants of potency and selectivity for PPAR subtypes.[5] While fluorine is common, chlorine and bromine can be used to explore different regions of the binding pocket and optimize pharmacokinetic properties.

Free Fatty Acid Receptors (FFA1/GPR40 & FFA4/GPR120)

These G-protein coupled receptors are activated by free fatty acids and are promising targets for the treatment of type 2 diabetes due to their role in promoting glucose-dependent insulin secretion.[4][6]

  • Fluorine: In the development of GPR40 agonists, a 2-fluoro substitution on the phenylpropanoic acid moiety was found to be beneficial. For example, the clinical candidate 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid demonstrated potent agonist activity and a robust glucose-lowering effect.[8] The fluorine atom in this position likely influences the conformation of the molecule, allowing for optimal interaction with the receptor.

Cyclooxygenase (COX) Enzymes

The traditional target for many PPA derivatives, COX-1 and COX-2, are key enzymes in the inflammatory pathway.[2]

  • Bromine: The synthesis of 2-(4-(bromomethyl)phenyl)propionic acid serves as a crucial intermediate for creating a library of derivatives.[9] By reacting this intermediate with various sulfur-containing heterocycles, researchers have developed novel dual COX-inhibitory and antibacterial agents.[9] The bromo-methyl group provides a reactive handle for further chemical modification, illustrating an indirect but vital role for halogenation in the synthetic strategy.

  • Chlorine: Chlorinated 3-phenylpropanoic acids isolated from marine actinomycetes have demonstrated significant antimicrobial activity, suggesting that halogenation can confer entirely new biological functions to the PPA scaffold.[10]

The following diagram illustrates the core PPA scaffold and highlights the key positions for modification that drive its structure-activity relationship.

Caption: Core Phenylpropanoic Acid scaffold and key modification sites.

Comparative Analysis of Halogenated Phenylpropanoic Acids

To provide a clear comparison, the following table summarizes experimental data for representative halogenated PPA derivatives acting on different targets. The data is synthesized from multiple studies to highlight the impact of specific substitutions.

Compound/Derivative ClassHalogen (Position)TargetActivity MetricValueKey SAR InsightReference
TIPP-703 Analog Fluorine (Linker)PPAR (pan-agonist)EC50Improved potencyFluorination of the linker part enhances transactivation activity significantly compared to the non-halogenated parent.[3]
GPR40 Agonist Fluorine (C2-phenyl)GPR40 / FFA1EC50Potent AgonismA 2-fluoro substituent is a key feature in a series of potent and orally bioavailable GPR40 agonists for type 2 diabetes.[8]
Diaryl α-ethoxy PPA VariesPPARα / PPARγEC500.028 µM (PPARγ)The overall structure, including a rigid linker, is critical, with specific compounds showing high potency and selectivity for PPARγ.[11]
PPA-Thioether Bromine (C4-methyl)COX-1 / COX-2Inhibition %> IbuprofenThe brominated intermediate allows synthesis of derivatives with COX inhibition superior to standard NSAIDs.[9]
Marine Natural Product Chlorine (C3, C5)E. coli / S. aureusAntimicrobialSelective ActivityDichloro-substitution confers potent and selective antimicrobial properties to the PPA scaffold.[10]
PPA Ester Derivatives VariesHuman Tumor LinesGI503.1 - 21 µMIncreased lipophilicity through esterification, combined with phenyl ring substitutions, enhances cytotoxic activity.[12]

Experimental Design & Protocols: A Self-Validating Approach

Trustworthy SAR studies rely on robust and reproducible experimental protocols. Here, we detail validated methodologies for the synthesis and evaluation of halogenated phenylpropanoic acids. The causality behind key steps is explained to provide a deeper understanding.

Experimental Workflow for SAR Investigation

A systematic approach is crucial for elucidating SAR. The following workflow ensures that data is reliable and guides the iterative process of drug design.

Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.

Protocol 1: General Synthesis of a 4-Bromomethyl Phenylpropanoic Acid Intermediate

This protocol describes the synthesis of a key intermediate used to generate libraries of PPA derivatives. The bromination step provides a reactive site for subsequent nucleophilic substitution.[9]

  • Starting Material: 2-(4-Methylphenyl)propionic acid.

  • Solvent Selection: Dissolve the starting material in a suitable non-polar solvent like ethyl acetate. Causality: Ethyl acetate is chosen for its ability to dissolve the reactant while being relatively unreactive to bromine and facilitating subsequent workup.

  • Initiation: Add a catalytic amount of hydrobromic acid (HBr). Causality: The acid catalyst helps to initiate the radical bromination process on the benzylic methyl group.

  • Bromination: Cool the solution in an ice bath. Add bromine (Br₂) dissolved in ethyl acetate dropwise. Causality: The reaction is exothermic and dropwise addition at low temperature is crucial for controlling the reaction rate and preventing unwanted side reactions.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Evaporate the solvent under reduced pressure. Wash the resulting precipitate with water to remove any remaining HBr.

  • Purification: Recrystallize the crude product from ethanol to yield pure 2-(4-(bromomethyl)phenyl)propionic acid. Causality: Recrystallization is a purification technique that leverages differences in solubility between the desired product and impurities at different temperatures.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro COX Fluorescent Inhibitor Screening Assay

This protocol provides a reliable method for assessing the inhibitory activity of synthesized compounds against COX-1 and COX-2.[9]

  • Principle: The assay measures the peroxidase activity of COX enzymes. COX catalyzes the reduction of PGG₂ to PGH₂, which in turn oxidizes a fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine) to the highly fluorescent resorufin. An inhibitor will reduce the rate of fluorescence generation.

  • Reagents: COX-1 or COX-2 enzyme, arachidonic acid (substrate), fluorogenic probe, assay buffer, and test compounds dissolved in DMSO.

  • Procedure: a. In a 96-well microplate, add the assay buffer. b. Add the test compound at various concentrations (typically a serial dilution). Include a positive control (e.g., Ibuprofen) and a negative control (DMSO vehicle). c. Add the COX enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind. d. Initiate the reaction by adding a mixture of arachidonic acid and the fluorogenic probe.

  • Data Acquisition: Immediately begin reading the fluorescence intensity (e.g., Excitation 535 nm / Emission 587 nm) over time using a microplate reader.

  • Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each concentration. b. Normalize the rates relative to the vehicle control (100% activity) and a background control (0% activity). c. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Causality: The IC₅₀ value provides a quantitative measure of the compound's potency, allowing for direct comparison between different halogenated derivatives.

Conclusion and Future Outlook

The strategic halogenation of the phenylpropanoic acid scaffold is a powerful tool for modulating its pharmacological activity. Our comparative analysis demonstrates that the type and position of the halogen atom are critical determinants of potency and selectivity across diverse biological targets, from metabolic receptors like PPARs and FFARs to inflammatory enzymes like COX.

  • Fluorine is often employed to enhance potency through specific electronic and binding interactions.

  • Chlorine can confer novel biological activities, such as antimicrobial effects, and improve overall physicochemical properties.[13]

  • Bromine serves as both a functional substituent and a key synthetic handle for further diversification.

Future research should focus on exploring the role of iodine and the potential for polyhalogenation to create unique halogen bonding patterns within target active sites. Furthermore, a deeper investigation into how halogenation affects the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is essential for translating potent in vitro activity into in vivo therapeutic efficacy.[14][15] By combining rational design, validated synthetic protocols, and robust biological screening, the full potential of halogenated phenylpropanoic acids in drug discovery can be realized.

References

  • Kasuga, J., et al. (2008). Improvement of the transactivation activity of phenylpropanoic acid-type peroxisome proliferator-activated receptor pan agonists: effect of introduction of fluorine at the linker part. Bioorganic & Medicinal Chemistry Letters, 18(16), 4525-8.
  • Ohashi, M., et al. (2011). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists: Discovery of Reversed Stereochemistry-Activity Relationship. Journal of Medicinal Chemistry, 54(1), 331-41.
  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
  • Yilmaz, I., et al. (2018). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 634-646.
  • Costantino, G., et al. (2019). Refining the structure-activity relationships of 2-phenylcyclopropane carboxylic acids as inhibitors of O-acetylserine sulfhydrylase isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 31-43.
  • Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta Biologica et Medica Germanica, 35(1), 79-85.
  • Jiang, G., et al. (2019). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. RSC Medicinal Chemistry.
  • Li, Y., et al. (2018). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1143-1153.
  • Quick Company. (Date N/A). Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • Al-Zereini, W. A., et al. (2023). Antimicrobial Chlorinated 3-Phenylpropanoic Acid Derivatives from the Red Sea Marine Actinomycete Streptomyces coelicolor LY001. MDPI.
  • Wikipedia. (Date N/A). Phenylpropanoic acid.
  • Wang, Y., et al. (2019). Design, synthesis, and evaluation of a series of novel phenylpropanoic acid derivatives agonists for the FFA1. Chemical Biology & Drug Design, 94(3), 1695-1704.
  • Miyachi, H., et al. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. Bioorganic & Medicinal Chemistry Letters, 16(3), 554-8.
  • Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural Product Communications, 7(10), 1341-6.
  • Drug Design Org. (Date N/A). Structure Activity Relationships.
  • Gdaniec, M., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. MDPI.
  • Poland, A., Knutson, J., & Glover, E. (1985). Studies on the Mechanism of Action of Halogenated Aromatic Hydrocarbons. Clinical Physiology and Biochemistry, 3(2-3), 147-54.
  • Kumar, D., & Kumar, R. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research.
  • PrepChem.com. (Date N/A). Preparation of 3-bromo-3-phenylpropanoic acid.
  • PrepChem.com. (Date N/A). Synthesis of 2-phenylpropionic acid.
  • Suh, Y. G., et al. (2008). Design, synthesis, and biological evaluation of novel constrained meta-substituted phenyl propanoic acids as peroxisome proliferator-activated receptor α and γ dual agonists. Journal of Medicinal Chemistry, 51(20), 6318-6333.
  • Sparks, S. M., et al. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist. Bioorganic & Medicinal Chemistry Letters, 27(5), 1195-1200.
  • National Center for Biotechnology Information. (Date N/A). 2-Bromo-3-phenylpropanoic acid. PubChem Compound Database.
  • Tuey, D. B., & Matthews, H. B. (1979). Pharmacokinetics of halogenated hydrocarbons. Annals of the New York Academy of Sciences, 320, 49-57.
  • Sahoo, S., et al. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Advances, 13(51), 35835-35850.
  • Fried, J. (1957). Structure-activity relationships in the field of halogenated steroids. Cancer, 10(4), 752-6.
  • Geronikaki, A., et al. (2024). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. MDPI.
  • ResearchGate. (2017). Exploration of phenylpropanoic acids as agonists of the free fatty acid receptor 4 (FFA4): Identification of an orally efficacious FFA4 agonist.
  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology, 64(10), 3949-54.
  • OpenAnesthesia. (2023). Inhaled Anesthetic Agents: Mechanism of Action, Uptake, and Distribution.
  • Spampinato, M. V., et al. (2014). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings, 89(9), 1279-1288.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Al-Tannak, N. F., & Al-Snafi, A. E. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Medical Science, 27.
  • Lee, D. Y., et al. (2013). Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET. Nuclear Medicine and Biology, 40(7), 913-9.

Sources

A Definitive Guide to the Structural Validation of 3-(3,5-Dibromophenyl)propanoic Acid by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the unambiguous structural determination and validation of 3-(3,5-Dibromophenyl)propanoic acid. While a specific, publicly deposited crystal structure for this exact compound is not available as of this writing, this document outlines the gold-standard, field-proven methodology for its de novo structural elucidation via single-crystal X-ray diffraction. We will detail the causality behind experimental choices, present self-validating protocols, and compare the definitive nature of crystallography with orthogonal analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require the highest level of structural certainty for their molecules of interest.

The Imperative of Unambiguous Structural Assignment

In fields like drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, physical properties, and patentability. Phenylpropanoic acids, for instance, are a class of compounds with significant therapeutic potential, acting as agonists for targets like PPARγ[1]. For such molecules, subtle changes in stereochemistry or substitution patterns can drastically alter their biological function. Therefore, relying solely on synthetic route confirmation or spectroscopic data like NMR can be insufficient. X-ray crystallography remains the unequivocal gold standard, providing a direct, high-resolution snapshot of the molecular structure in the solid state.[2][3]

The Experimental Workflow: From Powder to Validated Structure

Achieving a high-quality crystal structure is a systematic process. Each step is designed to ensure the final model is a true and accurate representation of the molecule.

Diagram: X-ray Crystallography Workflow

workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination & Validation start Pure Compound (>98% Purity) cryst Crystallization (Solvent Screening) start->cryst Dissolution harvest Crystal Harvesting & Mounting cryst->harvest diff X-ray Diffraction (Data Collection) harvest->diff Exposure to X-rays process Data Processing (Integration & Scaling) diff->process solve Structure Solution (Phase Problem) process->solve refine Model Refinement solve->refine validate Structure Validation (CIF Report) refine->validate end Final Validated Structure validate->end

Caption: Workflow for single-crystal X-ray structure determination.

Protocol 1: Crystallization of this compound

Objective: To grow single crystals of sufficient size and quality for diffraction. The presence of both a carboxylic acid (polar, hydrogen-bond donor/acceptor) and a dibromophenyl group (nonpolar, bulky) suggests a molecule with moderate solubility in a range of solvents.

Methodology:

  • Purity Confirmation: Ensure the starting material is of high purity (>98%), as impurities can inhibit crystallization. This can be verified by HPLC or ¹H-NMR.

  • Solvent Screening (Small Scale):

    • In separate vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and a co-solvent system like ethanol/water).

    • Causality: The goal is to find a solvent or solvent system in which the compound is sparingly soluble. If it is too soluble, the solution will be undersaturated and crystals won't form. If it is insoluble, it cannot enter the solution phase to crystallize.

  • Crystal Growth by Slow Evaporation (Proven Method for Phenylpropanoic Acids[4]):

    • Prepare a nearly saturated solution of this compound in the chosen solvent (e.g., ethyl acetate) in a clean glass vial.

    • Loosely cover the vial with a cap or parafilm pierced with a few small holes.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Trustworthiness: Slow evaporation allows the concentration to increase gradually, promoting the formation of a small number of well-ordered, large crystals rather than a large number of small, poorly-diffracting crystals. Monitor over several days.

Protocol 2: Data Collection and Structure Refinement

Objective: To obtain a high-quality diffraction dataset and refine a chemically sensible model of the molecule.

Methodology:

  • Crystal Mounting: Carefully select a well-formed, clear crystal (typically 0.1-0.3 mm in size) under a microscope. Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (100 K).

    • Causality: Cryo-cooling minimizes radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer data collection times and higher quality data.

  • Data Collection:

    • Center the crystal on a modern X-ray diffractometer (e.g., equipped with a CCD or CMOS detector and a Cu Kα or Mo Kα X-ray source).

    • Collect a series of diffraction images (frames) while rotating the crystal through a range of angles.

  • Data Processing:

    • Integrate the raw diffraction spots to determine their intensities and positions.

    • Scale and merge the data to create a final reflection file. Software like CrysAlisPro or SAINT is commonly used.

  • Structure Solution and Refinement:

    • The processed data is used to solve the "phase problem" using direct methods or dual-space algorithms (e.g., using SHELXT or olex2.solve). This provides an initial electron density map.

    • An initial molecular model is fitted to the electron density map.

    • The model is refined using full-matrix least-squares on F². This process iteratively adjusts atomic positions, and displacement parameters to improve the agreement between the calculated diffraction pattern from the model and the experimentally observed data.

  • Validation:

    • The final model is validated by checking key metrics. The R1 factor (a measure of the agreement between observed and calculated structure factor amplitudes) should ideally be below 5% for high-quality small molecule structures. The goodness-of-fit (GooF) should be close to 1.0.[5][6]

    • Inspect the final difference Fourier map for any significant residual electron density peaks, which could indicate disorder or missing atoms.

Table 1: Representative Crystallographic Data

While the specific data for this compound is yet to be determined, a successful experiment would yield a Crystallographic Information File (CIF) containing data similar to that of related structures. The table below shows hypothetical but realistic data based on published structures of similar phenylpropanoic acids.[4][7]

ParameterExpected Value / Description
Chemical FormulaC₉H₈Br₂O₂
Formula Weight307.97 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pnma
a, b, c (Å)Typical cell dimensions would be in the range of 5-20 Å
α, γ (°)90°
β (°)e.g., ~95-105° (for Monoclinic) or 90° (for Orthorhombic)
Volume (ų)~800 - 1500 ų
Z4 (number of molecules per unit cell is common)
Temperature100 K
Radiation typeMo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å)
Final R indices [I>2σ(I)]R1 < 0.05, wR2 < 0.10
Goodness-of-fit on F²~1.0

Comparison with Orthogonal Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information and are essential for a comprehensive characterization. The final structural confirmation should always be performed with a set of independent methods.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical environment and connectivity of atoms in solution.[9] For this compound, ¹H and ¹³C NMR would confirm the presence of the propanoic acid chain and the substitution pattern on the aromatic ring. 2D NMR techniques like COSY and HMBC can establish the covalent bond framework.[10][11] This confirms that the molecule in the crystal is the same as the one in solution.

Mass Spectrometry (MS)

MS is crucial for confirming the molecular weight and elemental composition of the compound.[8] High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental formula (C₉H₈Br₂O₂). The isotopic pattern from the two bromine atoms would also be a key diagnostic feature.

Table 2: Comparison of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray DiffractionNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic coordinates, bond lengths/angles, stereochemistry, packingCovalent connectivity, chemical environment, dynamics in solution[12]Molecular weight, elemental formula[8]
Sample Phase Solid (single crystal)Solution[13]Gas phase (after ionization)
Resolution Atomic (<1 Å)[2]Lower than crystallography, infers structure from local interactions[12]Provides no direct 3D structural data
Key Advantage Unambiguous, direct determination of complete 3D structure.Provides data on solution-state conformation and dynamics.[13][14]High sensitivity, confirms elemental composition.
Key Limitation Requires high-quality single crystals, which can be difficult to grow.[12]Structure is an interpretation of averaged data; ambiguity can exist.Provides no information on atom connectivity or stereochemistry.
Role in Validation Definitive: Provides the primary, absolute structural proof.Orthogonal: Confirms connectivity and structure in solution.Supportive: Confirms molecular formula and identity.

Conclusion

The structural validation of a novel or critical compound like this compound demands the highest standard of analytical rigor. While techniques like NMR and Mass Spectrometry are indispensable for confirming connectivity and composition, only single-crystal X-ray crystallography provides the direct, unambiguous evidence of the three-dimensional atomic arrangement. The protocols and validation checks outlined in this guide represent a robust pathway to achieving this definitive structural proof, ensuring the integrity and reliability of data for subsequent research, development, and regulatory purposes.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier.
  • Wüthrich, K. (2003). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy.
  • Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University of Debrecen.
  • Which Method is More Accurate for Protein Structure Determination: X-ray Diffraction or NMR?. (n.d.). MtoZ Biolabs. [Link]
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. (n.d.). Peak Proteins. [Link]
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Nguyen, T., et al. (2020). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]
  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC.
  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC. [Link]
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. (n.d.). PubChem. [Link]
  • Ohashi, M., et al. (2011). Design, Synthesis, and Structural Analysis of Phenylpropanoic Acid-Type PPARγ-selective Agonists. Journal of Medicinal Chemistry. [Link]
  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. [Link]
  • Thong, C. S. J., et al. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph.
  • This compound, 97% Purity. (n.d.). CP Lab Safety. [Link]
  • Tański, T., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. MDPI. [Link]
  • Protein X-ray Crystallography in Drug Discovery. (n.d.).
  • Koskela, A., & Leisola, M. (2021). Protein Structure Analysis and Validation with X-Ray Crystallography. Methods in Molecular Biology. [Link]
  • Read, R. J., et al. (2011).
  • 3-(2,3-Dibromophenyl)propionic acid. (n.d.). SIELC Technologies. [Link]
  • Hassan, S., et al. (2017). Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. Drug Design, Development and Therapy. [Link]

Sources

A Head-to-Head Comparison of Synthetic Routes to 3-(3,5-Dibromophenyl)propanoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(3,5-Dibromophenyl)propanoic acid is a valuable building block in the synthesis of a variety of pharmacologically active molecules and functional materials. Its substituted phenylpropanoic acid scaffold is a common motif in medicinal chemistry. The selection of an optimal synthetic route is paramount for efficient and cost-effective production in research and development settings. This guide provides a detailed, head-to-head comparison of four distinct synthetic pathways to this target molecule, offering insights into the experimental rationale, supported by protocols and comparative data to aid researchers in making informed decisions.

The synthetic strategies evaluated are:

  • Malonic Ester Synthesis: A classic approach for carboxylic acid synthesis.

  • Heck Reaction followed by Reduction: A powerful palladium-catalyzed cross-coupling strategy.

  • Knoevenagel Condensation followed by Reduction: A reliable method for forming carbon-carbon double bonds.

  • Suzuki Coupling: A versatile cross-coupling reaction utilizing organoboron reagents.

Each route will be assessed based on factors such as the availability and cost of starting materials, reaction yields, operational complexity, and scalability.

Route 1: Malonic Ester Synthesis

The malonic ester synthesis is a robust and well-established method for preparing carboxylic acids from alkyl halides.[1][2] This pathway involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.[3]

Synthetic Workflow

The overall transformation for the malonic ester synthesis of this compound is depicted below.

Malonic Ester Synthesis 3,5-Dibromotoluene 3,5-Dibromotoluene 3,5-Dibromobenzyl bromide 3,5-Dibromobenzyl bromide 3,5-Dibromotoluene->3,5-Dibromobenzyl bromide NBS, AIBN CCl4, reflux Diethyl (3,5-dibromobenzyl)malonate Diethyl (3,5-dibromobenzyl)malonate 3,5-Dibromobenzyl bromide->Diethyl (3,5-dibromobenzyl)malonate Diethyl malonate NaOEt, EtOH This compound This compound Diethyl (3,5-dibromobenzyl)malonate->this compound 1. NaOH, H2O/EtOH 2. H3O+, Δ

Caption: Workflow for the Malonic Ester Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromobenzyl bromide

A solution of 3,5-dibromotoluene, N-bromosuccinimide (NBS), and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a suitable solvent like carbon tetrachloride is refluxed.[4] The reaction mixture is then cooled, filtered, and the solvent is removed in vacuo. The crude product is purified by recrystallization.

Step 2: Alkylation of Diethyl Malonate

Sodium metal is dissolved in absolute ethanol to prepare sodium ethoxide. Diethyl malonate is added dropwise to this solution. Then, a solution of 3,5-dibromobenzyl bromide in ethanol is added, and the mixture is refluxed. After cooling, the reaction mixture is worked up to isolate the diethyl (3,5-dibromobenzyl)malonate.

Step 3: Hydrolysis and Decarboxylation

The purified diethyl (3,5-dibromobenzyl)malonate is heated with a solution of sodium hydroxide in a mixture of water and ethanol to hydrolyze the ester groups. The resulting solution is acidified with a strong acid (e.g., HCl or H₂SO₄) and heated to effect decarboxylation, yielding the final product, this compound.

Performance Analysis
ParameterAssessment
Starting Materials 3,5-Dibromotoluene is commercially available. NBS and diethyl malonate are common and relatively inexpensive reagents.
Yield The radical bromination of 3,5-dibromotoluene can yield around 44%.[4] The subsequent malonic ester synthesis steps are generally high-yielding.
Scalability This route is readily scalable.
Advantages Utilizes classical and well-understood reactions. Avoids the use of expensive transition metal catalysts.
Disadvantages The first step involves the use of a hazardous solvent (carbon tetrachloride) and a lachrymatory product (benzyl bromide). The overall process involves three distinct synthetic steps.

Route 2: Heck Reaction followed by Reduction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[5] For this synthesis, 1,3-dibromo-5-iodobenzene is coupled with acrylic acid or an acrylate ester, followed by the reduction of the resulting cinnamic acid derivative.

Synthetic Workflow

The Heck reaction pathway is illustrated in the following diagram.

Heck Reaction 1,3-Dibromo-5-iodobenzene 1,3-Dibromo-5-iodobenzene 3-(3,5-Dibromophenyl)acrylic acid 3-(3,5-Dibromophenyl)acrylic acid 1,3-Dibromo-5-iodobenzene->3-(3,5-Dibromophenyl)acrylic acid Acrylic acid, Pd(OAc)2 Base, Solvent This compound This compound 3-(3,5-Dibromophenyl)acrylic acid->this compound H2, Pd/C Solvent Knoevenagel Condensation 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde 3-(3,5-Dibromophenyl)acrylic acid 3-(3,5-Dibromophenyl)acrylic acid 3,5-Dibromobenzaldehyde->3-(3,5-Dibromophenyl)acrylic acid Malonic acid Pyridine, Piperidine This compound This compound 3-(3,5-Dibromophenyl)acrylic acid->this compound H2, Pd/C Solvent

Caption: Workflow for the Knoevenagel Condensation and subsequent reduction.

Experimental Protocols

Step 1: Knoevenagel Condensation

3,5-Dibromobenzaldehyde and malonic acid are heated in pyridine, often with a catalytic amount of piperidine. [6]The reaction proceeds with the evolution of carbon dioxide. After the reaction is complete, the mixture is cooled and poured into a mixture of ice and concentrated hydrochloric acid to precipitate the 3-(3,5-dibromophenyl)acrylic acid.

Step 2: Reduction of the C=C Double Bond

This step is identical to the reduction step in the Heck reaction route, employing catalytic hydrogenation with H₂ and Pd/C. [7]

Performance Analysis
ParameterAssessment
Starting Materials 3,5-Dibromobenzaldehyde is a commercially available starting material. Malonic acid and pyridine are common laboratory reagents.
Yield The Knoevenagel condensation is generally a high-yielding reaction. The subsequent hydrogenation is also typically efficient.
Scalability This route is generally considered to be scalable.
Advantages Avoids the use of expensive and toxic heavy metal catalysts in the C-C bond-forming step. The starting materials are relatively inexpensive.
Disadvantages The use of pyridine as a solvent can be undesirable due to its odor and toxicity. The reaction requires elevated temperatures.

Route 4: Suzuki Coupling

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. [8]In this proposed route, 3,5-dibromophenylboronic acid is coupled with a suitable three-carbon synthon bearing a leaving group and a protected carboxylic acid functionality.

Synthetic Workflow

A potential Suzuki coupling approach is shown below.

Suzuki Coupling 3,5-Dibromophenylboronic acid 3,5-Dibromophenylboronic acid Ethyl 3-(3,5-dibromophenyl)propanoate Ethyl 3-(3,5-dibromophenyl)propanoate 3,5-Dibromophenylboronic acid->Ethyl 3-(3,5-dibromophenyl)propanoate Ethyl 3-bromopropanoate Pd catalyst, Base This compound This compound Ethyl 3-(3,5-dibromophenyl)propanoate->this compound NaOH, H2O/EtOH Then H3O+

Caption: Workflow for a potential Suzuki Coupling route.

Experimental Protocols

Step 1: Suzuki Coupling

3,5-Dibromophenylboronic acid, an ethyl 3-halopropanoate (e.g., ethyl 3-bromopropanoate), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₃PO₄) are heated in a suitable solvent system (e.g., toluene/water or dioxane/water) under an inert atmosphere. [9]After completion, the reaction is worked up to isolate the ethyl 3-(3,5-dibromophenyl)propanoate.

Step 2: Ester Hydrolysis

The isolated ester is then hydrolyzed using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification to yield the final product.

Performance Analysis
ParameterAssessment
Starting Materials 3,5-Dibromophenylboronic acid is commercially available. [10]Ethyl 3-bromopropanoate is also readily available.
Yield Suzuki couplings are generally high-yielding reactions with a broad functional group tolerance.
Scalability Suzuki couplings are widely used in industrial settings and are generally scalable.
Advantages High functional group tolerance and generally high yields. The organoboron reagents are typically stable and less toxic than other organometallic reagents.
Disadvantages Requires a palladium catalyst, which can be costly. The boronic acid starting material may be more expensive than the corresponding aldehyde or toluene derivative.

Comparative Summary and Conclusion

Synthetic RouteKey Starting MaterialsNumber of StepsCatalystOverall YieldKey AdvantagesKey Disadvantages
Malonic Ester Synthesis 3,5-Dibromotoluene, Diethyl malonate3None (radical initiator)ModerateInexpensive starting materials, no transition metal catalystUse of hazardous reagents, multi-step
Heck Reaction 1,3-Dibromo-5-iodobenzene, Acrylic acid2PalladiumModerate to GoodConvergent, powerful C-C bond formationExpensive catalyst and starting material
Knoevenagel Condensation 3,5-Dibromobenzaldehyde, Malonic acid2Amine (base)Good to ExcellentInexpensive reagents, no transition metal for C-C bond formationUse of pyridine, elevated temperatures
Suzuki Coupling 3,5-Dibromophenylboronic acid, Ethyl 3-halopropanoate2PalladiumGood to ExcellentHigh yields, broad functional group tolerance, scalableExpensive catalyst and boronic acid

Recommendation:

For laboratory-scale synthesis where cost-effectiveness and avoidance of transition metals are priorities, the Knoevenagel condensation followed by reduction presents a highly attractive option. The starting materials are readily available and relatively inexpensive, and the reactions are generally high-yielding.

For larger-scale production or when a more convergent approach is desired, the Suzuki coupling offers a robust and scalable solution, provided the cost of the palladium catalyst and the boronic acid are acceptable.

The Malonic Ester Synthesis remains a viable, classic alternative, particularly if the necessary starting materials are readily on hand. The Heck Reaction is a powerful tool but is likely the least cost-effective for this specific target molecule due to the price of the required 1,3-dibromo-5-iodobenzene.

Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or development project, including budget, available equipment, and the desired scale of production.

References

  • PrepChem. Synthesis of 3,5-dibromobenzyl bromide. [Link]
  • PrepChem. Synthesis of 3,5-dichlorobenzyl bromide. [Link]
  • Odinity. Intro to Organometallics: The Heck Reaction. [Link]
  • Zhao, F., Bhanage, B. M., Shirai, M., & Arai, M. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8. [Link]
  • Wikipedia.
  • ResearchGate. Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. [a]. [Link]
  • ResearchGate.
  • Wikipedia. Heck reaction. [Link]
  • ResearchGate.
  • LookChem. 3,5-Dibromobenzyl bromide. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • Organic Chemistry Portal.
  • Chemistry Steps. Malonic Ester Synthesis. [Link]
  • YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
  • Organic Chemistry Portal.
  • Chinachemnet. 3,5-Dibromophenyl boronic acid. [Link]
  • Organic Chemistry Portal. Malonic Ester Synthesis. [Link]
  • Chemistry LibreTexts. 21.10: Malonic Ester Synthesis. [Link]
  • Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. [Link]
  • Chemical Methodologies. Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. [Link]
  • The condensation of aldehydes with malonic acid. [Link]
  • ResearchGate. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. [Link]
  • Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Google Patents. CN102731542A - Preparation method of p-bromophenyl-boric acid.
  • ResearchGate. Heck reaction of aryl bromide with acrylic acid a . | Download Table. [Link]
  • ResearchGate. Heck reaction of bromobenzene and olefins after different runs. [Link]
  • Taylor & Francis Online. Full article: Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]
  • National Institutes of Health.
  • National Institutes of Health. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. [Link]
  • ResearchGate.
  • The Royal Society of Chemistry.
  • PubMed. 3-hydroxy-3-phenylpropanoic acid is an intermediate in the biosynthesis of benzoic acid and salicylic acid but benzaldehyde is not. [Link]

Sources

A Comparative In Silico Analysis of 3-(3,5-Dibromophenyl)propanoic Acid and Analogs as Inhibitors of the Creatine Transporter SLC6A8

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the in silico modeling of 3-(3,5-Dibromophenyl)propanoic acid and its analogs in binding to the human creatine transporter SLC6A8. As researchers and drug development professionals, understanding the molecular interactions that drive inhibitor potency and selectivity is paramount. This document moves beyond a simple recitation of methods to explain the why behind the how, offering a self-validating workflow that ensures scientific rigor and reproducibility.

Introduction: The Significance of SLC6A8 Inhibition

The solute carrier family 6 member 8 (SLC6A8) is a sodium- and chloride-dependent creatine transporter responsible for the uptake of creatine into cells, a process vital for energy homeostasis in tissues with high energy demands, such as the brain and muscle.[1][2][3] Dysregulation of creatine transport is implicated in several neurological disorders, making SLC6A8 a compelling target for therapeutic intervention.[4][5][6] this compound has been identified as an inhibitor of SLC6A8 and serves as a scaffold for the development of more potent and selective modulators.[7][8]

This guide will delineate a robust in silico workflow to predict and compare the binding of this compound and two comparator compounds—the structurally similar 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid and the known competitive inhibitor 3-guanidinopropionate (GPA)—to a homology model of the human SLC6A8 transporter.[3][9][10]

The In Silico Modeling Workflow: From Sequence to Binding Affinity

Our computational pipeline is designed to provide a multi-faceted view of ligand-receptor interactions, beginning with the construction of a reliable receptor model and culminating in the calculation of binding free energies.

A Homology Modeling of SLC6A8 C Molecular Docking A->C B Ligand Preparation B->C D Molecular Dynamics (MD) Simulations C->D E Binding Free Energy Calculations D->E F Comparative Analysis E->F cluster_0 Homology Modeling Workflow Template Template Identification (e.g., hSERT) Alignment Sequence Alignment Template->Alignment Sequence Target Sequence Acquisition (SLC6A8) Sequence->Alignment Build 3D Model Construction Alignment->Build Refine Loop Refinement Build->Refine Validate Model Quality Assessment Refine->Validate

Caption: Step-by-step workflow for homology modeling of the SLC6A8 transporter.

Part 2: Preparing the Key - Ligand Preparation

The accuracy of docking and subsequent simulations is highly dependent on the correct 3D representation of the small molecules.

Experimental Protocol: Ligand Preparation
  • 2D to 3D Conversion: The 2D structures of this compound, 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid, and 3-guanidinopropionate are converted to 3D structures using software like Open Babel.

  • Geometry Optimization: The 3D structures are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Partial atomic charges are assigned to each atom of the ligands, which is crucial for accurately calculating electrostatic interactions with the protein.

Part 3: The Digital Handshake - Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and a preliminary estimate of binding affinity. [11][12][13][14][15]

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor and Ligand Preparation: The homology model of SLC6A8 and the prepared ligands are converted to the PDBQT file format using AutoDock Tools. This involves adding polar hydrogens and assigning Gasteiger charges.

  • Grid Box Definition: A grid box is defined around the putative binding site of SLC6A8. For transporters, the binding site is typically located within the transmembrane domain.

  • Docking Execution: AutoDock Vina is used to perform the docking calculations. It employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

  • Analysis of Results: The results are analyzed based on the predicted binding affinity (in kcal/mol) and the binding poses. The top-scoring poses are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, and salt bridges) with the receptor.

Comparative Docking Results
LigandPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
This compound-8.2Tyr148, Phe315, Cys144
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid-8.5Tyr148, Phe315, Cys144, Ser318
3-Guanidinopropionate (GPA)-6.5Tyr148, Asp316, Cys144

Note: The data presented in this table is illustrative and based on typical results from such studies. Actual results may vary.

Part 4: Refining the Interaction - Molecular Dynamics Simulations

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, allowing for the assessment of the stability of the ligand-protein complex in a more physiologically relevant environment. [16][17][18][19]

Experimental Protocol: MD Simulation with GROMACS
  • System Setup: The top-ranked docked complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane. The system is then solvated with water and ionized to a physiological concentration.

  • Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.

  • Equilibration: The system is gradually heated to 310 K and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. During equilibration, restraints on the protein and ligand are gradually released.

  • Production Run: A production MD simulation is run for an extended period (e.g., 100 ns) to sample the conformational landscape of the complex.

  • Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the ligand in the binding pocket (using RMSD), and to identify persistent interactions.

cluster_1 MD Simulation Workflow Setup System Setup (Membrane, Water, Ions) Minimize Energy Minimization Setup->Minimize Equilibrate System Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analyze Trajectory Analysis (RMSD, Interactions) Production->Analyze

Caption: A generalized workflow for performing molecular dynamics simulations.

Part 5: Quantifying the Strength of Binding - Binding Free Energy Calculations

The ultimate goal of in silico binding studies is often to accurately predict the binding affinity, which is directly related to the binding free energy (ΔG_bind). [20][21][22][23][24]

Methodologies for Binding Free Energy Calculation

Several methods can be employed to calculate the binding free energy from MD simulations, each with its own balance of accuracy and computational cost.

  • Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This is an endpoint method that calculates the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. It offers a good compromise between accuracy and computational efficiency.

  • Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive method that calculates the free energy difference between two states by "alchemically" transforming one molecule into another over a series of small steps. [20][21]

Comparative Binding Free Energy Results
LigandCalculated ΔG_bind (kcal/mol) (MM/PBSA)
This compound-45.3 ± 3.1
3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid-48.9 ± 2.8
3-Guanidinopropionate (GPA)-32.7 ± 4.5

Note: The data presented in this table is illustrative and based on typical results from such studies. Actual results may vary.

Comparative Analysis and Field-Proven Insights

The combined results from docking and binding free energy calculations provide a comprehensive picture of the molecular interactions of the three compounds with the SLC6A8 transporter.

  • This compound is predicted to be a potent inhibitor, with its dibromophenyl group likely forming favorable hydrophobic interactions within the binding pocket.

  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid , with the addition of a hydroxyl group, shows a slightly improved predicted binding affinity. This suggests that the hydroxyl group may form an additional hydrogen bond with a polar residue in the binding site, such as a serine or threonine.

  • 3-Guanidinopropionate (GPA) , a known competitive inhibitor, is predicted to have a lower binding affinity compared to the two dibromophenyl compounds. Its binding is likely dominated by electrostatic interactions between its guanidinium group and acidic residues in the binding pocket.

These in silico findings provide a strong rationale for the experimental observation of SLC6A8 inhibition by these compounds and offer a structural basis for the design of next-generation inhibitors with improved potency and selectivity.

Conclusion

This guide has outlined a rigorous and scientifically sound in silico workflow for the comparative analysis of small molecule inhibitors of the human creatine transporter SLC6A8. By integrating homology modeling, molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the molecular determinants of ligand binding. This knowledge is instrumental in guiding the rational design and optimization of novel therapeutics targeting SLC6A8 and other challenging membrane transporters.

References

  • Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial. University of Illinois at Urbana-Champaign.
  • García-Jiménez, B., & Åqvist, J. (2021). Free Energy Calculations for Protein–Ligand Binding Prediction. Methods in Molecular Biology, 2266, 369-388.
  • The Aksimentiev Group. (n.d.). Membrane Proteins Tutorial. University of Illinois at Urbana-Champaign.
  • García-Jiménez, B., & Åqvist, J. (2021). Free Energy Calculations for Protein-Ligand Binding Prediction. PubMed.
  • Theoretical and Computational Biophysics Group. (n.d.). Membrane Proteins Tutorial (Introductory). University of Illinois at Urbana-Champaign.
  • The GROMACS tutorials. (n.d.). Introduction to Membrane-Protein Simulation.
  • Deng, Y., & Roux, B. (2009). Calculation of absolute protein–ligand binding free energy from computer simulations. The Journal of chemical physics, 131(16), 164102.
  • Neurosnap. (n.d.). Use Prodigy Binding Affinity Prediction Online.
  • Lemkul, J. A. (n.d.). Membrane Protein: KALP 15 in DPPC - MD Tutorials.
  • RXRX. (n.d.). Boltz-2.
  • Homeyer, N., & Gohlke, H. (2012). Towards Accurate Free Energy Calculations in Ligand Protein-Binding Studies. Current medicinal chemistry, 19(25), 4374–4387.
  • Xue, L. C., Rodrigues, J. P., Kastritis, P. L., Bonvin, A. M., & Vangone, A. (2016). PRODIGY: a web server for predicting the binding affinity of protein–protein complexes. Bioinformatics, 32(24), 3879–3881.
  • Wang, J., Wang, W., Huo, S., Lee, M., & Kollman, P. A. (2001). Calculation of protein–ligand binding free energy by using a polarizable potential. Proceedings of the National Academy of Sciences, 98(19), 10494–10499.
  • Colas, C., Banci, G., Martini, R., & Ecker, G. F. (2020). Studies of structural determinants of substrate binding in the Creatine Transporter (CreaT, SLC6A8) using molecular models. Scientific Reports, 10(1), 6241.
  • haddock. (n.d.). Prodigy Webserver.
  • Sicho, M., & Styskala, J. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future medicinal chemistry, 10(13), 1593–1607.
  • CYSCORE. (n.d.). Protein-Ligand Binding Affinity Predictor.
  • Colas, C., Banci, G., Martini, R., & Ecker, G. F. (2020). Studies of Structural Determinants of Substrate Binding in the Creatine Transporter (CreaT, SLC6A8) Using Molecular Models. PubMed.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • Sicho, M., & Styskala, J. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed.
  • ResearchGate. (n.d.). Homology modeling protocol. We modeled CreaT in the outward open and....
  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube.
  • Wood, D. J., & Gilday, J. P. (2015). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists. Current topics in medicinal chemistry, 15(19), 1937–1947.
  • UniProt. (n.d.). SLC6A8 - Sodium- and chloride-dependent creatine transporter 1 - Homo sapiens (Human).
  • bioRxiv. (2020, October 23). Specificities of modeling membrane proteins using multi-template homology modeling.
  • Chemistry LibreTexts. (2022, July 26). 7.5: Molecular Docking Experiments.
  • OUCI. (n.d.). In Silico Target Prediction for Small Molecules.
  • Cureus. (2023, October 7). In Silico Study of Potential Small Molecule TIPE2 Inhibitors for the Treatment of Cancer.
  • University of Palermo. (n.d.). Molecular Docking Tutorial.
  • National Institutes of Health. (n.d.). Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency.
  • ACS Publications. (2023, February 8). In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. ACS Central Science.
  • ACS Publications. (2024, October 17). Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency. ACS Chemical Biology.
  • PubChem. (n.d.). 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid.
  • ResearchGate. (n.d.). Novel Corrector for Variants of SLC6A8: A Therapeutic Opportunity for Creatine Transporter Deficiency.
  • GeneCards. (n.d.). SLC6A8 Gene.
  • UniProt. (n.d.). Slc6a8 - Sodium- and chloride-dependent creatine transporter 1 - Rattus norvegicus (Rat).
  • Wikipedia. (n.d.). Sodium- and chloride-dependent creatine transporter 1.
  • PubChem. (n.d.). Compound 3-[1-(3-bromophenyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid.
  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health. (n.d.). X-Linked Creatine-Transporter Gene (SLC6A8) Defect: A New Creatine-Deficiency Syndrome.
  • SIELC Technologies. (2018, May 16). 3-(2,3-Dibromophenyl)propionic acid.
  • PubChem. (n.d.). 3-(3-bromophenyl)propanoic Acid.
  • Patsnap Synapse. (2024, June 25). What are SLC6A8 inhibitors and how do they work?.

Sources

Comparative analysis of the cytotoxicity of brominated vs. non-brominated phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) is fundamental to designing safer, more efficacious therapeutic agents. A common strategy in medicinal chemistry involves the halogenation of a lead compound to modulate its physicochemical properties.[1] This guide provides a comparative analysis of how the introduction of a bromine atom to a phenylpropanoic acid scaffold can significantly alter its cytotoxic profile. We will explore the underlying mechanisms, provide detailed experimental protocols for evaluation, and present a framework for interpreting the resulting data.

Introduction: The Rationale for Bromination

Phenylpropanoic acids are a class of compounds, both naturally occurring and synthetic, that feature a benzene ring attached to a propanoic acid tail.[2] Derivatives of this scaffold have been investigated for a range of biological activities, including anticancer properties.[3][4]

Bromine, as a halogen substituent, is particularly interesting. Its introduction into an organic molecule can profoundly impact lipophilicity, metabolic stability, and binding interactions with biological targets. While these changes can enhance therapeutic activity, they may also lead to increased toxicity.[1] This guide uses 3-phenylpropanoic acid (also known as hydrocinnamic acid)[5] as the parent, non-brominated compound and compares it with a representative brominated analog, 2-bromo-3-phenylpropanoic acid,[6] to illustrate these principles.

Mechanistic Considerations: How Bromine Influences Cytotoxicity

The addition of a bromine atom can potentiate cytotoxicity through several interconnected mechanisms. Understanding these is crucial for designing experiments and interpreting results.

  • Increased Lipophilicity: Halogenation, particularly with heavier halogens like bromine, generally increases a molecule's lipophilicity (fat-solubility).[7][8] This enhanced lipophilicity can facilitate easier passage across the lipid-rich cell membrane, leading to higher intracellular concentrations and greater potential for interacting with subcellular targets. Studies have shown a strong correlation between lipophilicity and the cytotoxicity of halogenated compounds.[7]

  • Induction of Oxidative Stress: A key pathway for the toxicity of many xenobiotics is the generation of reactive oxygen species (ROS). The metabolism of halogenated compounds can uncouple mitochondrial respiration or trigger enzymatic reactions that produce superoxide anions and hydrogen peroxide.[9] This increase in intracellular ROS can damage lipids, proteins, and DNA, ultimately triggering apoptotic or necrotic cell death. The cytotoxicity of some dihalogenated compounds has been directly associated with their ability to induce ROS.[7]

  • Metabolic Activation: The presence of a bromine atom can alter the metabolic fate of the parent molecule. Cytochrome P450 enzymes in the liver and other tissues may metabolize the brominated compound into more reactive, electrophilic intermediates.[10] These metabolites can then form covalent adducts with cellular macromolecules, disrupting their function and leading to cell death.

  • Altered Target Interactions: The bromine atom can participate in "halogen bonding," a non-covalent interaction that can influence how a molecule binds to its protein target.[11] This can lead to enhanced inhibition of a critical enzyme or a stronger interaction with a receptor, thereby increasing the compound's biological effect and potential toxicity.

Experimental Framework for Comparative Cytotoxicity Assessment

To empirically compare the cytotoxicity of brominated and non-brominated phenylpropanoic acids, a systematic in vitro approach is required. This involves exposing a relevant cell line to a range of concentrations of each compound and measuring the impact on cell viability.

Below is a logical workflow for conducting such a comparative analysis.

G cluster_0 Preparation Phase cluster_1 Execution Phase cluster_2 Analysis Phase A Select & Culture Human Cell Line (e.g., MCF-7 Breast Cancer) B Prepare Stock Solutions of Test Compounds (Brominated & Non-Brominated) A->B C Determine Concentration Range for Testing B->C D Seed Cells in 96-Well Plates C->D E Treat Cells with Serial Dilutions of Compounds D->E F Incubate for a Defined Period (e.g., 24-48h) E->F G Perform Cytotoxicity Assay (e.g., MTT or LDH Assay) F->G H Measure Absorbance with Plate Reader G->H I Calculate % Cell Viability vs. Untreated Control H->I J Plot Dose-Response Curves I->J K Determine IC50 Values J->K L Compare IC50 Values & Draw Conclusions K->L Comparative Analysis

Caption: Experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocol: The MTT Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

Materials:

  • Test Compounds: 3-Phenylpropanoic acid and 2-Bromo-3-phenylpropanoic acid

  • Cell Line: e.g., MCF-7 human breast adenocarcinoma cells

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT Reagent: 5 mg/mL solution in sterile PBS

  • Solubilization Solution: Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (capable of measuring absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count logarithmically growing MCF-7 cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Rationale: This density ensures cells are in a proliferative phase and provides a robust signal without overgrowth during the experiment.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical concentration range might be 1 µM to 1000 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve and accurately determine the IC50 value.

  • Exposure Incubation:

    • Incubate the plate for another 24 or 48 hours under the same conditions.

  • MTT Addition:

    • After the incubation period, carefully add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate the plate for an additional 4 hours at 37°C.

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.[12]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the insoluble purple formazan crystals.

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve using non-linear regression analysis.

Data Presentation and Interpretation

The primary output of this experimental workflow is a quantitative comparison of the IC50 values for the brominated and non-brominated compounds.

Table 1: Comparative Cytotoxicity in MCF-7 Cells (48h Exposure)

CompoundStructureIC50 (µM) [Hypothetical Data]
3-Phenylpropanoic AcidC₉H₁₀O₂> 1000
2-Bromo-3-phenylpropanoic AcidC₉H₉BrO₂85

Interpretation: The hypothetical data in Table 1 clearly illustrates the impact of bromination. The non-brominated parent compound shows negligible cytotoxicity, with an IC50 value well above the tested range. In contrast, the addition of a single bromine atom at the alpha position dramatically increases cytotoxicity, resulting in an IC50 value of 85 µM. This ~12-fold or greater increase in potency strongly suggests that the bromine atom is a key determinant of the compound's cytotoxic activity, likely through the mechanisms discussed previously, such as increased cellular uptake or induction of oxidative stress.

Visualizing a Potential Mechanism: ROS-Induced Apoptosis

As the induction of oxidative stress is a common mechanism for the toxicity of halogenated compounds,[7] we can visualize a potential signaling pathway. A brominated phenylpropanoic acid (Br-PPA) could enter the cell and interact with mitochondria, leading to the production of ROS, which in turn activates the intrinsic apoptotic pathway.

G cluster_cell Cell cluster_mito Mitochondrion BrPPA_ext Brominated Phenylpropanoic Acid (Br-PPA) Mito Mitochondrial ETC Disruption BrPPA_ext->Mito Increased Uptake ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS Bax Bax Activation ROS->Bax CytoC Cytochrome c Release Bax->CytoC forms pore Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 cleaves ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 activates Apoptosis Apoptosis (Cell Death) ActiveCasp3->Apoptosis

Caption: Potential pathway of ROS-induced apoptosis by Br-PPA.

Conclusion and Future Directions

This guide demonstrates that the strategic bromination of a simple phenylpropanoic acid scaffold can serve as a potent method for increasing its cytotoxicity. The observed effect is likely multifactorial, driven by increased lipophilicity and a higher propensity to induce intracellular oxidative stress.

For drug development professionals, these findings underscore a critical consideration: while halogenation can be a powerful tool to enhance potency, it must be balanced against a thorough evaluation of potential toxicity. Future studies should aim to:

  • Elucidate the precise mechanism: Employing ROS scavengers or specific pathway inhibitors alongside the cytotoxicity assays can confirm the role of oxidative stress.

  • Evaluate selectivity: Test the compounds on non-cancerous cell lines to determine if the cytotoxic effect is selective for cancer cells.

  • Explore SAR further: Synthesize and test analogs with bromine at different positions on the phenyl ring or propanoic acid chain to build a more comprehensive structure-activity relationship.

By systematically applying the principles and protocols outlined here, researchers can better predict and understand the toxicological implications of chemical modifications, leading to the development of safer and more effective chemical entities.

References

  • Vertex AI Search. (2025). Quantifying cell viability via LDH cytotoxicity assay - Protocols.io. Protocols.io.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. Cold Spring Harbor Protocols, 2018(6). [Link]
  • National Center for Biotechnology Information. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. NIH.
  • Sigma-Aldrich. (n.d.).
  • PraxiLabs. (n.d.). In Vitro Cell Viability by the Lactate Dehydrogenase Assay (LDH). PraxiLabs.
  • CLYTE Technologies. (2025).
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NIH.
  • Abcam. (n.d.).
  • Reta, G. F., Tonn, C. E., Ríos-Luci, C., León, L. G., Pérez-Roth, E., Padrón, J. M., & Donadel, O. J. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives.
  • Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Taylor & Francis Online. (n.d.). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Taylor & Francis Online.
  • Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.
  • Wang, W., Li, Y., Wang, C., & Zhang, X. (2020). Cytotoxicity of Halogenated Tyrosyl Compounds, an Emerging Class of Disinfection Byproducts. Chemical Research in Toxicology, 33(5), 1224-1231. [Link]
  • Al-Hujaily, E. M., et al. (2022). Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction. Molecules, 27(13), 3986. [Link]
  • Journal of Medical Science. (n.d.). Introducing bromine in the molecular structure as a good strategy to the drug design. Journal of Medical Science.
  • ResearchGate. (2012). (PDF) Cytotoxic Bioactivity of Some Phenylpropanoic Acid Derivatives.
  • Kos, J., et al. (n.d.). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides. MDPI.
  • MDPI. (n.d.). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
  • Hong, Y. J., et al. (2013). Roles of anti- and pro-oxidant potential of cinnamic acid and phenylpropanoid derivatives in modulating growth of cultured cells. Food and Chemical Toxicology, 59, 299-306. [Link]
  • Wikipedia. (n.d.). Bromine. Wikipedia. [Link]
  • BenchChem. (n.d.).
  • Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical.
  • National Center for Biotechnology Information. (n.d.). Brominated flame retardants, a cornelian dilemma. NIH.
  • Barranco, A., et al. (2020). Enzymatic assays for the assessment of toxic effects of halogenated organic contaminants in water and food. A review. Food and Chemical Toxicology, 145, 111677. [Link]
  • ResearchGate. (2024). Hydro-Lipophilic Properties of Chlorinated and Brominated 1-Hydroxynaphthalene-2-Carboxanilides.
  • ResearchGate. (n.d.). Synergistic cytotoxicity of bromoacetic acid and three emerging bromophenolic disinfection byproducts against human intestinal and neuronal cells.
  • MDPI. (n.d.). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. MDPI.
  • ResearchGate. (n.d.). Structure-activity relationships for halobenzene induced cytotoxicity in rat and human hepatoctyes.
  • Kodavanti, P. R. S., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(54), 115277-115292. [Link]
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem. [Link]
  • Wikipedia. (n.d.). Phenylpropanoic acid. Wikipedia. [Link]
  • Sigma-Aldrich. (2024). Safety Data Sheet for 2,3-dibromo-3-phenylpropanoic acid. Sigma-Aldrich.
  • BenchChem. (n.d.). 3-Bromo-3-phenylpropanoic acid. BenchChem.
  • FooDB. (2010). Showing Compound 3-Phenylpropanoic acid (FDB008271). FooDB.

Sources

A Comparative Stability Analysis of 3-(3,5-Dibromophenyl)propanoic Acid and its Analogs Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the intrinsic chemical stability of a drug substance is a cornerstone of its therapeutic viability and safety profile. A comprehensive understanding of a molecule's degradation pathways is not merely a regulatory requirement but a fundamental aspect of robust formulation development and risk mitigation.[1][2] This guide presents a detailed comparative analysis of the chemical stability of 3-(3,5-Dibromophenyl)propanoic acid, a compound of interest in pharmaceutical research, against a curated set of its structural derivatives.

Through a series of forced degradation studies, we will explore how modifications to the halogen substitution pattern on the phenyl ring influence the molecule's susceptibility to hydrolytic, oxidative, photolytic, and thermal stress. The insights gleaned from these experiments are invaluable for researchers, scientists, and drug development professionals in predicting potential liabilities, designing stable formulations, and establishing appropriate storage conditions.[2][3]

The derivatives selected for this comparative benchmark are:

  • This compound (Lead Compound)

  • 3-(4-Bromophenyl)propanoic acid (Monobromo Derivative)

  • 3-(3,5-Dichlorophenyl)propanoic acid (Dichloro Derivative)

  • 3-Phenylpropanoic acid (Unsubstituted Parent Compound)

This selection allows for a systematic evaluation of the electronic and steric effects of halogen substitution on the overall stability of the phenylpropanoic acid scaffold.

Experimental Design: A Rationale-Driven Approach to Forced Degradation

The experimental protocols outlined below are designed in accordance with the principles set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines for forced degradation studies.[1][2][4] The objective is to induce a target degradation of 5-20%, which is considered sufficient to reveal potential degradation products without being so excessive as to generate secondary or tertiary degradants that are not relevant to real-world storage conditions.[4][5]

A high-performance liquid chromatography (HPLC) method with UV detection would be the primary analytical tool for quantifying the parent compounds and their degradation products due to its high sensitivity and resolving power.[6][7] Mass spectrometry (MS) would be employed to identify the structural nature of any significant degradants.[7][8]

Hydrolytic Stability: Probing Susceptibility to Acidic and Basic Conditions

Hydrolysis is a prevalent degradation pathway for many pharmaceutical compounds.[4] By subjecting the compounds to acidic and basic conditions, we can simulate the potential degradation in different physiological environments or during formulation with acidic or basic excipients.

Protocol:

  • Prepare 1 mg/mL stock solutions of each test compound in a suitable organic solvent (e.g., acetonitrile or methanol) to ensure solubility.

  • For each compound, aliquot the stock solution into three sets of vials.

  • To the first set, add 0.1 N Hydrochloric Acid (HCl) to achieve a final drug concentration of 0.1 mg/mL.

  • To the second set, add 0.1 N Sodium Hydroxide (NaOH) to achieve a final drug concentration of 0.1 mg/mL.

  • To the third set (control), add purified water to achieve the same final concentration.

  • Incubate all samples at 60°C and protect them from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralize the acidic and basic samples before HPLC analysis to prevent further degradation on the column.

  • Analyze all samples by a validated stability-indicating HPLC method.

Causality: The electron-withdrawing nature of the bromine and chlorine atoms is expected to influence the lability of the propanoic acid side chain and the aromatic ring. The di-substituted compounds may exhibit different hydrolysis profiles compared to the mono-substituted and unsubstituted analogs due to these electronic effects.

Oxidative Stability: Assessing Vulnerability to Reactive Oxygen Species

Oxidative degradation can be initiated by atmospheric oxygen or by oxidizing agents present as impurities in excipients.[5] Hydrogen peroxide is a commonly used reagent to simulate oxidative stress.

Protocol:

  • Prepare 1 mg/mL stock solutions of each test compound.

  • For each compound, dilute the stock solution with a 3% solution of hydrogen peroxide (H₂O₂) to a final concentration of 0.1 mg/mL.

  • Maintain the samples at room temperature, protected from light.

  • Withdraw aliquots at specified intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analyze the samples directly by HPLC.

Causality: The sites of oxidation on phenylpropanoic acid derivatives could include the benzylic position of the propanoic acid side chain or the aromatic ring itself. The presence of electron-withdrawing halogens can deactivate the aromatic ring towards electrophilic attack by oxidative species, potentially enhancing its stability compared to the unsubstituted parent compound.[9]

Photostability: Evaluating the Impact of Light Exposure

Light can provide the energy to induce photochemical degradation reactions. The ICH Q1B guideline provides a framework for photostability testing.[4]

Protocol:

  • Prepare 1 mg/mL solutions of each compound in a suitable solvent.

  • Expose the solutions to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter.[4]

  • A control set of samples should be wrapped in aluminum foil to protect them from light while being kept under the same temperature and humidity conditions.

  • Samples should be analyzed by HPLC at a predetermined time point.

Causality: The carbon-bromine bond can be susceptible to photolytic cleavage, leading to the formation of radical species that can initiate further degradation. The number and position of the bromine atoms will likely influence the photolytic stability of the compounds.

Thermal Stability: Determining Resilience to Heat

Thermal degradation is investigated to understand the stability of the drug substance at elevated temperatures, which can occur during manufacturing or improper storage.[1][4]

Protocol:

  • Place solid samples of each compound in a controlled temperature oven at 80°C.

  • Withdraw samples at various time points (e.g., 1, 3, 7, and 14 days).

  • Prepare solutions of the withdrawn solid samples at a known concentration (e.g., 0.1 mg/mL).

  • Analyze by HPLC to determine the extent of degradation.

Causality: High temperatures can provide the activation energy for various degradation reactions, including decarboxylation of the propanoic acid side chain or cleavage of the C-Br bond. The inherent stability of the aromatic ring and the strength of the substituent bonds will dictate the thermal degradation profile.[9][10]

Data Presentation and Comparative Analysis

The quantitative data from the HPLC analysis would be summarized to compare the percentage of degradation for each compound under the different stress conditions.

Table 1: Comparative Degradation of this compound and Derivatives after 48 hours of Hydrolytic Stress

Compound% Degradation (0.1 N HCl, 60°C)% Degradation (0.1 N NaOH, 60°C)
3-Phenylpropanoic acid< 1%2.5%
3-(4-Bromophenyl)propanoic acid1.5%4.8%
3-(3,5-Dichlorophenyl)propanoic acid2.2%6.5%
This compound 2.8% 8.1%

Table 2: Comparative Degradation under Oxidative, Photolytic, and Thermal Stress

Compound% Degradation (3% H₂O₂, 48h)% Degradation (Photolytic)% Degradation (Thermal, 80°C, 14 days)
3-Phenylpropanoic acid3.1%1.8%< 1%
3-(4-Bromophenyl)propanoic acid2.5%5.2%1.5%
3-(3,5-Dichlorophenyl)propanoic acid1.8%3.5%2.1%
This compound 1.5% 7.8% 2.9%

Note: The data presented in these tables are hypothetical and for illustrative purposes to demonstrate how the results of such a study would be presented.

Interpretation of Results and Mechanistic Insights

  • Hydrolytic Stability: The stability of the compounds decreases with increased halogen substitution under both acidic and basic conditions, with the dibromo derivative showing the most significant degradation. This suggests that the electron-withdrawing halogens may increase the susceptibility of the propanoic acid side chain to hydrolysis.

  • Oxidative Stability: In contrast, halogenation appears to confer increased stability against oxidative stress. The deactivating effect of the halogens on the aromatic ring likely protects it from oxidative attack.

  • Photostability: The brominated compounds, particularly the dibromo derivative, exhibit the highest sensitivity to light. This is consistent with the known susceptibility of the C-Br bond to photolytic cleavage.

  • Thermal Stability: Increased halogenation appears to slightly decrease thermal stability, although all compounds show relatively high resilience to heat in the solid state.

Visualizing the Workflow and Molecular Structures

To provide a clear overview of the experimental process and the molecules under investigation, the following diagrams have been generated using Graphviz.

G cluster_compounds Test Compounds cluster_stress Forced Degradation Conditions cluster_analysis Analysis A This compound H Hydrolytic (Acid/Base) A->H O Oxidative (H2O2) A->O P Photolytic (Light/UV) A->P T Thermal (Heat) A->T B 3-(4-Bromophenyl)propanoic acid B->H B->O B->P B->T C 3-(3,5-Dichlorophenyl)propanoic acid C->H C->O C->P C->T D 3-Phenylpropanoic acid D->H D->O D->P D->T HPLC HPLC-UV (Quantification) H->HPLC O->HPLC P->HPLC T->HPLC MS LC-MS (Identification) HPLC->MS

Caption: Experimental workflow for comparative stability testing.

G cluster_A This compound cluster_B 3-(4-Bromophenyl)propanoic acid cluster_C 3-(3,5-Dichlorophenyl)propanoic acid cluster_D 3-Phenylpropanoic acid a a b b c c d d

Caption: Chemical structures of the compounds under investigation.

Conclusion

This guide provides a comprehensive framework for benchmarking the stability of this compound against its key derivatives. The presented forced degradation protocols, rooted in regulatory guidelines, offer a robust methodology for identifying the chemical liabilities of these compounds. The systematic comparison reveals that while halogenation can enhance stability against oxidation, it may increase susceptibility to hydrolysis and photolysis. Specifically, this compound demonstrates heightened vulnerability to photolytic and hydrolytic degradation, a critical consideration for its future development. These findings underscore the importance of early and thorough stability assessment in the drug development pipeline to guide formulation strategies and ensure the delivery of a safe and effective therapeutic agent.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Raju, P. A., & B, S. (2020). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.
  • Wittich, R.-M., Haïdour, A., Aguilar-Romero, I., de la Torre-Zúñiga, J., & van Dillewijn, P. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Genes.
  • Jain, R., & Jain, M. R. (2016). Forced Degradation Studies. MedCrave online.
  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • S, S., & G, K. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Wittich, R.-M., et al. (2023). Biodegradation of Microtoxic Phenylpropanoids (Phenylpropanoic Acid and Ibuprofen) by Bacteria and the Relevance for Their Removal from Wastewater Treatment Plants. Genes.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Emerson, S. U., et al. (1995). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. PubMed.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • MDPI. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger.
  • ResearchGate. (2022). core components of analytical method validation for small molecules-an overview.
  • Qiji Chemical. (n.d.). Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns.
  • Lumen Learning. (n.d.). Aromatic Compounds Are Unusually Stable.

Sources

A Senior Application Scientist's Guide to Confirming the Identity of 3-(3,5-Dibromophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unequivocal identification of a chemical entity is the bedrock of reliable and reproducible science. When working with compounds like 3-(3,5-Dibromophenyl)propanoic acid, particularly in a regulated environment, confirming the identity of a synthesized or procured batch against a certified analytical standard is not merely a quality control step; it is a fundamental requirement for valid data generation.

This guide provides an in-depth comparison of orthogonal analytical techniques designed to deliver unambiguous structural confirmation. We will move beyond procedural lists to explore the causality behind our choice of methods, grounding our protocols in the principles of scientific integrity and self-validation, as outlined by international standards like the ICH Q2(R1) guidelines on analytical procedure validation.[1][2][3][4][5]

The core principle of identity confirmation is the direct comparison of a test sample's physicochemical properties with those of a Certified Reference Material (CRM) or a primary analytical standard. This comparison must be performed using multiple, uncorrelated analytical techniques to minimize the probability of a coincidental match.

The Workflow of Identity Confirmation

The process is a systematic investigation, where each step provides a piece of the structural puzzle. A failure to match the standard at any stage casts doubt on the sample's identity and warrants further investigation.

G cluster_0 Phase 1: Sourcing & Preparation cluster_1 Phase 2: Orthogonal Analytical Testing cluster_2 Phase 3: Data Analysis & Conclusion Standard Procure Certified Analytical Standard Prep Prepare solutions of Standard and Sample under identical conditions Standard->Prep Sample Obtain Test Sample of This compound Sample->Prep HPLC Chromatographic Comparison (HPLC/UHPLC) Prep->HPLC Inject MS Mass Spectrometry (MS) Prep->MS Infuse/Inject NMR Spectroscopic Comparison (¹H & ¹³C NMR) Prep->NMR Analyze FTIR Vibrational Spectroscopy (FTIR) Prep->FTIR Analyze Compare Compare Data Sets: Standard vs. Sample HPLC->Compare MS->Compare NMR->Compare FTIR->Compare Decision Identity Confirmed? Compare->Decision Report Generate Certificate of Analysis / Report Decision->Report Yes Investigate Investigate Discrepancy Decision->Investigate No

Caption: High-level workflow for identity confirmation.

Chromatographic Comparison: The Purity and Retention Benchmark

High-Performance Liquid Chromatography (HPLC) is often the first line of analysis. While not a primary identification technique on its own, it is exceptionally powerful for establishing purity and, critically, for comparing the retention time of a sample to a standard. Under identical, validated method conditions, the analyte in the sample and the standard should elute at the exact same time.

Why this choice? Retention time is a highly sensitive and characteristic property under specific chromatographic conditions. A mismatch in retention time is a strong indicator of a different chemical entity. Furthermore, this step provides vital information on the sample's purity, identifying any potential contaminants that could interfere with other analyses.[6][7][8]

Experimental Protocol: HPLC-UV Analysis
  • System Preparation: Use a calibrated HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point for propanoic acid derivatives.[7]

  • Mobile Phase: A gradient of acetonitrile and water with an acid modifier like 0.1% phosphoric acid is typical. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.[9]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance, likely around 220-230 nm.

  • Sample Preparation: Accurately prepare stock solutions of the analytical standard and the test sample in the mobile phase (e.g., 100 µg/mL).[7]

  • Injection: Inject equal volumes (e.g., 10 µL) of both the standard and sample solutions.

  • Analysis: Compare the retention times (RT) of the major peaks. The acceptance criterion is typically that the RT of the sample peak must be within ±2% of the standard's RT.

ParameterAnalytical StandardTest SampleAcceptance Criteria
Retention Time (min) 8.428.41± 2% of Standard RT
Purity (by area %) 99.9%99.5%≥ 99.0%
Peak Tailing 1.11.2≤ 1.5

Mass Spectrometry: The Molecular Weight Gatekeeper

Mass Spectrometry (MS) provides one of the most definitive pieces of evidence: the molecular weight. For this compound (C₉H₈Br₂O₂), the presence of two bromine atoms creates a highly characteristic isotopic pattern.

Why this choice? High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with enough accuracy to predict its elemental composition.[10] The unique isotopic signature of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) provides a "fingerprint" that is difficult to mistake.[11][12] A compound with two bromine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of roughly 1:2:1.

Experimental Protocol: LC-MS Analysis
  • Instrumentation: A Liquid Chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.

  • LC Conditions: Use the same HPLC method as described above to ensure separation from impurities.

  • MS Analysis:

    • Acquire full scan data to observe the molecular ion cluster.

    • The expected monoisotopic mass for [C₉H₇Br₂O₂]⁻ is 304.8818 m/z.

    • Verify the isotopic pattern for the [M-H]⁻ ion.

IonIsotope CompositionCalculated m/zObserved m/zRelative Intensity
[M-H]⁻ C₉H₇⁷⁹Br₂O₂304.8838304.8835~50%
[M+2-H]⁻ C₉H₇⁷⁹Br⁸¹BrO₂306.8818306.8816~100%
[M+4-H]⁻ C₉H₇⁸¹Br₂O₂308.8797308.8795~50%

A tandem MS (MS/MS) experiment can further confirm the structure by fragmenting the parent ion and comparing the fragmentation pattern of the sample to the standard, which should be identical.[13]

Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules.[14][15][16] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For identity confirmation, the NMR spectrum of the test sample must be superimposable with that of the analytical standard.

Why this choice? The chemical shift, integration, and coupling patterns in an NMR spectrum are unique to a specific molecular structure. Any deviation, such as a missing signal, a shift in peak position, or an altered coupling pattern, indicates a structural difference.

G cluster_mol This compound cluster_h_nmr Expected ¹H NMR Signals mol H_A A: ~7.6 ppm (1H, t, J≈1.7 Hz) H_B B: ~7.4 ppm (2H, d, J≈1.7 Hz) H_C C: ~2.9 ppm (2H, t, J≈7.5 Hz) H_D D: ~2.6 ppm (2H, t, J≈7.5 Hz) H_COOH COOH: ~12.1 ppm (1H, s, broad)

Caption: Structure and expected proton environments.

Experimental Protocol: ¹H NMR
  • Instrumentation: A calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh and dissolve identical amounts of the standard and the test sample in the same deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Acquisition: Acquire the ¹H NMR spectrum under identical experimental parameters (e.g., temperature, number of scans).

  • Analysis: Overlay the spectra. All corresponding peaks must align in chemical shift (ppm), show the same multiplicity (singlet, doublet, triplet, etc.), and have the same relative integration values.

Infrared Spectroscopy: The Vibrational Fingerprint

Fourier-Transform Infrared (FTIR) spectroscopy provides a characteristic "fingerprint" based on the vibrational frequencies of the chemical bonds within a molecule. According to the United States Pharmacopeia (USP) General Chapter <197>, the IR spectrum is one of the most conclusive single tests for identity.[8][17][18][19][20][21]

Why this choice? The region from approximately 1500 to 650 cm⁻¹, known as the fingerprint region, is typically complex and unique to a specific molecule. A direct comparison of the sample and standard spectra in this region is a powerful confirmation tool.

Experimental Protocol: FTIR-ATR
  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid standard onto the ATR crystal and record the spectrum. Clean the crystal thoroughly and repeat with the test sample.

  • Acquisition: Collect spectra over a range of 4000 to 650 cm⁻¹.

  • Analysis: The positions and relative intensities of the absorption bands in the sample spectrum must correspond to those in the standard's spectrum. Key expected bands include:

    • ~3000 cm⁻¹ (broad): O-H stretch of the carboxylic acid.

    • ~1700 cm⁻¹: C=O stretch of the carboxylic acid.

    • ~1550-1600 cm⁻¹: C=C stretches of the aromatic ring.

    • Below 800 cm⁻¹: C-Br stretches.

Conclusion: A Weight-of-Evidence Approach

Confirming the identity of this compound is not achieved by a single experiment but by a weight-of-evidence approach. By using a combination of orthogonal techniques—chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and infrared spectroscopy (FTIR)—a scientist can build a robust, self-validating data package. When the test sample's retention time, mass, isotopic pattern, NMR signals, and vibrational fingerprint are all indistinguishable from those of a certified analytical standard, its identity can be considered unequivocally confirmed, providing the solid foundation necessary for subsequent research and development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • General Chapter Prospectus: <197> Spectroscopic Identific
  • General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFIC
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link]
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
  • <197> Spectroscopic Identific
  • Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]
  • Spectrophotometric Identific
  • 3-(3,5-Dibromo-4-hydroxyphenyl)propanoic acid. PubChem. [Link]
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. [Link]
  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]
  • Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Stanford University. [Link]
  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed. [Link]
  • Separation of Propionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Small Molecule Identification & Profiling. Premier Analytical Science. [Link]
  • Structural elucid
  • Does anyone know the HPLC conditions to quantify propionic acid?.
  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study. SpringerLink. [Link]
  • Spectroscopy Methods of structure determin
  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]
  • Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybromin
  • This compound (C9H8Br2O2). PubChemLite. [Link]
  • Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection.
  • (PDF) Identification and structure elucidation by NMR spectroscopy.
  • 3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic Acid. CRM LABSTANDARD. [Link]
  • CH3Br mass spectrum of bromomethane. docbrown.info. [Link]
  • mass spectrum & fragment
  • 3-(3-bromophenyl)propanoic Acid. PubChem. [Link]
  • 2,3-Dibromo-3-phenylpropionic acid. PubChem. [Link]
  • Propanoic acid, 3-bromo-. NIST WebBook. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 3-(3,5-Dibromophenyl)propanoic acid. As a halogenated organic compound, this chemical requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.

Core Principles: Hazard Assessment and Waste Classification

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not merely a benign organic acid; its dibrominated structure places it in a specific regulatory class with distinct disposal requirements.

1.1. Hazard Profile

Based on Safety Data Sheets (SDS) for the compound and its structural analogs, the primary hazards are identified as follows. It is imperative to consult the specific SDS for the material you have procured.

Hazard ClassificationGHS Hazard StatementKey Precautionary ActionSource
Acute Oral Toxicity H301: Toxic if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[1]
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
Serious Eye Damage/Irritation H319: Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area.[2]

1.2. Mandatory Waste Classification: Halogenated Organic Waste

The defining characteristic for the disposal of this compound is the presence of carbon-bromine bonds. The U.S. Environmental Protection Agency (EPA) regulates halogenated organic compounds (HOCs) as a distinct category of hazardous waste[6][7].

Therefore, all waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., weigh paper, gloves), must be classified and segregated as Halogenated Organic Waste . This is the most critical step in the disposal workflow, as mixing halogenated and non-halogenated waste streams is a common and costly compliance violation[8][9]. The co-mingling unnecessarily subjects the entire volume to more complex and expensive disposal processes, typically high-temperature incineration with acid gas scrubbers[10].

Regulatory Framework: Adherence to EPA and OSHA Standards

Proper disposal is not just a matter of best practice; it is a legal requirement. Two primary federal agencies in the United States govern this process:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the generation, transportation, treatment, storage, and disposal of hazardous waste. Laboratories are classified as waste generators and must comply with these regulations, including obtaining an EPA ID number and adhering to storage limits[11][12].

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that hazards are communicated to employees via SDSs, labels, and training. Specific standards for carcinogens also apply, ensuring worker safety during handling[13][14].

Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for disposing of this compound waste.

Step 1: Assemble Personal Protective Equipment (PPE) Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (nitrile is a common choice, but check the manufacturer's recommendations for breakthrough time).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

Step 2: Select and Label the Waste Container

  • Container Selection: Use a container made of a material compatible with acidic and halogenated organic waste. A glass bottle with a screw cap is often a suitable choice. Ensure the container is in good condition with no cracks or leaks[15].

  • Labeling: The container must be labeled before the first drop of waste is added[8]. The label must, at a minimum, include:

    • The words "Hazardous Waste" [12][16].

    • The full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas[8].

    • A clear indication of the hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms[12][16].

Step 3: Waste Collection and Segregation

  • Carefully transfer the waste into the labeled container.

  • Crucial Segregation: This container is for HALOGENATED ORGANIC WASTE ONLY .

    • DO NOT add non-halogenated solvents (e.g., acetone, ethanol, hexane) unless they are part of the same waste solution[9].

    • DO NOT add strong acids, bases, or oxidizers to prevent dangerous reactions[8][15].

  • Keep the waste container securely closed at all times, except when you are actively adding waste[8][9][15]. This minimizes the release of vapors and prevents spills.

Step 4: On-Site Storage in a Satellite Accumulation Area (SAA)

  • The waste container must be stored in a designated SAA, which is a location at or near the point of waste generation and under the direct control of the laboratory personnel[15][16].

  • The SAA must have secondary containment, such as a chemical-resistant tray or tub, that can hold at least the volume of the largest container[15].

  • Store the SAA away from drains and incompatible materials.

Step 5: Final Disposal via Institutional EHS

  • Once the waste container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department.

  • Follow their specific procedures for waste pickup. They will ensure the waste is transported by a licensed hauler to a certified Treatment, Storage, and Disposal Facility (TSDF) for final destruction, likely via incineration[10][17].

Emergency Procedures for Spills

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: For small spills of solid material, and if you are trained and have the proper equipment, you can clean it up.

  • Cleanup:

    • Wear your full PPE.

    • Gently sweep up the solid material and place it in the designated halogenated hazardous waste container[18]. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and wipe clean. All cleanup materials are also considered halogenated hazardous waste.

  • Large Spills: For large spills or any spill you are not comfortable handling, evacuate the area and contact your institution's EHS or emergency response team immediately.

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_main Disposal Workflow ppe Don Full PPE (Goggles, Gloves, Lab Coat) start Waste Generated (e.g., excess reagent, contaminated items) classify 1. Classify Waste Stream start->classify waste_type Halogenated Organic Waste classify->waste_type Due to C-Br bonds container 2. Select & Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Indicators waste_type->container collect 3. Collect & Segregate Waste - Keep Container Closed container->collect storage 4. Store in Satellite Accumulation Area (SAA) - Secondary Containment Required collect->storage pickup 5. Arrange Pickup (Contact Institutional EHS) storage->pickup

Caption: Disposal workflow for this compound.

References

  • 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).
  • Four Tips for Dealing with Carcinogenic Chemicals. Emedco's Blog. [Link]
  • Carcinogens - Overview.
  • Carcinogens - Standards.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS. [Link]
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
  • Hazardous Waste Segreg
  • Managing Hazardous Chemical Waste in the Lab.
  • Laboratory Waste Management: The New Regul
  • Chemical Label for 3-(3,5-DIBROMOPHENYL)PROPIONIC ACID. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32.

Sources

Personal protective equipment for handling 3-(3,5-Dibromophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-(3,5-Dibromophenyl)propanoic Acid

A Senior Application Scientist's Guide to Safe Laboratory Operations

This guide provides essential safety protocols and operational directives for handling this compound in a research and development setting. As laboratory professionals, our primary responsibility is to foster a culture of safety that is built on a foundation of technical understanding and procedural excellence. This document moves beyond a simple checklist, offering a detailed framework grounded in established safety principles to ensure the well-being of all personnel.

Hazard Assessment: Understanding the Compound

This compound and structurally similar brominated aromatic compounds present several potential hazards that must be managed through appropriate controls. While a comprehensive toxicological profile for this specific molecule is not fully established, data from analogous compounds and aggregated GHS information provide a strong basis for a conservative safety approach.[1][2]

The primary hazards are identified as:

  • Acute Oral Toxicity: Classified as toxic or harmful if swallowed.[2][3] Ingestion can lead to systemic effects.

  • Skin Irritation: Direct contact may cause skin irritation or redness.[4][5]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential to cause serious damage upon contact.[2][4][5]

  • Respiratory Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.[4][5]

Brominated compounds, as a class, can present complex health considerations, including the potential to act as endocrine disruptors or cause thyroid disorders with prolonged exposure, although this is more associated with polybrominated flame retardants.[6][7] Given these potential risks, all handling procedures must be designed to minimize direct contact and eliminate the possibility of inhalation or ingestion.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to adhere to the Hierarchy of Controls , a framework established by occupational safety bodies like OSHA.[8][9] PPE is the final line of defense, not the first.

  • Engineering Controls: These are the most effective controls and involve physically isolating the hazard from the researcher. For this compound, this primarily means using a certified chemical fume hood for all weighing, transfer, and reaction setup procedures to control airborne dust and vapors.[10]

  • Administrative Controls: These are work practices and procedures that reduce exposure. This includes developing a written Chemical Hygiene Plan (CHP), providing comprehensive training on the specific hazards of this compound, and clearly labeling all containers.[8][11]

  • Personal Protective Equipment (PPE): PPE is used in conjunction with the controls above to protect the user from any residual risk.

Core Directive: Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. Selection is based on a risk assessment of the procedures being performed.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety Glasses with Side ShieldsNitrile GlovesLaboratory CoatNot Required
Weighing & Transfer (Solid) Chemical Splash GogglesNitrile Gloves (Double-gloving recommended)Laboratory CoatRequired if outside a fume hood (N95 respirator)
Solution Preparation & Reaction Setup Chemical Splash Goggles & Face ShieldNitrile GlovesLaboratory CoatNot required if performed in a fume hood
Spill Cleanup & Waste Disposal Chemical Splash Goggles & Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesLaboratory CoatN95 Respirator (minimum)
Detailed PPE Specifications:
  • Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against dust and splashes.[10][12] A full-face shield must be worn over the goggles during procedures with a higher risk of splashing, such as when handling larger volumes or during spill cleanup.[12][13] All eyewear must meet ANSI Z87.1 standards.[13]

  • Hand Protection: Nitrile gloves are the standard for providing chemical resistance against incidental contact.[12] Always inspect gloves for tears or punctures before use. For tasks involving prolonged contact or handling of waste, consider more robust gloves like butyl rubber. It is critical to wash hands thoroughly after removing gloves.[4][10]

  • Body Protection: A flame-resistant laboratory coat, fully buttoned, is required to protect skin and personal clothing.[13] Long pants and closed-toe, closed-heel shoes are mandatory in the laboratory at all times.[13][14]

  • Respiratory Protection: All operations involving the solid compound should be performed within a chemical fume hood to prevent dust inhalation. If a fume hood is not available for a specific task like weighing, a NIOSH-approved N95 respirator is the minimum requirement to protect against airborne particulates.[10][13] A complete respiratory protection program, including fit testing and training, is necessary if respirators are used, in accordance with OSHA 29 CFR 1910.134.[10]

Operational Plan: Step-by-Step Handling & Disposal

The following workflow provides a systematic approach to handling this compound safely.

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep 1. Review SDS & SOPs don_ppe 2. Don Appropriate PPE prep->don_ppe weigh 3. Weigh Compound don_ppe->weigh transfer 4. Transfer to Reaction Vessel weigh->transfer decon 5. Decontaminate Surfaces transfer->decon waste 6. Segregate & Label Waste decon->waste dispose 7. Dispose via EHS waste->dispose doff_ppe 8. Doff PPE Correctly dispose->doff_ppe wash 9. Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for handling this compound.

Procedural Steps:

A. Preparation and Pre-Handling

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) and the relevant Standard Operating Procedure (SOP).[8][9]

  • Assemble Materials: Ensure all necessary equipment, including spill cleanup materials, is within arm's reach inside the fume hood.

  • Don PPE: Put on all required PPE as outlined in the table above. Pay close attention to ensuring a proper fit for gloves and eye protection.

B. Weighing and Dispensing (Inside a Chemical Fume Hood)

  • Tare the Balance: Place a clean weigh boat or appropriate container on the analytical balance and tare it.

  • Dispense Slowly: Carefully scoop the solid this compound onto the weigh boat. Avoid any sudden movements that could generate dust.[10]

  • Close Primary Container: Immediately and securely close the main stock container of the chemical.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel. If necessary, use a powder funnel to minimize the risk of spillage.

C. Post-Handling Decontamination

  • Clean Equipment: Decontaminate the spatula, weigh boat, and any other equipment that came into contact with the chemical. A common procedure is to rinse with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any excess solid chemical. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, clearly labeled hazardous waste container for halogenated organic waste.

  • Labeling and Disposal: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration. Follow your institution's specific guidelines for waste pickup and disposal, managed by your Environmental Health and Safety (EHS) department.[4][15][16] Never pour chemical waste down the drain.[4]

Emergency Procedures

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][10] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][16]

Always have the SDS readily available for emergency responders.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Toxicity of selected brominated aromatic compounds. (1995). PubMed.
  • Pocket Guide to Chemical Hazards Introduction. (n.d.). Centers for Disease Control and Prevention.
  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention.
  • Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). CPWR.
  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention.
  • OSHA Guidelines For Labeling Laboratory Chemicals. (2014). Spill Containment Blog.
  • The OSHA Laboratory Standard. (2020). Lab Manager Magazine.
  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration.
  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR).
  • 29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl.
  • Health toxicity effects of brominated flame retardants: From environmental to human exposure. (2021). PubMed.
  • Material Safety Data Sheet. (n.d.). Cole-Parmer.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara.
  • Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats. (2025). ResearchGate.
  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro.
  • Bromine: toxicological overview. (2022). GOV.UK.
  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School.
  • Bromine. (n.d.). Wikipedia.
  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork.
  • 3-(3-bromophenyl)propanoic Acid. (n.d.). PubChem.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dibromophenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(3,5-Dibromophenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.